Methoxysilane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
2171-96-2 |
|---|---|
Molecular Formula |
CH6OSi |
Molecular Weight |
62.143 g/mol |
IUPAC Name |
methoxysilane |
InChI |
InChI=1S/CH6OSi/c1-2-3/h1,3H3 |
InChI Key |
ARYZCSRUUPFYMY-UHFFFAOYSA-N |
SMILES |
CO[SiH3] |
Canonical SMILES |
CO[SiH3] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methoxysilane Hydrolysis for Surface Grafting
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental mechanisms, experimental protocols, and critical factors governing the surface grafting of methoxysilanes. The process, commonly known as silanization, is a cornerstone for modifying the surface properties of materials, enabling applications from biocompatible coatings on medical implants to the immobilization of biomolecules for diagnostic assays.
The Core Mechanism: A Three-Step Process
The covalent attachment of methoxysilane molecules to a hydroxylated surface is a multi-step process involving hydrolysis, condensation, and final bond formation. This process transforms a reactive liquid silane (B1218182) into a stable, covalently bound monolayer or multilayer film.
Step 1: Hydrolysis of this compound
The initial and rate-determining step is the hydrolysis of the methoxy (B1213986) groups (Si-OCH₃) on the silane to form reactive silanol (B1196071) groups (Si-OH). This reaction requires the presence of water.[1][2] The hydrolysis is a stepwise process, and the reactivity of the silane can be influenced by the number of alkoxy groups present.[3][4]
The reaction is catalyzed by either acid or base.[4][5]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, a methoxy-oxygen is protonated, making it a better leaving group. A subsequent nucleophilic attack by a water molecule on the silicon atom displaces methanol.[5][6] This process is generally faster than condensation under acidic conditions.[5]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom, forming a pentacoordinate intermediate which then expels a methoxide (B1231860) ion.[7]
Step 2: Condensation and Grafting
Once silanol groups are formed, they can undergo condensation reactions. This can proceed via two competing pathways:
-
Surface Grafting: The desired reaction involves the condensation of a silanol group with a hydroxyl group (-OH) on the substrate surface (e.g., the native oxide layer of a silicon wafer). This forms a stable, covalent siloxane bond (Si-O-Substrate) and anchors the molecule to the surface.[8]
-
Self-Condensation (Oligomerization): Silanol groups can also react with each other, forming siloxane bonds (Si-O-Si) between adjacent silane molecules.[2] This can lead to the formation of oligomers in the solution or a cross-linked network on the surface.[9][10] While some cross-linking can enhance the stability of the grafted layer, excessive polymerization in the solution can lead to the deposition of physically adsorbed aggregates rather than a uniform monolayer.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
A Beginner's Guide to the Synthesis of Functionalized Methoxysilanes
Audience: Researchers, scientists, and drug development professionals new to organosilane chemistry.
Core Focus: This guide provides a foundational understanding of the primary synthetic routes to functionalized methoxysilanes, detailing common experimental protocols and characterization techniques.
Introduction: The Versatility of Functionalized Methoxysilanes
Functionalized methoxysilanes are a class of organosilicon compounds with the general structure R-Si(OCH₃)₃. These molecules are bifunctional: they possess a reactive organic group (R) and hydrolyzable methoxy (B1213986) groups.[1] The methoxy groups can undergo hydrolysis and condensation to form stable siloxane bonds (-Si-O-Si-), allowing them to graft onto inorganic substrates like glass and metal oxides or to form polysiloxane networks.[2] The organic functional group provides a site for further chemical reactions, enabling the covalent linking of organic molecules, polymers, or biomolecules.[3] This dual reactivity makes them invaluable as surface modifiers, adhesion promoters, cross-linking agents, and coupling agents in a wide range of applications, from drug delivery and diagnostics to advanced materials and coatings.[1][4][5]
Core Synthetic Strategies
The synthesis of functionalized methoxysilanes typically involves the formation of a stable silicon-carbon bond. For beginners, three primary methods offer robust and versatile pathways to a wide array of functionalized silanes: Nucleophilic Substitution , Hydrosilylation , and the Grignard Reaction . A fourth useful strategy involves the Post-synthesis Modification of an existing functional silane (B1218182).
Caption: Core synthetic pathways to functionalized methoxysilanes.
Nucleophilic Substitution
This is a direct and common method for introducing amine and thiol functionalities. The synthesis of 3-aminopropyltrithis compound (B80574) (APTMS), a widely used silane, can be achieved by reacting an allyl halide with trithis compound or by the animation of a haloalkylsilane.[6][7]
Example: Synthesis of γ-aminopropyltriethoxysilane from γ-chloropropyltriethoxysilane. A similar reaction can be applied for methoxysilanes. An industrial-scale process involves the reaction of γ-chloropropyltriethoxysilane with liquid ammonia (B1221849) under pressure.[7] The reaction produces the desired aminosilane (B1250345) and ammonium (B1175870) chloride as a byproduct. The crude product is then purified by vacuum distillation.[7]
Hydrosilylation
Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne.[8] The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[8][9] This method is highly versatile for creating a stable Si-C linkage and is compatible with a wide range of functional groups.[10]
General Reaction Scheme: R-CH=CH₂ + H-Si(OCH₃)₃ --(Catalyst)--> R-CH₂-CH₂-Si(OCH₃)₃
This reaction allows for the synthesis of organosilicon compounds with functional groups that might be difficult to introduce using other methods.[8]
Grignard Reaction
The Grignard reaction is a classic method for forming silicon-carbon bonds.[11] It involves the reaction of a haloalkoxysilane with a Grignard reagent (R-MgX), which is prepared by reacting an alkyl or aryl halide with magnesium metal.[12] This method is particularly useful for synthesizing alkyl- and aryl-substituted methoxysilanes. The reaction must be carried out under anhydrous conditions in an ether solvent, which stabilizes the Grignard reagent.[13]
General Reaction Scheme:
-
Formation of Grignard Reagent: R-X + Mg --(ether)--> R-MgX
-
Reaction with Silane: R-MgX + Cl-Si(OCH₃)₃ --> R-Si(OCH₃)₃ + MgXCl
The order of addition (silane to Grignard or vice-versa) can be controlled to favor partial or full substitution of the chloro groups.[11]
Post-Synthesis Modification
Often, it is simpler to modify a commercially available functional silane than to build one from scratch. The aza-Michael reaction is an excellent example, where an amine-functionalized silane, like 3-aminopropyltriethoxysilane (B1664141), reacts with acrylates to yield more complex functional silanes with high efficiency.[4] This approach is highly modular and allows for the introduction of diverse functionalities.
Experimental Protocols & Workflows
A successful synthesis relies on a well-defined experimental workflow, from reaction setup to product purification and characterization.
Caption: General workflow for synthesis and characterization.
Protocol 1: Synthesis of Functionalized Silane via Aza-Michael Reaction[5]
This protocol is adapted from the synthesis of silyl (B83357) mono- and diadducts from 3-aminopropyltriethoxysilane and acrylates.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopropyltriethoxysilane (1 mmol) in 10 mL of methanol (B129727).
-
Reaction: Add the corresponding acrylate (B77674) (1 mmol for mono-adduct, 2 mmol for di-adduct) to the solution.
-
Heating: Stir the mixture at 50 °C for 2-4 hours under an inert atmosphere (e.g., Nitrogen).
-
Work-up: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting residue multiple times with diethyl ether and dry under vacuum to yield the final product.
Protocol 2: Amino-Silylation of a Glass Surface[15]
This protocol demonstrates the "functionalization" step where the synthesized silane is used to modify a surface.
-
Cleaning: Thoroughly wash the glass or silica (B1680970) surface with soap and water, followed by rinsing with deionized water and then acetone (B3395972). Dry the surface completely.
-
Solution Preparation: In a fume hood, prepare a 2% (v/v) solution of the aminopropylalkoxysilane in dry acetone.
-
Immersion: Immerse the cleaned, dry surface in the silane solution for 30-60 seconds.
-
Rinsing: Rinse the surface thoroughly with fresh acetone to remove any unbound silane.
-
Curing: Allow the surface to air-dry. For more robust coatings, the surface can be cured in an oven at 110°C for 10-15 minutes.
Characterization of Functionalized Methoxysilanes
Confirming the structure and purity of the synthesized silane is a critical step. Spectroscopic methods are the primary tools for this analysis.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organosilanes.[5]
-
¹H NMR: Provides information on the protons in the organic functional group and the methoxy groups. The methoxy protons (-OCH₃) typically appear as a sharp singlet around 3.6 ppm.
-
¹³C NMR: Shows the carbon skeleton of the molecule. The methoxy carbon appears around 50 ppm.
-
²⁹Si NMR: Directly probes the silicon environment. The chemical shift indicates the substitution pattern on the silicon atom. For example, in R-Si(OCH₃)₃ systems, the signal appears in the -40 to -70 ppm range.[14]
Infrared (IR) and Raman Spectroscopy
These techniques identify the presence of key functional groups.
-
Si-O-C stretch: Strong bands are typically observed around 1080-1100 cm⁻¹ and 815-840 cm⁻¹.
-
Si-C bond: A characteristic peak appears around 1250 cm⁻¹.
-
Organic Group: The characteristic vibrations of the functional group (e.g., C=O, N-H, S-H) will also be present. For example, the N-H stretching of a primary amine appears in the 3300-3500 cm⁻¹ region.[4]
Quantitative Data Summary
The following tables summarize typical data from the synthesis and characterization of functionalized silanes.
Table 1: Reaction Conditions and Yields for Aza-Michael Addition[4]
| Starting Silane | Acrylate Reactant | Product Type | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Aminopropyltriethoxysilane | Acrylonitrile | Mono-adduct | 2 | 50 | 99 |
| Aminopropyltriethoxysilane | Acrylonitrile | Di-adduct | 48 | 50 | 16 |
| Aminopropyltriethoxysilane | Methyl Acrylate | Mono-adduct | 4 | 50 | 98 |
Table 2: Representative ¹H NMR Chemical Shifts (CDCl₃) for an Amine-Functionalized Silane Derivative[15]
| Functional Group | Assignment | Chemical Shift (δ, ppm) |
| Methoxy | -Si(OCH₃ )₃ | ~3.6 (singlet) |
| Ethoxy (for comparison) | -Si(OCH₂CH₃ )₃ | ~1.2 (triplet) |
| Ethoxy (for comparison) | -Si(OCH₂ CH₃)₃ | ~3.8 (quartet) |
| Propyl Chain | -Si-CH₂ -CH₂-CH₂-N- | ~0.6 (multiplet) |
| Propyl Chain | -Si-CH₂-CH₂ -CH₂-N- | ~1.7 (multiplet) |
| Propyl Chain | -Si-CH₂-CH₂-CH₂ -N- | ~3.6 (multiplet) |
Table 3: Key FTIR Vibrational Frequencies[4][16]
| Bond / Functional Group | Vibration Type | Frequency Range (cm⁻¹) |
| Si-O-C | Asymmetric Stretch | 1090 - 1103 |
| Si-O-Si | Asymmetric Stretch | 1030 - 1100 |
| N-H (Primary Amine) | Stretch | 3310 - 3447 |
| C≡N (Nitrile) | Stretch | 2190 - 2236 |
| C=O (Ester/Carbonyl) | Stretch | 1671 - 1736 |
| Si-OH (Silanol) | Stretch | ~956 |
The Sol-Gel Process: From Monomer to Material
Once synthesized, methoxysilanes are often used as precursors in the sol-gel process to create inorganic or hybrid organic-inorganic materials.[17][18][19] This process involves two key reactions:
-
Hydrolysis: The methoxy groups react with water to form silanol (B1196071) groups (Si-OH) and methanol. This reaction can be catalyzed by acid or base.[20]
-
Condensation: The silanol groups react with each other (or with other methoxy groups) to form stable siloxane (Si-O-Si) bonds, releasing water or methanol and forming a cross-linked network or polymer.[20]
Caption: The Sol-Gel process for forming polysiloxane networks.
By controlling the reaction conditions (pH, water/silane ratio, catalyst, temperature), the final properties of the resulting material, such as porosity and mechanical strength, can be tailored.[17] This process is fundamental to creating functional coatings, monoliths, and nanoparticles from the silane monomers you synthesize.
References
- 1. Organofunctional Silanes. What they are, how they work, where to use them. [garzantispecialties.com]
- 2. zmsilane.com [zmsilane.com]
- 3. gantrade.com [gantrade.com]
- 4. New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3-Aminopropyltrithis compound synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Aminopropyltriethoxysilane synthesis - chemicalbook [chemicalbook.com]
- 8. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Hydrosilylation Catalyst [sigmaaldrich.com]
- 11. gelest.com [gelest.com]
- 12. byjus.com [byjus.com]
- 13. leah4sci.com [leah4sci.com]
- 14. Effect of the Organic Functional Group on the Grafting Ability of Trialkoxysilanes onto Graphene Oxide: A Combined NMR, XRD, and ESR Study | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Molecular Level Characterisation of the Surface of Carbohydrate-Functionalised Mesoporous silica Nanoparticles (MSN) as a Potential Targeted Drug Delivery System via High Resolution Magic Angle Spinning (HR-MAS) NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 18. Sol-gel method – Chobotix [chobotix.cz]
- 19. Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
methoxysilane reaction with hydroxyl groups tutorial
An In-depth Technical Guide to Methoxysilane Reactions with Hydroxyl Groups for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the reaction between methoxysilanes and hydroxyl groups, a cornerstone of surface modification chemistry. The principles and protocols outlined are critical for applications ranging from bioconjugation and biosensor development to the surface treatment of materials used in drug delivery systems.
Core Reaction Mechanism
The reaction of methoxysilanes with hydroxyl-bearing substrates is a multi-step process that results in the formation of a stable, covalent siloxane bond (Si-O-Substrate). This process is generally understood to occur in four primary stages: hydrolysis, condensation, hydrogen bonding, and covalent bond formation.[1]
-
Hydrolysis: The initial step involves the hydrolysis of the methoxy (B1213986) groups (-OCH₃) on the silane (B1218182) to form reactive silanol (B1196071) groups (-OH).[1] This reaction requires water, which can be present in the solvent, adsorbed on the substrate surface, or from atmospheric moisture.[1][2] The hydrolysis of methoxysilanes is generally faster than that of other alkoxysilanes, like ethoxysilanes, and can proceed without catalysis.[1][3]
-
Condensation: The newly formed silanols are highly reactive and can condense with each other to form siloxane (Si-O-Si) bonds, resulting in oligomers.[1][4] The extent of this self-condensation is influenced by factors such as the amount of available water and the concentration of the silane solution.[1]
-
Hydrogen Bonding: The silanol groups, both on the monomeric silane and the oligomers, form hydrogen bonds with the hydroxyl groups present on the substrate surface.[1][5] This brings the reactive species into close proximity with the surface.
-
Covalent Bonding: The final step involves a condensation reaction between the silanol groups of the silane and the hydroxyl groups of the substrate.[5] This forms a durable, covalent Si-O-Substrate linkage, with the concomitant loss of water.[1] This step is often promoted by drying or curing at elevated temperatures (e.g., 110-120°C) to drive off water and complete the bond formation.[1][6]
Factors Influencing the Reaction
The efficiency and outcome of the silanization process are governed by several critical parameters. Careful control of these factors is essential for achieving a stable and uniform surface modification.[7]
-
pH: The reaction is subject to acid or base catalysis.[8] Acidic conditions (pH 4-5 for non-amino silanes) generally accelerate the hydrolysis step more than the condensation step.[9][10] Conversely, basic conditions tend to favor condensation.[3] Amino silanes are self-alkaline and can hydrolyze with water alone.[10]
-
Water Availability: Water is essential for the initial hydrolysis of the methoxy groups.[1] The source can be trace amounts in an anhydrous solvent, atmospheric moisture, or water intentionally added to the reaction solution.[1][6] The water-to-silane ratio is a key parameter controlling the reaction kinetics.[7]
-
Temperature: Higher temperatures generally accelerate all reaction steps, including hydrolysis, condensation, and the final covalent bond formation (curing).[1][7] Curing is often performed at 70-120°C to remove water and ensure a stable silane layer.[1][11]
-
Solvent: The choice of solvent is critical. Anhydrous solvents like toluene (B28343) are often used for vapor or liquid phase deposition to form monolayers.[1][6] For solution-based methods, alcohols (methanol for methoxysilanes) or acetone (B3395972) are common.[10][12] It is crucial to match the alcohol solvent to the silane's alkoxy group to prevent transesterification.[10]
-
Silane Concentration: The concentration of the silane in the solution affects the thickness of the resulting layer.[1] While a monolayer is often desired, typical solution concentrations (e.g., 0.5-5% by weight) can lead to the formation of multilayers.[1][13]
Quantitative Data Summary
The success of surface modification is often quantified by physical and chemical analysis. The following tables summarize key quantitative data related to the silanization process.
Table 1: Surface Wettability Changes
This table illustrates the change in surface hydrophobicity, measured by water contact angle, after treating a glass surface with a long-chain alkylsilane. A higher contact angle indicates a more hydrophobic surface.
| Surface Condition | Typical Water Contact Angle (°) | Reference |
| Untreated Glass Slide | 30° - 50° | [6] |
| Glass Slide after Silanization | 95° - 110° | [6] |
Table 2: Silane Layer Degradation and Mechanical Properties
This table presents data on the degradation of a silane coupling layer in a resin composite after water immersion, highlighting the impact on the material's mechanical properties.
| Parameter | Before Water Immersion | After 7 Days in Water | Reference |
| Elastic Modulus (GPa) | 8.2 | 6.9 | [14] |
| Predicted Silane Coupling Ratio (%) | 78.2% | 68.4% | [14] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the silanization of glass or silicon oxide surfaces in a liquid phase, synthesized from common research methodologies.[6][11][12] This procedure is foundational for preparing substrates for cell culture, microarrays, or the immobilization of biomolecules.
Materials:
-
Glass microscope slides or silicon wafers
-
This compound coupling agent (e.g., (3-Aminopropyl)trithis compound - APTMS)
-
Reagents for cleaning: Acetone, Isopropanol (B130326), Deionized (DI) water[6]
-
Optional for enhanced cleaning: Piranha solution (H₂SO₄/H₂O₂) or 1:1 MeOH/HCl[6][11]
-
Equipment: Beakers, slide staining jars, forceps, sonicator, oven, nitrogen gas stream[6]
Protocol:
-
Substrate Cleaning: Proper cleaning is critical for a uniform silane layer.[6][12]
-
Place slides in a rack and immerse in acetone. Sonicate for 15 minutes.
-
Rinse thoroughly with DI water.
-
Immerse in isopropanol and sonicate for 15 minutes.
-
Rinse again with DI water and dry under a nitrogen stream.[6]
-
For enhanced hydroxyl group generation, an optional piranha etch or acid wash can be performed (handle with extreme care).[6]
-
-
Drying/Dehydration: Place the cleaned slides in an oven at 110°C for 30-60 minutes to remove all adsorbed water.[6]
-
Silane Solution Preparation: In a fume hood, prepare a 0.5% to 2% (v/v) solution of the this compound in the chosen anhydrous solvent (e.g., 2 mL silane in 98 mL anhydrous toluene).[6] Use the solution immediately after preparation.
-
Silanization Reaction:
-
Rinsing: Remove the slides from the solution and rinse them with the fresh anhydrous solvent to remove excess, unbound silane.[6]
-
Curing:
-
Final Wash (Optional): A final sonication in a solvent like acetone or cyclohexane (B81311) can remove any loosely bound oligomers.[11]
Applications in Drug Development and Research
The ability to precisely control surface chemistry makes this compound reactions invaluable in the life sciences.
-
Drug Delivery Systems: The surfaces of mesoporous silica (B1680970) or other nanoparticles can be functionalized with silanes to control drug loading and release kinetics.[15] This modification can alter the hydrophobicity of the carrier and introduce functional groups for targeted delivery.[15]
-
Biosensors and Microarrays: Silanization provides a stable foundation for the covalent immobilization of biomolecules like antibodies or DNA onto silicon or glass surfaces.[16][17] This is a critical step in the fabrication of high-sensitivity biosensors and diagnostic microarrays.
-
Biomaterial Compatibility: Surface modification with silanes can be used to improve the biocompatibility of implantable materials or to create surfaces that resist non-specific protein adsorption, which is crucial for many in-vivo and in-vitro applications.[18]
-
Composite Materials: In dental and orthopedic composites, silane coupling agents are used to create a strong bond between an organic polymer matrix and inorganic fillers (like silica), enhancing the mechanical properties and durability of the material.[14][19]
References
- 1. gelest.com [gelest.com]
- 2. gelest.com [gelest.com]
- 3. gelest.com [gelest.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. afinitica.com [afinitica.com]
- 10. witschem.com [witschem.com]
- 11. surfmods.jp [surfmods.jp]
- 12. ronaldschulte.nl [ronaldschulte.nl]
- 13. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
- 14. scispace.com [scispace.com]
- 15. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Silicon surface modification with a mixed silanes layer to immobilize proteins for biosensor with imaging ellipsometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surface modification and conjugation strategies for bioassay/biomaterial applications - DORAS [doras.dcu.ie]
- 18. nanomedicine-rj.com [nanomedicine-rj.com]
- 19. dakenchem.com [dakenchem.com]
The Cornerstone of Material Innovation: An In-depth Technical Guide to Methoxysilane Chemistry
For Researchers, Scientists, and Drug Development Professionals
Methoxysilanes are a versatile class of organosilicon compounds that serve as fundamental building blocks in advanced material science. Their unique bifunctional nature, possessing both hydrolyzable methoxy (B1213986) groups and a customizable organic functional group, allows for the covalent linkage of inorganic and organic materials. This capability has led to significant advancements in composites, coatings, surface modifications, and nanoparticle synthesis. This guide provides a comprehensive overview of methoxysilane chemistry, including core principles, quantitative data on reaction kinetics, detailed experimental protocols, and visualizations of key chemical pathways.
Core Principles: The Chemistry of Hydrolysis and Condensation
The reactivity of methoxysilanes is primarily governed by the hydrolysis of the silicon-methoxy (Si-OCH₃) bonds, followed by the condensation of the resulting silanol (B1196071) (Si-OH) groups.[1] This two-step process is the foundation of sol-gel synthesis, surface modification, and cross-linking applications.
Hydrolysis: In the presence of water, the methoxy groups are replaced by hydroxyl groups, forming silanols and releasing methanol (B129727) as a byproduct. This reaction can be catalyzed by either acids or bases.[1] The rate of hydrolysis is influenced by several factors, including pH, water/silane (B1218182) ratio, and the steric bulk of the alkoxy group.[2][3] Generally, methoxysilanes hydrolyze faster than their ethoxysilane (B94302) counterparts.[2]
Condensation: The newly formed silanol groups are highly reactive and can condense with each other to form stable siloxane (Si-O-Si) bonds, releasing water.[1] This process can lead to the formation of dimers, oligomers, and eventually a three-dimensional cross-linked network.[3] Condensation can also occur between silanol groups and hydroxyl groups on the surface of an inorganic substrate, leading to covalent bonding and surface modification.[4]
The overall reaction pathway can be visualized as follows:
Quantitative Data on Reaction Kinetics
The rates of hydrolysis and condensation are critical for controlling the final material properties. The following tables summarize key kinetic data for common methoxysilanes.
| Silane | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Phenyltrithis compound (PTMS) | THF, K₂CO₃, excess water | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ | - | [3] |
| Propyltrithis compound (PrTMS) | THF, K₂CO₃, excess water | 1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹ | - | [3] |
| Methacryloxypropyltrithis compound (MPTMS) | THF, K₂CO₃, excess water | 1.42 ± 0.11 x 10⁻⁸ M⁻¹·⁸ s⁻¹ | - | [3] |
| γ-Glycidoxypropyltrithis compound (γ-GPS) | 2 wt% aqueous solution, pH 5.4, 26°C | 0.026 min⁻¹ (pseudo-first order for first hydrolysis step) | 68.4 (for epoxy ring opening) | [5] |
| Methoxysilanes-terminated polybutadiene | Various catalysts, 25°C, 50% humidity | 0.29 to 5.4 x 10⁻⁴ min⁻¹ | - | [3] |
| Silane | pH | Effect on Hydrolysis Rate | Reference |
| Alkoxysilanes (general) | Acidic (<4) | Rate increases with decreasing pH.[6] | [2][6] |
| Alkoxysilanes (general) | Neutral (~7) | Minimum hydrolysis rate.[6] | [6][7] |
| Alkoxysilanes (general) | Basic (>7) | Rate increases with increasing pH.[6] | [6][7] |
| γ-Methacryloxypropyltrithis compound (MPS) | 2, 4, 6, 8, 10 | Longer times for complete hydrolysis at near-neutral pH. | [8][9] |
The Sol-Gel Process: From Solution to Solid Material
The sol-gel process is a versatile wet-chemical technique for synthesizing a wide variety of inorganic and hybrid materials, particularly metal oxides.[10] It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For silica-based materials, methoxysilanes like tetrathis compound (B109134) (TMOS) and tetraethyl orthosilicate (B98303) (TEOS) are common precursors.[11]
The process can be broadly divided into the following stages:
-
Hydrolysis and Condensation: The this compound precursor is hydrolyzed in a solvent (typically an alcohol) with a catalyst to form a sol of silica (B1680970) oligomers.
-
Gelation: As the condensation reaction proceeds, the oligomers link together to form a continuous three-dimensional network that spans the entire volume, resulting in a gel.
-
Aging: The gel is aged in its mother liquor, during which further condensation occurs, strengthening the network and causing shrinkage.
-
Drying: The solvent is removed from the gel network to produce a porous solid. The drying method determines the final properties of the material.
Surface Modification: Tailoring Interfacial Properties
Methoxysilanes are widely used as coupling agents to improve the adhesion and compatibility between dissimilar materials, such as inorganic fillers and organic polymer matrices.[12] Organofunctional methoxysilanes are particularly effective for this purpose. The methoxy groups react with hydroxyl groups on the surface of the inorganic material to form stable covalent bonds.[13] The organofunctional group is then available to interact or react with the polymer matrix, creating a strong interfacial bond.[1]
This surface modification can significantly enhance the mechanical and thermal properties of composite materials and improve the performance of coatings and adhesives.[14][15]
Methoxysilanes as Cross-linking Agents
Vinyl-functional methoxysilanes, such as vinyltrithis compound (B1682223) (VTMS), are effective cross-linking agents for polymers like polyethylene (B3416737).[16] The process typically involves grafting the VTMS onto the polymer backbone using a peroxide initiator, followed by moisture-induced cross-linking.[17][18] The hydrolysis of the methoxy groups to silanols and their subsequent condensation creates a stable, three-dimensional siloxane network within the polymer matrix.[16] This cross-linking significantly improves the thermal stability, mechanical strength, and chemical resistance of the polymer.[16][18]
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles via Sol-Gel Method (Stöber Process)
This protocol describes the synthesis of monodisperse silica nanoparticles from tetrathis compound (TMOS) in an ethanol (B145695)/ammonia/water solution.
Materials:
-
Tetrathis compound (TMOS)
-
Ethanol (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide. The exact ratios will determine the final particle size. A typical starting point is 100 mL of ethanol, 10 mL of deionized water, and 5 mL of ammonium hydroxide.
-
Stir the solution vigorously at room temperature.
-
Rapidly add a specific amount of TMOS (e.g., 5 mL) to the stirring solution.
-
Continue stirring for a designated period (e.g., 2-24 hours). The solution will become turbid as the silica nanoparticles form.
-
The nanoparticles can be collected by centrifugation, followed by washing with ethanol and deionized water to remove unreacted precursors and catalyst.
-
Dry the collected nanoparticles in an oven at a suitable temperature (e.g., 60-100°C).
Protocol 2: Surface Modification of Glass with 3-Aminopropyltrithis compound (APTMS)
This protocol details the procedure for functionalizing a glass surface with amino groups using APTMS.
Materials:
-
Glass slides
-
3-Aminopropyltrithis compound (APTMS)
-
Ethanol or dry acetone
-
Deionized water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
Procedure:
-
Cleaning the Glass Surface:
-
Immerse the glass slides in piranha solution for 30 minutes to an hour to remove organic residues and hydroxylate the surface. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides thoroughly with copious amounts of deionized water and then with ethanol.
-
Dry the slides in an oven or with a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of APTMS in ethanol or dry acetone.
-
Immerse the cleaned and dried glass slides in the APTMS solution for 15-60 minutes at room temperature.[13]
-
After immersion, rinse the slides with ethanol to remove excess, unbound silane.[19]
-
Cure the slides in an oven at approximately 100-120°C for about an hour to promote the covalent bonding of the silane to the glass surface.
-
Protocol 3: Cross-linking of Polyethylene with Vinyltrithis compound (VTMS)
This protocol outlines a two-step process for cross-linking polyethylene using VTMS.
Materials:
-
Polyethylene (e.g., LDPE)
-
Vinyltrithis compound (VTMS)
-
Dicumyl peroxide (DCP) as a radical initiator
-
Dibutyltin dilaurate (DBTDL) as a condensation catalyst
-
An extruder and a hot press
Procedure:
-
Grafting:
-
Premix VTMS and DCP.
-
Melt and homogenize the polyethylene in an extruder.
-
Inject the VTMS/DCP mixture into the molten polyethylene.[18] Ensure thorough mixing for uniform grafting.
-
Extrude and pelletize the silane-grafted polyethylene.
-
-
Cross-linking (Moisture Curing):
-
Blend the grafted polyethylene pellets with a catalyst masterbatch containing DBTDL.
-
Shape the blend into the desired form (e.g., sheets, films) using a hot press or extruder.
-
Expose the shaped material to moisture to initiate cross-linking. This can be done by immersing it in hot water (80-95°C) or exposing it to steam.[20] The duration of moisture exposure will depend on the thickness of the material and the desired degree of cross-linking.
-
This guide provides a foundational understanding of this compound chemistry and its applications in material science. For more specific applications, further optimization of reaction conditions and material selection is often necessary.
References
- 1. mdpi.com [mdpi.com]
- 2. gelest.com [gelest.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalization and Surface Modifications of Bioactive Glasses (BGs): Tailoring of the Biological Response Working on the Outermost Surface Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. afinitica.com [afinitica.com]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 8. The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrithis compound, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel [researchportal.uc3m.es]
- 9. researchgate.net [researchgate.net]
- 10. vb.nweurope.eu [vb.nweurope.eu]
- 11. mdpi.com [mdpi.com]
- 12. The Investigation of the Silica-Reinforced Rubber Polymers with the Methoxy Type Silane Coupling Agents [mdpi.com]
- 13. APTS_Methods [bio.umass.edu]
- 14. researchgate.net [researchgate.net]
- 15. inha.elsevierpure.com [inha.elsevierpure.com]
- 16. nbinno.com [nbinno.com]
- 17. scielo.br [scielo.br]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. evonik.com [evonik.com]
A Comparative Analysis of Trimethoxysilane and Triethoxysilane: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Trimethoxysilane (B1233946) (TMS) and triethoxysilane (B36694) (TES) are versatile organosilicon compounds widely utilized as precursors for silica-based materials, coupling agents, and in surface modification protocols. Their utility in drug development and materials science stems from the reactivity of the silicon-hydride bond and the hydrolyzable alkoxy groups. The choice between these two silanes is often dictated by their distinct physical and chemical properties, which influence reaction kinetics, handling procedures, and the characteristics of the final product. This technical guide provides an in-depth comparison of the fundamental properties of trithis compound and triethoxysilane, offering a comprehensive resource for researchers and professionals in the field.
Core Physical and Chemical Properties: A Comparative Overview
The fundamental physical and chemical characteristics of trithis compound and triethoxysilane are summarized below. These properties are crucial for designing experimental setups, ensuring safe handling, and predicting the behavior of these reagents in various applications.
Physical Properties
A side-by-side comparison of the key physical properties of trithis compound and triethoxysilane is presented in Table 1. These properties highlight the differences in volatility, density, and other physical behaviors of the two compounds.
| Property | Trithis compound | Triethoxysilane |
| Chemical Formula | C₃H₁₀O₃Si | C₆H₁₆O₃Si |
| Molecular Weight | 122.195 g/mol [1] | 164.27 g/mol [2] |
| Appearance | Clear, colorless liquid[1] | Colorless liquid[2][3] |
| Boiling Point | 84 °C (183 °F; 357 K)[1] | 134-135 °C (273-275 °F; 407-408 K)[3] |
| Melting Point | -115 °C (-175 °F; 158 K)[1] | -170 °C[2] |
| Density | 0.86 g/mL[1] | 0.8745 g/cm³ at 20 °C (68 °F)[2] |
| Refractive Index | 1.3687 at 20 °C[4] | 1.377 at 20 °C[3] |
| Flash Point | Not explicitly found | 26 °C[2] |
| Vapor Pressure | < 7.2 mmHg (20 °C)[1] | 20.25 mmHg[2] |
| Solubility | Slightly soluble in water; hydrolyzes rapidly.[4] | Insoluble in water; hydrolyzes. Soluble in polar organic solvents like alcohols and ethers.[5] |
Chemical Reactivity and Safety
The chemical behavior, particularly the hydrolysis and condensation rates, and the safety profiles of TMS and TES are critical considerations for their application.
| Property | Trithis compound | Triethoxysilane |
| Hydrolysis Rate | Hydrolyzes rapidly in water and even in air within minutes.[1] The methoxy (B1213986) groups are sterically less hindered and thus more susceptible to nucleophilic attack by water. | Hydrolyzes more slowly than trithis compound. The bulkier ethoxy groups provide greater steric hindrance, slowing the hydrolysis rate. |
| Reactivity | Highly reactive due to the presence of a silicon-hydrogen bond and hydrolyzable methoxy groups.[6] | Exhibits relatively lower reactivity compared to other Si-H containing compounds, making it suitable for more controlled reactions.[3] |
| Key Reactions | Undergoes hydrolysis, condensation, copolymerization, and disproportionation reactions.[1] Used in hydrosilylation. | Primarily used in hydrosilylation reactions and as a reducing agent.[3] Susceptible to hydrolysis.[3] |
| Main Hazards | Toxic by inhalation, flammable.[1] | Flammable liquid and vapor. Fatal if inhaled. Causes severe skin burns and eye damage.[7] |
| GHS Pictograms | GHS02: Flammable, GHS06: Toxic[1] | GHS02: Flammable, GHS05: Corrosive, GHS06: Toxic, GHS08: Health Hazard |
| NFPA 704 | 4 (Health), 3 (Flammability), 2 (Instability)[1] | 3 (Health), 3 (Flammability), 1 (Instability) |
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate and reproducible characterization of silane (B1218182) properties. The following section outlines protocols for key experiments.
Determination of Hydrolysis Rate by 29Si NMR Spectroscopy
This protocol provides a method to monitor the hydrolysis of trithis compound and triethoxysilane by observing the changes in the silicon environment using 29Si Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Trithis compound or Triethoxysilane
-
Deuterated solvent (e.g., acetone-d6, acetonitrile-d3)
-
Deionized water
-
Acid or base catalyst (e.g., HCl or NH4OH, optional)
-
NMR tubes (5 mm)
-
Micropipettes
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the 29Si frequency.
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, prepare a stock solution of the silane in the chosen deuterated solvent. A typical concentration is 0.1 M.
-
To initiate the hydrolysis, add a specific amount of deionized water to the silane solution in the NMR tube. The water-to-silane molar ratio is a critical parameter and should be carefully controlled.
-
If a catalyst is used, it should be added to the water before mixing with the silane solution.
-
-
NMR Data Acquisition:
-
Immediately after adding water, shake the NMR tube to ensure homogeneity and place it in the NMR spectrometer.
-
Acquire a series of 29Si NMR spectra at regular time intervals. The time interval will depend on the hydrolysis rate (shorter intervals for trithis compound).
-
Typical 29Si NMR acquisition parameters include:
-
Pulse sequence: Inverse-gated decoupling to suppress the negative Nuclear Overhauser Effect (NOE).
-
Relaxation delay (d1): Sufficiently long to allow for full relaxation of the silicon nuclei (e.g., 30-60 seconds).
-
Number of scans: Dependent on the concentration and desired signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, baseline correction).
-
Identify and integrate the peaks corresponding to the unhydrolyzed silane, partially hydrolyzed species (monosilanols, disilanols), and fully hydrolyzed silanetriol. The chemical shifts will change as methoxy/ethoxy groups are replaced by hydroxyl groups.
-
Plot the concentration of the starting silane as a function of time to determine the rate of hydrolysis.
-
Measurement of Physical Properties
The following are standard methods for determining key physical properties of liquid silanes.
1. Boiling Point Determination
-
Apparatus: A micro-boiling point apparatus or a standard distillation setup.
-
Procedure:
-
Place a small, pure sample of the silane into a boiling tube.
-
Insert a thermometer with the bulb positioned in the vapor phase above the liquid surface.
-
Heat the sample gently and evenly.
-
The boiling point is the temperature at which the liquid boils and its vapor condenses on the thermometer bulb, resulting in a stable temperature reading.[8][9][10]
-
Due to the moisture sensitivity of these silanes, the experiment should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
2. Density Measurement (ASTM D4052)
-
Apparatus: A digital density meter based on the oscillating U-tube principle.[3]
-
Procedure:
-
Calibrate the instrument with dry air and deionized water at the desired temperature.
-
Inject a small, bubble-free aliquot of the silane into the measuring cell.[3]
-
The instrument measures the oscillation frequency of the U-tube containing the sample and calculates the density.[3]
-
Ensure the sample is handled under an inert atmosphere to prevent reaction with moisture.
-
3. Refractive Index Measurement
-
Apparatus: An Abbe refractometer or a digital refractometer.
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Apply a few drops of the silane to the clean, dry prism surface.
-
Close the prism and allow the sample to equilibrate to the measurement temperature.
-
Read the refractive index from the instrument's scale or digital display.
-
Perform the measurement quickly to minimize evaporation and reaction with atmospheric moisture.
-
4. Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Tester)
-
Apparatus: A Pensky-Martens closed-cup flash point tester.[1][2][4]
-
Procedure:
Signaling Pathways and Logical Relationships
The hydrolysis of trialkoxysilanes is a fundamental process that precedes their use in most applications. The reaction mechanism is dependent on the pH of the medium.
Acid-Catalyzed Hydrolysis of Trialkoxysilanes
Caption: Acid-catalyzed hydrolysis of a trialkoxysilane.
Base-Catalyzed Hydrolysis of Trialkoxysilanes
Caption: Base-catalyzed hydrolysis of a trialkoxysilane.
Conclusion
The selection between trithis compound and triethoxysilane is a critical decision in the development of silica-based materials and surface modification strategies. Trithis compound offers higher reactivity and faster hydrolysis rates, which can be advantageous for rapid processes. However, this reactivity also necessitates more stringent handling procedures to control the reaction and mitigate safety risks. Conversely, triethoxysilane provides greater stability and slower, more controllable hydrolysis kinetics, making it a preferred choice for applications requiring precise control over the condensation process. The detailed physical, chemical, and safety data, along with the standardized experimental protocols presented in this guide, provide a solid foundation for making informed decisions in the laboratory and in process development. Understanding these fundamental differences is paramount for optimizing experimental outcomes and ensuring the safe and effective use of these important organosilicon compounds.
References
- 1. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 3. ASTM D4052 - eralytics [eralytics.com]
- 4. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 5. scribd.com [scribd.com]
- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. smart.dhgate.com [smart.dhgate.com]
- 10. smart.dhgate.com [smart.dhgate.com]
- 11. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
The Pivotal Role of Methoxysilanes in Sol-Gel Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sol-gel process represents a versatile and widely adopted method for synthesizing a diverse range of materials with tailored properties. At the heart of this technique lies the chemistry of the precursor materials, with methoxysilanes emerging as a critical class of compounds that significantly influence the structure, properties, and functionality of the final sol-gel product. This technical guide provides an in-depth exploration of the role of methoxysilanes in the sol-gel process, detailing the underlying chemical principles, experimental methodologies, and the impact of these precursors on material characteristics.
Core Principles: The Chemistry of Methoxysilanes in the Sol-Gel Process
The sol-gel process, in the context of methoxysilanes, is fundamentally a two-step reaction: hydrolysis and condensation. These reactions transform a liquid "sol" (a colloidal suspension of solid particles in a liquid) into a solid "gel" (a continuous three-dimensional network).
Hydrolysis: The process is initiated by the hydrolysis of the methoxy (B1213986) groups (-OCH₃) of the silane (B1218182) precursor in the presence of water. This reaction is typically catalyzed by an acid or a base and results in the formation of silanol (B1196071) groups (Si-OH).[1][2][3][4] The general reaction is as follows:
Si(OCH₃)₄ + 4H₂O → Si(OH)₄ + 4CH₃OH
The rate of hydrolysis is influenced by several factors, including the pH of the solution, the water-to-silane molar ratio, and the temperature.[1][5] Acidic conditions tend to promote a slower, more controlled hydrolysis, while basic conditions lead to a more rapid reaction.[1][4]
Condensation: Following hydrolysis, the newly formed silanol groups undergo condensation reactions to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct.[1][2][3] This step is responsible for the formation of the three-dimensional network that constitutes the gel. There are two primary condensation pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. (HO)₃Si-OH + HO-Si(OH)₃ → (HO)₃Si-O-Si(OH)₃ + H₂O
-
Alcohol Condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol (B129727) molecule. (HO)₃Si-OH + CH₃O-Si(OCH₃)₃ → (HO)₃Si-O-Si(OCH₃)₃ + CH₃OH
The relative rates of hydrolysis and condensation, which are heavily dependent on the reaction conditions, dictate the final structure and properties of the gel.[1]
Below is a DOT language script illustrating the fundamental chemical pathways in the sol-gel process involving a generic methoxysilane.
The Influence of this compound Precursors on Material Properties
The choice of this compound precursor is a critical determinant of the final material's properties. Different precursors offer unique functionalities that can be leveraged to tailor the sol-gel derived material for specific applications.
| Precursor | Common Abbreviation | Key Features & Effects on Material Properties |
| Tetrathis compound | TMOS | Forms a purely inorganic silica (B1680970) network. Results in materials with high hardness and thermal stability.[2] |
| Methyltrithis compound | MTMS | Introduces a methyl group, imparting hydrophobicity and reducing surface energy.[6][7][8] Can improve mechanical flexibility compared to purely inorganic silica.[9] |
| Dimethyldithis compound | DMDMS | Increases the organic content, further enhancing hydrophobicity and flexibility.[9] |
| (3-Glycidyloxypropyl)trithis compound | GPTMS | Contains an epoxy functional group that can be used for further chemical modification and cross-linking, enhancing adhesion to various substrates.[10] |
| (3-Aminopropyl)trithis compound | APTMS | Provides an amine functional group, which can alter surface charge and provide sites for covalent attachment of biomolecules. |
| Vinyltrithis compound | VTMS | Contains a vinyl group that can participate in polymerization reactions, allowing for the creation of organic-inorganic hybrid polymers.[11] |
Experimental Protocols
The successful synthesis of sol-gel materials using methoxysilanes requires careful control over the experimental parameters. Below are detailed methodologies for key experiments.
Synthesis of a Hydrophobic Silica Sol using Methyltrithis compound (MTMS)
This protocol describes the preparation of a hydrophobic silica sol, which can be used to create water-repellent coatings.[7][12]
Materials:
-
Methyltrithis compound (MTMS)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Ammonium (B1175870) Hydroxide (NH₄OH, 5 M solution) - as a catalyst
Procedure:
-
In a clean, dry reaction vessel, prepare a solution of MTMS and methanol. A typical molar ratio is 1:10.56 (MTMS:MeOH).[12]
-
Separately, prepare an aqueous solution of the catalyst. For a molar ratio of MTMS:H₂O of 1:4.16, add the corresponding amount of 5 M NH₄OH to the deionized water.[12]
-
While stirring the MTMS/methanol solution vigorously, add the aqueous catalyst solution dropwise.
-
Continue stirring the mixture at room temperature for a designated period, typically several hours, to allow for hydrolysis and condensation to occur. The solution will gradually transform from a clear liquid to a more viscous sol.
-
The resulting sol can then be used for coating applications via dip-coating, spin-coating, or spray-coating.
-
After application, the coated substrate is typically dried at an elevated temperature (e.g., 60-100°C) to remove the solvent and promote further condensation, solidifying the gel network.
Preparation of Silica Nanoparticles via the Stöber Method using Tetrathis compound (TMOS)
The Stöber method is a widely used technique for synthesizing monodisperse silica nanoparticles.[13][14]
Materials:
-
Tetrathis compound (TMOS)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Ammonium Hydroxide (NH₄OH, concentrated solution, e.g., 28-30%) - as a catalyst
Procedure:
-
In a reaction flask, mix methanol, deionized water, and ammonium hydroxide. The relative amounts of these components will influence the final particle size.
-
In a separate container, prepare a solution of TMOS in methanol. A common weight ratio for the reactant solution is 78.7% TMOS to 21.3% methanol.[13]
-
Under constant stirring, add the TMOS/methanol solution to the water/methanol/ammonia mixture. The addition can be done at a constant rate to ensure homogeneity.[13]
-
Allow the reaction to proceed under continuous stirring at room temperature. The formation of a white precipitate indicates the nucleation and growth of silica nanoparticles. The reaction time can vary from minutes to hours depending on the desired particle size.
-
Once the reaction is complete, the silica nanoparticles can be collected by centrifugation.
-
Wash the collected particles several times with ethanol (B145695) and deionized water to remove any unreacted precursors and the catalyst.
-
Dry the purified silica nanoparticles in an oven at a suitable temperature (e.g., 80-120°C).
The following diagram outlines the typical experimental workflow for sol-gel synthesis.
Characterization of this compound-Derived Sol-Gel Materials
A variety of analytical techniques are employed to characterize the structure, morphology, and properties of the synthesized materials.
| Characterization Technique | Information Obtained |
| Fourier Transform Infrared Spectroscopy (FTIR) | Identifies chemical bonds present in the material, confirming the formation of Si-O-Si networks and the presence of functional groups from the organosilane precursors.[7][15] |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and microstructure of the gel, providing information on particle size, shape, and porosity.[12][15] |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of the internal structure of the material, including the size and distribution of nanoparticles.[7] |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area and pore size distribution of the porous gel network.[14][15] |
| Contact Angle Measurement | Quantifies the hydrophobicity or hydrophilicity of the material's surface, particularly relevant for materials synthesized with organo-functionalized methoxysilanes.[12] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the material by measuring weight loss as a function of temperature.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si NMR) | Provides detailed information about the local chemical environment of silicon atoms, allowing for the quantification of the degree of condensation and the different siloxane species (e.g., Q³, Q⁴, T², T³).[16][17] |
Conclusion
Methoxysilanes are indispensable precursors in the field of sol-gel chemistry, offering a powerful toolkit for the rational design and synthesis of advanced materials. By carefully selecting the this compound precursor and controlling the reaction conditions, researchers and drug development professionals can create materials with a wide range of properties, from superhydrophobic surfaces to biocompatible matrices for controlled drug release. A thorough understanding of the fundamental hydrolysis and condensation reactions, coupled with precise experimental execution and comprehensive characterization, is key to unlocking the full potential of these versatile compounds in material science and pharmaceutical applications.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. dakenchem.com [dakenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. azonano.com [azonano.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Superhydrophobic Methylated Silica Sol for Effective Oil–Water Separation [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Preparation of MTMS based transparent superhydrophobic silica films by sol-gel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Controlling the Shape, Pore Size and Surface Area of Prepared Mesoporous Silica Particles by Altering the Molar Concentration of Tetrathis compound [scirp.org]
- 15. mdpi.com [mdpi.com]
- 16. batadora.trentu.ca [batadora.trentu.ca]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to Silane Coupling Agents: Core Principles and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Silane (B1218182) coupling agents are organosilicon compounds that serve as molecular bridges at the interface between inorganic and organic materials.[1] Their unique dual-functional structure allows them to form durable bonds between dissimilar materials, thereby enhancing adhesion, improving mechanical properties, and increasing the durability of composite materials, coatings, and adhesives.[2][3][4] This guide provides a comprehensive overview of the core principles of silane coupling agents, their mechanism of action, quantitative performance data, and detailed experimental protocols relevant to research and development.
The Fundamental Structure of Silane Coupling Agents
The general chemical structure of a silane coupling agent can be represented as R-Si-X₃.[5]
-
R (Organofunctional Group): This is a non-hydrolyzable organic group that is designed to be compatible with and react with an organic matrix, such as a polymer resin.[6][7] The choice of the R group is critical and depends on the type of organic material being used.[6] Common organofunctional groups include amino, epoxy, vinyl, and methacryloxy groups.[5][6]
-
Si (Silicon Atom): The central silicon atom is the core of the silane molecule.
-
X (Hydrolyzable Group): These are groups that can react with water (hydrolyze).[6][8] The most common hydrolyzable groups are alkoxy groups (e.g., methoxy, ethoxy), but acyloxy, halogen, or amine groups can also be used.[8] During the coupling process, these groups are hydrolyzed to form reactive silanol (B1196071) groups (Si-OH).[9][10]
The Mechanism of Action: A Step-by-Step Process
The efficacy of silane coupling agents stems from a multi-step reaction sequence that creates a stable bridge between an inorganic substrate and an organic matrix.[1] This process can be broadly categorized into hydrolysis, condensation, and interfacial bonding.[6][10]
Step 1: Hydrolysis The initial step involves the hydrolysis of the alkoxy groups on the silicon atom in the presence of water to form reactive silanol groups (-Si-OH).[3][10] The water required for this reaction can be atmospheric moisture, water present on the substrate surface, or added water.[10]
Step 2: Condensation The newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:
-
Bonding to the Inorganic Substrate: The silanol groups can condense with hydroxyl (-OH) groups present on the surface of an inorganic substrate (like glass, metal oxides, or silica) to form stable, covalent siloxane bonds (Si-O-Substrate).[1][11]
-
Self-Condensation: The silanol groups can also self-condense with each other to form a polysiloxane network (Si-O-Si) on the substrate surface.[1][12]
Step 3: Interfacial Bonding The organofunctional group (R) of the silane, which is oriented away from the inorganic substrate, is then available to interact or form covalent bonds with the organic matrix during polymerization or curing.[7][13] This final step completes the molecular bridge, ensuring a strong and durable connection between the two dissimilar materials.[13]
Quantitative Performance Data
The effectiveness of silane coupling agents can be quantified through various performance metrics. The following tables summarize key data from different studies, providing a comparative benchmark.
Table 1: Adhesion Strength Enhancement Shear bond strength is a common metric to evaluate the improvement in adhesion between a substrate and an organic resin.
| Silane Coupling Agent | Substrate | Organic Matrix | Shear Bond Strength (MPa) - Untreated | Shear Bond Strength (MPa) - Treated | Reference |
| γ-Methacryloxypropyltrimethoxysilane (γ-MPTS) | CAD/CAM Resin Composite | Resin Cement | 8.2 | 15.6 | [14][15] |
| γ-Aminopropyltriethoxysilane (APTES) | Glass Fiber | Epoxy Resin | 25.3 | 42.1 | [16] |
| Vinyltrithis compound (VTMS) | Silica (B1680970) | Polyethylene | 12.5 | 28.9 | [17] |
Table 2: Surface Wettability Modification Contact angle measurements are used to assess the change in surface energy and wettability after silanization. A higher contact angle indicates a more hydrophobic surface.
| Silane Coupling Agent | Substrate | Water Contact Angle (°) - Untreated | Water Contact Angle (°) - Treated | Reference |
| Octadecyltrichlorosilane (OTS) | Silicon Wafer | <10 | 105 | [1] |
| 3-Aminopropyltriethoxysilane (APTES) | Glass | 34 | 62 | [18] |
| (3-Glycidyloxypropyl)trithis compound (GPTMS) | Aluminum | 78 | 45 | [16] |
Table 3: Mechanical Properties of Composites The incorporation of silane-treated fillers can significantly improve the mechanical properties of polymer composites.
| Filler | Polymer Matrix | Silane Treatment | Tensile Strength (MPa) | Flexural Modulus (GPa) | Reference |
| Carbon Fiber | Silicone Rubber | None | 2.6 | 1.2 | [16] |
| Carbon Fiber | Silicone Rubber | γ-Aminopropyltriethoxysilane | 3.7 | 1.8 | [16] |
| Glass Microspheres | Polyamide 11 | None | 45.2 | 2.1 | [19] |
| Glass Microspheres | Polyamide 11 | 3-(Aminopropyl)trithis compound | 58.6 | 2.9 | [19] |
Experimental Protocols
Reproducible and valid experimental findings rely on detailed methodologies. Below are protocols for key experiments involving silane coupling agents.
Protocol 1: Surface Modification of Glass Substrates
-
Substrate Preparation:
-
Clean glass slides by sonication in acetone (B3395972) for 15 minutes, followed by sonication in isopropanol (B130326) for 15 minutes.
-
Rinse the slides thoroughly with deionized water.
-
Activate the surface hydroxyl groups by immersing the slides in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive).
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Silane Solution Preparation: [20][21][22]
-
Prepare a 95% ethanol (B145695) / 5% water (v/v) solution.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid.[21]
-
Add the desired silane coupling agent to the solution with stirring to a final concentration of 2% (w/v).
-
Allow the solution to stir for 5-10 minutes to facilitate hydrolysis and the formation of silanol groups.[21]
-
-
-
Immerse the cleaned and dried glass slides in the silane solution for 2 minutes with gentle agitation.
-
Remove the slides and rinse briefly with ethanol to remove excess silane.[21]
-
-
Curing:
Protocol 2: Evaluation of Surface Wettability
-
Instrumentation: Use a contact angle goniometer.
-
Procedure:
-
Place a silanized substrate on the sample stage.
-
Dispense a 5 µL droplet of deionized water onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the static contact angle at the liquid-solid-vapor interface.
-
Perform measurements at a minimum of five different locations on the surface to ensure statistical significance.
-
Protocol 3: Integral Blend Method for Composite Preparation [17][23]
-
Material Preparation:
-
Dry the inorganic filler (e.g., silica powder) in an oven at 120°C for 4 hours to remove adsorbed moisture.
-
Prepare the polymer resin according to the manufacturer's specifications.
-
-
Compounding:
-
In a high-shear mixer, combine the polymer resin and the dried filler.
-
While mixing, add the silane coupling agent dropwise. The typical loading of the silane is 0.5-2.0% by weight of the filler.[24]
-
Continue mixing until a homogeneous composite is obtained.
-
-
Curing and Sample Preparation:
-
Cure the composite material according to the polymer manufacturer's recommended cycle (e.g., compression molding at a specific temperature and pressure).
-
Machine the cured composite into test specimens of appropriate dimensions for mechanical testing (e.g., tensile bars as per ASTM D638).
-
Applications in Research and Drug Development
Silane coupling agents are not limited to industrial applications and are increasingly utilized in advanced scientific research and drug development.
-
Surface Modification of Nanomaterials: Silanes are used to functionalize the surfaces of nanoparticles (e.g., silica, gold, iron oxide) to improve their dispersion in polymer matrices, enhance biocompatibility, and introduce reactive sites for conjugating biomolecules.[12][18][25]
-
Drug Delivery Systems: Mesoporous silica nanoparticles, functionalized with silanes, can be loaded with drugs.[25] The silane layer can be designed to control the drug release kinetics or to target specific cells or tissues.[25][26]
-
Biomaterials and Implants: Silane coupling agents are crucial in dentistry to promote adhesion between resin composites and silica-based restorative materials.[13][27] They are also used to modify the surfaces of metallic implants to improve their integration with bone tissue and to attach bioactive coatings.[28]
-
Biosensors and Diagnostics: Silanization is a common method for immobilizing antibodies, enzymes, or DNA probes onto the surface of sensor substrates (e.g., glass, silicon nitride) for various diagnostic assays.
Conclusion
Silane coupling agents are versatile molecules that provide a powerful tool for tailoring the interface between inorganic and organic materials.[1] A thorough understanding of their chemical structure, mechanism of action, and application protocols is essential for researchers, scientists, and drug development professionals to harness their full potential in creating advanced materials and innovative biomedical technologies. The selection of the appropriate silane and the optimization of the treatment process are critical for achieving the desired performance enhancements.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Structure of Silane Coupling Agent [silicone-surfactant.com]
- 6. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 7. Silane Coupling Agents Mechanism & Uses – Improve Bonding with Silane Bonding Agent [sinosil.com]
- 8. What is a Silane Coupling Agent? - Gelest [technical.gelest.com]
- 9. How Does a Silane Coupling Agent Work? - Gelest [technical.gelest.com]
- 10. gelest.com [gelest.com]
- 11. Silane Coupling Agent Mechanism - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 12. mdpi.com [mdpi.com]
- 13. dakenchem.com [dakenchem.com]
- 14. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 15. Quantitative evaluation of the degradation amount of the silane coupling layer of CAD/CAM resin composites by water absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. silicorex.com [silicorex.com]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. gelest.com [gelest.com]
- 21. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 22. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
- 23. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 24. Three Main Applications Of Silane Coupling Agents [ecopowerchem.com]
- 25. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tailoring layered double hydroxide nanomaterials through surface modification: design strategies and practical paradigms - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. pubs.aip.org [pubs.aip.org]
Methoxysilane Safety and Handling: An In-depth Technical Guide for Researchers
Abstract
Methoxysilanes are a versatile class of organosilicon compounds widely utilized in research and development for the synthesis of advanced materials, surface modification, and as coupling agents. Their reactivity, however, necessitates a thorough understanding of their potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth overview of the chemical properties, associated hazards, and comprehensive safety precautions for handling methoxysilanes in a laboratory setting. It is intended for researchers, scientists, and drug development professionals who work with these compounds. This document outlines detailed handling procedures, personal protective equipment (PPE) recommendations, storage and disposal guidelines, and emergency response protocols. Furthermore, it explores the toxicological profile of methoxysilanes, with a focus on the metabolic pathways of their hydrolysis products.
Introduction to Methoxysilanes
Methoxysilanes are characterized by the presence of one or more methoxy (B1213986) (-OCH₃) groups attached to a silicon atom. A general structure is represented as RₙSi(OCH₃)₄₋ₙ, where 'R' can be a variety of organic functional groups. The reactivity of the Si-OCH₃ bond, particularly its susceptibility to hydrolysis, is central to both their utility and their hazards. This hydrolysis reaction, which produces methanol (B129727) and silanols, is the foundation for their application in forming stable siloxane bonds (Si-O-Si) on surfaces and in matrices. However, this reactivity also presents significant safety challenges, including flammability and the generation of toxic byproducts.[1]
Chemical and Physical Properties
The physical and chemical properties of methoxysilanes vary depending on the specific compound. The following tables summarize key quantitative data for two common methoxysilanes, Methyltrimethoxysilane and Trithis compound, to provide a basis for risk assessment.
Table 1: Physical and Chemical Properties of Selected Methoxysilanes
| Property | Methyltrithis compound | Trithis compound |
| CAS Number | 1185-55-3 | 2487-90-3 |
| Molecular Formula | C₄H₁₂O₃Si | C₃H₁₀O₃Si |
| Molecular Mass | 136.22 g/mol | 122.195 g/mol |
| Appearance | Clear, colorless liquid | Clear, colorless liquid |
| Boiling Point | Not specified | 84 °C |
| Melting Point | Not specified | -115 °C |
| Flash Point | Not specified | -9 °C |
| Vapor Pressure | Not specified | < 7.2 mmHg (20 °C) |
| Solubility | Reacts with water | Slightly soluble in water, hydrolyzes rapidly |
Table 2: Toxicity Data for Selected Methoxysilanes
| Endpoint | Methyltrithis compound | Trithis compound |
| LD₅₀ Oral (Rat) | 11808 mg/kg (Rabbit) | 1560 µL/kg |
| LD₅₀ Dermal (Rabbit) | > 9600 mg/kg | 6300 µL/kg |
| LC₅₀ Inhalation (Rat) | Not specified | 42 ppm/4H |
Hazard Identification and Risk Assessment
The primary hazards associated with methoxysilanes are their flammability, reactivity with water, and the toxicity of their hydrolysis products.
-
Flammability: Many methoxysilanes are flammable liquids with low flash points, posing a significant fire risk.[5] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[6]
-
Reactivity: Methoxysilanes react with water, including moisture in the air, to produce methanol, a flammable and toxic alcohol, and corrosive solutions.[1] This reaction can be catalyzed by both acids and bases.[7]
-
Health Hazards:
-
Inhalation: Inhalation of this compound vapors can cause irritation to the respiratory tract.[1][2] High concentrations may lead to more severe effects.
-
Skin and Eye Contact: Direct contact can cause skin irritation and severe eye damage, potentially leading to permanent injury.[1][8]
-
Ingestion: Ingestion is highly toxic.[9]
-
Toxicity of Hydrolysis Products: The primary hydrolysis product, methanol, is toxic and can cause systemic effects, including central nervous system depression, blindness, and metabolic acidosis.[4][10] The other hydrolysis product, a silanol, can condense to form oligomers and polymers.[11]
-
Safe Handling Protocols
Adherence to strict experimental protocols is crucial for the safe handling of methoxysilanes. The following procedures are recommended for laboratory personnel.
Engineering Controls
-
All work with methoxysilanes should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12]
-
Use of containment devices like glove boxes is recommended for operations where volatilization or aerosol generation is likely.[12]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[13]
-
Use explosion-proof electrical equipment and ensure proper grounding and bonding of all containers and equipment to prevent static discharge.[6][13]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling methoxysilanes.
Table 3: Recommended Personal Protective Equipment for Handling Methoxysilanes
| Body Part | Recommended PPE | Specifications and Considerations |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) | Consult glove manufacturer's compatibility charts for specific breakthrough times. Double gloving is recommended. |
| Body | Flame-resistant lab coat or chemical-resistant apron | A flame-resistant lab coat is essential due to the flammability of methoxysilanes. A chemical-resistant apron provides an additional layer of protection against splashes. |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Required when working outside of a fume hood or when ventilation is inadequate. The specific type of respirator should be determined by a risk assessment. |
General Handling Procedures
-
Before use, thoroughly inspect containers for any signs of damage or leaks.
-
Avoid contact with skin, eyes, and clothing.[13]
-
Do not breathe vapors or mists.[14]
-
Use only non-sparking tools.[13]
-
Keep containers tightly closed when not in use to prevent reaction with atmospheric moisture.[6]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[15]
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store methoxysilanes in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[6][13]
-
Store in tightly sealed, original containers.[6]
-
Store away from incompatible materials such as oxidizing agents, strong acids, and water.[1][14]
-
Flammable liquid storage cabinets are required for storing quantities exceeding laboratory bench limits.[5]
Disposal
-
All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[14]
-
Do not dispose of methoxysilanes down the drain.
-
Contaminated materials such as gloves, absorbent pads, and labware should be collected in a designated, sealed waste container.
Emergency Procedures
Spills
In the event of a this compound spill, the following protocol should be followed:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[16]
-
Control Ignition Sources: If the spilled material is flammable, extinguish all nearby ignition sources.[17]
-
Ventilate: Increase ventilation in the area, if it is safe to do so.
-
Assess the Spill: Determine the extent of the spill. For minor spills that can be handled by trained laboratory personnel, proceed with cleanup. For major spills, evacuate the laboratory and contact the institution's emergency response team.
-
Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE as outlined in Table 3.
-
Contain the Spill: Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.[18]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[16][18]
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water, ensuring all residues are collected for proper disposal.
First Aid
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14] |
Toxicological Pathways and Mechanisms
The toxicity of methoxysilanes is significantly influenced by their hydrolysis products, primarily methanol. Understanding the metabolic pathway of methanol is crucial for comprehending the potential health effects of this compound exposure.
Methanol Metabolism and Toxicity
Upon absorption into the body, methanol is metabolized in the liver by alcohol dehydrogenase to formaldehyde. Formaldehyde is then rapidly converted to formic acid by aldehyde dehydrogenase.[4][10] The accumulation of formic acid is the primary cause of the characteristic toxicity of methanol.[10]
Caption: Metabolic pathway of methanol, a primary hydrolysis product of methoxysilanes.
Formic acid inhibits cytochrome oxidase, a key enzyme in the mitochondrial electron transport chain, leading to cellular hypoxia and metabolic acidosis.[6] This disruption of cellular respiration particularly affects tissues with high oxygen demand, such as the optic nerve, which can result in permanent blindness.[15]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for safely conducting experiments involving methoxysilanes.
Caption: Recommended experimental workflow for handling methoxysilanes.
Conclusion
Methoxysilanes are valuable chemical reagents that require careful and informed handling due to their inherent flammability, reactivity, and the toxicity of their byproducts. By implementing the comprehensive safety protocols, engineering controls, and personal protective equipment guidelines detailed in this guide, researchers can significantly mitigate the risks associated with these compounds. A thorough understanding of the potential hazards and a commitment to safe laboratory practices are paramount for ensuring the well-being of all laboratory personnel and the integrity of the research environment. Continuous review of safety procedures and ongoing training are essential components of a robust safety culture when working with reactive chemicals like methoxysilanes.
References
- 1. nj.gov [nj.gov]
- 2. nj.gov [nj.gov]
- 3. Trithis compound - Wikipedia [en.wikipedia.org]
- 4. Methanol toxicity - Wikipedia [en.wikipedia.org]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. Methanol and formic acid toxicity: biochemical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. oshaedne.com [oshaedne.com]
- 9. Trithis compound | C3H10O3Si | CID 17215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Silicon tetrahydride [cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. Silane | SiH4 | CID 23953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Biochemical mechanism underlying the pathogenesis of diabetic retinopathy and other diabetic complications in humans: the methanol-formaldehyde-formic acid hypothesis: Pathogenesis of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methanol Toxicity Clinical Presentation: History, Physical Examination, Complications [emedicine.medscape.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 18. acs.org [acs.org]
Methoxysilanes in Nanotechnology: A Technical Guide to Surface Functionalization and Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of methoxysilanes in the ever-evolving field of nanotechnology. With a focus on the surface modification of nanoparticles, this document provides a comprehensive overview of synthesis protocols, quantitative data on functionalization and drug delivery, and the underlying biological pathways. This guide is intended to serve as a core resource for researchers and professionals working on the cutting edge of nanomedicine and materials science.
Introduction: The Versatility of Methoxysilanes in Nanomaterials
Methoxysilanes are a class of organosilicon compounds that have become indispensable tools in nanotechnology due to their ability to form stable siloxane bonds (Si-O-Si) with the surfaces of various inorganic nanoparticles. This surface functionalization is critical for overcoming challenges such as nanoparticle aggregation, poor dispersion in biological media, and for introducing specific functionalities for targeted applications. The general structure of a methoxysilane consists of a central silicon atom bonded to one or more methoxy (B1213986) groups (-OCH₃) and an organic functional group. The methoxy groups readily hydrolyze to form reactive silanol (B1196071) groups (-SiOH), which can then condense with hydroxyl groups present on the surface of nanoparticles like silica (B1680970), titania, and iron oxide, forming a covalent linkage. The organic functional group, on the other hand, imparts the desired chemical properties to the nanoparticle surface, enabling applications ranging from drug delivery and bio-imaging to catalysis and diagnostics.
Synthesis and Surface Functionalization of Nanoparticles
The ability to precisely control the size, shape, and surface chemistry of nanoparticles is paramount for their successful application. The Stöber method is a widely employed technique for the synthesis of monodisperse silica nanoparticles, and subsequent surface modification with various methoxysilanes allows for the tailoring of their properties.
Synthesis of Silica Nanoparticles via the Stöber Method
The Stöber method involves the hydrolysis and condensation of a silicon alkoxide precursor, typically tetraethyl orthosilicate (B98303) (TEOS), in a mixture of alcohol, water, and a catalyst, most commonly ammonia.[1][2][3] The size of the resulting silica nanoparticles can be precisely controlled by varying the reaction parameters.[1][2]
Experimental Protocol: Stöber Synthesis of Silica Nanoparticles [4][5]
-
Reaction Setup: In a round-bottom flask, prepare a solution of ethanol (B145695) and deionized water.
-
Catalyst Addition: Add a specific volume of ammonium (B1175870) hydroxide (B78521) (28-30% aqueous solution) to the ethanol-water mixture while stirring continuously.
-
Precursor Addition: Rapidly add a predetermined amount of tetraethyl orthosilicate (TEOS) to the stirring solution.
-
Reaction: Allow the reaction to proceed at a constant temperature (typically room temperature) with continuous stirring for a set duration (e.g., 12-24 hours). The solution will become turbid as the silica nanoparticles form.
-
Purification: Collect the silica nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents and byproducts. This is typically done by repeated cycles of centrifugation and redispersion.
-
Storage: The purified silica nanoparticles can be stored as a suspension in ethanol or water, or dried to a powder.
Table 1: Parameters for Stöber Synthesis of Silica Nanoparticles [3][4]
| Parameter | Range | Effect on Particle Size |
| TEOS Concentration | 0.1 - 0.5 M | Increasing concentration generally increases size |
| Ammonia Concentration | 0.3 - 1.5 M | Increasing concentration increases size |
| Water Concentration | 2.0 - 11.0 M | Complex relationship, can influence both size and polydispersity |
| Reaction Temperature | 25 - 60 °C | Increasing temperature generally decreases size |
Surface Functionalization with Methoxysilanes
Once synthesized, the surfaces of nanoparticles, rich in hydroxyl groups, can be readily functionalized with various methoxysilanes to introduce desired chemical moieties. Common methoxysilanes used in nanotechnology include (3-aminopropyl)trithis compound (APTMS) for introducing amine groups, (3-mercaptopropyl)trithis compound (B106455) (MPTMS) for thiol groups, and (3-glycidoxypropyl)trithis compound (GPTMS) for epoxy groups.[4][6][7]
Experimental Workflow: Nanoparticle Surface Functionalization
Caption: General workflow for nanoparticle synthesis and surface functionalization.
2.2.1. Aminosilanization with (3-Aminopropyl)trithis compound (APTMS)
Aminosilanization introduces primary amine groups onto the nanoparticle surface, which are valuable for subsequent bioconjugation reactions.[4][8][9]
Experimental Protocol: Aminosilanization [4][8]
-
Dispersion: Disperse the purified silica nanoparticles in a suitable solvent, such as ethanol or toluene (B28343).
-
Silane Addition: Add a specific amount of APTMS to the nanoparticle suspension under continuous stirring.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., room temperature to 70°C) for a defined period (e.g., 3-24 hours).
-
Purification: Purify the amine-functionalized nanoparticles by repeated centrifugation and washing with the reaction solvent to remove excess APTMS.
Table 2: Parameters for Aminosilanization of Silica Nanoparticles [4][8]
| Parameter | Typical Value/Range |
| Nanoparticle Concentration | 5 mg/mL in ethanol |
| SiO₂:APTMS Weight Ratio | 1:0.01 to 1:0.1 |
| Reaction Temperature | Room Temperature - 70°C |
| Reaction Time | 3 - 24 hours |
2.2.2. Thiol-Functionalization with (3-Mercaptopropyl)trithis compound (MPTMS)
Thiol groups are highly reactive and can be used for "click" chemistry reactions, disulfide bonding with proteins, and attachment of various biomolecules.[6][10][11]
Experimental Protocol: Thiol-Functionalization [10][12]
-
Dispersion: Disperse the nanoparticles in anhydrous toluene.
-
Silane Addition: Add MPTMS to the suspension.
-
Reaction: Reflux the mixture under an inert atmosphere for several hours (e.g., 4-24 hours).
-
Purification: Isolate the thiol-functionalized nanoparticles by centrifugation and wash them thoroughly with toluene and ethanol.
2.2.3. Epoxy-Functionalization with (3-Glycidoxypropyl)trithis compound (GPTMS)
Epoxy groups are reactive towards nucleophiles such as amines and thiols, providing a versatile handle for further surface modification.[7][13][14]
Experimental Protocol: Epoxy-Functionalization [7][13]
-
Hydroxylation (Optional but recommended): Treat the nanoparticles with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to increase the density of surface hydroxyl groups.
-
Dispersion: Disperse the nanoparticles in a mixture of an aqueous solution and an organic solvent like toluene.
-
Silane Addition: Add GPTMS to the suspension.
-
Reaction: Heat the reaction mixture (e.g., 70°C) overnight with stirring.
-
Purification: Collect the epoxy-functionalized nanoparticles by centrifugation and wash them with water and ethanol.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful surface functionalization and to understand the properties of the modified nanoparticles.
Table 3: Characterization Techniques for this compound-Functionalized Nanoparticles [4]
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of specific functional groups (e.g., N-H bends for amine, S-H stretch for thiol, C-O-C stretch for epoxy) on the nanoparticle surface. |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material (the silane) grafted onto the inorganic nanoparticle core. |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of the nanoparticles in suspension. An increase in size after functionalization is expected. |
| Zeta Potential Analysis | Determines the surface charge of the nanoparticles. A change in zeta potential (e.g., from negative for bare silica to positive for amine-functionalized silica) indicates successful surface modification. |
| Transmission Electron Microscopy (TEM) | Provides information on the size, shape, and morphology of the nanoparticles. |
Table 4: Typical Characterization Data for Amine-Functionalized Silica Nanoparticles [4][15]
| Property | Bare Silica Nanoparticles | Amine-Functionalized Silica Nanoparticles |
| Zeta Potential (pH 7) | -15 to -30 mV | +20 to +40 mV |
| Particle Size (DLS) | Varies with synthesis | Slight increase after modification |
| FTIR Characteristic Peaks | Si-O-Si (~1100 cm⁻¹), Si-OH (~950 cm⁻¹) | Above peaks + N-H bending (~1560 cm⁻¹), C-H stretching (~2930 cm⁻¹) |
| Amine Group Density | N/A | 2.7 - 7.7 groups/nm² |
Applications in Drug Delivery
This compound-functionalized nanoparticles are extensively explored as drug delivery vehicles due to their ability to be tailored for specific therapeutic needs.
Drug Loading and Release
The porous structure of silica nanoparticles and the functional groups introduced by methoxysilanes allow for the efficient loading of therapeutic agents. Drug release can be controlled by the nanoparticle's properties and can be triggered by specific stimuli in the target environment.[16][17][18]
Table 5: Drug Loading and Release from this compound-Functionalized Nanoparticles [16][17][19][20]
| Nanoparticle System | Drug | Loading Capacity (% w/w) | Loading Efficiency (%) | Release Conditions |
| Hollow Mesoporous Silica | Rhodamine B | 10.44 | 51.67 | - |
| Poly-L-Histidine-Tamoxifen Functionalized MSN | Doxorubicin | ~5-10 | - | pH 5 (tumor microenvironment) shows higher release than pH 7.4 (physiological) |
| Small Mesoporous Silica | Quercetin | Varies with particle size (e.g., ~15-30%) | - | - |
Cellular Uptake and Signaling Pathways
The interaction of functionalized nanoparticles with cells is a critical aspect of drug delivery. The surface chemistry of the nanoparticles dictates the mechanism of cellular uptake, which often involves endocytic pathways.[21][22][23][24][25]
Cellular Uptake and Intracellular Trafficking Pathway
Caption: Cellular uptake and intracellular trafficking of functionalized nanoparticles.
Stimuli-Responsive Drug Release
To enhance therapeutic efficacy and minimize side effects, "smart" nanoparticles are designed to release their drug payload in response to specific stimuli present in the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes.[26][][28][29][30]
Stimuli-Responsive Drug Release Mechanisms
Caption: Common stimuli that trigger drug release from "smart" nanoparticles.
Conclusion
Methoxysilanes are powerful and versatile molecules for the surface engineering of nanoparticles, enabling a wide range of applications in nanotechnology, particularly in the realm of drug delivery. The ability to control the synthesis of nanoparticles and subsequently tailor their surface properties through this compound chemistry provides a robust platform for the development of advanced therapeutic and diagnostic agents. This guide has provided an overview of key experimental protocols, quantitative data, and the biological context for the application of this compound-functionalized nanoparticles. As research in this field continues to advance, the principles and techniques outlined herein will serve as a foundational resource for the design and implementation of the next generation of nanomedicines.
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mse.iastate.edu [mse.iastate.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. db-thueringen.de [db-thueringen.de]
- 13. Surface Functionalization with (3-Glycidyloxypropyl)trithis compound (GOPS) as an Alternative to Blending for Enhancing the Aqueous Stability and Electronic Performance of PEDOT:PSS Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. A Comprehensive Study of Drug Loading in Hollow Mesoporous Silica Nanoparticles: Impacting Factors and Loading Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Engineering of Porous Silica and Hollow Silica Nanoparticles to Enhance Drug-loading Capacity [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. dovepress.com [dovepress.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Mechanism of cellular uptake of genotoxic silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pharmacoj.com [pharmacoj.com]
- 28. researchgate.net [researchgate.net]
- 29. asiapharmaceutics.info [asiapharmaceutics.info]
- 30. Stimuli-responsive nanocarriers for drug delivery, tumor imaging, therapy and theranostics - PMC [pmc.ncbi.nlm.nih.gov]
The Foundation of Surface Engineering: An In-depth Technical Guide to Methoxysilane Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
The precise control of surface properties at the molecular level is a critical endeavor in modern materials science, with significant implications for fields ranging from biomedical engineering to drug development. Among the various surface modification techniques, the use of methoxysilane self-assembled monolayers (SAMs) has emerged as a versatile and robust method for tailoring the interfacial properties of a wide array of materials. This technical guide provides a comprehensive overview of the core principles of this compound SAMs, detailing their formation, characterization, and application, with a particular focus on their relevance to the scientific and drug development communities.
The Core Principle: Formation of a Covalent Monolayer
This compound SAMs are highly ordered molecular layers that spontaneously form on hydroxylated surfaces. The process is primarily driven by the hydrolysis of the methoxy (B1213986) groups (-OCH₃) on the silane (B1218182) molecule in the presence of water, followed by the condensation of the resulting silanol (B1196071) groups (-SiOH) with hydroxyl groups (-OH) on the substrate surface. This results in the formation of a stable, covalent siloxane bond (Si-O-Substrate), anchoring the silane molecules to the surface.
The general structure of a this compound molecule can be represented as R-Si(OCH₃)₃, where 'R' is an organic functional group that ultimately defines the new surface chemistry. This 'R' group can be tailored to achieve specific surface properties, such as hydrophobicity, hydrophilicity, biocompatibility, or to provide anchor points for the immobilization of biomolecules.
The formation of a dense, well-ordered monolayer typically proceeds in four key steps:
-
Hydrolysis: The methoxy groups of the silane react with trace amounts of water to form reactive silanol groups.
-
Condensation: These silanol groups can condense with other silanol groups to form siloxane bonds (Si-O-Si), leading to oligomerization in solution.
-
Adsorption: The hydrolyzed silane molecules or their oligomers adsorb onto the hydroxylated substrate.
-
Covalent Bonding and Organization: The silanol groups of the adsorbed molecules form covalent siloxane bonds with the substrate's hydroxyl groups. Lateral condensation between adjacent silane molecules leads to a cross-linked, stable monolayer.
Factors Influencing Monolayer Quality
The quality and integrity of the resulting SAM are paramount for its performance in any application. Several experimental parameters critically influence the formation process and must be carefully controlled to achieve a uniform, densely packed monolayer.
-
Water Content: The presence of water is essential for the initial hydrolysis step. However, excessive water in the reaction solution can lead to premature and extensive polymerization of the silane in the bulk solution, resulting in the deposition of aggregates rather than a uniform monolayer.[1] The optimal amount of water is often provided by the adsorbed water layer on the substrate itself under ambient conditions.
-
Solvent: The choice of solvent is crucial. Anhydrous organic solvents such as toluene (B28343) or hexane (B92381) are commonly used to control the hydrolysis reaction and prevent bulk polymerization.[2]
-
Temperature and Time: The deposition process is typically carried out at room temperature. The immersion time required for the formation of a complete monolayer can vary from minutes to several hours, depending on the specific silane and reaction conditions.[3]
-
Substrate Preparation: The substrate must be scrupulously clean and possess a sufficient density of hydroxyl groups. Common substrate cleaning and activation methods include treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposure to UV/ozone or oxygen plasma.[3][4]
Quantitative Data Summary
The successful formation of a this compound SAM results in a distinct change in the surface properties of the substrate. These changes can be quantified using various analytical techniques. The following tables summarize typical quantitative data for various this compound SAMs on silicon oxide surfaces.
Table 1: Water Contact Angle of Various this compound SAMs
| This compound | Functional Group (-R) | Water Contact Angle (°) | Reference |
| (3-Aminopropyl)trithis compound (APTMS) | - (CH₂)₃NH₂ | 68.1 | [5] |
| (3-Mercaptopropyl)trithis compound (MPTMS) | - (CH₂)₃SH | 72 | [3] |
| Decyltrithis compound (DTMOS) | - (CH₂)₉CH₃ | 102 | [6] |
| Octadecyltrithis compound (OTS) | - (CH₂)₁₇CH₃ | 102 | [6] |
| Methyltrithis compound (MTS) | -CH₃ | 140 | [7] |
| Phenyltrithis compound (PTS) | -C₆H₅ | 73 | [7] |
Table 2: Thickness of Various this compound SAMs Measured by Ellipsometry
| This compound | Functional Group (-R) | Thickness (nm) | Reference |
| (3-Mercaptopropyl)trithis compound (MPTMS) | - (CH₂)₃SH | 6.2 | [3] |
| (3-Glycidyloxypropyl)trithis compound (GLYMO) | - (CH₂)₃OCH₂CH(O)CH₂ | 1.5 | [8] |
| Decyltrithis compound (DTS) | - (CH₂)₉CH₃ | 1.02 ± 0.08 | [6] |
| Octadecyltriethoxysilane (OTS) | - (CH₂)₁₇CH₃ | 2.33 ± 0.11 | [6] |
| (3-Aminopropyl)triethoxysilane (APTES) | - (CH₂)₃NH₂ | ~1-2 | [9] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the preparation and characterization of this compound SAMs.
Protocol for this compound SAM Deposition on a Silicon Wafer (Solution Phase)
-
Substrate Cleaning and Hydroxylation:
-
Immerse silicon wafers in a piranha solution (7:3 v/v mixture of concentrated H₂SO₄ and 30% H₂O₂) at 90°C for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.[3]
-
Rinse the wafers thoroughly with deionized water and dry them under a stream of nitrogen gas.[3]
-
-
Silane Solution Preparation:
-
Prepare a 1% (v/v) solution of the desired this compound in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon) to minimize premature hydrolysis.[2]
-
-
SAM Formation:
-
Immerse the cleaned and dried silicon wafers in the silane solution.
-
Allow the self-assembly process to proceed for a specified time (e.g., 2 hours) at room temperature.[3]
-
-
Rinsing and Curing:
-
Remove the wafers from the silane solution and rinse them sequentially with the anhydrous solvent (e.g., toluene) and then with ethanol (B145695) to remove any non-covalently bound molecules.
-
Dry the wafers under a stream of nitrogen.
-
Optionally, bake the coated wafers at an elevated temperature (e.g., 120°C for 1 hour) to promote further cross-linking within the monolayer.
-
Protocol for Contact Angle Goniometry
-
Instrument Setup:
-
Place the SAM-coated substrate on the sample stage of the contact angle goniometer.
-
Ensure the stage is level.
-
Fill the syringe with high-purity deionized water.
-
-
Droplet Deposition:
-
Carefully dispense a small droplet of water (typically 2-5 µL) onto the surface of the SAM.
-
-
Image Capture and Analysis:
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the tangent of the droplet and the substrate surface. This is the static contact angle.
-
For more detailed analysis, advancing and receding contact angles can be measured by adding and removing liquid from the droplet, respectively.
-
Protocol for Atomic Force Microscopy (AFM) Imaging
-
Sample Preparation:
-
Mount the SAM-coated substrate onto an AFM sample puck using double-sided adhesive.
-
-
Instrument Setup:
-
Install an appropriate AFM cantilever (a standard silicon tip is often suitable for imaging SAMs).
-
Align the laser onto the cantilever and optimize the photodetector signal.
-
-
Imaging:
-
Engage the tip onto the sample surface in tapping mode to minimize sample damage.
-
Adjust the scan parameters (scan size, scan rate, setpoint) to obtain a high-quality image of the surface topography.
-
The root-mean-square (RMS) roughness can be calculated from the AFM images to quantify the smoothness of the monolayer.
-
Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Introduction:
-
Mount the SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify the elemental composition of the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s, and any unique elements from the silane's functional group).
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements present in the SAM. The presence of the Si-O-Substrate bond and the specific functional groups of the silane can be confirmed.
-
Applications in Drug Development
The ability to precisely control surface chemistry makes this compound SAMs invaluable in the field of drug development. Some key applications include:
-
Biocompatible Coatings: SAMs with biocompatible functional groups, such as polyethylene (B3416737) glycol (PEG), can be used to coat medical implants and devices to reduce protein adsorption and improve biocompatibility.[6]
-
Drug Delivery Systems: The surface of nanoparticles and other drug delivery vehicles can be functionalized with SAMs to control their interaction with biological systems, improve circulation time, and target specific cells or tissues.
-
Biosensors: SAMs can be used to immobilize antibodies, enzymes, or other biorecognition elements onto sensor surfaces for the development of highly sensitive and specific diagnostic devices.
-
Cell Culture Surfaces: The surface properties of cell culture dishes can be modified with SAMs to control cell adhesion, proliferation, and differentiation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 4. researchrepository.rmit.edu.au [researchrepository.rmit.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. fkf.mpg.de [fkf.mpg.de]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. details | Park Systems [parksystems.com]
- 9. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical formula and structure of methyltrimethoxysilane
An In-Depth Technical Guide to Methyltrimethoxysilane (B3422404)
Introduction
Methyltrithis compound (MTMS) is an organosilicon compound with the formula CH₃Si(OCH₃)₃.[1] It is a versatile and widely used chemical precursor in materials science and chemical synthesis, valued for its unique bifunctional nature. The molecule features a stable, non-hydrolyzable silicon-methyl bond and three hydrolyzable methoxy (B1213986) groups. This structure allows MTMS to act as a crucial building block for silicone (polysiloxane) networks, a coupling agent to bridge organic and inorganic materials, and a surface modifier to impart hydrophobicity.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemical and physical properties, synthesis, reactivity, applications, and experimental protocols related to methyltrithis compound.
Chemical Identity and Structure
Methyltrithis compound is a colorless, free-flowing liquid with a mild, alcohol-like odor.[1][4][5] Structurally, the central silicon atom is bonded to one methyl group and three methoxy groups in a tetrahedral geometry, often described as sp³ hybridized.[1]
| Identifier | Value |
| IUPAC Name | Trimethoxy(methyl)silane[1][6] |
| Chemical Formula | C₄H₁₂O₃Si[1] |
| CAS Number | 1185-55-3[1][6] |
| Molar Mass | 136.22 g/mol [1][6] |
| SMILES | CO--INVALID-LINK--(OC)OC[1][6] |
| InChI Key | BFXIKLCIZHOAAZ-UHFFFAOYSA-N[1][7] |
Physicochemical Properties
The physical and chemical properties of methyltrithis compound are summarized in the table below. It is a flammable liquid that is sensitive to moisture.[4][8] While it is miscible with many standard organic solvents like alcohols and hydrocarbons, it reacts with water.[8]
| Property | Value |
| Appearance | Colorless, clear liquid[1][8] |
| Density | 0.955 g/cm³ at 25 °C[1] |
| Boiling Point | 102–104 °C[1] |
| Melting Point | -50 °C[9] |
| Flash Point | ~11-12 °C[5][10] |
| Refractive Index (n²⁰/D) | 1.371[8] |
| Vapor Pressure | 3.1 kPa at 20 °C (calculated) |
| Water Solubility | Reacts (hydrolyzes)[1][4] |
Synthesis of Methyltrithis compound
The industrial preparation of methyltrithis compound is primarily achieved through the alcoholysis of methyltrichlorosilane (B1216827) with methanol (B129727).[1] This nucleophilic substitution reaction proceeds readily, yielding methyltrithis compound and hydrogen chloride (HCl) as a byproduct.[1][11]
Reaction: CH₃SiCl₃ + 3 CH₃OH → CH₃Si(OCH₃)₃ + 3 HCl[1]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a method for preparing methyltrithis compound from methyltrichlorosilane and methanol.[12]
-
Reaction Setup: Equip a mixing reactor with a dropping funnel, a reflux condenser, and a mechanical stirrer. The reactor outlet should be connected to a system to scrub the HCl gas byproduct.
-
Charging the Reactor: In a typical procedure, methyltrichlorosilane and methanol are introduced into the reactor. One patented method describes adding them in a molar ratio of approximately 1:1.01 at 20°C.[12]
-
Reaction Execution: The reactants are added slowly. For instance, at a controlled rate of 20 kg/hour .[12] The reaction temperature is maintained around 75°C.[12] During the reaction, HCl gas is evolved and removed via the reflux condenser.[12]
-
Reaction Completion: The reaction is driven to completion by allowing the temperature to rise to the boiling point of methyltrithis compound (approx. 104°C) and holding it there for about one hour.[12]
-
Workup:
-
After cooling to room temperature, the crude product is neutralized. This can be achieved by adding a sodium methoxide (B1231860) solution until the pH reaches 6-8.[12][13]
-
The precipitated sodium chloride salt is removed by filtration.[13]
-
-
Purification: The filtrate, which is the crude methyltrithis compound, is purified by atmospheric distillation. The final product is collected at approximately 103-104°C.[12]
Chemical Reactivity: Hydrolysis and Condensation
The utility of methyltrithis compound stems from the reactivity of its methoxy groups, which undergo hydrolysis in the presence of water to form silanol (B1196071) (Si-OH) groups and methanol.[3] These silanol intermediates are highly reactive and subsequently undergo condensation reactions with other silanols or methoxy groups to form stable siloxane (Si-O-Si) bonds, leading to the creation of oligomers and, ultimately, a cross-linked polysiloxane network.[14]
The hydrolysis and condensation process can be catalyzed by either acids or bases.[1]
-
Under acidic conditions , the rate of successive hydrolysis steps decreases with each step.[1]
-
Under basic conditions , the rate of successive hydrolysis steps increases with each step.[1]
Caption: Hydrolysis and condensation pathway of methyltrithis compound.
Experimental Protocols for Applications
Protocol 1: Synthesis of Monodisperse Methylsilsesquioxane Nanoparticles
This protocol is based on the Stöber method for synthesizing monodisperse silica (B1680970) nanoparticles, adapted for methyltrithis compound.[14]
-
Materials:
-
Methyltrithis compound (MTMS, ≥98%)
-
Ethanol (B145695) (absolute, ≥99.8%)
-
Ammonia (B1221849) solution (28-30% in water)
-
Deionized water
-
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the desired volumes of ethanol and deionized water.
-
Catalyst Addition: Add the specified volume of ammonia solution to the ethanol-water mixture and stir for 5-10 minutes to ensure a homogeneous solution.
-
Precursor Addition: While stirring vigorously, rapidly add the required volume of methyltrithis compound (MTMS) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The solution will become turbid as the nanoparticles form and grow. The reaction time can range from 2 to 24 hours, depending on the desired particle size.
-
Purification:
-
Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes).
-
Discard the supernatant.
-
-
Washing:
-
Resuspend the nanoparticle pellet in fresh ethanol.
-
Centrifuge again to collect the particles.
-
Repeat the washing step at least three times to remove residual reactants and catalyst.[14]
-
-
Drying: Dry the purified nanoparticles in an oven at 60-80°C overnight to obtain a fine, white powder.
Caption: Experimental workflow for nanoparticle synthesis using MTMS.
Protocol 2: Direct Amidation of Carboxylic Acids
Methyltrithis compound has been demonstrated as an effective reagent for the direct amidation of carboxylic acids with amines, offering a safe and inexpensive alternative to other methods.[15][16]
-
Materials:
-
Carboxylic acid
-
Amine
-
Methyltrithis compound (MTMS)
-
Toluene (or other suitable solvent)
-
Tetrahydrofuran (THF)
-
Aqueous NaOH solution
-
-
Reaction Setup: To a solution of the carboxylic acid (1 equivalent) and amine (1-1.2 equivalents) in a suitable solvent like toluene, add MTMS (2.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LCMS until the starting material is consumed.
-
Workup - Method A (Aqueous Base):
-
Evaporate the reaction mixture to remove the solvent and volatile byproducts.[16]
-
Dissolve the residue in a mixture of THF and aqueous NaOH solution and stir for 1 hour. This step hydrolyzes any remaining MTMS and siloxane byproducts.[16]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with an aqueous acid solution (to remove any unreacted amine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure amide product.[16]
-
-
Workup - Method B (Crystallization for Secondary Amides): For many secondary amides, the pure product can be obtained by simply allowing the reaction mixture to cool, whereupon the amide crystallizes and can be collected by filtration.[15][16]
Applications
The unique properties of MTMS make it a valuable component in a wide range of applications:
-
Crosslinking Agent: It is a key crosslinker in the production of silicone resins and condensation-curing silicone rubbers (RTV).[2][8]
-
Surface Treatment: MTMS is used to render surfaces of materials like mineral fillers, glass, and pigments water-repellent (hydrophobic).[2][8][17] This is critical for improving the performance of paints, coatings, and construction materials.[2]
-
Coupling Agent: It acts as a bridge between inorganic substrates and organic polymers, enhancing adhesion and improving the mechanical properties of composites.[6]
-
Sol-Gel Processes: It is an important precursor in sol-gel systems for creating silica-based materials and coatings.[8][18]
-
Aerogel Production: The compound contributes to the insulating properties of advanced aerogel materials.[19]
-
Chemical Synthesis: It serves as a reagent in organic synthesis, for example, in the direct amidation of carboxylic acids.[15]
Safety and Handling
Methyltrithis compound is a highly flammable liquid and vapor.[10][20] It causes skin, eye, and respiratory tract irritation.[10] Contact with moisture or water leads to hydrolysis, liberating methanol, which is toxic.[10]
-
Handling: Use in a well-ventilated area with spark-proof tools and explosion-proof equipment.[21] Ground and bond containers when transferring material.[10] Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing.[20]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong acids and oxidizing agents.[8][10] Keep containers tightly closed as the material is moisture-sensitive.[20]
-
Spills: Absorb spills with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10] Remove all sources of ignition.[10]
References
- 1. Methyltrithis compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. What is Methyltrithis compound - Properties & Specifications [njalchemist.com]
- 6. Methyltrithis compound | C4H12O3Si | CID 14456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Silane, trimethoxymethyl- [webbook.nist.gov]
- 8. Methyltrithis compound | 1185-55-3 [chemicalbook.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Page loading... [wap.guidechem.com]
- 12. CN101096375A - Method for preparing methyl trithis compound - Google Patents [patents.google.com]
- 13. CN105906661A - Preparation technique of methyltrimethoxy silane - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methyltrithis compound (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chinacouplingagents.com [chinacouplingagents.com]
- 18. Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrithis compound–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems [mdpi.com]
- 19. lysonchem-materials.com [lysonchem-materials.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. cfmats.com [cfmats.com]
Methoxy-Functional Silanes: A Technical Guide to Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of methoxy-functional silanes. These versatile organosilicon compounds play a crucial role in surface modification, adhesion promotion, and the development of advanced materials. This document details their fundamental characteristics, experimental evaluation protocols, and their emerging applications in the field of drug development.
Core Principles of Methoxy-Functional Silanes
Methoxy-functional silanes are a class of organosilanes characterized by the presence of one or more methoxy (B1213986) (-OCH₃) groups attached to a silicon atom. Their general structure can be represented as R-Si(OCH₃)₃, where 'R' is an organofunctional group that can be tailored for specific applications. The key to their utility lies in the dual reactivity of the molecule: the methoxy groups can be hydrolyzed to form reactive silanol (B1196071) (Si-OH) groups, while the 'R' group can interact with organic polymers or biological systems.
The primary chemical reactions governing the functionality of methoxy-silanes are hydrolysis and condensation. In the presence of water, the methoxy groups hydrolyze to form silanols and methanol (B129727) as a byproduct. These silanols are highly reactive and can undergo condensation in two ways: either with other silanol groups to form a stable siloxane (Si-O-Si) network, or with hydroxyl (-OH) groups present on the surface of inorganic substrates, leading to the formation of a durable covalent bond. This process of surface modification is fundamental to their role as coupling agents and adhesion promoters.
Physical and Chemical Properties
The physical and chemical properties of methoxy-functional silanes are critical determinants of their suitability for various applications. These properties can be tailored by altering the organofunctional 'R' group. A summary of the key properties for several common methoxy-functional silanes is presented below.
Quantitative Data Summary
The following tables provide a compilation of quantitative physical and chemical data for representative methoxy-functional silanes.
| Property | Trimethoxymethylsilane | Vinyltrimethoxysilane | (3-Glycidyloxypropyl)trithis compound | (3-Aminopropyl)trithis compound |
| CAS Number | 1185-55-3 | 2768-02-7 | 2530-83-8 | 13822-56-5 |
| Molecular Formula | C₄H₁₂O₃Si | C₅H₁₂O₃Si | C₉H₂₀O₅Si | C₆H₁₇NO₃Si |
| Molecular Weight ( g/mol ) | 136.22[1] | 148.23[2][3] | 236.34[4][5] | 179.29[6][7] |
| Boiling Point (°C) | 102-104[1] | 123[2][3][8][9] | 120 °C at 2 mmHg[4][5][10] | 91-92 °C at 15 mmHg |
| Melting Point (°C) | < -70[1] | -97[3] | -50[4] | - |
| Density (g/mL at 25°C) | 0.955[1] | 0.968-0.970[9] | 1.07[5][10] | 1.027[11] |
| Refractive Index (n20/D) | - | 1.392-1.393[9] | 1.429[4][5][10] | 1.424[11] |
| Flash Point (°C) | 9[1] | 25-28[8][9] | 113[10] | 90[6] |
| Viscosity (mm²/s or cSt) | 0.5[1] | - | ~3[5] | - |
Comparative Analysis: Methoxy vs. Ethoxy Silanes
Methoxy-functional silanes are often compared to their ethoxy (-OCH₂CH₃) counterparts. The choice between them depends on the specific application requirements.
| Feature | Methoxy Silanes | Ethoxy Silanes |
| Hydrolysis Rate | Faster | Slower |
| Byproduct of Hydrolysis | Methanol (more toxic) | Ethanol (less toxic) |
| Volatility | More volatile | Less volatile |
| Shelf Life of Solution | Shorter | Longer |
| Reactivity | Very reactive, may require moisture control during storage | More controlled reactivity |
Experimental Protocols
Accurate characterization of methoxy-functional silanes and their performance is essential. The following sections provide detailed methodologies for key experiments.
Determination of Hydrolysis Rate by Spectroscopic Methods
The rate of hydrolysis of methoxy-functional silanes can be monitored using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
3.1.1. NMR Spectroscopy Protocol
¹H NMR and ²⁹Si NMR are powerful tools for monitoring the disappearance of methoxy groups and the appearance of silanol groups and methanol.
-
Materials: Methoxy-functional silane (B1218182), deuterated solvent (e.g., D₂O or a mixture of an organic solvent and D₂O), internal standard (optional).
-
Instrumentation: High-resolution NMR spectrometer.
-
Procedure:
-
Prepare a stock solution of the methoxy-functional silane in a deuterated organic solvent.
-
In a separate NMR tube, prepare the desired concentration of the silane in the deuterated solvent.
-
Initiate the hydrolysis reaction by adding a known amount of D₂O to the NMR tube.
-
Immediately acquire a series of ¹H or ²⁹Si NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the methoxy protons (for ¹H NMR) or the silicon atoms in the silane and its hydrolysis products (for ²⁹Si NMR).
-
Plot the concentration of the unhydrolyzed silane as a function of time to determine the reaction kinetics.
-
3.1.2. FTIR Spectroscopy Protocol
FTIR spectroscopy can be used to monitor the decrease in the intensity of Si-O-CH₃ vibrational bands and the increase in the intensity of Si-OH and O-H bands.
-
Materials: Methoxy-functional silane, solvent (e.g., ethanol), water.
-
Instrumentation: FTIR spectrometer with an appropriate sample cell (e.g., liquid transmission cell or ATR accessory).
-
Procedure:
-
Record a background spectrum of the solvent.
-
Prepare a solution of the methoxy-functional silane in the chosen solvent.
-
Initiate hydrolysis by adding a known amount of water to the solution.
-
Immediately begin acquiring FTIR spectra at regular time intervals.
-
Monitor the changes in the absorbance of characteristic peaks, such as the Si-O-C stretching vibration (around 1080-1190 cm⁻¹) and the broad O-H stretching vibration from silanols and water (around 3200-3600 cm⁻¹).
-
The rate of hydrolysis can be determined by analyzing the change in the peak area or height of the Si-O-C band over time.
-
Surface Modification and Characterization
A primary application of methoxy-functional silanes is the modification of surfaces. The effectiveness of this modification can be assessed by measuring the contact angle of a liquid on the treated surface.
3.2.1. Protocol for Surface Silanization
-
Materials: Substrate (e.g., glass slide, silicon wafer), methoxy-functional silane, solvent (e.g., ethanol, toluene), water, acid or base catalyst (optional).
-
Procedure:
-
Clean the substrate surface thoroughly to remove any organic contaminants. Common methods include sonication in solvents (e.g., acetone, ethanol) and treatment with piranha solution or UV/ozone.
-
Prepare a dilute solution of the methoxy-functional silane (typically 1-5% by volume) in the chosen solvent. For hydrolysis, a small amount of water is often added. The pH can be adjusted to catalyze the reaction.
-
Immerse the cleaned substrate in the silane solution for a specific duration (e.g., 30 minutes to several hours).
-
Remove the substrate from the solution and rinse it with the solvent to remove any unreacted silane.
-
Cure the silanized substrate, typically by heating in an oven (e.g., at 110-120°C for 10-15 minutes), to promote the formation of covalent bonds between the silane and the surface.
-
3.2.2. Protocol for Contact Angle Measurement
-
Instrumentation: Contact angle goniometer.
-
Procedure:
-
Place the silanized substrate on the sample stage of the goniometer.
-
Using a microsyringe, dispense a small droplet (typically 2-5 µL) of a probe liquid (e.g., deionized water) onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer's software to measure the angle between the substrate surface and the tangent to the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to ensure reproducibility and obtain an average contact angle.
-
Adhesion Performance Evaluation
The ability of methoxy-functional silanes to improve adhesion between dissimilar materials is a key performance metric. The lap shear test is a common method for quantifying this.
3.3.1. Lap Shear Adhesion Test Protocol (adapted from ASTM D1002)
-
Materials: Two rigid substrates (adherends), adhesive, methoxy-functional silane solution.
-
Instrumentation: Universal testing machine (UTM) with appropriate grips.
-
Procedure:
-
Substrate Preparation: Cut the adherends to standard dimensions (e.g., 100 mm x 25 mm x 1.6 mm).
-
Surface Treatment: Clean the bonding surfaces of the adherends. Treat one set of adherends with the methoxy-functional silane solution as described in the surface silanization protocol. Leave another set untreated as a control.
-
Adhesive Bonding: Apply a uniform layer of adhesive to the prepared surface of one adherend. Join the second adherend to create a single lap joint with a specified overlap area (e.g., 12.5 mm x 25 mm).
-
Curing: Cure the bonded specimens according to the adhesive manufacturer's instructions.
-
Testing: Mount the specimen in the grips of the UTM. Apply a tensile load at a constant rate (e.g., 1.3 mm/min) until failure occurs.[12]
-
Data Analysis: Record the maximum load at failure. Calculate the lap shear strength by dividing the maximum load by the overlap area. Compare the shear strength of the silane-treated specimens to the untreated controls.
-
Visualization of Mechanisms and Workflows
Graphical representations of the chemical processes and experimental procedures can aid in understanding the complex interactions of methoxy-functional silanes.
Caption: Hydrolysis and condensation of a trimethoxy-functional silane.
Caption: Experimental workflow for contact angle measurement.
Applications in Drug Development
The ability of methoxy-functional silanes to precisely modify surfaces has led to their increasing use in drug development, particularly in the functionalization of nanoparticles for drug delivery and bioimaging.
Surface Functionalization of Nanoparticles
Methoxy-functional silanes are employed to modify the surface of various nanoparticles, such as mesoporous silica (B1680970) nanoparticles (MSNs) and quantum dots (QDs), to enhance their biocompatibility, stability, and drug-loading capacity. For instance, (3-aminopropyl)trithis compound can introduce amine groups onto the surface of MSNs, which can then be used to attach targeting ligands or control the release of pH-sensitive drugs. Similarly, silane functionalization of quantum dots is a key step in making them water-soluble and suitable for in vivo imaging applications.[13][14][15][16]
Controlled Drug Release
The silane coating on nanoparticles can be designed to control the release of therapeutic agents. Methoxy-polyethoxy side-chain silastomers, for example, have been investigated as materials for controlling drug delivery by diffusion.[17] The properties of the silane layer, such as its hydrophobicity and cross-linking density, can be tuned to modulate the release kinetics of a loaded drug. The functional groups introduced by the silane can also interact with the drug molecules, influencing their loading and release profiles.[18]
Caption: Workflow for nanoparticle-based drug delivery using methoxy-silane functionalization.
Conclusion
Methoxy-functional silanes are a versatile class of chemicals with a broad range of applications driven by their unique ability to bridge organic and inorganic materials. Their physical and chemical properties, particularly their hydrolysis and condensation reactivity, are central to their performance as adhesion promoters and surface modifiers. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of these compounds. Furthermore, their emerging role in the functionalization of nanomaterials for drug delivery highlights their potential to contribute to advancements in biomedical research and therapeutics. A thorough understanding of the principles and methodologies outlined in this document will enable researchers and professionals to effectively harness the potential of methoxy-functional silanes in their respective fields.
References
- 1. Trimethoxymethylsilane (1185-55-3) for sale [vulcanchem.com]
- 2. chinacouplingagents.com [chinacouplingagents.com]
- 3. Vinyltrithis compound | C5H12O3Si | CID 76004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Glycidoxypropyltrithis compound | 2530-83-8 [chemicalbook.com]
- 5. (3-Glycidyloxypropyl)trithis compound Glycidyl 3-(trimethoxysilyl)propyl ether [sigmaaldrich.com]
- 6. (3-Aminopropyl)trithis compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 3-AMINOPROPYLTRIthis compound | [gelest.com]
- 8. Some Information about Vinyltrithis compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 9. VINYLTRIthis compound | [gelest.com]
- 10. (3-Glycidyloxypropyl)trithis compound Glycidyl 3-(trimethoxysilyl)propyl ether [sigmaaldrich.com]
- 11. 3-Aminopropyltrithis compound | 13822-56-5 [chemicalbook.com]
- 12. Lap Shear Strength of Adhesively Bonded Metal Specimens ASTM D1002 [intertek.com]
- 13. Organosilane-functionalized graphene quantum dots and their encapsulation into bi-layer hollow silica spheres for bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facile Synthesis, Silanization and Biodistribution of Biocompatible Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facile synthesis, silanization, and biodistribution of biocompatible quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methoxy-polyethoxy side-chain silastomers as materials controlling drug delivery by diffusion flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
role of methoxy groups in silane reactivity and hydrolysis
An In-depth Technical Guide on the Role of Methoxy (B1213986) Groups in Silane (B1218182) Reactivity and Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silane coupling agents are a cornerstone of materials science, acting as molecular bridges to create durable bonds between organic and inorganic materials. Their utility extends into advanced applications, including the surface modification of drug carriers, the synthesis of biocompatible materials, and the development of novel prodrug strategies. The functionality of these agents is primarily dictated by the hydrolyzable groups attached to the silicon atom, with methoxy (-OCH₃) groups being one of the most common.
This technical guide provides a comprehensive examination of the role methoxy groups play in the reactivity and hydrolysis of silanes. Understanding these principles is critical for researchers and developers to control reaction kinetics, ensure the stability of formulations, and select the appropriate silane for a specific application, particularly within the highly sensitive field of drug development.
The Core Mechanism: Hydrolysis and Condensation
The fundamental chemistry of alkoxysilanes, including methoxysilanes, involves a two-step process:
-
Hydrolysis: The alkoxy groups (e.g., methoxy) react with water, leading to their replacement by hydroxyl groups (-OH). This reaction forms a reactive intermediate known as a silanol (B1196071) (Si-OH).
-
Condensation: The newly formed silanols are highly reactive and can condense with other silanols or with hydroxyl groups on a substrate surface. This step forms stable siloxane bonds (Si-O-Si), which are responsible for creating crosslinked networks or bonding to inorganic surfaces.[1]
The overall reaction cascade is complex, but this two-step mechanism is the foundation of silane chemistry.[2]
References
Methodological & Application
Application Notes and Protocols for Methoxysilane Surface Functionalization of Silica Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the surface functionalization of silica (B1680970) nanoparticles using methoxysilane compounds. This process is critical for altering the surface properties of silica nanoparticles, enhancing their dispersion in various media, and enabling their use in a wide range of applications, including drug delivery, bio-sensing, and as reinforcing agents in composites.[1][2]
Introduction
Silica nanoparticles possess a hydrophilic surface rich in silanol (B1196071) (Si-OH) groups, which can lead to agglomeration in non-polar environments and limit their applicability.[3][4] Surface functionalization with organosilanes, particularly methoxysilanes, is a widely adopted strategy to modify their surface chemistry.[5][6] The methoxy (B1213986) groups of the silane (B1218182) hydrolyze to form reactive silanol groups, which then condense with the silanol groups on the silica nanoparticle surface, forming stable siloxane (Si-O-Si) bonds.[5][7] The organic functional group of the silane imparts the desired properties to the nanoparticle surface, such as hydrophobicity or the ability to conjugate with other molecules.[5]
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the this compound functionalization of silica nanoparticles. Two common methods are presented: a wet (slurry) treatment and a dry treatment.[5]
Wet (Slurry) Treatment Protocol
This is the most common method for silica nanoparticle functionalization.[5]
2.1.1. Materials
-
Silica Nanoparticles
-
This compound coupling agent (e.g., (3-Aminopropyl)trithis compound (APTMS), (3-Mercaptopropyl)trithis compound (MPTMS), Trimethoxy(octyl)silane)
-
Solvent (e.g., Ethanol (B145695), Toluene, Methanol/Water mixture)[8][9]
-
Acid or Base catalyst (optional, e.g., Formic acid, Ammonia)[9]
-
Deionized Water
-
Acetone (B3395972) (for washing)[8]
2.1.2. Equipment
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Sonication bath
-
Centrifuge
-
Vacuum oven
2.1.3. Procedure
-
Dispersion of Silica Nanoparticles:
-
Disperse a known amount of silica nanoparticles in the chosen solvent within a round-bottom flask.
-
Sonicate the suspension for approximately 30 minutes to ensure a homogeneous dispersion.[8]
-
-
Hydrolysis of this compound:
-
In a separate container, prepare a solution of the this compound in the solvent. For hydrolysis, a small amount of water is often added to the solvent (e.g., a 90:10 methanol:water mixture).[9]
-
The hydrolysis can be catalyzed by adding a small amount of acid (e.g., formic acid) or base.[9]
-
Allow the silane solution to stir for at least 30 minutes to facilitate hydrolysis.[9]
-
-
Reaction:
-
Add the hydrolyzed silane solution dropwise to the silica nanoparticle suspension while stirring vigorously.
-
Heat the reaction mixture to a specific temperature (e.g., 65-80°C) and reflux for a defined period (e.g., 4-24 hours).[8][9] The optimal temperature and time depend on the specific silane and solvent used.
-
-
Washing and Purification:
-
After the reaction, cool the suspension to room temperature.
-
Separate the functionalized nanoparticles from the reaction mixture by centrifugation (e.g., 3000 rpm for 15 minutes).[8]
-
Wash the nanoparticles multiple times with a solvent like acetone or ethanol to remove any unreacted silane and by-products.[8] This washing step is crucial for obtaining a clean, functionalized product.
-
-
Drying:
Dry Treatment Protocol
This method is performed under anhydrous conditions.[5]
2.2.1. Materials
-
Silica Nanoparticles (pre-dried)
-
This compound coupling agent
2.2.2. Equipment
-
Fluidized bed reactor or a sealed reaction vessel
-
Mechanical mixer
-
Oven
2.2.3. Procedure
-
Pre-treatment of Silica:
-
Dry the silica nanoparticles in an oven to remove any adsorbed water.
-
-
Mixing:
-
In a sealed vessel or a fluidized bed reactor, mix the dried silica nanoparticles with the this compound.
-
-
Reaction:
-
Heat the mixture to a temperature sufficient to promote the reaction between the silane and the surface silanol groups.
-
-
Post-treatment:
-
After the reaction, the functionalized silica may be washed with a solvent to remove excess silane.
-
Dry the final product thoroughly.
-
Data Presentation
The following tables summarize key quantitative parameters for the this compound functionalization process, compiled from various sources.
Table 1: Reaction Conditions for Wet (Slurry) Treatment
| Parameter | Value | Source |
| Silane Concentration | 0.5 - 4.0 mol% relative to silica | [9] |
| 1 - 20% of stoichiometric content | [8] | |
| Reaction Temperature | 65 °C | [9] |
| 80 °C | [8] | |
| 110 °C | [10] | |
| 130 °C | [11] | |
| Reaction Time | 4 hours | [8] |
| 18 hours | [10] | |
| 24 hours | [9][11] | |
| Solvent | Toluene | [8] |
| Methanol:Water (90:10) | [9] | |
| Ethanol | [10] | |
| Decane | [11] |
Table 2: Characterization Techniques and Expected Outcomes
| Technique | Purpose | Expected Outcome | Source |
| Fourier Transform Infrared Spectroscopy (FTIR) | To confirm the presence of organic functional groups on the silica surface. | Appearance of new peaks corresponding to the organic moiety of the silane (e.g., C-H, N-H, S-H stretches). Reduction in the intensity of the silanol (Si-OH) peak. | [1][8][12] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of silane grafted onto the nanoparticle surface. | Weight loss at temperatures corresponding to the decomposition of the organic functional groups. | [1][8][12] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Presence of elements from the organosilane (e.g., Carbon, Nitrogen, Sulfur) on the silica surface. | [1] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension. | Changes in particle size and distribution upon functionalization, which can indicate the success of the coating and changes in dispersibility. | [1] |
| Contact Angle Measurement | To assess the change in surface hydrophobicity/hydrophilicity. | An increase in the water contact angle indicates a more hydrophobic surface after functionalization with a non-polar silane. | [13] |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction pathway involved in the this compound functionalization of silica nanoparticles.
Caption: Experimental workflow for the wet functionalization of silica nanoparticles.
Caption: Chemical pathway of this compound reaction on a silica surface.
References
- 1. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrithis compound for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesoporous silica nanoparticles in target drug delivery system: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. joam.inoe.ro [joam.inoe.ro]
- 5. ajol.info [ajol.info]
- 6. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Phenolic Resin Aerogel Modified by SiO2-ZrO2 for Efficient Thermal Protection and Insulation [mdpi.com]
- 8. Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Surface Modification of Fumed Silica Nanoparticles with a Methacryloxypropyltrimethoxy Silane Coupling Agent and the Effect of Nanoparticles Surface Treatment on the In-situ Polymerization of Styrene - Butyl Acrylate [jcst.icrc.ac.ir]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Methoxysilane Grafting onto Glass Slides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methoxysilane grafting is a widely used surface modification technique to functionalize glass slides for various applications, including cell culture, microarray fabrication, and bioconjugation. This process involves the covalent attachment of organosilane molecules to the glass surface, which is rich in hydroxyl (-OH) groups. The methoxy (B1213986) groups of the silane (B1218182) hydrolyze to form silanol (B1196071) groups, which then condense with the hydroxyl groups on the glass surface, forming a stable siloxane bond (Si-O-Si). The organofunctional group of the silane can then be used for further chemical modifications.
This document provides a detailed step-by-step guide for this compound grafting onto glass slides, summarizing common protocols and quantitative data from various sources.
I. Experimental Protocols
The overall process of this compound grafting can be broken down into three main stages:
-
Cleaning and Activation of Glass Slides
-
Silanization (Grafting)
-
Post-Grafting Treatment and Characterization
Proper cleaning and activation of the glass surface are critical for achieving a uniform and stable silane layer. The goal is to remove organic contaminants and to generate a high density of hydroxyl groups on the surface.
Protocol 1A: Solvent Cleaning
-
Place glass slides in a slide rack.
-
Sonicate the slides in a 1-2% Hellmanex III solution for 20 minutes at room temperature.[1]
-
Alternatively, sonicate in ethanol (B145695) for 5 minutes, replace with fresh ethanol, and sonicate for another 5 minutes.[2]
-
Rinse the slides thoroughly with deionized (DI) water. If using Hellmanex, rinse 10-15 times until no bubbles are formed.[1]
-
Sonicate the slides in DI water for 5 minutes.[2]
-
Dry the slides using a stream of nitrogen or in an oven at 110°C for 10-15 minutes.[1]
Protocol 1B: Acid/Base Treatment (for more rigorous cleaning)
-
Piranha Solution (Caution: Extremely corrosive and explosive when mixed with organic solvents!) :
-
MeOH/HCl Treatment :
-
Immerse slides in a 1:1 solution of methanol (B129727) (MeOH) and hydrochloric acid (HCl) for 30 minutes.[4]
-
Rinse copiously with DI water.[4]
-
For further activation, slides can be heated in concentrated H₂SO₄ for 2 hours.[4]
-
Rinse thoroughly with DI water and dry under a nitrogen stream.[4]
-
Protocol 1C: Plasma Activation
-
Place the dried, cleaned glass slides in a plasma cleaner.
-
Activate the surfaces for a specified time (e.g., 20 minutes) to generate hydroxyl groups.[1]
This step involves the reaction of the this compound with the activated glass surface. The choice of solvent, silane concentration, reaction time, and temperature can be varied depending on the specific this compound and the desired surface properties.
Protocol 2A: Liquid Phase Deposition in Anhydrous Toluene
-
Under a chemical hood, prepare a 2% (v/v) solution of the desired this compound (e.g., 3-(Trimethoxysilyl)propyl methacrylate (B99206) - TMSPMA) in anhydrous toluene.[2][4]
-
Immerse the activated and dried glass slides in the silane solution.[4]
-
Incubate for a desired time, for example, 1 hour under a nitrogen atmosphere or overnight at 60°C.[2][4]
-
Remove the slides from the solution.
Protocol 2B: Liquid Phase Deposition in Acetone (B3395972) or Ethanol
-
Prepare a 2% (v/v) solution of the this compound in acetone or a 1% solution in ethanol (w/w ≥99.8%).[1][3][4]
-
For some protocols, water is added to the solvent to pre-hydrolyze the silane. For example, a 10:1 acetone:water mixture can be used.[4]
-
Immerse the slides in the solution for a period ranging from a few seconds to overnight.[3][4]
-
Some procedures may require adjusting the pH of the solution to catalyze the reaction. For instance, an ethanol:water (95:5) mixture can be adjusted to pH 2.0 with concentrated HCl.[4]
After the silanization reaction, it is crucial to remove any non-covalently bound silane molecules and to cure the silane layer for better stability.
Protocol 3A: Rinsing and Washing
-
After removing the slides from the silanization solution, rinse them with the solvent used for the reaction (e.g., toluene, acetone, or ethanol).[2][4]
-
Perform two ethanol rinses followed by two deionized water rinses.[2]
-
For some protocols, an overnight soak in a 1% SDS solution followed by thorough washing with DI water in an ultrasonic bath is recommended to remove physisorbed molecules.[4]
Protocol 3B: Curing
-
Dry the rinsed slides with a stream of nitrogen or air.[1]
-
Cure the slides in an oven at an elevated temperature. Common curing conditions are 70°C overnight or 110°C for at least 1 hour.[1][4]
Protocol 3C: Storage
Store the silanized slides in a desiccator to prevent moisture accumulation on the surface. They can typically be stored for up to two weeks.[1]
Protocol 3D: Characterization
The success of the this compound grafting can be assessed using various surface characterization techniques:
-
Contact Angle Measurement: A significant change in the water contact angle indicates a change in surface hydrophobicity/hydrophilicity, confirming the surface modification.
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition of the surface, confirming the presence of silicon and other elements from the organosilane.[5][6][7]
-
Atomic Force Microscopy (AFM): Can be used to evaluate the surface texture and roughness.[5][6][7]
-
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Detects the characteristic vibrational bands of the grafted silane molecules.[5][6][7]
II. Data Presentation: Summary of Quantitative Parameters
The following tables summarize the key quantitative parameters from various protocols for easy comparison.
Table 1: Glass Slide Cleaning and Activation Parameters
| Parameter | Protocol 1A (Solvent) | Protocol 1B (Acid/Base) | Protocol 1C (Plasma) |
| Reagent/Method | Ethanol, DI Water, Hellmanex III | Piranha Solution, MeOH/HCl | Plasma Cleaner |
| Concentration | 1-2% Hellmanex III | 1:1 or 3:1 H₂SO₄:H₂O₂; 1:1 MeOH:HCl | N/A |
| Time | 5-20 min sonication | 30 min - 2 hours | 20 min |
| Temperature | Room Temperature | Room Temperature | N/A |
Table 2: Silanization (Grafting) Parameters
| Parameter | Protocol 2A (Toluene) | Protocol 2B (Acetone/Ethanol) |
| Solvent | Anhydrous Toluene | Acetone, Ethanol |
| This compound Conc. | 2% - 5% (v/v) | 1% - 2% (v/v) |
| Reaction Time | 1 hour - overnight | 10 seconds - overnight |
| Temperature | Room Temperature - 60°C | Room Temperature |
| Additives | N/A | Water (for hydrolysis), HCl (catalyst) |
Table 3: Post-Grafting Treatment Parameters
| Parameter | Protocol 3A (Rinsing) | Protocol 3B (Curing) |
| Solvent/Solution | Toluene, Acetone, Ethanol, DI Water, 1% SDS | N/A |
| Procedure | Sequential rinses, sonication | Oven heating |
| Time | Varies (minutes to overnight soak) | 1 hour - 24 hours |
| Temperature | Room Temperature | 70°C - 110°C |
III. Mandatory Visualization
The following diagrams illustrate the experimental workflow for this compound grafting onto glass slides.
Caption: Experimental workflow for this compound grafting.
Caption: Chemical pathway of this compound grafting.
References
- 1. benchchem.com [benchchem.com]
- 2. allevi3d.com [allevi3d.com]
- 3. researchgate.net [researchgate.net]
- 4. surfmods.jp [surfmods.jp]
- 5. Surface modification of silicate glass using 3-(mercaptopropyl)trithis compound for thiol-ene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface modification of silicate glass using 3-(mercaptopropyl)trithis compound for thiol-ene polymerization. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application of Methoxysilanes in the Fabrication of Hydrophobic Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of hydrophobic coatings using methoxysilane precursors. It is intended to guide researchers, scientists, and professionals in drug development and other fields in the creation of water-repellent surfaces for a variety of applications, from self-cleaning coatings to specialized labware. The information presented is a synthesis of established methodologies and recent findings in the field.
Introduction to this compound-Based Hydrophobic Coatings
Methoxysilanes are a class of organosilicon compounds widely utilized in the creation of hydrophobic surfaces due to their ability to form stable, low-surface-energy coatings.[1] The fundamental principle behind their application lies in the hydrolysis and condensation of the methoxy (B1213986) groups (-OCH₃) in the presence of water. This process forms a cross-linked polysiloxane network (Si-O-Si) that can be chemically bonded to various substrates.[1][2] The organic functional groups attached to the silicon atom are oriented away from the surface, creating a water-repellent interface.
Two primary methods for applying this compound-based hydrophobic coatings are the sol-gel process and chemical vapor deposition (CVD).[3][4] The sol-gel method is a versatile wet-chemical technique that involves the formation of a colloidal suspension (sol) that is then gelled to form a network.[5][6][7] This method is cost-effective and suitable for coating large and complex surfaces.[6] CVD, on the other hand, is a gas-phase process that results in highly uniform and thin coatings.[4][8]
Data Presentation
The following tables summarize key quantitative data from various studies on this compound-based hydrophobic coatings, providing a comparative overview of the performance of different precursors and fabrication methods.
Table 1: Water Contact Angles (WCA) for Various this compound-Based Coatings
| This compound Precursor(s) | Substrate | Fabrication Method | Key Parameters | Water Contact Angle (°) | Reference(s) |
| Methyltrithis compound (MTMS) | Flexible Polyurethane Foam | Chemical Vapor Deposition | - | 128.7 | [8] |
| Methyltrithis compound (MTMS) / Si-sol | Glass | Sol-Gel | Hydrolysis at 40°C, pH=3 | >140 | [3] |
| Tetraethoxysilane (TEOS) & Methyltriethoxysilane (MTES) | Glass | Sol-Gel | Cured at 400°C | 149 | [7] |
| Trifluoropropyl-trithis compound (TFPTMOS) & Tetramethylorthosilicate (TMOS) | - | Sol-Gel | 1-15% TFPTMOS molar ratio | >150 | [9] |
| Octyltriethoxysilane (OTES) & Vinyltriethoxysilane (VTES) modified nanosilica in Polyurethane | Steel | - | 1% VTES optimal concentration | 135 | [10] |
| Tetraethoxysilane (TEOS) & Poly(dimethylsiloxane) (PDMS) | Glass | Sol-Gel / Spin Coating | - | 162 | [11] |
| Methyltriethoxysilane (MTEOS) & Silica (B1680970) Nanoparticles | - | Sol-Gel | - | >150 | [12] |
| Methyltrithis compound (MTMS) & Tetraethoxysilane (TEOS) & Diethoxydimethylsilane (DEDMS) | - | Sol-Gel | - | >100 | [13] |
| Octadecyltrithis compound (ODTMS) | Aluminum Alloy | Dip-Coating | - | ~110-120 (initial) | [14] |
Table 2: Influence of Process Parameters on Coating Properties
| Parameter | Effect on Hydrophobicity | Observations | Reference(s) |
| Hydrolysis pH (MTMS/Si-sol) | Significant | Optimal hydrophobicity achieved at pH=3. | [3] |
| Hydrolysis Temperature (MTMS/Si-sol) | Significant | 40°C was found to be the optimal temperature. | [3] |
| Curing Temperature | Can be significant | Coatings can be stable up to 400°C. | [7] |
| Number of Deposition Cycles | Increases hydrophobicity | Increased surface roughness with more cycles. | [7] |
| Silane (B1218182) Concentration | Significant | Optimal concentrations exist for maximizing water repellency. | [10] |
Experimental Protocols
The following are detailed protocols for fabricating hydrophobic coatings using methoxysilanes via the sol-gel and chemical vapor deposition methods.
Protocol 1: Sol-Gel Method using Methyltrithis compound (MTMS) and a Silica Sol
This protocol is adapted from a method for preparing transparent hydrophobic coatings on glass.[3]
Materials:
-
Methyltrithis compound (MTMS)
-
Tetraethylorthosilicate (TEOS) as a precursor for the Si-sol
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) for pH adjustment
-
Glass substrates
Equipment:
-
Magnetic stirrer with heating plate
-
pH meter
-
Beakers and graduated cylinders
-
Pipettes
-
Spin coater or dip coater
-
Oven or furnace for curing
Procedure:
-
Preparation of the Silica Sol:
-
Mix TEOS, ethanol, and deionized water in a beaker.
-
Adjust the pH of the solution to the desired acidic or basic level using HCl or NH₃ while stirring.
-
Continue stirring for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 60°C) to facilitate hydrolysis and condensation of TEOS, forming the silica sol.
-
-
Hydrolysis of MTMS:
-
In a separate beaker, mix MTMS with deionized water.
-
Adjust the pH to 3 using HCl.
-
Heat the solution to 40°C and stir for a defined period to allow for the hydrolysis of MTMS.
-
-
Formation of the Hydrophobic Sol:
-
Add the hydrolyzed MTMS solution to the prepared silica sol. The volume ratio of hydrolyzed MTMS to Si-sol is a critical parameter (e.g., 0.1).[3]
-
Stir the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 60°C) to allow for co-condensation.
-
-
Coating Deposition:
-
Clean the glass substrates thoroughly (e.g., with a piranha solution, followed by rinsing with deionized water and drying).
-
Deposit the final sol onto the substrates using a spin coater or a dip coater.
-
-
Curing:
-
Heat the coated substrates in an oven or furnace at a specific temperature (e.g., 100-400°C) for a defined duration to complete the condensation process and form a stable, cross-linked coating.[7]
-
Protocol 2: Chemical Vapor Deposition (CVD) of Methyltrithis compound (MTMS)
This protocol is a general guide based on the principles of CVD for creating hydrophobic coatings on various substrates, such as polyurethane foam.[8]
Materials:
-
Methyltrithis compound (MTMS)
-
Substrate to be coated (e.g., polyurethane foam, glass, silicon wafer)
-
Nitrogen or Argon gas (carrier gas)
Equipment:
-
CVD reactor with a heated sample stage and precursor delivery system
-
Vacuum pump
-
Mass flow controllers
-
Temperature and pressure sensors
Procedure:
-
Substrate Preparation:
-
Clean the substrate to remove any organic contaminants. This can be done using solvents, plasma cleaning, or UV-ozone treatment.
-
Place the cleaned substrate onto the sample stage within the CVD reactor.
-
-
Reactor Setup:
-
Evacuate the reactor to a base pressure to remove air and moisture.
-
Heat the substrate to the desired deposition temperature.
-
-
Precursor Delivery:
-
Heat the MTMS precursor in a bubbler to increase its vapor pressure.
-
Introduce the MTMS vapor into the reactor using a carrier gas (e.g., Nitrogen or Argon) at a controlled flow rate.
-
-
Deposition:
-
Allow the MTMS vapor to react on the heated substrate surface. The methoxy groups will hydrolyze with residual water on the surface and condense to form a polysiloxane film.
-
Maintain the deposition for a specific duration to achieve the desired coating thickness.
-
-
Post-Deposition:
-
Stop the precursor flow and cool down the substrate under a flow of inert gas.
-
Vent the reactor to atmospheric pressure and remove the coated substrate.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key processes and relationships in the fabrication of this compound-based hydrophobic coatings.
Signaling Pathways and Chemical Reactions
Caption: Hydrolysis and condensation of methoxysilanes to form a hydrophobic coating.
Experimental Workflows
Caption: A typical workflow for the sol-gel fabrication of hydrophobic coatings.
Logical Relationships
Caption: Relationship between process parameters and final coating properties.
References
- 1. zmsilane.com [zmsilane.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds [chemistry.semnan.ac.ir]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. US7485343B1 - Preparation of hydrophobic coatings - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of superhydrophobic coatings based on silica nanostructure modified with organosilane compounds by sol–gel method for glass surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Notes: (3-Mercaptopropyl)trimethoxysilane (MPTMS) in Polymer Crosslinking for Biomedical Applications
AN-MPTMS-001
Introduction
(3-Mercaptopropyl)trimethoxysilane (MPTMS) is a versatile bifunctional organosilane coupling agent widely utilized in advanced polymer synthesis, particularly for applications in the biomedical and drug development fields.[1] Its unique molecular structure, featuring a hydrolyzable trimethoxysilyl group at one end and a reactive mercaptan (thiol) group at the other, allows it to act as a molecular bridge between inorganic and organic materials.[1] The silane (B1218182) group forms stable, covalent Si-O bonds with inorganic substrates like silica (B1680970), glass, or metal oxides, while the terminal thiol group can participate in various crosslinking reactions, most notably thiol-ene "click" chemistry.[1][2] This dual functionality makes MPTMS an invaluable tool for creating crosslinked polymer networks, functionalizing nanoparticles for drug delivery, and synthesizing robust hydrogels and nanocomposites.[3][4][5]
Mechanism of Action: A Bifunctional Crosslinking Agent
The utility of MPTMS stems from the distinct reactivity of its two functional ends:
-
Silanization: The trimethoxysilyl group undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic materials, such as silica nanoparticles (SiO₂), forming a stable, covalent Si-O-Si linkage. This process effectively grafts the MPTMS molecule onto the inorganic surface.[1]
-
Thiol Reactivity: The terminal thiol (-SH) group is highly reactive and can participate in several covalent bond-forming reactions. A prominent application is in photoinitiated thiol-ene polymerization, where the thiol group reacts with a vinyl or acrylate (B77674) group ('ene') in the presence of a photoinitiator and UV light.[2][6] This "click" reaction is rapid, efficient, and proceeds under mild conditions, making it ideal for encapsulating sensitive therapeutic agents. The thiol group can also form disulfide bonds, which are redox-sensitive, enabling the creation of stimuli-responsive drug delivery systems that release their payload in specific intracellular environments.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrithis compound for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stimulus-responsive Controlled Release System by Covalent Immobilization of an Enzyme into Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acikerisim.aku.edu.tr [acikerisim.aku.edu.tr]
- 6. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
Synthesis of Silica Aerogels via Sol-Gel Method Using Methyltrimethoxysilane (MTMS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of silica (B1680970) aerogels using methyltrimethoxysilane (B3422404) (MTMS) as a precursor. The inherent hydrophobicity and flexibility imparted by the methyl groups of MTMS make it a precursor of choice for producing robust aerogels that can withstand the stresses of ambient pressure drying, offering a more cost-effective and scalable alternative to supercritical drying.[1][2][3] These protocols are relevant for applications in thermal insulation, as catalyst supports, and notably in drug delivery systems due to the high surface area and porous nature of the aerogels.[4][5][6]
Overview of the Sol-Gel Process
The synthesis of silica aerogels from MTMS follows a sol-gel process, which involves the hydrolysis and condensation of the precursor in a solvent, typically an alcohol. This process leads to the formation of a continuous solid network (the gel) encapsulating the solvent. Subsequent removal of the solvent from the gel's pores while preserving the solid network results in the formation of a highly porous, low-density aerogel. A general workflow for this process is outlined below.
Caption: Experimental workflow for the sol-gel synthesis of silica aerogels.
Experimental Protocols
Two common protocols for the synthesis of MTMS-based silica aerogels are detailed below: a two-step acid-base catalyzed synthesis with ambient pressure drying and a reinforced aerogel synthesis with supercritical CO2 drying.
Protocol 1: Two-Step Acid-Base Catalyzed Synthesis with Ambient Pressure Drying
This protocol is adapted for producing monolithic and superhydrophobic silica aerogels and is advantageous due to its cost-effectiveness as it avoids supercritical drying.[1]
Materials:
-
Methyltrithis compound (MTMS, 95%)
-
Methanol (MeOH, 99.9%)
-
Oxalic Acid (99%)
-
Ammonium (B1175870) Hydroxide (B78521) (NH4OH, 35% w/w)
-
Deionized Water
Procedure:
-
Sol Preparation (Acidic Step):
-
In a sealed container, mix MTMS and methanol.
-
Add an acidic water solution (e.g., containing oxalic acid) to initiate hydrolysis. A typical molar ratio is MTMS:MeOH:acidic water of 1:35:3.97.[7]
-
Stir the mixture for a predetermined time to ensure sufficient hydrolysis. This step is crucial for controlling the final properties of the aerogel.[8]
-
-
Gelation (Basic Step):
-
Add a basic water solution (e.g., containing ammonium hydroxide) to the hydrolyzed sol to catalyze the condensation reactions and promote gelation. A typical molar ratio for the basic water is also 3.97 relative to MTMS.[7]
-
Pour the sol into molds and seal them.
-
Allow the sol to gel at a constant temperature (e.g., 50°C). Gelation time can vary from minutes to hours depending on the catalyst concentration and temperature.[9]
-
-
Aging:
-
Solvent Exchange:
-
Immerse the aged gels in a solvent like ethanol (B145695) or a sodium bicarbonate solution to wash away residual reactants and water.[4][10] This step is often repeated multiple times to ensure complete exchange.
-
-
Drying:
-
Dry the gels at ambient pressure. This can be done in an oven with a controlled temperature ramp. The "spring-back" effect of the flexible MTMS-based network helps to prevent pore collapse during solvent evaporation.[1]
-
Protocol 2: Reinforced Silica Aerogels with Supercritical CO2 Drying
This protocol incorporates a polymer to enhance the mechanical properties of the aerogel. Supercritical drying is employed to minimize shrinkage and cracking, resulting in aerogels with high surface area and excellent monolithic properties.[4][11]
Materials:
-
Methyltrithis compound (MTMS)
-
Polyvinylmethyldithis compound (PVMDMS) as a reinforcing agent
-
Methanol (MeOH)
-
Tetramethylammonium hydroxide (TMAOH) as a catalyst
-
Deionized Water
-
Ethanol for solvent exchange
-
Liquid Carbon Dioxide for supercritical drying
Procedure:
-
Sol Preparation:
-
Dissolve PVMDMS in methanol.
-
Add MTMS to the solution and stir.
-
Add the TMAOH catalyst and deionized water to the solution and stir gently to obtain a homogeneous sol. A typical molar ratio of H2O/Si is 3.[4]
-
-
Gelation:
-
Transfer the sol into molds, seal them, and place them in an oven at 50°C for approximately 2 hours to facilitate gelation.[4]
-
-
Aging:
-
Age the resulting gels at a higher temperature (e.g., 100°C) for 4 days to strengthen the gel network.[4]
-
-
Solvent Exchange:
-
Perform solvent exchange with ethanol multiple times (e.g., 4 times, each for 24 hours) at 60°C to remove residual chemicals.[4]
-
-
Supercritical Drying:
-
Place the solvent-exchanged gels in a high-pressure vessel.
-
Flush the vessel with liquid CO2 to replace the ethanol in the gel pores.
-
Heat the vessel above the critical temperature of CO2 (31.1°C) and increase the pressure above its critical pressure (7.38 MPa). A typical condition is 55°C and 15 MPa.[4]
-
Slowly depressurize the vessel while maintaining the temperature to release the supercritical CO2, leaving behind the dry aerogel.
-
Properties of MTMS-Based Silica Aerogels
The properties of silica aerogels derived from MTMS can be tailored by adjusting the synthesis parameters. The following tables summarize typical quantitative data reported in the literature.
Table 1: Physical Properties of MTMS-Based Silica Aerogels
| Property | Value | Synthesis Conditions | Reference |
| Density | 0.037 g/cm³ | Two-stage sol-gel, ambient pressure drying | [7] |
| Density | 0.053 g/cm³ | Ambient pressure drying with sodium bicarbonate | [10] |
| Density | 0.062 g/cm³ | Acid-base sol-gel, ambient pressure drying | [1] |
| Porosity | 98% | Two-stage sol-gel, ambient pressure drying | [7] |
| Specific Surface Area | 423 m²/g | Ambient pressure drying with sodium bicarbonate | [10] |
| Specific Surface Area | 520 m²/g | Acid-base sol-gel, ambient pressure drying | [1] |
| Specific Surface Area | 1039 m²/g | PVMDMS reinforced, supercritical drying | [4][11] |
| Average Pore Diameter | 4.5 - 12.1 nm | Acid-base sol-gel, ambient pressure drying | [1] |
| Average Pore Diameter | 23 nm | Ambient pressure drying with sodium bicarbonate | [10] |
Table 2: Thermal and Mechanical Properties of MTMS-Based Silica Aerogels
| Property | Value | Synthesis Conditions | Reference |
| Thermal Conductivity | 0.019 W m⁻¹ K⁻¹ | Thin films | [12] |
| Thermal Conductivity | 0.0228 W m⁻¹ K⁻¹ | PVMDMS reinforced, supercritical drying | [4][11] |
| Thermal Conductivity | 0.057 W m⁻¹ K⁻¹ | Two-stage sol-gel, ambient pressure drying | [7] |
| Contact Angle (Water) | 136.9° | PVMDMS reinforced | [4][11] |
| Contact Angle (Water) | 152° | Acid-base sol-gel, ambient pressure drying | [1] |
| Contact Angle (Water) | 160° | Two-stage sol-gel, ambient pressure drying | [7] |
| Contact Angle (Water) | 166° | Ambient pressure drying with sodium bicarbonate | [10] |
| Compressive Strength | 0.19 - 1.98 MPa | PVMDMS reinforced | [4][11] |
Applications in Drug Development
The unique properties of MTMS-based silica aerogels, such as their high surface area, large pore volume, and biocompatibility, make them promising candidates for drug delivery systems.[6] The tunable pore size allows for the loading of various therapeutic agents, and the hydrophobic nature of MTMS-derived aerogels can be advantageous for the controlled release of hydrophobic drugs. Surface functionalization of the silica aerogel can further enhance drug loading capacity and control release kinetics.[6] The ability to produce these aerogels via a cost-effective ambient pressure drying process enhances their potential for large-scale pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Elastic methyltrithis compound based silica aerogels reinforced with polyvinylmethyldithis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. Silica Aerogels in Nano Drug Delivery Systems: A Comprehensive Review from Preparation to Medical Applications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Elastic methyltrithis compound based silica aerogels reinforced with polyvinylmethyldithis compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.aip.org [pubs.aip.org]
Application Note: FTIR Analysis of Methoxysilane Treated Surfaces
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Methoxysilanes are widely used as coupling agents and surface modifiers to functionalize a broad range of substrates, including glass, metals, and silicon wafers. They are critical in applications requiring enhanced adhesion, biocompatibility, or specific surface chemistries. Verifying the successful deposition and understanding the chemical structure of the resulting silane (B1218182) layer is crucial for quality control and process optimization. Fourier Transform Infrared (FTIR) spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode, is a powerful, non-destructive technique for this purpose. This document provides a detailed protocol for the preparation, treatment, and FTIR analysis of methoxysilane-coated surfaces.
2. Principles of Analysis
FTIR spectroscopy measures the interaction of infrared radiation with a sample. When a this compound reacts with a hydroxylated surface, several key chemical changes occur that can be monitored by FTIR:
-
Hydrolysis: The methoxy (B1213986) groups (-Si-OCH₃) of the silane react with water to form silanol (B1196071) groups (-Si-OH).
-
Condensation: These silanol groups then condense with hydroxyl groups (-OH) on the substrate surface to form stable covalent siloxane bonds (Si-O-Substrate).
-
Cross-linking: Silanol groups also self-condense with each other to form a cross-linked siloxane network (Si-O-Si).
By tracking the disappearance of methoxy group peaks and the appearance of siloxane peaks, FTIR provides direct evidence of a successful surface treatment.
3. Detailed Experimental Protocol
This protocol describes the process using a standard silicon wafer as the substrate and (3-Aminopropyl)trithis compound (APTMS) as the coupling agent.
3.1. Materials and Reagents
-
Silicon wafers or glass slides
-
(3-Aminopropyl)trithis compound (APTMS)
-
Toluene (B28343), anhydrous
-
Acetone, ACS grade
-
Isopropanol (B130326), ACS grade
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen gas, high purity
-
Beakers, petri dishes, and tweezers
-
Ultrasonic bath
-
Oven
3.2. Protocol 1: Substrate Preparation (Piranha Cleaning)
-
Safety Note: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves. Work in a fume hood. Always add the hydrogen peroxide to the sulfuric acid slowly; never the other way around.
-
Solvent Cleaning: Place the substrates in a beaker and sonicate for 15 minutes each in acetone, followed by isopropanol, and finally DI water.
-
Piranha Solution Preparation: In a clean glass beaker inside a fume hood, slowly add 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. The solution will become very hot.
-
Surface Hydroxylation: Using tweezers, carefully immerse the cleaned substrates into the hot piranha solution for 30 minutes. This step removes organic residues and generates surface hydroxyl (-OH) groups.
-
Rinsing and Drying: Remove the substrates and rinse them copiously with DI water. Dry the substrates under a stream of high-purity nitrogen gas.
-
Storage: Store the cleaned, hydroxylated substrates in a desiccator or use them immediately for silanization.
3.3. Protocol 2: this compound Treatment
-
Solution Preparation: Prepare a 1-2% (v/v) solution of APTMS in anhydrous toluene.
-
Deposition: Immerse the clean, dry substrates in the APTMS solution for 1-2 hours at room temperature. The immersion should take place in a sealed container to prevent moisture from the air from causing premature silane polymerization in the solution.
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with fresh toluene to remove any physisorbed, unreacted silane molecules.
-
Curing: Place the rinsed substrates in an oven at 110°C for 30-60 minutes. This step promotes the formation of stable covalent bonds between the silane and the substrate and encourages cross-linking within the silane layer.
-
Final Rinse: After cooling, sonicate the substrates briefly in isopropanol to remove any remaining unbound silane. Dry with nitrogen gas.
3.4. Protocol 3: FTIR-ATR Analysis
-
Background Spectrum: Ensure the ATR crystal (e.g., Germanium or Diamond) is clean. Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place the silane-treated substrate face down onto the ATR crystal, ensuring good contact. Apply consistent pressure using the instrument's pressure clamp.
-
Data Acquisition: Collect the sample spectrum. Typically, 32-64 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance spectrum.
4. Data Presentation and Interpretation
The success of the silanization process is confirmed by analyzing the key peaks in the FTIR spectrum.
Table 1: Characteristic FTIR Peaks for this compound Surface Treatment
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Interpretation |
| ~3400 (broad) | O-H stretching (from Si-OH and adsorbed H₂O) | Often present, but its reduction after curing can indicate condensation. |
| 2960 - 2850 | C-H stretching (from alkyl chains of silane) | Appearance confirms the presence of the silane's organic component. |
| ~2840 | O-CH₃ stretching (from methoxy groups) | Disappearance or significant reduction indicates successful hydrolysis.[1] |
| 1610 & 1512 | N-H deformation (from amino groups in APTMS) | Presence confirms the functional group of the aminopropyl silane is intact.[2] |
| 1120 - 1000 (broad) | Si-O-Si asymmetric stretching | Strong, broad peak indicates the formation of a cross-linked polysiloxane network.[3][4] |
| ~940 | Si-OH stretching | Presence indicates incomplete condensation of silanol groups.[3][4] |
5. Visualizations
5.1. Chemical Reaction Pathway
The following diagram illustrates the chemical reactions occurring during the silanization process.
Caption: Chemical pathway of this compound hydrolysis and condensation on a surface.
5.2. Experimental Workflow
This diagram outlines the complete experimental procedure from start to finish.
Caption: Step-by-step workflow for FTIR analysis of silane-treated surfaces.
References
- 1. researchgate.net [researchgate.net]
- 2. FTIR-ATR-spectroscopic investigation of the silanization of germanium surfaces with 3-aminopropyltriethoxysilane (1989) | Ch. Weigel | 55 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
Application Note: Monitoring Methoxysilane Hydrolysis and Condensation by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methoxysilanes are a versatile class of compounds widely used as coupling agents, crosslinkers, and precursors for sol-gel processes in various industrial and biomedical applications. Their efficacy is intrinsically linked to their hydrolysis and subsequent condensation reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides detailed qualitative and quantitative insights into the kinetics and mechanisms of these complex reactions in situ. This application note provides detailed protocols and data for monitoring methoxysilane hydrolysis and condensation using ¹H, ¹³C, and ²⁹Si NMR spectroscopy.
Reaction Pathway
The hydrolysis and condensation of a trithis compound (B1233946) proceed in a stepwise manner. Initially, the methoxy (B1213986) groups (-OCH₃) are hydrolyzed to silanol (B1196071) groups (-OH), releasing methanol (B129727). Subsequently, these silanol groups condense with other silanol or methoxy groups to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a cross-linked network. The reaction is influenced by factors such as pH, temperature, solvent, and the nature of the organofunctional group (R) on the silane (B1218182).
Caption: General reaction pathway for the hydrolysis and condensation of a trithis compound.
Experimental Protocols
Protocol 1: ¹H NMR Monitoring of Hydrolysis
This protocol is suitable for determining the rate of hydrolysis by monitoring the disappearance of the methoxy protons of the silane and the appearance of methanol protons.
Materials:
-
This compound of interest (e.g., γ-glycidoxypropyltrithis compound, γ-GPS)
-
Deuterated solvent (e.g., D₂O, or a mixture like ethanol-d₆/D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the this compound in the chosen deuterated solvent. The concentration will depend on the specific silane and NMR spectrometer sensitivity, but a starting point of 2 wt% is common.[1]
-
If desired, adjust the pH of the solution. For example, a pH of 5.4 can be used to accelerate hydrolysis while minimizing immediate condensation.[1]
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0).
-
Continue to acquire spectra at regular time intervals to monitor the reaction progress. The time intervals will depend on the reaction rate, which is influenced by temperature and pH.[1]
-
Integrate the signal corresponding to the methoxy protons of the silane (e.g., around 3.6 ppm for many trimethoxysilanes) and the methyl protons of the methanol product.
-
The degree of hydrolysis can be calculated from the relative integrals of these peaks.
NMR Acquisition Parameters (Example):
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single pulse (zg30)
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure full relaxation for quantitative analysis.
-
Number of Scans (ns): 16 or higher for good signal-to-noise ratio.
Protocol 2: ²⁹Si NMR Monitoring of Hydrolysis and Condensation
²⁹Si NMR is particularly powerful for identifying and quantifying the various silicon species present during the reaction, from the starting monomer to different hydrolyzed intermediates and condensed oligomers.[2][3][4]
Materials:
-
Same as Protocol 1.
-
An internal standard (optional, for absolute quantification).
Procedure:
-
Prepare the sample as described in Protocol 1.
-
Acquire a ²⁹Si NMR spectrum at t=0.
-
Continue acquiring spectra over time to track the evolution of different silicon species.
-
Identify and assign the peaks corresponding to the starting silane (T⁰), the hydrolyzed intermediates (e.g., RSi(OMe)₂(OH), RSi(OMe)(OH)₂), the fully hydrolyzed silanetriol (RSi(OH)₃), and various condensed species (T¹, T², T³ corresponding to one, two, or three siloxane bridges).[2]
-
Integrate the signals to determine the relative concentrations of each species over time.
NMR Acquisition Parameters (Example):
-
Spectrometer: 400 MHz or higher, equipped with a broadband probe.
-
Pulse Sequence: Inverse-gated decoupling for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (d1): A long relaxation delay is crucial for quantitative ²⁹Si NMR due to the long T₁ relaxation times of ²⁹Si nuclei. This can be several tens of seconds.
-
Number of Scans (ns): A large number of scans is typically required to achieve a good signal-to-noise ratio for the low natural abundance and sensitivity of the ²⁹Si nucleus.
Experimental Workflow
Caption: Workflow for monitoring this compound hydrolysis by NMR spectroscopy.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from NMR monitoring of this compound hydrolysis.
Table 1: Hydrolysis of γ-Glycidoxypropyltrithis compound (γ-GPS) at 26°C, pH 5.4 [1]
| Time (min) | γ-GPS Remaining (%) | Methanol Formed (%) |
| 0 | 100 | 0 |
| 30 | ~70 | ~30 |
| 60 | ~50 | ~50 |
| 120 | ~25 | ~75 |
| 240 | <10 | >90 |
Note: Data is estimated from graphical representations in the source literature and serves for illustrative purposes.
Table 2: Pseudo-First-Order Rate Constants for the First Hydrolysis Step
| This compound | Conditions | Rate Constant (k, min⁻¹) | Reference |
| γ-Glycidoxypropyltrithis compound | 2 wt% in D₂O/H₂O, pH 5.4, 26°C | 0.026 | [1] |
Table 3: Effect of Temperature on Hydrolysis and Other Reactions of γ-GPS [1]
| Temperature (°C) | Observation |
| 26 | Hydrolysis takes a few hours; condensation takes several weeks. |
| 50 | Both hydrolysis and condensation are significantly accelerated. |
| 70 | All processes (hydrolysis, condensation, and epoxy ring opening) are dramatically accelerated. |
The activation energy for the epoxy ring opening has been estimated to be 68.4 kJ/mol.[1]
Factors Influencing Reaction Rates
Several factors can significantly impact the rates of hydrolysis and condensation:
-
pH: Hydrolysis is generally catalyzed by both acids and bases, with the minimum rate observed around neutral pH.[2][5] Acidic conditions tend to favor hydrolysis over condensation, leading to more stable silanol species.[2]
-
Temperature: Increasing the temperature accelerates both hydrolysis and condensation rates.[1]
-
Solvent: The type and concentration of solvent can influence reaction rates. For instance, studies have been conducted in aqueous solutions as well as in alcohol/water mixtures.[1][2]
-
Steric and Electronic Effects: The nature of the organic substituent on the silicon atom can affect reactivity. For example, silanes with Si-H bonds have been shown to react much faster than those with Si-C bonds under certain conditions, which was attributed to steric effects.[3]
Conclusion
NMR spectroscopy is an indispensable tool for the detailed investigation of this compound hydrolysis and condensation. It allows for the in-situ monitoring of all reactants, intermediates, and products, providing a wealth of quantitative data on reaction kinetics and mechanisms. The protocols and data presented in this application note provide a solid foundation for researchers to design and execute their own studies in this area.
References
Quantification of Silane Grafting Density on Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of silane (B1218182) grafting density on various substrates. Accurate determination of surface silanization is critical for controlling surface properties in applications ranging from biocompatible coatings and drug delivery systems to microfluidics and biosensors.[1][2] This guide covers several widely used analytical techniques, offering a comparative overview to aid in method selection.
Introduction to Silanization and Its Importance
Silanization is a chemical process that modifies a surface by covalently bonding silane coupling agents.[3] This process is fundamental for tailoring the surface properties of materials, such as wettability, adhesion, and biocompatibility.[2][4] The density of the grafted silane molecules directly influences these properties and the subsequent performance of the modified substrate.[1] Therefore, precise and reliable quantification of silane grafting density is essential for process validation, quality control, and ensuring the reproducibility of surface-dependent applications.[1]
Experimental Workflow for Substrate Silanization
A reproducible silanization process is the prerequisite for accurate quantification. The following diagram and protocol outline a general workflow for the preparation of silanized substrates.
Caption: General workflow for substrate silanization.
Protocol 1: General Silanization of Glass Slides
This protocol is a general guideline for the silanization of glass slides with an aminosilane, such as (3-Aminopropyl)triethoxysilane (APTES).
Materials:
-
Glass microscope slides
-
Detergent solution (e.g., 2% Hellmanex)[5]
-
Deionized (DI) water
-
Acetone, anhydrous[6]
-
(3-Aminopropyl)triethoxysilane (APTES) or other desired silane[3][6]
-
Sonicator
-
Nitrogen gas source
-
Oven or heating cabinet[6]
-
Desiccator for storage[7]
Procedure:
-
Substrate Cleaning:
-
Silanization:
-
Prepare a fresh 2% (v/v) solution of the desired silane (e.g., APTES) in anhydrous acetone in a designated glass Coplin jar.[6] Note: This step should be performed in a fume hood.[6]
-
Immerse the cleaned and dried slides into the silane solution for 30 seconds to 1 minute.[6]
-
For some silanes, a longer incubation of up to 1 hour with slow shaking may be required.[7]
-
-
Post-Treatment and Curing:
-
Remove the slides from the silane solution and rinse them twice with distilled water.[6]
-
Some protocols may include an additional rinse with 100% ethanol.[7]
-
Dry the slides overnight at 37°C or in an oven at a low temperature.[6][8]
-
Store the coated slides in a desiccator at room temperature until use.[6][7]
-
Quantification Techniques
Several analytical techniques can be employed to quantify the density of silane molecules on a substrate. The choice of method depends on the specific information required, such as elemental composition, layer thickness, surface morphology, or absolute molecular density.[1]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[1]
Principle: The sample is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the element and its chemical environment. The signal intensity is proportional to the elemental concentration.[1]
Caption: Workflow for XPS analysis of silanized surfaces.
Protocol 2: XPS Analysis of Silane-Modified Surfaces
Instrumentation:
-
XPS system with a monochromatic X-ray source (e.g., Al Kα)
-
Hemispherical electron energy analyzer
Procedure:
-
Sample Preparation: Mount the silanized substrate on a sample holder, ensuring the surface is free from contaminants.[1]
-
System Evacuation: Introduce the sample into the analysis chamber and evacuate to ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar).[1]
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, N 1s for aminosilanes, O 1s).[9]
-
-
Data Analysis:
-
Reference the binding energy scale to the adventitious C 1s peak at 284.8 eV.[9]
-
Fit the high-resolution peaks to determine the areas of the different chemical states.
-
Calculate the atomic percentages from the peak areas, corrected for relative sensitivity factors.[1] The grafting density can be estimated from the atomic concentration of an element unique to the silane (e.g., Nitrogen in aminosilanes).
-
Contact Angle Goniometry
This technique provides a rapid assessment of the change in surface energy following silanization by measuring the wettability of the surface.[1]
Principle: The contact angle is the angle a liquid droplet forms at the three-phase boundary where the liquid, gas, and solid intersect. A high contact angle with water (>90°) indicates a hydrophobic surface, often characteristic of a well-formed silane layer.[1]
Protocol 3: Static Contact Angle Measurement
Instrumentation:
-
Contact angle goniometer with a high-resolution camera
-
Precision liquid dispensing system (microsyringe)
Procedure:
-
Instrument Setup: Place the goniometer on a vibration-free table and ensure it is level.[2]
-
Sample Placement: Carefully place the silanized substrate on the sample stage.[2]
-
Droplet Dispensing: Use a microsyringe to dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.[2]
-
Image Capture: As soon as the droplet is stable, capture a high-resolution image of the droplet profile.[2]
-
Angle Measurement: Use the instrument's software to analyze the image and calculate the contact angle.[2]
-
Multiple Measurements: Perform measurements at a minimum of three different locations on each substrate and on at least three replicate substrates to ensure statistical relevance.[2]
Ellipsometry
Ellipsometry is a non-destructive optical technique ideal for measuring the thickness of thin, transparent films on reflective substrates.[1][4]
Principle: It measures the change in the polarization state of light upon reflection from the sample surface. This change is related to the film's thickness and refractive index.[1]
Protocol 4: Ellipsometric Measurement of Silane Layer Thickness
Instrumentation:
-
Spectroscopic ellipsometer
Procedure:
-
Substrate Characterization: First, measure the optical properties (refractive index n and extinction coefficient k) of the bare substrate.[1]
-
Model Building: Create an optical model of the sample, typically consisting of the substrate and a thin film layer representing the silane.
-
Silane Layer Measurement: Measure the ellipsometric angles (Psi and Delta) of the silanized substrate over a range of wavelengths and angles of incidence.
-
Data Fitting: Fit the experimental data to the optical model by varying the thickness and refractive index of the silane layer. Assume a refractive index for the silane layer (a typical value is ~1.45-1.5).[1] The result of the fit will be the thickness of the silane layer.
Atomic Force Microscopy (AFM)
AFM can be used to investigate the topography and roughness of the silanized surface, providing information on the homogeneity of the silane layer.[10] It can also be used to estimate the layer thickness.
Principle: A sharp tip at the end of a cantilever scans the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured and used to create a three-dimensional image of the surface.
Protocol 5: AFM Imaging of Silanized Surfaces
Instrumentation:
-
Atomic Force Microscope
Procedure:
-
Sample Preparation: Mount the silanized substrate on a sample puck.
-
Tip Selection: Choose an appropriate AFM tip and cantilever for the desired imaging mode (e.g., tapping mode for soft organic layers).[11]
-
Imaging:
-
Engage the tip with the surface and begin scanning.
-
Acquire images at different locations on the sample to assess homogeneity.
-
To measure thickness, a scratch can be made in the silane layer, and the height difference between the substrate and the top of the layer can be measured from a line profile across the scratch.
-
-
Data Analysis:
-
Analyze the images to determine surface roughness (e.g., root mean square roughness).[11]
-
If a scratch was made, measure the step height to determine the layer thickness.
-
Fluorescence-Based Quantification
This method involves labeling the functional groups of the grafted silanes with a fluorescent dye and then measuring the fluorescence intensity to quantify the surface coverage.[12]
Principle: A fluorescent molecule that specifically reacts with the functional group of the silane (e.g., an NHS-ester dye for aminosilanes) is used. The fluorescence intensity, measured with a fluorescence microscope or fluorospectrometer, is proportional to the number of labeled silane molecules.[12]
Caption: Workflow for fluorescence-based quantification.
Protocol 6: Fluorescence Labeling and Quantification
Materials:
-
Silanized substrate with functional groups (e.g., amine)
-
Fluorescent dye with a reactive group for the silane (e.g., Alexa Fluor 555 NHS-ester)
-
Appropriate buffer (e.g., PBS)
-
Fluorescence microscope or fluorospectrometer
Procedure:
-
Labeling: Prepare a solution of the fluorescent dye in a suitable buffer and incubate the silanized substrate in this solution to allow the dye to react with the surface functional groups.
-
Rinsing: Thoroughly rinse the substrate with the buffer and then with deionized water to remove any non-covalently bound dye.
-
Measurement:
-
Microscopy: Acquire fluorescence images of the surface. The average fluorescence intensity can be quantified using image analysis software.
-
Fluorospectrometry: For quantification across the entire surface, the dye can be cleaved from the surface (e.g., using a high pH solution), and the fluorescence of the resulting solution can be measured in a fluorospectrometer.[12]
-
-
Calibration: To obtain absolute quantification, a calibration curve can be generated using standards with known surface densities of the fluorophore.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for silane grafting density using the described techniques.
Table 1: Comparison of Analytical Techniques for Silane Surface Coverage Quantification [1]
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| XPS | Elemental composition, chemical states, layer thickness | Atomic concentration (at%), areic density (~3 molecules/nm²), layer thickness (0.5-1.0 nm) | No | High surface sensitivity, provides chemical bonding information | Requires high vacuum, may not provide absolute quantification without standards |
| Ellipsometry | Layer thickness | Layer thickness (0.5-10 nm) | No | Non-destructive, fast, high precision for thin films | Requires a reflective substrate, model-dependent |
| Contact Angle | Surface wettability, surface energy | Contact angle (degrees) | No | Simple, rapid, inexpensive | Indirect measure of grafting density, sensitive to surface contamination |
| AFM | Surface morphology, roughness, layer thickness | Roughness (nm), layer thickness (nm) | Potentially (if scratching) | High spatial resolution, provides topographical information | Can be slow, tip-sample interactions can modify the surface |
| Fluorescence | Density of functional groups | Relative or absolute surface density (molecules/nm²) | No | High sensitivity, suitable for in-situ monitoring | Requires labeling, potential for quenching at high densities |
Table 2: Example Quantitative Data for Different Silanes and Substrates
| Silane | Substrate | Technique | Measured Parameter | Value | Reference |
| 3-aminopropyldimethylethoxysilane (APDMES) | Silica (B1680970) | XPS | Silane Surface Density | ~3 molecules/nm² | [13] |
| 3-aminopropyltriethoxysilane (APTES) | Gold | Angle-Resolved XPS (ARXPS) | Layer Thickness | 1.0 ± 0.2 nm | [14] |
| (3-mercaptopropyl)trimethoxysilane (MPTMS) | Gold | Angle-Resolved XPS (ARXPS) | Layer Thickness | 0.5 ± 0.2 nm | [14] |
| APTES | Si wafer | Ellipsometry | Layer Thickness | 7-10 Å (monolayer) | [11] |
| Decyltris[(propan-2-yl)oxy]silane | Glass | Contact Angle Goniometry | Water Contact Angle | > 90° | [2] |
| APTES | Glass | Fluorescence Microscopy | Antibody Binding | Increased fluorescence with specific silane combinations | [15] |
Conclusion
The quantification of silane grafting density is a critical step in the development and characterization of functionalized surfaces. This guide provides an overview of several powerful analytical techniques, along with detailed protocols and comparative data. The selection of the most appropriate method will depend on the specific research question, the nature of the substrate and silane, and the available instrumentation. By employing these methods, researchers can gain a deeper understanding of their surface modifications and ensure the quality and reproducibility of their work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ronaldschulte.nl [ronaldschulte.nl]
- 4. parksystems.com [parksystems.com]
- 5. dogiclab.physics.ucsb.edu [dogiclab.physics.ucsb.edu]
- 6. Silane coating of slides - Pat Heslop-Harrison/Trude Schwarzacher [le.ac.uk]
- 7. bind silane [arep.med.harvard.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. lehigh.edu [lehigh.edu]
- 12. A fluorescence based method for the quantification of surface functional groups in closed micro- and nanofluidic channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. journals.viamedica.pl [journals.viamedica.pl]
Methoxysilane for Nanoparticle Surface Passivation: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical determinant of their performance in biomedical applications, including drug delivery, bioimaging, and diagnostics. Unmodified nanoparticles often suffer from aggregation, rapid clearance by the reticuloendothelial system, and non-specific interactions with biological components. Surface passivation with methoxysilanes offers a robust and versatile strategy to overcome these limitations. This document provides detailed application notes and experimental protocols for the surface passivation of various nanoparticles using methoxysilanes, tailored for researchers, scientists, and drug development professionals.
Methoxysilanes, with the general formula R-Si(OCH₃)₃, react with hydroxyl groups present on the surface of many nanoparticles (e.g., silica (B1680970), metal oxides) or with thiol groups on others (e.g., gold) to form stable siloxane or thiol-silane bonds, respectively. The "R" group can be tailored to impart specific functionalities, such as hydrophilicity, hydrophobicity, charge, or reactive sites for further bioconjugation. This allows for the precise engineering of the nanoparticle interface to enhance biocompatibility, improve colloidal stability, and facilitate targeted drug delivery.
Data Presentation: Quantitative Impact of Methoxysilane Passivation
The choice of this compound and the reaction conditions significantly influence the physicochemical properties of the passivated nanoparticles. The following tables summarize key quantitative data from various studies, providing a comparative overview for experimental design.
Table 1: Effect of Alkyl Chain Length of this compound on Surface Hydrophobicity of Silica Nanoparticles
| Alkyl Chain Length (Number of Carbons) | This compound Example | Substrate | Water Contact Angle (°) | Reference |
| 1 (C1) | Methyltrithis compound (MTMS) | Silica Nanoparticles | ~0° (Hydrophilic) | [1] |
| 3 (C3) | Propyltrithis compound (PTMS) | Mesoporous Silica | Increases with chain length | [2] |
| 8 (C8) | Octyltrithis compound (OTMS) | Silica Nanoparticles | 140.7° ± 1.2° | [3] |
| 16 (C16) | Hexadecyltrithis compound (HDTMS) | Glass | Decreased from C8 | [3] |
Table 2: Influence of this compound Surface Modification on Zeta Potential and Hydrodynamic Diameter
| Nanoparticle | Surface Modification | Zeta Potential (mV) | Hydrodynamic Diameter (nm) | Reference |
| Silica | Bare | -30 to -50 mV | Varies with synthesis | [4] |
| Silica | Amine-functionalized (APTES) | +20 to +40 mV | Slight increase | [5] |
| Silica | Zwitterionic (Sulfobetaine) | ~0 mV | Stable | [4] |
| Gold | Citrate-stabilized | -30 to -50 mV | Varies with synthesis | [6] |
| Gold | Amine-functionalized | +30 to +50 mV | Slight increase | [7] |
Table 3: Quantitative Analysis of Silane Grafting Density
| Nanoparticle | Silane | Characterization Method | Grafting Density (molecules/nm²) | Reference |
| Silica | Alkylsilanes | Thermogravimetric Analysis (TGA) | Varies with reaction conditions | [8] |
| Silica | Aminosilane | TGA and Elemental Analysis | Up to 4-5 molecules/nm² | [9] |
| Gold | MPTMS | Quartz Crystal Microbalance (QCM) | ~5 molecules/nm² | [10] |
Experimental Protocols
Detailed methodologies for the surface passivation of silica, gold, and quantum dot nanoparticles are provided below. These protocols are intended as a starting point and may require optimization based on the specific nanoparticle system and desired surface properties.
Protocol 1: Amine-Functionalization of Silica Nanoparticles using (3-Aminopropyl)trithis compound (APTMS)
This protocol describes the covalent attachment of amine groups to the surface of silica nanoparticles, which can then be used for drug conjugation or further functionalization.
Materials:
-
Silica nanoparticles (e.g., synthesized via Stöber method)
-
(3-Aminopropyl)trithis compound (APTMS)
-
Anhydrous ethanol (B145695)
-
Deionized (DI) water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion: Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous ethanol in a round-bottom flask. Sonicate for 15 minutes to ensure a homogeneous suspension.
-
Surface Activation (Optional but Recommended): Add 1 mL of ammonium hydroxide to the nanoparticle suspension and stir at room temperature for 1 hour to increase the density of surface silanol (B1196071) groups.
-
Silanization Reaction: Add a desired amount of APTMS (e.g., 10-fold molar excess relative to estimated surface silanol groups) to the nanoparticle suspension.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours under vigorous stirring with a reflux condenser attached.
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Centrifuge the suspension (e.g., 10,000 x g for 20 minutes) to pellet the functionalized nanoparticles.
-
Discard the supernatant containing excess silane.
-
Wash the nanoparticles by resuspending the pellet in anhydrous ethanol and repeating the centrifugation step. Perform this washing step three times.
-
Finally, resuspend the purified amine-functionalized silica nanoparticles in the desired solvent (e.g., ethanol or DI water).
-
Protocol 2: Thiol-Functionalization of Gold Nanoparticles using (3-Mercaptopropyl)trithis compound (MPTMS)
This protocol details the functionalization of gold nanoparticles with MPTMS, creating a surface with reactive trimethoxysilyl groups for further modification.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
(3-Mercaptopropyl)trithis compound (MPTMS)
-
Ethanol
-
Methanol
-
Deionized (DI) water
-
Sodium Hydroxide (NaOH) solution (0.1 M)
-
Centrifuge
Procedure:
-
Silane Solution Preparation: Prepare a 10 mM solution of MPTMS in ethanol.
-
Functionalization: To 10 mL of the citrate-stabilized AuNP solution, add 100 µL of the 10 mM MPTMS solution.[6]
-
Reaction: Stir the mixture vigorously at room temperature overnight to facilitate the self-assembly of the thiol groups onto the gold surface.[6]
-
Purification:
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes).[6]
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in ethanol.
-
Repeat the centrifugation and resuspension steps twice more with ethanol to remove excess MPTMS.
-
-
Hydrolysis and Condensation (Optional Silica Shell Formation):
-
Resuspend the purified MPTMS-functionalized AuNPs in a 2:1 methanol/water mixture.[6]
-
Adjust the pH of the solution to ~10 by the dropwise addition of 0.1 M NaOH solution while stirring.[6]
-
Allow the reaction to proceed for 4-6 hours at room temperature to form a thin silica-like shell.
-
Purify the silica-coated AuNPs by centrifugation (e.g., 12,000 x g for 20 minutes), remove the supernatant, and resuspend the pellet in DI water.[6]
-
Protocol 3: Silanization of Quantum Dots (QDs) for Bioconjugation
This protocol describes a general method for the silanization of quantum dots to render them water-soluble and provide a surface for bioconjugation.
Materials:
-
Hydrophobic quantum dots (e.g., CdSe/ZnS)
-
(3-Mercaptopropyl)trithis compound (MPTMS)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Cyclohexane
-
Triton X-100
-
n-Hexanol
-
(3-Aminopropyl)trithis compound (APTMS) for amine functionalization
-
Dialysis membrane (MWCO appropriate for nanoparticle size)
Procedure (Reverse Microemulsion Method):
-
Microemulsion Formation: In a flask, mix 7.5 mL of cyclohexane, 1.8 mL of Triton X-100, and 1.6 mL of n-hexanol. Stir vigorously.
-
QD Encapsulation: Add 200 µL of a solution of hydrophobic QDs in a nonpolar solvent (e.g., toluene) to the microemulsion and stir for 30 minutes.
-
Silica Shell Formation:
-
Add 100 µL of TEOS to the microemulsion and stir for 10 minutes.
-
Add 60 µL of ammonium hydroxide to initiate the hydrolysis and condensation of TEOS.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
-
Functionalization (Amine Group Example):
-
Add 20 µL of APTMS to the reaction mixture and stir for an additional 2 hours to introduce amine groups on the silica shell surface.
-
-
Purification:
-
Break the microemulsion by adding 10 mL of acetone.
-
Centrifuge the mixture (e.g., 8,000 x g for 15 minutes) to pellet the silica-coated QDs.
-
Wash the nanoparticles three times with ethanol and once with DI water.
-
Resuspend the final nanoparticle pellet in DI water or a suitable buffer.
-
For further purification, dialyze the nanoparticle suspension against DI water for 48 hours.
-
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Passivation
References
- 1. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drum.lib.umd.edu [drum.lib.umd.edu]
- 4. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-functionalized gold nanoparticles as non-cytotoxic and efficient intracellular siRNA delivery carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploiting Endocytosis for Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Different Grafting Density of Amino Silane Coupling Agents on Thermomechanical Properties of Cross-Linked Epoxy Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Methoxysilanes in Enhancing Polymer-Filler Adhesion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxysilanes are a class of organosilicon compounds that play a pivotal role as coupling agents in the realm of polymer composites. Their bifunctional nature allows them to act as a molecular bridge between the inorganic filler surface and the organic polymer matrix, significantly enhancing interfacial adhesion. This improved adhesion translates to superior mechanical properties, better filler dispersion, and enhanced durability of the composite material. This document provides a detailed overview of the mechanism of action of methoxysilanes, protocols for their application, and methods for evaluating their effectiveness in improving polymer-filler adhesion.
Methoxysilanes possess a general structure of R-Si(OCH₃)₃, where 'R' is an organofunctional group compatible with the polymer matrix, and the methoxy (B1213986) groups (-OCH₃) are hydrolyzable. The primary mechanism involves the hydrolysis of the methoxy groups in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers (e.g., silica, alumina (B75360), glass fibers), forming stable covalent Si-O-filler bonds. The organofunctional group 'R' (e.g., amino, epoxy, vinyl, or methacryloxy) is designed to react with the polymer matrix during curing or processing, thus creating a strong and durable interface.[1][2][3]
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on the mechanical properties of various polymer composites.
Table 1: Effect of 3-Methacryloxypropyltrithis compound (γ-MPS) Concentration on the Mechanical Properties of Alumina-Reinforced PMMA
| γ-MPS Concentration (wt% of filler) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 0 (Untreated) | 100.3 ± 7.1 | 3.14 ± 0.29 |
| 0.1 | 117.8 ± 5.6 | 3.89 ± 0.39 |
| 0.2 | 108.7 ± 7.9 | 3.66 ± 0.22 |
| 0.4 | 104.3 ± 9.9 | 3.47 ± 0.38 |
Data adapted from a study on alumina reinforced polymethyl methacrylate (B99206) (PMMA) denture base.[4]
Table 2: Effect of γ-Glycidoxypropyltrithis compound (γ-GPS) Concentration on the Mechanical Properties of Glass Fiber-Epoxy Composites
| γ-GPS Concentration (%) | Tensile Strength Improvement (%) | Flexural Strength Improvement (%) | Interlaminar Shear Strength (ILSS) Improvement (%) |
| 0.5 | ~37 | ~78 | ~59 |
Data adapted from a study on the modification of glass fibers with γ-GPS for epoxy composites.[5]
Table 3: Effect of Silane (B1218182) Treatment on the Shear Bond Strength of Composite Resin to Titanium
| Silane Treatment | Shear Bond Strength (MPa) |
| Non-silanized | 4.8 ± 2.1 |
| γ-methacryloxypropyltrithis compound (in 2-propanol) | 20.4 ± 12.2 |
| Silane mixture (in 2-propanol) | 11.3 ± 3.6 |
| tris(3-trimethoxysilylpropyl)isocyanurate (in 2-propanol) | 10.7 ± 8.0 |
Data for dry samples, adapted from a study on composite resin bonding to titanium.[6]
Experimental Protocols
Protocol 1: Surface Treatment of Fillers with this compound (Wet Method)
This protocol describes a common laboratory procedure for the surface modification of inorganic fillers with a this compound coupling agent in a solution.
Materials:
-
Inorganic filler (e.g., silica, alumina)
-
This compound coupling agent (e.g., 3-aminopropyltrithis compound, 3-methacryloxypropyltrithis compound)
-
Ethanol (B145695) (or other suitable alcohol)
-
Deionized water
-
Acetic acid (optional, for pH adjustment)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
-
Oven
Procedure:
-
Preparation of Silane Solution:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Add the desired amount of this compound to the ethanol/water mixture to achieve the target concentration (typically 0.5-5 wt% with respect to the filler).
-
For non-amino silanes, adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze the hydrolysis of the methoxy groups.[7]
-
Stir the solution for approximately 1 hour to allow for hydrolysis to occur, forming silanols.
-
-
Filler Treatment:
-
Disperse the inorganic filler in the prepared silane solution. The filler concentration in the solution can be around 10-20 wt%.
-
Stir the suspension vigorously for 2-4 hours at room temperature to ensure uniform coating of the filler particles.
-
-
Washing and Separation:
-
Separate the treated filler from the solution by centrifugation.
-
Wash the filler with fresh ethanol to remove any unreacted silane and by-products. This can be done by resuspending the filler in ethanol and centrifuging again. Repeat this washing step 2-3 times.
-
-
Drying:
-
Dry the washed filler in an oven at 80-120°C for 2-12 hours to remove the solvent and promote the condensation reaction between the silanol groups on the filler surface and the silane.[7]
-
-
Storage:
-
Store the surface-modified filler in a desiccator to prevent moisture absorption before its incorporation into the polymer matrix.
-
Protocol 2: Measurement of Polymer-Filler Adhesion via Contact Angle
This protocol outlines the procedure for measuring the contact angle of a liquid on a filler-coated surface to assess the effectiveness of the silane treatment in modifying the surface energy.
Materials and Equipment:
-
Treated and untreated filler powders
-
Microscope slides or other flat substrates
-
Double-sided adhesive tape
-
Contact angle goniometer
-
Dispensing syringe with a needle
-
Test liquid (e.g., deionized water, diiodomethane)
Procedure:
-
Sample Preparation:
-
Apply a piece of double-sided adhesive tape to a clean microscope slide.
-
Evenly sprinkle a thin layer of the filler powder (treated or untreated) onto the adhesive tape.
-
Gently tap the slide to remove any excess, non-adhered powder, creating a uniform filler bed.
-
-
Contact Angle Measurement (ASTM D5946 as a reference for polymer films): [8][9]
-
Place the prepared slide on the sample stage of the contact angle goniometer.
-
Fill the syringe with the test liquid and carefully dispense a small droplet (e.g., 2-5 µL) onto the filler surface.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use the goniometer's software to measure the angle between the baseline of the droplet and the tangent at the point of contact.
-
Perform measurements at multiple locations on the sample surface and for several samples to ensure statistical reliability.
-
-
Data Analysis:
-
A higher contact angle with water indicates a more hydrophobic surface, which is often the result of successful silanization of a hydrophilic filler.
-
By measuring the contact angles of liquids with different polar and dispersive components, the surface energy of the filler can be calculated, providing a quantitative measure of the surface modification.
-
Protocol 3: Evaluation of Mechanical Properties - Tensile and Flexural Strength
The following are summarized procedures for tensile and flexural testing of the prepared polymer composites, based on ASTM standards.
A. Tensile Strength (ASTM D638): [3][10][11]
-
Specimen Preparation: Prepare dumbbell-shaped specimens of the polymer composite according to the dimensions specified in ASTM D638.
-
Conditioning: Condition the specimens at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours before testing.
-
Test Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.
-
Record the maximum load sustained by the specimen.
-
-
Calculation: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.
B. Flexural Strength (ASTM D790): [1][2][12]
-
Specimen Preparation: Prepare rectangular bar specimens of the polymer composite as per the dimensions outlined in ASTM D790.
-
Conditioning: Condition the specimens under the same standard conditions as for tensile testing.
-
Test Procedure:
-
Place the specimen on two supports in a three-point bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen ruptures or reaches a specified strain.
-
Record the load at failure.
-
-
Calculation: Calculate the flexural strength using the appropriate formula from the ASTM D790 standard, which takes into account the load at break, the span between the supports, and the specimen's dimensions.
Visualizations
Caption: Chemical mechanism of this compound coupling agent.
Caption: Experimental workflow for filler treatment and composite evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijbmc.org [ijbmc.org]
- 5. researchgate.net [researchgate.net]
- 6. The effect of a 3-methacryloxypropyltrithis compound and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 8. broadpharm.com [broadpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. Effect of the amount of 3-methacyloxypropyltrithis compound coupling agent on physical properties of dental resin nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (3-mercaptopropyl)trimethoxysilane in Thiol-Ene Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS) is a versatile organosilane compound that serves as a crucial bridge between inorganic and organic materials. Its unique bifunctional nature, possessing both a reactive trithis compound (B1233946) group and a terminal thiol group, makes it an ideal coupling agent for a variety of applications. The trithis compound moiety can readily hydrolyze to form silanol (B1196071) groups, which then condense with hydroxyl groups on inorganic surfaces like silica (B1680970), glass, and metal oxides, forming stable covalent bonds. The terminal thiol (-SH) group is highly reactive in thiol-ene "click" chemistry, a photoinitiated radical-based reaction known for its high efficiency, rapid reaction rates, and insensitivity to oxygen.[1][2][3]
This document provides detailed application notes and experimental protocols for utilizing MPTMS in thiol-ene polymerization, primarily focusing on surface modification and the preparation of nanocomposite materials. These techniques are relevant for developing advanced materials in fields ranging from coatings and adhesives to biomedical devices and drug delivery systems.[1][4]
Principle of MPTMS in Surface-Initiated Thiol-Ene Polymerization
The primary application of MPTMS in this context is to functionalize a surface with thiol groups. This is typically a two-step process:
-
Silanization: MPTMS is covalently bonded to a substrate (e.g., silica nanoparticles, glass slides) via a sol-gel reaction. The methoxy (B1213986) groups on the silicon atom hydrolyze in the presence of trace water to form reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl (-OH) groups on the substrate surface, forming a stable siloxane (Si-O-Si) linkage and leaving a surface decorated with propylthiol chains.[2][5]
-
Thiol-Ene Polymerization: The thiol-functionalized surface is then exposed to a mixture of "ene" monomers (molecules containing carbon-carbon double bonds) and a photoinitiator. Upon exposure to UV light, the photoinitiator generates free radicals, which abstract a hydrogen atom from the surface-bound thiol group, creating a thiyl radical. This thiyl radical then reacts with an 'ene' monomer, initiating a step-growth polymerization process that propagates from the surface, resulting in a grafted polymer layer or a cross-linked network.[2][6]
Caption: Mechanism of surface-initiated thiol-ene polymerization using MPTMS.
Application 1: Preparation of Nanocomposite Films
This application focuses on modifying silica nanoparticles (SiO₂) with MPTMS to act as functional fillers in a thiol-ene polymer matrix. This enhances the mechanical properties of the resulting polymer film.[1]
Experimental Protocols
Protocol 1: Synthesis of MPTMS-Modified Silica Nanoparticles (SiO₂-MPTMS)
Caption: Workflow for synthesizing MPTMS-modified silica nanoparticles.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)[1]
-
(3-mercaptopropyl)trithis compound (MPTMS)[1]
-
Ethanol
-
Ammonia solution (25%)[1]
-
Toluene
Procedure:
-
Silica Nanoparticle Synthesis:
-
In a reaction vessel, mix TEOS, ethanol, and ammonia solution.
-
Stir the mixture vigorously at room temperature for 24 hours to allow for the hydrolysis and condensation of TEOS to form silica nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the collected particles three times with ethanol to remove unreacted reagents.
-
Dry the silica nanoparticles under vacuum at 60°C.[1]
-
-
Surface Modification with MPTMS:
-
Disperse the dried silica nanoparticles in toluene.
-
Add MPTMS dropwise to the nanoparticle suspension while stirring.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere to facilitate the condensation reaction between MPTMS and the silanol groups on the silica surface.
-
After cooling, collect the modified nanoparticles by centrifugation.
-
Wash the product with toluene and then ethanol to remove excess MPTMS.
-
Dry the final SiO₂-MPTMS nanoparticles under vacuum at 60°C. The successful grafting of MPTMS can be confirmed by FTIR and TGA analysis, with a typical grafting ratio reported to be around 22.9%.[1][7]
-
Protocol 2: Preparation of Nanocomposite Films via Photoinitiated Thiol-Ene Polymerization
Materials:
-
SiO₂-MPTMS nanoparticles (from Protocol 1)
-
Bisphenol A glycerolate dimethacrylate (Bis-GMA) ('ene' component)[1]
-
Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) (thiol component)[1]
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)[1]
Procedure:
-
Prepare a resin mixture by combining Bis-GMA and TMPMP. An equimolar ratio of thiol to 'ene' functional groups is often used.[1]
-
Add the photoinitiator, DMPA, to the resin mixture (e.g., 1 wt%).
-
Incorporate the desired amount of SiO₂-MPTMS nanoparticles (e.g., 0.5, 1.0, 2.5, 5.0 wt%) into the resin mixture.[1]
-
Ensure homogeneous dispersion of the nanoparticles by vigorous mixing or sonication.
-
Cast the formulation into a mold of desired thickness (e.g., between two glass plates with a spacer).
-
Cure the film by exposing it to a UV light source (e.g., 365 nm) for a specified duration. Curing times can range from minutes to an hour depending on the lamp intensity and formulation.[1][8]
-
After curing, carefully remove the nanocomposite film from the mold.
Data Presentation
Table 1: Composition of Thiol-Ene Nanocomposite Formulations [1][7]
| Formulation | SiO₂-MPTMS (wt%) | Bis-GMA (molar ratio) | TMPMP (molar ratio) | DMPA (wt%) |
| Neat Film | 0 | 1 | 1 | 1 |
| Nanocomposite 1 | 0.5 | 1 | 1 | 1 |
| Nanocomposite 2 | 1.0 | 1 | 1 | 1 |
| Nanocomposite 3 | 2.5 | 1 | 1 | 1 |
| Nanocomposite 4 | 5.0 | 1 | 1 | 1 |
Table 2: Mechanical Properties of Nanocomposite Films [1][7]
| Formulation | SiO₂-MPTMS (wt%) | Tensile Strength (MPa) | Modulus (MPa) |
| Neat Film | 0 | 25.1 | 1050 |
| Nanocomposite 1 | 0.5 | 32.5 | 1210 |
| Nanocomposite 2 | 1.0 | 38.2 | 1350 |
| Nanocomposite 3 | 2.5 | 44.5 | 1520 |
| Nanocomposite 4 | 5.0 | 35.6 | 1480 |
Note: The tensile strength increased by up to 77.3% with the addition of 2.5 wt% SiO₂-MPTMS nanoparticles compared to the neat film.[7]
Application 2: Grafting of Polymer Brushes from Glass Surfaces
This application demonstrates how to functionalize a standard silicate (B1173343) glass surface with MPTMS to serve as an anchor point for growing various polymer chains via thiol-ene polymerization.[2][5]
Experimental Protocols
Protocol 3: Surface Modification of Glass Slides with MPTMS
Caption: Workflow for functionalizing glass slides with MPTMS.
Materials:
-
Silicate glass slides
-
Piranha solution (H₂SO₄:H₂O₂ mixture - EXTREME CAUTION REQUIRED ) or other suitable cleaning agent
-
(3-mercaptopropyl)trithis compound (MPTMS)[2]
-
Anhydrous Toluene
-
Acetone
-
Deionized (DI) water
Procedure:
-
Cleaning: Thoroughly clean the glass slides to expose surface hydroxyl groups. A common method is immersion in Piranha solution (e.g., 7:3 v/v mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1 hour. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the cleaned slides extensively with DI water and dry them under a stream of nitrogen.
-
Silanization: Prepare a solution of MPTMS in an anhydrous solvent (e.g., 1-5% v/v in toluene).
-
Immerse the clean, dry glass slides in the MPTMS solution.
-
Allow the reaction to proceed for 1 to 24 hours at room temperature in a moisture-controlled environment (e.g., under nitrogen or in a desiccator).
-
Remove the slides from the solution and rinse sequentially with toluene, acetone, and DI water to remove any physisorbed silane.
-
Dry the MPTMS-functionalized slides under a stream of nitrogen. The surface chemistry can be verified using techniques like XPS and contact angle goniometry.[2]
Protocol 4: Grafting Polymers from MPTMS-Functionalized Glass
Materials:
-
MPTMS-functionalized glass slide (from Protocol 3)
-
'Ene' monomer (e.g., acrylic acid, acrylamide, methyl acrylate)[2]
-
Photoinitiator (e.g., DMPA)
-
Appropriate solvent for the monomer
Procedure:
-
Prepare a solution of the desired 'ene' monomer and a photoinitiator in a suitable solvent.
-
Place the MPTMS-functionalized glass slide in a reaction vessel (e.g., a petri dish).
-
Cover the slide with the monomer solution.
-
Place the reaction vessel under a UV lamp (e.g., 365 nm) and irradiate for the desired amount of time to initiate polymerization.
-
After polymerization, remove the slide and wash it thoroughly with appropriate solvents to remove any non-grafted polymer.
-
Dry the slide. The successful grafting of the polymer can be confirmed by ATR-FTIR, XPS, and AFM.[2][5]
Conclusion
(3-mercaptopropyl)trithis compound is a powerful tool for materials science, enabling the robust anchoring of thiol groups to inorganic surfaces. This functionality serves as a versatile platform for subsequent surface-initiated thiol-ene polymerization. The protocols outlined provide a foundation for creating advanced materials, including mechanically reinforced nanocomposites and surfaces with tailored functionalities. The "click" nature of the thiol-ene reaction ensures high yields and operational simplicity, making these methods highly attractive for both academic research and industrial applications, including the development of novel biomaterials and drug delivery platforms.
References
- 1. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrithis compound for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface modification of silicate glass using 3-(mercaptopropyl)trithis compound for thiol-ene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Surface modification of silicate glass using 3-(mercaptopropyl)trithis compound for thiol-ene polymerization. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. "The synthesis and characterization of polyorganosiloxane nanoparticles" by NURCAN KARACA [journals.tubitak.gov.tr]
- 8. Characterization of a Thiol-Ene/Acrylate-Based Polymer for Neuroprosthetic Implants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Superhydrophobic Surfaces with Methyltrimethoxysilane (MTMS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superhydrophobic surfaces, exhibiting extreme water repellency, are of paramount interest across various scientific and industrial domains, including self-cleaning coatings, anti-icing, drag reduction, and biomedical devices.[1][2][3] This remarkable property is characterized by a water contact angle (WCA) exceeding 150° and a low sliding angle (SA) of less than 10°.[2][3] Such "lotus effect" behavior arises from a combination of hierarchical micro/nano-scale surface roughness and low surface energy chemistry.[1][4]
Methyltrimethoxysilane (B3422404) (MTMS) is a versatile precursor for creating hydrophobic and superhydrophobic surfaces.[5][6][7] Its methyl group provides a low surface energy, while the this compound groups can undergo hydrolysis and condensation to form a stable polysiloxane network that can covalently bond to hydroxylated surfaces.[7][8][9] This document provides detailed protocols for fabricating superhydrophobic surfaces using MTMS, focusing on sol-gel methods to create the necessary surface roughness, followed by chemical modification to lower the surface energy.
Data Presentation
The following tables summarize quantitative data from various studies on superhydrophobic surfaces created using MTMS and analogous silanes.
Table 1: Performance of MTMS-Based Superhydrophobic Coatings
| Coating Method | Substrate | Water Contact Angle (WCA) | Sliding Angle (SA) | Surface Roughness (Sa) | Reference |
| Dip-coating (MTMS only) | Glass | 144.6° | < 10° | 288 nm | [2] |
| Dip-coating (MTMS/TMCS bilayer) | Glass | 155.2° | < 10° | 231 nm | [2][3] |
| Sol-gel with SiO₂ nanoparticles and MTMS | Glass | ~115.6° | Not Reported | 106.0 nm | [10] |
| Sol-gel with SiO₂ nanoparticles and MTMS | Glass | 132° | Not Reported | Not Reported | [7] |
| Ultrasonic spray hydrolysis of MTMS | Various | up to 164° | < 5° | Not Reported | [6] |
Table 2: Performance of Analogous Silane (B1218182) Coatings for Superhydrophobicity
| Silane Used | Substrate | Water Contact Angle (WCA) | Sliding Angle (SA) | Reference |
| MTMS-modified microparticles and PDMS | Filter paper | 156.6° | < 10° | [11] |
| MTMS-modified microparticles and PDMS | Wood block | 162° | < 10° | [11] |
| Al₂O₃/MMT nanocomposite and PDMS | Fabric | ~174.6° | < 5° | [11][12] |
| Methyltriethoxysilane (MTES) and TEOS with FAS | Glass | 152° | Not Reported | [13] |
Experimental Protocols
Two primary protocols are presented here. The first is a sol-gel method for creating a robust, rough, and superhydrophobic surface. The second is a bilayer method using MTMS and a secondary silane for enhanced performance.
Protocol 1: Single-Step Sol-Gel Method with MTMS
This protocol involves the creation of a hierarchical surface roughness using a silica (B1680970) sol derived from MTMS, which also provides the low surface energy.
Part A: Preparation of the MTMS Sol
-
Mixing: In a beaker, mix methyltrithis compound (MTMS), ethanol, and water in a designated molar ratio. A common starting point is a 1:10:1 volume ratio of MTMS:ethanol:water.
-
Catalysis: Add a catalyst to promote the hydrolysis and condensation of MTMS. An acidic catalyst like oxalic acid or a basic catalyst like ammonium (B1175870) hydroxide (B78521) can be used.[14] For instance, add ammonium hydroxide to the mixture and stir for 15 minutes.[2]
-
Aging: Allow the solution to stir at room temperature for an extended period (e.g., 48 hours) to form a stable white gel or sol.[2]
-
Dispersion: Add methanol (B129727) to the resulting gel and sonicate for approximately 1 hour to achieve a uniform dispersion of silica nanoparticles.[2]
Part B: Substrate Preparation and Coating Application
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass slide, silicon wafer) to ensure a hydroxylated surface for good adhesion. This can be achieved by sonicating in acetone, ethanol, and deionized (DI) water, followed by drying with a stream of nitrogen or in an oven.
-
Coating Application: Apply the prepared MTMS sol to the cleaned substrate using one of the following methods:
-
Dip-Coating: Immerse the substrate into the sol and withdraw it at a controlled speed. Repeat the process if a thicker coating is desired.[2]
-
Spray-Coating: Spray the suspension onto the substrate until a uniform, translucent layer is formed.[1][6]
-
Spin-Coating: Apply the sol to the center of the substrate and spin at a specific speed to achieve a uniform film.
-
-
Curing: Heat-treat the coated substrate in an oven to cure the coating and enhance its durability. A typical curing temperature is around 80°C.[7]
Part C: Characterization
-
Water Contact Angle (WCA) Measurement: Use a goniometer to measure the static water contact angle. A droplet of DI water (typically 5 µL) is gently placed on the surface, and the angle between the liquid-solid interface and the liquid-vapor interface is measured.[2][15]
-
Sliding Angle (SA) Measurement: Place a water droplet on the coated surface and gradually tilt the stage. The angle at which the droplet begins to roll off is the sliding angle.[16][17][18]
-
Surface Morphology and Roughness: Characterize the surface topography using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).[2][10][14]
Protocol 2: Two-Step Bilayer Method with MTMS and Trimethylchlorosilane (TMCS)
This protocol first creates a rough silica surface using MTMS and then further enhances the hydrophobicity by applying a secondary, low-energy silane layer.
Part A: Preparation of the MTMS Base Layer
-
Follow steps 1-4 in Part A of Protocol 1 to prepare the MTMS sol.
-
Follow steps 1-2 in Part B of Protocol 1 to apply the MTMS coating to the substrate.
Part B: Application of the TMCS Top Layer
-
Silane Solution Preparation: Prepare a solution of trimethylchlorosilane (TMCS) in an anhydrous solvent like hexane. A typical concentration is a 1:19 volume ratio of TMCS to hexane.[2]
-
Surface Modification: Immerse the MTMS-coated substrate in the TMCS solution for a specified time (e.g., 30 minutes) with stirring.[2]
-
Rinsing and Curing: Rinse the substrate with the solvent (hexane) to remove any excess TMCS and then cure it in an oven.
Part C: Characterization
-
Perform the characterization steps as described in Part C of Protocol 1. The resulting surface is expected to exhibit a higher water contact angle compared to the single-layer MTMS coating.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflows for creating superhydrophobic surfaces.
References
- 1. benchchem.com [benchchem.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Fabrication and Performances of MTMS/TMCS Bilayer Transparent Superhydrophobic Silica Coating | Atlantis Press [atlantis-press.com]
- 4. ltrc.lsu.edu [ltrc.lsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. diva-portal.org [diva-portal.org]
- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 14. researchgate.net [researchgate.net]
- 15. nanoscience.com [nanoscience.com]
- 16. emerginginvestigators.org [emerginginvestigators.org]
- 17. duraslic.com [duraslic.com]
- 18. biolinscientific.com [biolinscientific.com]
The Role of Methacryloxypropyltrimethoxysilane (MPTMS) in Enhancing Dental Composite Adhesion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of methacryloxypropyltrimethoxysilane (MPTMS) as a critical coupling agent in dental composites. Detailed protocols for its use in surface treatment of fillers and methodologies for evaluating its impact on the adhesive properties of dental composites are presented.
Introduction
Methacryloxypropyltrithis compound (MPTMS) is a bifunctional organosilane that plays a pivotal role in modern restorative dentistry.[1][2] It acts as a molecular bridge, forming a durable chemical link between the inorganic filler particles and the organic polymer matrix within dental composites.[3] This enhanced adhesion is crucial for improving the mechanical strength, longevity, and overall clinical performance of dental restorations.[4] The unique chemical structure of MPTMS, featuring a methacrylate (B99206) group and trimethoxysilyl groups, allows it to copolymerize with the resin matrix and form covalent bonds with the hydroxyl-rich surfaces of inorganic fillers like silica (B1680970).
Mechanism of Action: Hydrolysis and Condensation
The efficacy of MPTMS as a coupling agent is primarily attributed to a two-step chemical process: hydrolysis and condensation.
-
Hydrolysis: The methoxy (B1213986) (-OCH₃) groups of the MPTMS molecule hydrolyze in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups can then undergo two types of condensation reactions:
-
Interfacial Condensation: The silanol groups of MPTMS react with the hydroxyl (-OH) groups present on the surface of the inorganic filler particles (e.g., silica), forming stable covalent siloxane bonds (Si-O-Si).[1]
-
Self-Condensation: MPTMS silanol groups can also condense with each other to form a polysiloxane network on the filler surface, further enhancing the interfacial bond.[1]
-
The methacrylate functional group of the MPTMS molecule remains available to participate in the free-radical polymerization of the resin matrix during the curing process, thus completing the chemical bridge between the filler and the matrix.
Quantitative Data on Bond Strength
The concentration of MPTMS used for surface treatment significantly influences the bond strength of the resulting dental composite. The following table summarizes representative data from various studies.
| MPTMS Concentration (wt%) | Substrate / Filler | Testing Method | Mean Bond Strength (MPa) | Reference |
| 0 (Control) | Titanium | Shear Bond Strength | 4.8 ± 2.1 | [5] |
| 2 | Titanium | Shear Bond Strength | 20.4 ± 12.2 | [5] |
| 1 | Nanosilica | Microtensile Bond Strength | Not specified, but showed lowest initial and final Knoop hardness | [6] |
| 2 | Nanosilica | Microtensile Bond Strength | Optimized concentration for resistance to degradation | [6] |
| 5 | Nanosilica | Microtensile Bond Strength | Improved values after water storage | [6] |
| 7.5 | Nanosilica | Microtensile Bond Strength | Improved values after water storage | [6] |
| 10 | Nanosilica | Microtensile Bond Strength | Improved values after water storage | [6] |
Experimental Protocols
Protocol 1: Surface Treatment of Inorganic Fillers with MPTMS
This protocol outlines the steps for the silanization of inorganic fillers, such as silica or glass particles, for incorporation into a dental composite resin.
Materials:
-
Inorganic filler (e.g., silica, barium glass)
-
Methacryloxypropyltrithis compound (MPTMS)
-
Ethanol (B145695) (95%) or Acetone (B3395972)
-
Deionized water
-
Acetic acid or ammonia (B1221849) solution (for pH adjustment)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Oven
Procedure:
-
Filler Pre-treatment:
-
Dry the inorganic filler in an oven at 110-120°C for 2-4 hours to remove any adsorbed water.
-
Allow the filler to cool to room temperature in a desiccator.
-
-
Silane (B1218182) Solution Preparation:
-
Prepare a 95% ethanol/5% deionized water solution (v/v).
-
Adjust the pH of the solution to 4.5-5.5 with a small amount of acetic acid. This acidic condition promotes the hydrolysis of MPTMS.
-
Add MPTMS to the acidified ethanol/water solution to achieve the desired concentration (typically 1-5 wt% relative to the filler weight).
-
Stir the solution for at least 60 minutes to allow for complete hydrolysis of the MPTMS.
-
-
Silanization:
-
Disperse the pre-treated filler into the hydrolyzed MPTMS solution.
-
Stir the suspension vigorously for 2-4 hours at room temperature to ensure uniform coating of the filler particles.
-
-
Post-treatment:
-
Separate the silanized filler from the solution by centrifugation or filtration.
-
Wash the treated filler several times with ethanol or acetone to remove any unreacted silane.
-
Dry the silanized filler in an oven at 100-110°C for 1-2 hours to promote the condensation reaction and remove the solvent.
-
Store the dried, silanized filler in a tightly sealed container in a desiccator until use.
-
Protocol 2: Microtensile Bond Strength (µTBS) Testing
This protocol describes a standardized method for evaluating the bond strength of an experimental dental composite to a tooth substrate.
Materials and Equipment:
-
Extracted human or bovine teeth
-
Experimental dental composite formulated with MPTMS-treated fillers
-
Dental adhesive system
-
Low-speed diamond saw with a diamond-wafering blade
-
Universal testing machine
-
Cyanoacrylate adhesive
-
Microtome or polishing machine
Procedure:
-
Tooth Preparation:
-
Clean and store extracted teeth in a suitable solution (e.g., 0.5% chloramine-T) until use.
-
Create a flat bonding surface on the enamel or dentin by grinding with silicon carbide paper.
-
-
Bonding Procedure:
-
Apply the dental adhesive system to the prepared tooth surface according to the manufacturer's instructions.
-
Build up a composite block (approximately 5 mm in height) on the bonded surface in increments, light-curing each increment as per the manufacturer's recommendations.
-
-
Specimen Sectioning:
-
Store the bonded tooth in water at 37°C for 24 hours.
-
Section the tooth-composite block into serial slabs of approximately 0.9 mm thickness using a low-speed diamond saw under water cooling.
-
Further section each slab into beams (sticks) with a cross-sectional area of approximately 0.8 mm².
-
-
µTBS Testing:
-
Attach each beam to the grips of a universal testing machine using cyanoacrylate adhesive.
-
Apply a tensile load at a crosshead speed of 0.5 mm/min until failure.
-
Record the load at failure (in Newtons).
-
-
Data Calculation:
-
Measure the cross-sectional area of the fractured surface of each beam.
-
Calculate the microtensile bond strength (in MPa) by dividing the load at failure by the cross-sectional area.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for preparing and testing dental composites with MPTMS-treated fillers and the logical relationship between MPTMS concentration and bond strength.
References
- 1. Binding Properties of Methyltrithis compound-Modified Silica Sol Particle Surfaces and Their Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The shear bond strength of resin-based composite to white mineral trioxide aggregate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols: Surface Modification of Titanium Implants Using Methoxysilanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface modification of titanium and its alloys using methoxysilanes. This surface functionalization is a critical step in enhancing the biocompatibility, osseointegration, and drug delivery potential of medical implants.
Introduction
Titanium and its alloys are the materials of choice for dental and orthopedic implants due to their excellent mechanical properties, corrosion resistance, and biocompatibility. However, their bio-inert nature can limit the speed and extent of osseointegration. Surface modification aims to transform this inert surface into a bioactive interface that actively promotes cellular adhesion, proliferation, and differentiation, leading to faster healing and improved implant stability.
Methoxysilanes are a class of organosilane compounds that serve as versatile coupling agents for covalently bonding organic molecules to inorganic substrates like titanium. Their general structure, R-Si(OCH₃)₃, allows them to form a stable siloxane (Si-O-Si) network on the hydroxylated titanium surface, while the organic functional group (R) can be tailored to elicit specific biological responses or to serve as an anchor for the immobilization of therapeutic agents.
Commonly used methoxysilanes for biomedical applications include:
-
3-Glycidoxypropyltrimethoxysilane (GPTMS): The epoxy group can react with amines, hydroxyls, and carboxyls, making it suitable for immobilizing proteins and other biomolecules.
-
Methyltriethoxysilane (MTES): Used to create hydrophobic or methyl-functionalized surfaces.
-
3-Methacryloxypropyltrithis compound (MPS): The methacrylate (B99206) group can participate in polymerization reactions, useful for grafting polymer chains.
-
Allyltrithis compound (ALS): The allyl group provides a site for various organic reactions.
Experimental Protocols
General Workflow for this compound Coating of Titanium Implants
The following diagram outlines the typical experimental workflow for the surface modification of titanium implants with methoxysilanes.
Caption: Experimental workflow for this compound coating.
Detailed Protocol for 3-Glycidoxypropyltrithis compound (GPTMS) Coating
This protocol describes the steps for functionalizing a titanium surface with GPTMS.
Materials:
-
Titanium substrates (disks or implants)
-
Acetone, ethanol, deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
3-Glycidoxypropyltrithis compound (GPTMS)
-
Anhydrous toluene (B28343)
-
Nitrogen gas
-
Oven
Procedure:
-
Cleaning:
-
Ultrasonically clean the titanium substrates in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Surface Pre-treatment and Hydroxylation:
-
Immerse the cleaned substrates in Piranha solution for 1-2 hours at room temperature to create a hydrophilic surface with abundant hydroxyl groups. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrates with copious amounts of deionized water.
-
Dry the hydroxylated substrates in an oven at 110°C for 1 hour.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of GPTMS in anhydrous toluene.
-
Immerse the dried titanium substrates in the GPTMS solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature or elevated temperatures (e.g., 60-80°C) under a nitrogen atmosphere to prevent premature hydrolysis of the silane in the bulk solution.
-
After immersion, remove the substrates and rinse them thoroughly with fresh toluene to remove any unbound silane.
-
-
Curing:
-
Cure the silanized substrates in an oven at 110-120°C for 1 hour to promote the formation of a stable, cross-linked siloxane layer.
-
Protocol for Methyltriethoxysilane (MTES) Coating
This protocol is adapted for creating a methyl-functionalized surface using MTES. The general steps of cleaning and pre-treatment are similar to the GPTMS protocol.
Materials:
-
Titanium substrates
-
Cleaning solvents (acetone, ethanol, deionized water)
-
Pre-treatment solution (e.g., NaOH or Piranha solution)
-
Methyltriethoxysilane (MTES)
-
Tetraethoxysilane (TEOS) (optional, for creating a hybrid coating)
-
Ethanol
-
Deionized water
-
Acid catalyst (e.g., HCl)
Procedure:
-
Cleaning and Pre-treatment: Follow steps 1 and 2 from the GPTMS protocol. An alternative to Piranha solution is immersion in 5M NaOH for 24 hours at 60°C, followed by thorough rinsing with deionized water.
-
Sol-Gel Preparation:
-
Prepare a sol-gel solution by mixing MTES (and optionally TEOS) with an ethanol/water mixture.
-
Add a few drops of an acid catalyst (e.g., 0.1 M HCl) to promote hydrolysis.
-
Stir the solution for at least 1 hour at room temperature.
-
-
Coating:
-
Coat the pre-treated titanium substrates with the sol-gel solution using a dip-coating or spin-coating method.
-
-
Curing:
-
Dry the coated substrates at room temperature for 24 hours.
-
Perform a final thermal treatment at a temperature range of 100-400°C for 1-2 hours to densify the coating.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of this compound-modified titanium surfaces.
Table 1: Surface Wettability and Roughness
| Surface Modification | Water Contact Angle (°) | Surface Free Energy (mN/m) | Average Roughness (Ra, nm) |
| Unmodified Titanium | 70 - 90 | 30 - 40 | 10 - 50 |
| Piranha-treated Ti | < 10 | > 70 | 15 - 60 |
| GPTMS-coated Ti | 50 - 70 | 40 - 50 | 20 - 70 |
| MTES-coated Ti | 90 - 110 | 20 - 30 | 25 - 80 |
Table 2: Surface Elemental Composition (from XPS)
| Surface Modification | Ti (at%) | O (at%) | C (at%) | Si (at%) | N (at%) |
| Unmodified Titanium | 25 - 35 | 45 - 55 | 10 - 20 | 0 | 0 |
| GPTMS-coated Ti | 5 - 15 | 30 - 40 | 40 - 50 | 5 - 10 | 0 |
| APTES-coated Ti* | 5 - 15 | 30 - 40 | 35 - 45 | 5 - 10 | 3 - 8 |
*Note: 3-Aminopropyltriethoxysilane (APTES) is an ethoxysilane (B94302) but is included for comparison due to its frequent use and the presence of nitrogen as a unique elemental marker.
Table 3: Osteoblast Adhesion and Proliferation
| Surface Modification | Cell Adhesion (cells/mm² at 4h) | Cell Proliferation (OD at 72h) | Alkaline Phosphatase (ALP) Activity (U/mg protein) |
| Unmodified Titanium | 1000 - 1500 | 0.8 - 1.2 | 5 - 10 |
| GPTMS-coated Ti | 1800 - 2500 | 1.5 - 2.0 | 15 - 25 |
| Amine-functionalized Silane | 2000 - 3000 | 1.8 - 2.5 | 20 - 35 |
Signaling Pathways
The interaction of osteoblasts with this compound-modified titanium surfaces is primarily mediated by the adsorption of extracellular matrix (ECM) proteins, which then engage with cell surface integrin receptors. This interaction triggers intracellular signaling cascades that regulate cell adhesion, proliferation, and differentiation.
Integrin-Mediated Osteoblast Adhesion and Signaling
The following diagram illustrates the key signaling pathway initiated by osteoblast adhesion to a functionalized titanium surface.
Caption: Integrin-mediated signaling in osteoblasts.
Upon implantation, ECM proteins from the surrounding biological fluids rapidly adsorb onto the silanized titanium surface. Osteoblasts then adhere to these proteins via specific integrin receptors. This binding leads to the clustering of integrins and the recruitment of intracellular signaling molecules to form focal adhesions. A key early event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK).[1][2] Activated FAK, in conjunction with Src family kinases, initiates downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][3] The MAPK pathway, comprising ERK, p38, and JNK, plays a crucial role in transducing extracellular signals to the nucleus, where it modulates the expression of key transcription factors for osteoblast differentiation, such as Runx2 and Osterix.[1][4] This ultimately leads to enhanced osteogenic responses, including increased cell proliferation and the production of bone matrix proteins.[1][2][4]
Conclusion
Surface modification of titanium implants with methoxysilanes is a robust and versatile strategy to enhance their biological performance. By carefully selecting the appropriate silane and optimizing the coating process, it is possible to create a bioactive interface that promotes rapid osseointegration and offers a platform for localized drug delivery. The protocols and data presented in these notes provide a foundation for researchers to develop and characterize novel this compound-based coatings for the next generation of medical implants.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Integrin-mediated signaling in osteoblasts on titanium implant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoporous titanium implant surface promotes osteogenesis by suppressing osteoclastogenesis via integrin β1/FAKpY397/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct and Indirect Effects of Microstructured Titanium Substrates on the Induction of Mesenchymal Stem Cell Differentiation towards the Osteoblast Lineage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methoxysilane Surface Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methoxysilane surface coatings.
Troubleshooting Guide
Encountering issues during the silanization process is common. This guide will help you diagnose and resolve prevalent problems to achieve a uniform and stable surface coating.
Problem: Inconsistent or low hydrophobicity of the substrate after coating.
This issue often points to a poor or incomplete silane (B1218182) layer. Several factors can contribute to this outcome.[1]
-
Inadequate Surface Preparation: The substrate must be exceptionally clean and possess a sufficient number of hydroxyl (-OH) groups for effective silanization.[1]
-
Incomplete Hydrolysis: The this compound group needs to hydrolyze to form reactive silanol (B1196071) groups that bond with the hydroxyl groups on the substrate surface. Insufficient water in the reaction can lead to incomplete hydrolysis.[1]
-
Suboptimal Reaction Time or Temperature: The silanization reaction may not have reached completion.[1]
-
Degraded Silane: The this compound may have polymerized before being applied to the surface.[1]
Troubleshooting Logic for Inconsistent Silanization
References
troubleshooting guide for incomplete methoxysilane hydrolysis
Technical Support Center: Methoxysilane Hydrolysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing incomplete hydrolysis of methoxysilanes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary causes of incomplete this compound hydrolysis?
Incomplete hydrolysis is typically due to suboptimal reaction conditions. The key factors influencing the rate and completeness of the reaction include pH, water concentration, temperature, solvent system, and the presence of a catalyst.[1][2] Steric hindrance from bulky organic groups on the silicon atom can also impede the reaction.[2]
Q2: What are the visible signs of a failed or incomplete hydrolysis reaction?
Visual inspection can offer initial clues. The formation of a white precipitate or an oily, immiscible layer often indicates that the hydrolyzed silane (B1218182) is prematurely self-condensing and precipitating out of the solution.[1] This suggests that the rates of hydrolysis and condensation are not well-balanced. For a more definitive analysis, spectroscopic methods like FTIR or NMR are recommended.[1]
Q3: How does pH influence the hydrolysis process?
The pH of the reaction medium is a critical factor. The hydrolysis of alkoxysilanes is slowest at a neutral pH of around 7.[1][3] The reaction is effectively catalyzed under either acidic or basic conditions.[3][4]
-
Acidic Conditions (pH 4-5): For most non-amino silanes, a weakly acidic environment is recommended.[1] Under these conditions, the alkoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[2]
-
Basic Conditions: Hydroxide ions can directly attack the silicon atom, also catalyzing the reaction.[2] However, condensation rates are often significantly faster under basic conditions, which can lead to premature gelation.[5]
Q4: My reaction is very slow. How does temperature affect the rate?
Increasing the temperature generally accelerates the hydrolysis reaction, following the Arrhenius law.[3][6] If your reaction is proceeding too slowly at ambient temperature, consider increasing it to a range of 40-60°C.[1] However, be aware that higher temperatures also accelerate the subsequent condensation reactions, which can shorten the working life of the hydrolyzed silanol (B1196071) solution.[3]
Q5: I've added water, but the reaction is still incomplete. What is the correct water-to-silane ratio?
Stoichiometrically, three moles of water are required to fully hydrolyze one mole of a trithis compound. However, in practice, a significant excess of water is often necessary to drive the reaction equilibrium towards the formation of silanols (Si-OH).[1][2] If you suspect insufficient water is the issue, increase the water concentration in your reaction mixture.[1]
Q6: Can the solvent system inhibit the hydrolysis reaction?
Yes, the choice of solvent is important. Methoxysilanes are often hydrolyzed in alcohol-water mixtures, with methanol (B129727) being a common co-solvent.[1] However, since alcohol (methanol in this case) is a byproduct of the hydrolysis, its presence as a co-solvent can slow the reaction rate by shifting the equilibrium back toward the reactants.[1][2][3] If possible, minimizing the alcohol co-solvent concentration can improve hydrolysis rates.
Q7: My hydrolyzed silane solution becomes cloudy and gels too quickly. What's happening?
Cloudiness or premature gelation indicates that the condensation of silanols to form siloxane (Si-O-Si) networks is occurring too rapidly.[3] The factors that catalyze hydrolysis (acid/base conditions, heat) also promote condensation.[3] To manage this, you can try:
-
Adjusting pH: The stability of silanols is highly pH-dependent. A pH of around 4 often provides a good balance between a fast hydrolysis rate and a reasonable working time before significant condensation begins.[3]
-
Lowering Concentration: High concentrations of the silane will lead to faster condensation.[3] Using a more dilute solution can help prevent premature gelling.
-
Controlling Temperature: As higher temperatures accelerate both reactions, lowering the temperature may help to control the condensation rate.
Data Summary: Optimizing Reaction Conditions
The following table summarizes key parameters for achieving complete this compound hydrolysis.
| Parameter | Recommended Range/Value | Rationale & Notes |
| pH | 4.0 - 5.0 (for non-amino silanes) | Hydrolysis is very slow at neutral pH 7.[1] Acidic conditions catalyze the reaction while maintaining a reasonable silanol stability window.[3] |
| Temperature | 40 - 60 °C | Increases reaction rate.[1] Must be balanced against the increased rate of the competing condensation reaction.[3] |
| Water to Silane Ratio | > 3:1 (Molar Ratio) | A stoichiometric excess of water is recommended to drive the hydrolysis equilibrium forward.[1][2] |
| Alkoxy Group | Methoxy (B1213986) > Ethoxy | Methoxy groups hydrolyze approximately 6-10 times faster than ethoxy groups due to lower steric bulk.[3][7] |
| Solvent | Minimize alcohol co-solvent | Alcohol is a reaction byproduct; high concentrations can slow the forward reaction.[1][2] |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by FTIR Spectroscopy
This method tracks the reaction by observing changes in characteristic infrared absorption bands.
-
Preparation:
-
Prepare the hydrolysis solution (e.g., a 95:5 v/v methanol:water mixture) and adjust the pH to the desired level (e.g., 4.5) with a dilute acid like acetic acid.[1]
-
Prepare the this compound solution.
-
-
Initial Spectrum (Time = 0):
-
Acquire an FTIR spectrum of the unreacted this compound. This is your baseline reference.
-
Key bands to note are the strong Si-O-C stretching vibrations.
-
-
Reaction Initiation:
-
Under vigorous stirring, slowly add the this compound to the hydrolysis solution.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture and acquire its FTIR spectrum.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-O-C absorbance peak.
-
Simultaneously, monitor the appearance and increase in the intensity of a broad band corresponding to Si-OH group formation (typically around 920 cm⁻¹).[8]
-
The reaction is considered complete when the Si-O-C peak disappears or its intensity stabilizes.
-
Protocol 2: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy
This protocol provides quantitative information on the consumption of methoxy groups.
-
Preparation:
-
Prepare the reaction mixture in a suitable deuterated solvent (e.g., D₂O if the silane is soluble, or with a co-solvent).
-
Include a known concentration of an internal standard (e.g., DMSO) that does not react and has a signal that does not overlap with reactant or product signals.
-
-
Initial Spectrum (Time = 0):
-
Acquire a ¹H NMR spectrum of the reaction mixture immediately after adding the silane.
-
-
Data Acquisition:
-
Acquire subsequent ¹H NMR spectra at desired time points throughout the reaction.
-
-
Data Analysis:
-
Identify the singlet peak corresponding to the methoxy protons (-OCH₃) on the silane (typically around 3.5 ppm).[9]
-
Identify the peak for the methanol byproduct.
-
Integrate the methoxy silane peak relative to the internal standard at each time point. A decrease in this integral signifies the progress of hydrolysis.
-
The reaction is complete when the signal for the methoxy protons on the silicon atom is no longer detectable.
-
Visualizations
Caption: Troubleshooting workflow for incomplete this compound hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. afinitica.com [afinitica.com]
Technical Support Center: Preventing Nanoparticle Aggregation During Silanization
Welcome to the Technical Support Center for nanoparticle silanization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent nanoparticle aggregation during surface modification with silane (B1218182) coupling agents.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues of nanoparticle aggregation during silanization.
| Problem | Potential Cause | Recommended Solution |
| Immediate and severe aggregation upon addition of silane. | 1. Premature silane hydrolysis and self-condensation: Excess water in the reaction mixture can cause the silane to polymerize in the solution before it can bind to the nanoparticle surface. This polysiloxane network can then bridge multiple nanoparticles, leading to rapid aggregation.[1][2] 2. Incorrect pH: The pH of the solution can catalyze the bulk polymerization of the silane.[2] | 1. Use an anhydrous solvent: Conduct the reaction in a dry, aprotic solvent like anhydrous ethanol (B145695) or toluene (B28343) to minimize water content. Ensure all glassware is thoroughly dried before use.[1][2] 2. Control water content: If some water is necessary for hydrolysis, its amount should be carefully controlled. A small, stoichiometric amount of water relative to the silane can be introduced to facilitate hydrolysis primarily at the nanoparticle surface.[1] 3. Optimize pH: Adjust the pH of the nanoparticle suspension before adding the silane. The optimal pH depends on the specific nanoparticle and silane system and should be determined experimentally.[2] |
| Aggregation observed after a period of reaction time. | 1. Sub-optimal silane concentration: An excessively high concentration of silane can lead to the formation of multilayers and inter-particle bridging. Conversely, a very low concentration may result in incomplete surface coverage, leaving exposed patches that can lead to aggregation.[2] 2. Incorrect reaction temperature: High temperatures can accelerate both the surface reaction and the undesirable bulk polymerization of the silane.[2] | 1. Optimize silane concentration: Titrate the concentration of the silane. A good starting point is to calculate the amount required for monolayer coverage on the nanoparticle surface.[2] 2. Control reaction temperature: While higher temperatures can increase the reaction rate, they may also promote aggregation. The optimal temperature should be determined experimentally, often starting at room temperature.[2] |
| Nanoparticles aggregate during purification/washing steps (e.g., centrifugation). | 1. High centrifugation forces: Excessive centrifugation speed or time can overcome the repulsive forces between functionalized nanoparticles, leading to irreversible aggregation. 2. Solvent change: Switching to a solvent in which the newly functionalized nanoparticles are not stable can induce aggregation. | 1. Optimize centrifugation: Use the minimum speed and time required to pellet the nanoparticles. Resuspend the pellet gently, using a bath sonicator if necessary to avoid localized heating. 2. Gradual solvent exchange: If a solvent change is necessary, perform it gradually by slowly introducing the new solvent. |
| Functionalized nanoparticles are not stable in the final storage buffer. | 1. Incorrect buffer pH or ionic strength: The surface charge of the silanized nanoparticles is pH-dependent. If the buffer pH is close to the isoelectric point of the modified particles, they will aggregate. High ionic strength can screen the surface charge, reducing electrostatic repulsion.[2] 2. Incomplete functionalization: Patches of the original nanoparticle surface may remain exposed, leading to long-term instability.[2] | 1. Optimize storage buffer: Store the nanoparticles in a buffer with a pH that ensures a high surface charge. For instance, for aminosilane-functionalized particles, a pH below the pKa of the amine group will result in a positive charge. Use a low ionic strength buffer.[2] 2. Confirm complete functionalization: Use surface characterization techniques (e.g., FTIR, XPS) to ensure complete and uniform silane coating. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nanoparticle aggregation during silanization?
A1: The fundamental cause of nanoparticle aggregation during silanization is the unintended self-condensation of the silane coupling agent in the reaction solution.[1] This process forms polysiloxane chains that can bridge multiple nanoparticles, causing them to clump together.[1] Factors that contribute to this include excess water, inappropriate solvent, incorrect silane concentration, and uncontrolled pH.[1]
Q2: How does the choice of solvent affect nanoparticle aggregation?
A2: The solvent plays a critical role in preventing aggregation. Anhydrous, aprotic solvents like toluene or dry ethanol are often preferred because they minimize the presence of water, which can lead to premature hydrolysis and self-condensation of the silane in the bulk solution rather than on the nanoparticle surface.[1][2] The solvent must also be able to disperse the nanoparticles effectively.
Q3: What is the optimal concentration of silane to use?
A3: The ideal silane concentration should be determined experimentally for your specific nanoparticle system.[2] A good starting point is to calculate the amount of silane needed to form a theoretical monolayer on the nanoparticle surface. Using a large excess of silane can lead to the formation of multilayers and inter-particle cross-linking, resulting in aggregation, while too little silane will result in incomplete surface coverage and potential instability.[2]
Q4: Can pre-hydrolyzing the silane help prevent aggregation?
A4: Yes, pre-hydrolysis is an advanced technique that can provide better control over the silanization process.[1] It involves reacting the silane with a controlled amount of water (often with an acid catalyst) in a separate step to form reactive silanol (B1196071) groups. This pre-hydrolyzed solution is then added to the dispersed nanoparticles. This method can minimize self-condensation in the bulk solution. However, the conditions for pre-hydrolysis (water-to-silane ratio, pH, time) must be carefully optimized to prevent the pre-hydrolyzed silane from polymerizing before it can react with the nanoparticle surface.[1]
Q5: How do reaction time and temperature influence aggregation?
A5: Both reaction time and temperature need to be optimized. Higher temperatures can increase the rate of the silanization reaction but may also accelerate undesirable side reactions like bulk polymerization of the silane, leading to aggregation.[2] Similarly, longer reaction times do not always lead to better functionalization and can increase the risk of aggregation.[2] The optimal conditions depend on the specific reactants and should be determined empirically.
Quantitative Data on Silanization Parameters
The following tables summarize the impact of various experimental parameters on the outcomes of nanoparticle silanization.
Table 1: Effect of Silane Type and Concentration on Particle Size and Polydispersity Index (PDI) of Silica (B1680970) Nanoparticles
| Silane Modifier | Silane:SiO2 Weight Ratio | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Untreated SiO2 | - | 147.9 | - | - | [3] |
| Phenyltriethoxysilane (PTES) | 0.6 | 170.3 | 0.67 | - | [3] |
| 3-Aminopropyltrimethoxysilane (APTS) | High Amine:Phosphonate | >1000 (aggregated) | - | Low | [4] |
| APTS/THPMP | Low Amine:Phosphonate | ~100 | - | More Negative | [4] |
*THPMP: 3-(trihydroxysilyl)propylmethylphosphonate
Table 2: Influence of Reaction Conditions on Silanization of Iron Oxide Nanoparticles
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| Reaction Temperature | Room Temperature | 60 °C | Optimal silanization at 60°C for phosphoprotein enrichment | [5] |
| Reaction Time | 24 h | 48 h | 48h reaction time found to be optimal for enrichment performance | [5] |
| Silane Concentration (v/v) | 0.25% | 0.5% | 0.5% silane concentration yielded maximal enrichment performance | [5] |
Experimental Protocols
Below are detailed protocols for the silanization of different types of nanoparticles.
Protocol 1: Silanization of Silica Nanoparticles with Aminopropyltrithis compound (APTS)
This protocol is adapted from a procedure for modifying silica nanoparticles.[6]
-
Dispersion: Disperse 5.0 g of silica nanoparticles in 100 mL of cyclohexane (B81311) in a reaction flask equipped with a mechanical stirrer.
-
Catalyst Addition: Add 0.1 g of n-propylamine to the nanoparticle suspension and stir at room temperature for 30 minutes.
-
Silane Addition: Add 0.50 g of aminopropyltrithis compound (APTS) to the mixture.
-
Reaction: Heat the mixture to 60°C and continue stirring for 30 minutes.
-
Purification: Remove the solvent and volatile by-products using a rotary evaporator at 60°C.
-
Washing: Wash the resulting silanized silica nanoparticles multiple times with an appropriate solvent (e.g., ethanol or cyclohexane) by centrifugation and redispersion to remove any unreacted silane.
-
Drying: Dry the purified nanoparticles under vacuum.
Protocol 2: Silanization of Gold Nanoparticles with (3-Aminopropyl)triethoxysilane (APTES)
This protocol is based on a method for functionalizing glass substrates, which can be adapted for gold nanoparticles in suspension.[7]
-
Preparation: Prepare a 1% (v/v) solution of APTES in absolute ethanol.
-
Dispersion: Disperse the gold nanoparticles in absolute ethanol.
-
Reaction: Add the APTES solution to the gold nanoparticle suspension. The final concentration of APTES should be optimized based on the nanoparticle concentration and surface area. Allow the reaction to proceed at room temperature for 24 hours with gentle stirring.
-
Purification: Centrifuge the solution to pellet the silanized gold nanoparticles.
-
Washing: Remove the supernatant and resuspend the nanoparticles in fresh ethanol. Sonicate briefly in a bath sonicator to aid redispersion. Repeat the washing step at least two more times to remove any physisorbed APTES molecules.
-
Final Dispersion: Resuspend the purified nanoparticles in the desired solvent for storage or further use.
Protocol 3: Silanization of Iron Oxide Nanoparticles
This protocol is a general method adapted from procedures for coating iron oxide nanoparticles.[8][9]
-
Dispersion: Disperse the iron oxide nanoparticles in a mixture of ethanol and water (e.g., 4:1 v/v). Sonication may be required to achieve a stable dispersion.
-
pH Adjustment: Adjust the pH of the suspension to be slightly basic (e.g., pH 8-9) using ammonium (B1175870) hydroxide.
-
Silane Addition: Add the desired amount of silane (e.g., tetraethyl orthosilicate (B98303) - TEOS for a silica shell, or a functionalized silane) to the nanoparticle suspension under vigorous stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 6-24 hours with continuous stirring.
-
Purification: Collect the coated nanoparticles using a strong magnet.
-
Washing: Decant the supernatant and wash the nanoparticles several times with ethanol and then with deionized water to remove unreacted reagents.
-
Final Dispersion: Resuspend the purified nanoparticles in the appropriate buffer or solvent.
Visualizing Workflows and Troubleshooting Logic
The following diagrams, generated using Graphviz, illustrate key experimental workflows and troubleshooting logic.
Caption: A generalized workflow for nanoparticle silanization.
Caption: Troubleshooting logic for nanoparticle aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BJNANO - Self-organization of gold nanoparticles on silanated surfaces [beilstein-journals.org]
- 8. Synthesis of Silica-coated Iron Oxide Nanoparticles: Preventing Aggregation without Using Additives or Seed Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Methoxysilane Concentration for Monolayer Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on optimizing methoxysilane concentration for the formation of high-quality self-assembled monolayers (SAMs). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your surface modification experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of this compound monolayers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Non-uniform or Patchy Monolayer | 1. Inadequate Substrate Cleaning: Residual organic or particulate contaminants on the substrate surface can inhibit uniform silane (B1218182) deposition.[1] 2. Insufficient Surface Hydroxylation: A low density of hydroxyl (-OH) groups on the substrate limits the number of available binding sites for the this compound.[1] 3. Premature Silane Polymerization: Excess water in the solvent or on the substrate can cause the this compound to polymerize in solution before it assembles on the surface.[2] | 1. Implement a rigorous cleaning protocol: Utilize methods such as sonication in solvents (e.g., acetone (B3395972), isopropanol), Piranha solution (a mixture of sulfuric acid and hydrogen peroxide), or RCA SC-1 (a mixture of ammonium (B1175870) hydroxide, hydrogen peroxide, and water) to ensure a pristine surface.[1][3][4] 2. Activate the surface to generate hydroxyl groups: Treatments like Piranha solution, UV/Ozone, or oxygen plasma can increase the concentration of surface hydroxyls.[1] For glass, boiling in deionized water can also be effective.[2] 3. Use anhydrous solvents and dry substrates: Ensure solvents are of high purity and anhydrous. Dry the substrate thoroughly before immersion in the silane solution, for instance, by heating in an oven or using a stream of dry nitrogen.[5] |
| Multilayer Formation | 1. High Silane Concentration: An excessive concentration of this compound in the deposition solution can lead to uncontrolled polymerization and the formation of multilayers.[6] 2. Excess Water Content: As with patchy monolayers, too much water will promote solution-phase polymerization, leading to the deposition of aggregates. 3. Prolonged Reaction Time: Leaving the substrate in the silane solution for too long can sometimes promote the growth of multilayers, especially at higher concentrations.[7] | 1. Optimize silane concentration: Start with a lower concentration (e.g., 0.1% to 2% v/v) and incrementally increase if necessary.[6][8] 2. Control water content: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture. 3. Reduce deposition time: Experiment with shorter immersion times to find the optimal window for monolayer formation. For some systems, a complete monolayer can form in as little as 90 minutes.[9] |
| Poor Adhesion or Delamination | 1. Incomplete Covalent Bonding: Insufficient curing (annealing) after deposition can result in a weakly bound monolayer that is easily removed. 2. Interfacial Water Layer: A layer of water molecules trapped between the substrate and the silane can prevent the formation of stable Si-O-Si bonds.[1] | 1. Incorporate a curing step: After rinsing off the excess silane, anneal the coated substrate at a temperature between 80°C and 120°C for 30-60 minutes to promote the formation of covalent bonds.[5] 2. Ensure thorough drying: Before silanization, make sure the substrate is completely dry to prevent an interfering layer of water.[1] |
| Inconsistent Results | 1. Variability in Ambient Conditions: Fluctuations in humidity and temperature between experiments can affect the rate of hydrolysis and condensation reactions. 2. Age of Silane Solution: this compound solutions can degrade over time, especially when exposed to moisture, leading to inconsistent results. | 1. Control the experimental environment: Whenever possible, perform experiments in a controlled environment, such as a glovebox with a controlled atmosphere. 2. Use fresh solutions: Always prepare the this compound solution immediately before use to ensure its reactivity and prevent the formation of aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for monolayer formation?
A1: The optimal concentration can vary depending on the specific this compound, the solvent, the substrate, and the reaction conditions. However, a general starting point is a concentration range of 0.1% to 5% (v/v) in an anhydrous solvent.[5][6][8] For example, a 1% solution of 3-Mercaptopropyltrithis compound (MPTMS) in toluene (B28343) has been shown to form a complete monolayer.[5] For 3-aminopropyltriethoxysilane (B1664141) (APTES), concentrations from 0.1% to 10% have been investigated, with lower concentrations and longer reaction times often yielding more stable and uniform layers.[6][7]
Q2: How does water affect the formation of this compound monolayers?
A2: Water plays a critical dual role in the formation of this compound monolayers. A small amount of water is necessary to hydrolyze the methoxy (B1213986) groups (-OCH₃) on the silane to reactive silanol (B1196071) groups (-Si-OH). These silanols then condense with the hydroxyl groups on the substrate to form stable siloxane bonds (Si-O-Si). However, an excess of water in the bulk solution can lead to premature hydrolysis and self-condensation of the silane molecules, forming polysiloxane aggregates that deposit on the surface, resulting in a rough and disordered multilayer.[2]
Q3: What are the best solvents for preparing this compound solutions?
A3: Anhydrous solvents are highly recommended to control the hydrolysis reaction. Toluene is a commonly used solvent for many methoxysilanes.[5] Other options include acetone and ethanol, but it is crucial to use a grade with very low water content.[8] For some applications, aqueous solutions of certain silanes, like N-(2-aminoethyl)(3-aminopropyl)trithis compound, can be used under controlled concentration and temperature to achieve uniform monolayers.[10]
Q4: How can I confirm that a monolayer has formed on my substrate?
A4: Several surface characterization techniques can be used to verify the formation and quality of a this compound monolayer:
-
Contact Angle Goniometry: A significant change in the water contact angle of the surface after silanization indicates a change in surface chemistry. For example, a hydrophilic glass surface (low contact angle) will become more hydrophobic after modification with an alkyl-terminated this compound (higher contact angle).[9]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology. A well-formed monolayer should result in a smooth surface with low roughness. The presence of aggregates or a high root-mean-square (RMS) roughness can indicate multilayer formation.[9][11]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition of the surface. The appearance of silicon and other elements from the silane in the XPS spectrum confirms its presence on the substrate.[9][12]
-
Ellipsometry: This technique can measure the thickness of the deposited film. The thickness of a monolayer is typically in the range of the length of the silane molecule (usually 0.5 - 2 nm).[7][9]
Q5: Is a post-deposition curing step always necessary?
A5: While not always mandatory, a curing or annealing step is highly recommended to improve the stability and durability of the monolayer. Heating the substrate after silane deposition (e.g., at 80-120°C) promotes the formation of covalent siloxane bonds between the silane and the substrate, as well as cross-linking between adjacent silane molecules, resulting in a more robust film.[5]
Quantitative Data Summary
The following tables summarize typical experimental parameters and resulting monolayer characteristics for some common methoxysilanes.
Table 1: Deposition Parameters for Common Methoxysilanes
| This compound | Concentration | Solvent | Substrate | Reaction Time | Curing/Annealing |
| 3-Mercaptopropyltrithis compound (MPTMS) | 1% (v/v) | Toluene | Glass/Silicon | Overnight (approx. 12h) | 80°C for 4h[5] |
| 3-Mercaptopropyltrithis compound (MPTMS) | Not specified | Toluene | Silicon | 90 minutes | Not specified[9] |
| 3-Aminopropyltriethoxysilane (APTES) | 0.01 mM - 100 mM | Toluene | Titanium Dioxide | 0.5 - 24 hours | 70°C[7] |
| 3-Aminopropyltriethoxysilane (APTES) | 2% (v/v) | Acetone | Glass/Silica | 30 seconds | Air dry[8] |
| N-(2-aminoethyl)(3-aminopropyl)trithis compound (EDA) | 0.01 mM - 100 mM | Water | Glass | 3 days | Not specified[10] |
| Octadecyltrithis compound (OTMS) | 50 mM | Toluene | Silicon | 120-180 seconds (contact printing) | Not specified |
Table 2: Characterization of this compound Monolayers
| This compound | Substrate | Water Contact Angle | Monolayer Thickness | Surface Roughness (RMS) |
| 3-Mercaptopropyltrithis compound (MPTMS) | Glass | 74.9° ± 2.7°[5] | Not specified | Not specified |
| 3-Mercaptopropyltrithis compound (MPTMS) | Silicon | 72°[9] | ~6.2 nm[9] | ~0.2 nm[9] |
| 3-Aminopropyltriethoxysilane (APTES) | Titanium Dioxide | 55° ± 5°[7] | ~0.53 - 0.65 nm[7] | 0.75 nm[7] |
| N-(2-aminoethyl)(3-aminopropyl)trithis compound (EDA) | Glass | Not specified | 0.6 ± 0.2 nm[10] | 0.2 ± 0.06 nm[10] |
| Octadecyltrithis compound (OTMS) | Silicon Dioxide | Not specified | 2.12 ± 0.14 nm[13] | 0.37 nm[13] |
Experimental Protocols
Protocol 1: General Procedure for Substrate Cleaning and Hydroxylation
A pristine and well-hydroxylated substrate is crucial for the formation of a high-quality this compound monolayer.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Acetone (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Solvent Cleaning:
-
Place the substrates in a beaker with acetone and sonicate for 15 minutes.
-
Remove the substrates and rinse with DI water.
-
Place the substrates in a beaker with isopropanol and sonicate for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
-
Hydroxylation (Piranha Etch):
-
Carefully prepare the Piranha solution in a glass beaker inside a fume hood by slowly adding the hydrogen peroxide to the sulfuric acid.
-
Immerse the cleaned substrates in the Piranha solution for 15-30 minutes. The solution will become hot.
-
Carefully remove the substrates and rinse them copiously with DI water.
-
-
Drying:
-
Dry the substrates with a stream of high-purity nitrogen or argon gas.
-
Place the substrates in an oven at 110-120°C for at least 30 minutes to remove any residual water.
-
Allow the substrates to cool to room temperature before proceeding with silanization.
-
Protocol 2: Formation of a 3-Mercaptopropyltrithis compound (MPTMS) Monolayer
This protocol describes the formation of an MPTMS monolayer on a silicon substrate.
Materials:
-
Cleaned and hydroxylated silicon substrates
-
3-Mercaptopropyltrithis compound (MPTMS)
-
Anhydrous toluene
-
Ethanol
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Solution Preparation:
-
In a clean, dry glass container under an inert atmosphere (e.g., in a glovebox), prepare a 1% (v/v) solution of MPTMS in anhydrous toluene.
-
-
SAM Deposition:
-
Immerse the cleaned and dried silicon substrates into the MPTMS solution.
-
Seal the container to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for at least 90 minutes at room temperature.[9] For potentially more ordered monolayers, the immersion time can be extended to overnight.[5]
-
-
Rinsing and Curing:
-
Remove the substrates from the MPTMS solution.
-
Rinse the substrates by sonicating them in fresh anhydrous toluene for 5 minutes to remove any physically adsorbed silane molecules.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
To enhance the stability of the monolayer, cure the coated substrates in an oven at 80°C for 4 hours.[5]
-
Allow the substrates to cool to room temperature before characterization or further use.
-
Visualizations
Caption: Workflow for this compound monolayer formation.
Caption: Troubleshooting logic for monolayer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. surfmods.jp [surfmods.jp]
- 4. Substrate Cleaning [utep.edu]
- 5. rsc.org [rsc.org]
- 6. Optimization of 3-aminopropyltriethoxysilane functionalization on silicon nitride surface for biomolecule immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Stability of Methoxysilane Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methoxysilane solutions over time.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in this compound solutions?
A1: The primary cause of instability in this compound solutions is the presence of water, which leads to two key chemical reactions: hydrolysis and condensation.[1][2]
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water to form reactive silanol (B1196071) groups (-Si-OH) and methanol (B129727) as a byproduct.[3] This reaction is the initial step in the degradation process.
-
Condensation: The newly formed silanol groups are highly reactive and can condense with each other or with remaining methoxy groups to form stable siloxane bridges (Si-O-Si).[3][4] This process leads to the formation of oligomers and polymers, which can result in precipitates, increased viscosity, or gelation of the solution.[5]
Q2: What factors influence the rate of hydrolysis and condensation?
A2: Several factors significantly impact the rates of hydrolysis and condensation, and therefore the stability of the solution:
-
pH: The hydrolysis rate is slowest around a neutral pH of 7 and is catalyzed by both acidic and basic conditions.[6] Condensation rates are slowest in the pH range of 4-5.[5]
-
Water Concentration: The presence of water is essential for hydrolysis. Even trace amounts from atmospheric moisture can initiate the reaction.[7] Higher water concentrations generally lead to faster hydrolysis.
-
Temperature: Increased temperatures accelerate both hydrolysis and condensation reactions, shortening the solution's viable working time.[8]
-
Solvent: The choice of solvent can influence stability. Anhydrous solvents are crucial for minimizing premature hydrolysis.[5] The presence of alcohols like ethanol (B145695) can delay the hydrolysis reaction.[1]
-
Concentration of Silane (B1218182): Higher concentrations of this compound can lead to faster self-condensation once hydrolysis has occurred.[5]
-
Steric Factors: The size of the alkoxy group affects the hydrolysis rate. Methoxysilanes hydrolyze approximately 6 to 10 times faster than the corresponding ethoxysilanes due to the smaller size of the methoxy group.[2]
-
Catalysts: Acids and bases are common catalysts for hydrolysis. Certain metal complexes can also catalyze the reaction.[9]
Q3: My this compound solution has turned cloudy or formed a precipitate. Can I still use it?
A3: A cloudy appearance or the formation of a precipitate is a clear indicator that significant hydrolysis and self-condensation have occurred, forming insoluble polysiloxane networks. This solution is no longer suitable for applications requiring a uniform molecular layer, such as surface modification, and should be discarded.[5]
Q4: What is the typical shelf life of a this compound solution?
A4: The shelf life of a this compound solution is highly dependent on the specific silane, its formulation, and storage conditions. As a general guideline, the shelf life can range from 6 months to 2 years for unopened containers stored under optimal conditions.[10] However, once opened, the stability decreases significantly due to exposure to atmospheric moisture. It is always recommended to use a fresh solution for each experiment to ensure reproducibility.[5] Aminosilanes are generally more reactive and have a shorter shelf-life compared to other types of silanes.[10]
Q5: How should I properly store and handle this compound solutions?
A5: Proper storage and handling are critical to maximizing the stability and shelf life of this compound solutions.
-
Storage: Store in a cool, dark, and dry place.[11] The original, unopened container is ideal. If you must transfer the solution, use a clean, dry, and inert container. To minimize exposure to moisture, consider replacing the air in the container with a dry, inert gas like nitrogen or argon.[12]
-
Handling: Always work in a low-humidity environment, such as a glovebox or under a flow of dry gas, to minimize contact with atmospheric moisture. Use dry glassware and syringes.[13] Prepare your working solution immediately before use.[14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution becomes cloudy, hazy, or forms a precipitate prematurely. | 1. Moisture Contamination: The primary cause is the presence of water in the solvent, on the glassware, or from the atmosphere.[5] 2. Improper Storage: The container was not sealed properly, allowing moisture to enter.[11] 3. High Temperature: Elevated storage or working temperatures accelerate hydrolysis and condensation.[8] | 1. Use anhydrous solvents and ensure all glassware is thoroughly dried (e.g., oven-dried). 2. Work in a controlled, low-humidity environment (e.g., glovebox or under an inert gas stream). 3. Always seal containers tightly after use. Consider purging with an inert gas before sealing.[12] 4. Store solutions at a low temperature as recommended by the manufacturer. |
| Inconsistent or non-reproducible results in surface modification experiments. | 1. Aged Solution: The this compound solution has partially hydrolyzed and condensed over time, leading to a change in the concentration of active species. 2. Incomplete Hydrolysis: Insufficient water is present in the reaction mixture to fully activate the silane to its silanol form.[14] | 1. Use a fresh solution for each experiment. Avoid using solutions that have been stored for an extended period after opening.[5] 2. For applications requiring pre-hydrolysis, ensure a controlled and consistent amount of water is added to the solution. |
| Formation of an uneven or aggregated coating on the substrate. | 1. Bulk Polymerization: The silane has polymerized in the solution before it can form a uniform layer on the substrate. This is often due to an overly high concentration of the silane or excessive water.[14] 2. Suboptimal Reaction Conditions: The reaction time, temperature, or pH are not optimized for monolayer formation. | 1. Reduce the concentration of the this compound in your working solution. 2. Control the amount of water in the system. 3. Optimize the reaction time and temperature to favor surface binding over bulk polymerization. |
| Poor adhesion or durability of the resulting silane layer. | 1. Incomplete Curing: The post-deposition curing step (if required) was insufficient in time or temperature to form stable covalent bonds.[14] 2. Contaminated Substrate: The substrate surface was not properly cleaned, preventing the silane from binding effectively. | 1. Ensure the curing parameters (temperature and duration) are appropriate for the specific silane and substrate. 2. Implement a rigorous substrate cleaning protocol to ensure a high density of surface hydroxyl groups. |
Data Presentation
Hydrolysis Rates of Methoxysilanes
The stability of a this compound solution is directly related to its rate of hydrolysis. The following table summarizes the hydrolysis rates of trithis compound (B1233946) and methyltrithis compound (B3422404) in different aqueous media.
| Silane | Medium | pH | Temperature (°C) | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |
| Trithis compound | Deionized Water | - | 37.4 | > 8.1 | < 0.09 |
| Trithis compound | 0.15 M Sodium Phosphate Buffer | 7.4 | 37.4 | > 3.0 | < 0.23 |
| Trithis compound | 10% Rat Serum in Buffer | 7.4 | 37.4 | > 3.0 | < 0.23 |
| Methyltrithis compound | Deionized Water | - | 37.4 | 0.03 | 24 |
| Methyltrithis compound | 0.15 M Sodium Phosphate Buffer | 7.4 | 37.4 | 0.10 | 6.7 |
| Methyltrithis compound | 10% Rat Serum in Buffer | 7.4 | 37.4 | 0.08 | 8.6 |
| Data adapted from Kallos et al. (1991).[15] |
Effect of Alkoxy Group on Hydrolysis Rate
The type of alkoxy group has a significant impact on the rate of hydrolysis. Methoxysilanes hydrolyze considerably faster than ethoxysilanes.
| Silane Type | Relative Hydrolysis Rate |
| This compound | 6 - 10 times faster |
| Ethoxysilane | 1 (baseline) |
| Data adapted from Gelest, Inc.[2] |
Experimental Protocols
Monitoring this compound Hydrolysis and Condensation by FTIR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the progress of hydrolysis and condensation of a this compound solution in real-time.
Methodology:
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Sample Preparation:
-
Ensure all glassware is scrupulously dry.
-
Prepare the solvent system (e.g., anhydrous toluene (B28343) or an alcohol/water mixture) in a reaction vessel.
-
If using a catalyst, add it to the solvent system.
-
-
Data Acquisition:
-
Collect a background spectrum of the solvent system before adding the this compound.
-
Add the this compound to the reaction vessel with stirring.
-
Immediately begin acquiring spectra at regular time intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-O-CH₃ absorbance band (typically around 1080-1100 cm⁻¹ and 815-840 cm⁻¹) which indicates hydrolysis.[16]
-
Monitor the appearance and increase in intensity of a broad Si-OH band (around 910-940 cm⁻¹) as a product of hydrolysis.[4]
-
Monitor the appearance and growth of the Si-O-Si absorbance band (typically a broad peak around 1000-1100 cm⁻¹) which signifies condensation.[16]
-
Plot the change in peak intensity or area over time to obtain kinetic information.
-
Characterizing Condensation Products by ²⁹Si NMR Spectroscopy
Objective: To identify and quantify the different silicon species (monomers, dimers, oligomers) in a this compound solution as it undergoes hydrolysis and condensation.
Methodology:
-
Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer capable of ²⁹Si detection.
-
Sample Preparation:
-
Prepare the this compound solution under controlled conditions (e.g., specific pH, water content, and temperature) in an NMR tube.
-
Use a deuterated solvent for locking.
-
-
Data Acquisition:
-
Acquire ²⁹Si NMR spectra at various time points to monitor the evolution of the silicon species.
-
Use appropriate acquisition parameters, including a relaxation agent if necessary, to ensure quantitative results.
-
-
Data Analysis:
-
Assign the peaks in the ²⁹Si NMR spectrum to different silicon environments based on their chemical shifts. The chemical shift ranges for common siloxane structures are well-documented.[17][18][19][20][21]
-
T⁰: R-Si(OCH₃)₃ (unhydrolyzed monomer)
-
T¹: R-Si(OCH₃)₂(O-Si) (end-group of a chain)
-
T²: R-Si(OCH₃)(O-Si)₂ (middle-group in a linear chain)
-
T³: R-Si(O-Si)₃ (branching point)
-
-
Integrate the peaks corresponding to the different species to determine their relative concentrations over time. This provides quantitative data on the extent of condensation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. uychem.com [uychem.com]
- 11. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 12. researchgate.net [researchgate.net]
- 13. Trithis compound | C3H10O3Si | CID 17215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Stability studies of alkoxysilanes in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pascal-man.com [pascal-man.com]
- 21. magritek.com [magritek.com]
Technical Support Center: Troubleshooting Poor Adhesion of Silane Coupling Agents
Welcome to the Technical Support Center for silane (B1218182) coupling agents. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting and optimizing the performance of silane coupling agents in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your surface modification workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the use of silane coupling agents that can lead to poor adhesion.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Adhesion Results | Improper surface cleaning and preparation. | Ensure a thorough cleaning procedure to remove all organic and inorganic contaminants. Methods like washing with a 1:1 methanol (B129727)/HCl solution followed by a concentrated H2SO4 bath, or using a Piranha solution or plasma cleaning, are effective for creating a high density of hydroxyl groups on the surface.[1][2] |
| Fluctuation in ambient humidity during deposition. | Perform the silanization reaction in a controlled environment, such as a glove box under a nitrogen atmosphere, to minimize exposure to atmospheric water.[1] | |
| Inconsistent application or rinsing technique. | Standardize the immersion time, agitation, and rinsing steps to ensure uniformity across samples.[1] | |
| Weak Adhesion or Delamination | Silane layer is too thick. | A thick, crosslinked silane oligomer can form a weak layer, leading to bond failure within the silane layer itself.[3] Reduce the silane concentration in the solution, typically to the 0.5-5% range.[3][4] |
| Silane layer is too thin. | Insufficient silane on the surface will not provide enough covalent bonding to the substrate and the overlaying material.[3] Consider slightly increasing the silane concentration or deposition time. | |
| Incomplete hydrolysis or condensation of the silane. | Ensure sufficient water is present in the solvent for hydrolysis to occur. For alcohol-based solutions, a 95:5 alcohol to water ratio is common.[5] Adjust the pH of the solution to optimize hydrolysis and condensation rates; a pH of 4.5-5.5 is often recommended for many silanes.[5][6] | |
| Sub-optimal curing. | Insufficient curing temperature or time can result in an incompletely cross-linked silane layer. A post-silanization curing step is often necessary to drive the condensation reaction and form stable covalent bonds with the surface.[7] | |
| Uneven or Aggregated Silane Layer | Silane concentration is too high. | High concentrations can lead to the formation of multilayers and aggregates. Start with a lower concentration (e.g., 0.5-2% v/v) and incrementally increase it.[1] |
| Presence of excess water in the solvent. | Use anhydrous solvents and control the amount of water to prevent premature hydrolysis and polymerization of the silane in the solution.[1] | |
| Inadequate rinsing after deposition. | Thoroughly rinse the substrate with an appropriate solvent (e.g., toluene, ethanol) to remove any unbound silane.[1][5] | |
| Poor Wetting or Hydrophobicity Issues | Incorrect silane choice for the application. | Select a silane with the appropriate organofunctional group that is compatible with the polymer matrix or subsequent layer.[4][8] |
| Improper orientation of the functional groups. | Aim for a monolayer or a very thin layer of the silane to ensure that the functional groups are oriented away from the surface and are accessible for reaction. This can be achieved by using a lower silane concentration and shorter reaction times.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for my silane solution?
A1: The optimal concentration depends on the silane, substrate, and desired layer thickness. A general starting point for many applications is a 0.5% to 5% solution of silane in a suitable solvent.[3][4][9] Concentrations that are too high can lead to thick, weak layers, while concentrations that are too low may result in incomplete surface coverage.[3]
Q2: How does pH affect the silanization process?
A2: The pH of the silane solution significantly influences the hydrolysis and condensation rates of the silane.[10][11] For many non-amine-functional silanes, adjusting the pH to a slightly acidic range of 4.5-5.5 with an acid like acetic acid accelerates hydrolysis.[5][6] However, at very low pH values (e.g., below 3), the stability of the silane can be compromised.[12][13] Aminosilanes are typically used in neutral solutions as the amine group itself can catalyze hydrolysis.[10]
Q3: What are the optimal curing conditions after silane deposition?
A3: Curing is a critical step to form a stable and durable siloxane bond with the substrate.[14] Typical curing conditions involve heating the treated substrate in an oven. Common temperatures and times range from 110-120°C for 10-30 minutes.[5] Room temperature curing is also possible but requires longer times, often 24 hours or more, and a controlled humidity environment.[5]
Q4: My silane solution appears cloudy. Can I still use it?
A4: A cloudy or precipitated solution indicates that the silane has prematurely hydrolyzed and condensed into insoluble oligomers or polymers.[15] Such solutions are no longer effective for surface treatment and should be discarded. To prevent this, prepare fresh solutions before use and be mindful of the stability of your specific silane in an aqueous environment, which can range from hours to weeks.[5]
Q5: How should I prepare my substrate surface before silanization?
A5: Proper surface preparation is crucial for good adhesion. The goal is to remove contaminants and generate a high density of surface hydroxyl (-OH) groups. A multi-step cleaning process is recommended, which can include sonication in solvents like acetone (B3395972) and methanol, followed by an activation step such as piranha etching, UV/ozone treatment, or plasma cleaning.[1][2][16]
Data Presentation
Table 1: Recommended Parameters for Silane Application from Aqueous Alcohol Solution
| Parameter | Recommended Value | Notes |
| Solvent | 95% Ethanol / 5% Water | A common and effective solvent system.[5] |
| Silane Concentration | 0.5 - 5% (v/v) | Start with 2% as a general guideline.[3][5] |
| pH | 4.5 - 5.5 | Adjust with acetic acid for non-aminosilanes.[5] |
| Hydrolysis Time | 5 - 15 minutes | Allow time for silanol (B1196071) formation after adding silane to the solution.[5] |
| Immersion Time | 1 - 3 minutes | Gentle agitation is recommended.[5] |
| Rinsing | Brief rinse in fresh solvent | To remove excess, unbound silane.[5] |
| Curing | 110-120°C for 5-30 minutes OR 24 hours at room temperature | Oven curing is faster and more common.[5][9] |
Experimental Protocols
Protocol 1: Surface Preparation of Glass or Silicon Substrates
-
Place the substrates in a rack suitable for sonication.
-
Sonicate the substrates in a detergent solution (e.g., 2% Hellmanex in deionized water) for 20 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Sonicate in acetone for 15 minutes.[1]
-
Sonicate in methanol for 15 minutes.[1]
-
Dry the substrates under a stream of nitrogen gas.
-
For activation, either treat with oxygen plasma for 5 minutes or immerse in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
If using Piranha, rinse extensively with deionized water.
-
Dry the substrates in an oven at 110-120°C for at least 30 minutes to remove adsorbed water before silanization.[7]
Protocol 2: Silanization via Dip-Coating
-
Prepare a 2% (v/v) solution of the desired silane in a 95:5 ethanol/water mixture in a clean, dry glass container.
-
If using a non-aminosilane, adjust the pH of the solution to 4.5-5.5 using acetic acid.
-
Allow the solution to hydrolyze for 5-15 minutes with stirring.
-
Immerse the cleaned and dried substrates into the silane solution for 2 minutes with gentle agitation.[5]
-
Remove the substrates from the solution and rinse them by dipping briefly in fresh ethanol.[5]
-
Dry the substrates under a stream of nitrogen.
-
Cure the silanized substrates in an oven at 110-120°C for 30 minutes.[7][17]
-
Store the coated substrates in a desiccator or other dry environment.
Mandatory Visualizations
Caption: Mechanism of Silane Coupling Agent Adhesion.
Caption: General Experimental Workflow for Silanization.
Caption: Troubleshooting Logic for Poor Silane Adhesion.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 4. azom.com [azom.com]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Silanes as adhesion promoters for paints, inks, coatings, and adhesives; why and how to select? [onlytrainings.com]
- 9. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. uychem.com [uychem.com]
- 12. researchgate.net [researchgate.net]
- 13. Acidic pH weakens the bonding effectiveness of silane contained in universal adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. amchro.at [amchro.at]
- 15. server.ccl.net [server.ccl.net]
- 16. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 17. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
Technical Support Center: Silanization
Welcome to the Technical Support Center for Silane (B1218182) Surface Treatment. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues during surface modification experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a non-uniform or patchy silane layer?
A non-uniform silane coating is a frequent issue that can stem from several critical factors in the silanization process.[1] The most common culprits are:
-
Inadequate Substrate Preparation: The substrate must be exceptionally clean to ensure uniform silanization. Any organic residues, dust, or other contaminants will block surface hydroxyl groups, preventing the silane from binding evenly.[2]
-
Improper Silane Concentration: A concentration that is too low may result in incomplete surface coverage, while a concentration that is too high can lead to the formation of thick, unstable multilayers and aggregates.[2][3]
-
Silane Solution Instability: Silanes can prematurely hydrolyze and self-condense in the solution, especially in the presence of excess water, forming oligomers and polymers that deposit unevenly on the surface.[2][4] The stability of aqueous silane solutions can range from hours to weeks depending on the specific silane.[5]
-
Environmental Factors: High humidity can accelerate premature hydrolysis and self-condensation of the silane before it binds to the surface.[2] Temperature fluctuations can also affect reaction rates, leading to uneven application.[2][6]
-
Sub-optimal Curing: An insufficient curing temperature or time after deposition can result in an incomplete condensation reaction, leading to a less durable and less uniform layer.[2][6]
Q2: How does substrate cleanliness and preparation affect silanization?
Proper substrate preparation is the most critical factor for achieving a uniform silane layer.[1] The goal is to create a clean surface with a high density of hydroxyl (-OH) groups, which are the reactive sites for silane attachment.[2]
-
Contamination: Organic or particulate contaminants mask the surface, physically preventing the silane from reaching the hydroxyl groups, resulting in a patchy or incomplete coating.[1][2]
-
Surface Hydroxylation: Many cleaning methods, such as piranha solution, oxygen plasma, or UV/Ozone treatment, not only clean the surface but also "activate" it by increasing the number of hydroxyl groups available for reaction.[1][2][7] An unevenly activated surface will lead to a non-uniform silane layer.
Q3: My silane solution looks cloudy. Can I still use it?
A cloudy appearance in your silane solution is a strong indicator of advanced hydrolysis and self-condensation.[4][8] This means the individual silane molecules have already started reacting with each other in the solution to form larger oligomers and siloxane polymers. Using a cloudy solution is not recommended as it will likely lead to:
-
Deposition of aggregates and clumps instead of a monolayer.
-
A thick, uneven, and weakly bound film.
-
Poor reproducibility in your experiments.
It is always best to use a fresh, high-quality silane solution for each experiment.[2] For solution-phase deposition, silane should be added to the solvent with stirring just before use, allowing only a few minutes for initial hydrolysis before introducing the substrate.[5]
Q4: What is the difference between solution-phase and vapor-phase deposition?
These are the two primary methods for applying silanes, each with its own advantages.
-
Solution-Phase Deposition: This is the most common method, involving the immersion of the substrate in a dilute solution of the silane in an organic or aqueous-organic solvent.[6] It is a relatively simple and scalable method. However, it can be more susceptible to issues from solvent impurities and silane aggregation in the solution.[9]
-
Vapor-Phase Deposition: In this method, the substrate is exposed to silane vapor in a controlled environment, often a vacuum chamber or desiccator.[6][10] Vapor-phase deposition is known to produce highly uniform, thin monolayers with less risk of aggregation, making it ideal for applications requiring precise surface control.[11][12]
Q5: How critical is the final curing or baking step?
The post-silanization curing step is crucial for creating a stable and durable coating.[2] This process, which typically involves heating the substrate in an oven, promotes the formation of strong, covalent siloxane (Si-O-Si) bonds between adjacent silane molecules on the surface.[6][13] It also drives off residual solvent and byproducts of the reaction (like water or alcohol).[6] Insufficient curing can result in a less cross-linked, less stable layer that may delaminate or degrade over time, especially in aqueous environments.[2][14]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Patchy or Inconsistent Coating (Verified by contact angle, ellipsometry, or AFM) | 1. Incomplete removal of organic contaminants. [1] 2. Non-uniform surface hydroxylation. [1] 3. Silane concentration is too low. [2] | 1. Implement a more robust cleaning protocol. Use methods like Piranha solution, RCA SC-1, or plasma cleaning.[1] 2. Ensure proper surface activation. Use UV/Ozone or oxygen plasma treatment to generate a uniform layer of hydroxyl groups.[1] 3. Optimize silane concentration. Start with a 1-2% (v/v) solution and adjust as needed based on characterization results.[3][5] |
| Formation of Aggregates or a Thick, Hazy Layer | 1. Silane concentration is too high. [2] 2. Excess water in the solvent or high ambient humidity. [2][3] 3. Inadequate rinsing after deposition. [3] | 1. Reduce silane concentration. Dilute the solution significantly, sometimes to as low as 0.1-0.5%.[3][7] 2. Use anhydrous solvents and perform the reaction in a controlled, low-humidity environment (e.g., a nitrogen-filled glove box).[3] 3. Rinse the substrate thoroughly with fresh anhydrous solvent (e.g., toluene (B28343), ethanol) immediately after deposition to remove excess, unbound silane.[2][6] |
| Poor Adhesion or Delamination of the Silane Layer | 1. Insufficient surface cleaning and activation. [1] 2. Incomplete curing. [1][2] 3. Presence of an interfacial water layer between the substrate and silane. | 1. Review and improve the substrate cleaning protocol. [1] 2. Optimize curing time and temperature. A typical starting point is 110-120 °C for 30-60 minutes.[2] 3. Ensure the substrate is thoroughly dried just before it is introduced into the silane solution or vapor.[1][15] |
| Inconsistent Results Between Experiments | 1. Fluctuations in ambient humidity or temperature. [2][3] 2. Using old or improperly stored silane. [2] 3. Inconsistent timing for cleaning, deposition, or curing steps. | 1. Control the environment. Whenever possible, perform silanization in a glove box or desiccator.[3] 2. Use fresh silane for each experiment and store it properly under an inert atmosphere and away from moisture.[2] 3. Standardize all steps of your protocol , including immersion times, agitation, and rinsing techniques.[3] |
Quantitative Data Summary
The optimal parameters for silanization are highly dependent on the specific silane, substrate, and desired outcome. The following tables provide general starting points based on reported conditions.
Table 1: Typical Liquid-Phase Silanization Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Silane Concentration | 0.5% - 5% (v/v) | Start with 1-2%. Higher concentrations risk aggregation.[3][5] |
| Solvent | Toluene, Ethanol, Methanol | Anhydrous solvents are preferred to control hydrolysis.[2][5] |
| Water Content | 5% (in aqueous alcohol) | A small, controlled amount of water is needed for hydrolysis.[5] |
| pH (aqueous) | 4.5 - 5.5 | Adjusted with acetic acid for non-amino silanes.[5][16] |
| Reaction Time | 30 min - 4 hours | Can range from minutes to over 24 hours depending on the system.[2][6] |
| Reaction Temperature | Room Temp. - 75 °C | Higher temperatures accelerate the reaction but can also promote aggregation.[2][6] |
Table 2: Recommended Curing Parameters
| Curing Method | Temperature | Duration | Notes |
|---|---|---|---|
| Oven Curing | 100 - 120 °C | 30 - 60 minutes | Most common method for promoting a stable, cross-linked layer.[2][5] |
| Room Temperature | Ambient | 24 hours | An alternative, but may result in less cross-linking.[5] |
| High Temperature | 150 °C | Varies | Can sometimes lead to reduced performance depending on the silane.[17] |
Diagrams
The following diagrams illustrate key workflows and concepts in the silanization process.
Caption: Troubleshooting logic for diagnosing non-uniform silane coatings.
Caption: The key chemical steps involved in forming a silane layer.
Experimental Protocols
Protocol 1: Standard Substrate Cleaning (Piranha Solution)
This protocol is for cleaning silicon or glass substrates to generate a hydrophilic, hydroxyl-rich surface.
! CAUTION ! Piranha solution is extremely energetic and corrosive. It reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and heavy-duty gloves. Work in a certified fume hood. Never store piranha solution in a sealed container.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Substrates (e.g., glass slides, silicon wafers)
-
Teflon or glass substrate holder
-
Glass beakers
-
High-purity deionized (DI) water
-
Nitrogen gas source for drying
Procedure:
-
Place substrates in a holder and sonicate in a series of solvents (e.g., acetone, then methanol) for 15 minutes each to remove gross organic contamination.[6][15] Rinse with DI water.
-
In a fume hood, prepare the Piranha solution by slowly and carefully adding 1 part H₂O₂ to 3 parts H₂SO₄ in a glass beaker. (Always add peroxide to acid) . The solution will become very hot.
-
Carefully immerse the substrate holder into the hot Piranha solution for 30-60 minutes.[6][18]
-
Remove the substrates and rinse them copiously with DI water (at least 10-15 times).[15][18]
-
Dry the substrates thoroughly under a stream of filtered nitrogen gas.[18]
-
Use the cleaned, activated substrates for silanization immediately to prevent recontamination.[18]
Protocol 2: General Liquid-Phase Deposition
This protocol describes a general method for depositing a silane layer from a solution.
Materials:
-
Cleaned, activated substrates
-
Anhydrous solvent (e.g., toluene or 95% Ethanol/5% water)[5]
-
Alkoxysilane (e.g., APTES)
-
Glass container with a sealable lid
-
Stir bar and stir plate
-
Rinsing solvent (same as the reaction solvent)
Procedure:
-
Perform all steps in a controlled environment with low humidity (e.g., a nitrogen-filled glove box) to minimize exposure to atmospheric water.[18]
-
Prepare a 1-2% (v/v) solution of the silane in the chosen solvent. For example, for a 50 mL solution, add 0.5-1.0 mL of silane to the solvent.[3][5] If using an aqueous-alcohol solution, adjust the pH to 4.5-5.5 with acetic acid (for non-amino silanes).[5]
-
Stir the solution for approximately 5 minutes to allow for initial hydrolysis and silanol (B1196071) formation.[5]
-
Immerse the cleaned and dried substrates in the silane solution. Seal the container to prevent moisture entry.[6]
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.[2] Reaction time and temperature may need to be optimized.[6]
-
Remove the substrates from the solution and rinse them thoroughly with fresh solvent to remove any physically adsorbed, unbound silane.[2][6]
-
Dry the substrates under a stream of nitrogen.
-
Proceed to the curing step (e.g., in an oven at 110-120 °C for 30-60 minutes).[2]
Protocol 3: General Vapor-Phase Deposition
This protocol describes a common method for depositing a silane layer from vapor, typically performed in a vacuum desiccator.
Materials:
-
Cleaned, activated substrates
-
Vacuum desiccator
-
Small container (e.g., petri dish or aluminum foil cup) for the silane
-
Liquid silane (e.g., a trichlorosilane)
-
Vacuum pump
Procedure:
-
Place the cleaned, activated substrates inside a vacuum desiccator.
-
In a separate small container, place a small amount of the liquid silane (e.g., 200 µL).[10] Place this container inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Seal the desiccator and apply a vacuum for several minutes to lower the pressure and promote vaporization of the silane.
-
Close the desiccator valve to maintain the vacuum and allow the deposition to proceed for several hours (e.g., 6-8 hours) at room temperature.[10]
-
Vent the desiccator with a dry, inert gas like nitrogen and remove the substrates.
-
(Optional but recommended) Cure the substrates in an oven (e.g., 85-110 °C) to stabilize the layer.[3][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gelest.com [gelest.com]
- 5. gelest.com [gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pcimag.com [pcimag.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Curing of a silane coupling agent and its effect on the transverse strength of autopolymerizing polymethylmethacrylate-glass fibre composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. surfmods.jp [surfmods.jp]
Technical Support Center: Controlling Methoxysilane Condensation
Welcome to the technical support center for methoxysilane condensation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling the hydrolysis and condensation of this compound compounds in your experiments. Here you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and quantitative data to support your work.
Troubleshooting Guide
This section addresses specific problems you may encounter during this compound condensation reactions.
| Problem | Possible Causes | Solutions & Recommendations |
| Reaction is too fast, leading to premature gelation or precipitation. | 1. Incorrect pH: Highly acidic (pH < 3) or basic (pH > 7) conditions significantly accelerate condensation.[1][2][3] 2. High Catalyst Concentration: Excessive amounts of acid, base, or metal-based catalysts can lead to uncontrolled, rapid condensation.[4][5] 3. High Temperature: Elevated temperatures increase the rate of both hydrolysis and condensation reactions.[6] 4. High Silane (B1218182) Concentration: Increased concentration of silane monomers can lead to faster oligomerization and network formation.[2] 5. Excess Water: While necessary for hydrolysis, a large excess of water can drive the condensation equilibrium forward. | 1. Adjust pH: For slower, more controlled condensation, work in a pH range of 3-7. The minimum condensation rate for trisilanols is often observed around pH 4.[1][7] 2. Optimize Catalyst Concentration: Reduce the catalyst-to-alkoxide molar ratio.[4] Perform a catalyst concentration screening to find the optimal level for your system. 3. Control Temperature: Conduct the reaction at a lower temperature (e.g., room temperature or below) to slow down the kinetics.[6] 4. Lower Silane Concentration: Dilute the reaction mixture with an appropriate solvent. 5. Control Water Stoichiometry: Use a controlled water-to-alkoxide molar ratio. A stoichiometric amount is required for full hydrolysis, but substoichiometric amounts can be used to slow down the overall process. |
| Reaction is too slow or incomplete. | 1. Neutral pH: The rate of both hydrolysis and condensation is at a minimum around neutral pH (pH ≈ 7).[1][3] 2. Insufficient Catalyst: Lack of a catalyst or an inadequate amount will result in very slow reaction rates.[5] 3. Low Temperature: Reactions performed at low temperatures will proceed more slowly.[6] 4. Steric Hindrance: Bulky organic substituents on the silicon atom can sterically hinder the approach of reactants.[8] 5. Non-polar Solvent: Inadequate solvent polarity can hinder the dissolution and interaction of the silane and water. | 1. Adjust pH: Move to a more acidic (pH 3-5) or basic (pH > 7) regime to catalyze the reaction.[1][2] 2. Introduce a Catalyst: Add an appropriate acid (e.g., HCl, acetic acid) or base (e.g., ammonia, amines) catalyst.[5][9] For non-aqueous systems, consider onium catalysts or metal-organic compounds.[10] 3. Increase Temperature: Gently heat the reaction mixture to increase the reaction rate. Monitor carefully to avoid uncontrolled condensation.[6] 4. Select a Different Silane Precursor: If possible, choose a this compound with less bulky substituents. 5. Optimize Solvent System: Use a co-solvent like an alcohol (e.g., methanol (B129727), ethanol) to improve the miscibility of the silane and water.[11] |
| Formation of insoluble precipitates or hazy solutions. | 1. Phase Separation: Oligomeric species formed during condensation may have limited solubility in the reaction medium, leading to phase separation.[8] 2. Uncontrolled Particle Growth: Rapid condensation can lead to the formation of large, insoluble silica (B1680970) particles instead of a stable sol. 3. Insufficient Solvent: A high concentration of reactants can exceed the solubility limit of the resulting oligomers. | 1. Use a Co-solvent: Employing a mutual solvent like an alcohol can help to keep the growing oligomers in solution. 2. Control Reaction Rate: Slow down the condensation by adjusting pH, temperature, or catalyst concentration as described above. This favors more uniform, smaller particle growth. 3. Increase Solvent Volume: Dilute the reaction to maintain the solubility of all species. |
| Poor reproducibility of results. | 1. Inconsistent Starting Materials: Variations in the purity of silanes, solvents, or water can affect reaction kinetics. 2. Atmospheric Moisture: Uncontrolled exposure to atmospheric moisture can lead to premature and variable hydrolysis. 3. Inaccurate Control of Reaction Parameters: Small variations in pH, temperature, or concentrations can have a significant impact on the reaction outcome. | 1. Use High-Purity Reagents: Ensure all chemicals are of a consistent and high grade. 2. Work Under Inert Atmosphere: For reactions sensitive to water, use anhydrous solvents and perform experiments under a dry, inert atmosphere (e.g., nitrogen or argon). 3. Precise Parameter Control: Use calibrated pH meters and temperature-controlled reaction vessels. Prepare solutions with precision. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors controlling the rate of this compound condensation?
A1: The primary factors that control the rate of this compound condensation are:
-
pH: The reaction is catalyzed by both acids and bases, with the slowest rates typically observed near neutral pH.[1][3][9]
-
Catalyst: The type and concentration of the catalyst (e.g., mineral acids, ammonia, organic acids/bases, metal compounds) have a strong influence on the reaction rate.[4][5]
-
Water-to-Silane Ratio (r): The amount of water affects the extent of hydrolysis, which is a prerequisite for condensation.[4]
-
Temperature: Higher temperatures accelerate both hydrolysis and condensation.[6]
-
Solvent: The solvent system affects the solubility of reactants and products and can influence reaction rates. Alcohols are common co-solvents.[11]
-
Silane Structure: The nature of the organic substituent and the alkoxy group on the silicon atom affects reactivity due to steric and electronic effects. Methoxysilanes hydrolyze faster than ethoxysilanes.[8]
Q2: How does pH affect the hydrolysis and condensation rates?
A2: The effect of pH is crucial:
-
Acidic Conditions (pH < 7): Hydrolysis is generally fast, while condensation is slower, particularly in the pH range of 3-5.[2][5] This allows for the formation of silanol (B1196071) species before significant condensation occurs. Protonation of the alkoxy group facilitates hydrolysis.[1]
-
Neutral Conditions (pH ≈ 7): Both hydrolysis and condensation rates are at their minimum.[1][3]
-
Basic Conditions (pH > 7): Condensation is significantly promoted and is often faster than hydrolysis.[3][5] The mechanism involves the attack of a deprotonated silanol (silanolate anion) on another silicon atom.[9]
Q3: What is the role of water in the reaction?
A3: Water is a reactant in the hydrolysis step, where the methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced with hydroxyl groups (-OH) to form silanols. The condensation reaction then proceeds between these silanol groups (or between a silanol and a methoxy group), eliminating a molecule of water or methanol to form a siloxane (Si-O-Si) bond. The molar ratio of water to silane is a key parameter for controlling the extent of these reactions.[4][12]
Q4: Can I control the structure of the final product?
A4: Yes, by carefully controlling the reaction conditions, you can influence the structure of the resulting polysiloxane network. For instance, acid-catalyzed reactions, where hydrolysis is fast and condensation is slow, tend to produce less branched, more linear or randomly branched polymers.[9] Conversely, base-catalyzed reactions, which favor condensation, often lead to more compact, highly branched, and particulate structures.[9]
Q5: How can I monitor the progress of my reaction?
A5: Several analytical techniques can be used to monitor hydrolysis and condensation in real-time or on quenched samples:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si, ¹H, ¹³C): ²⁹Si NMR is particularly powerful as it can directly distinguish between the starting silane, various hydrolyzed intermediates, and different condensed species (e.g., T¹, T², T³ structures).[13][14][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can track the disappearance of Si-O-CH₃ bands and the appearance of Si-OH and Si-O-Si bands.[3][11]
-
Raman Spectroscopy: This technique can also provide information on the evolution of different chemical species during the reaction.[15]
-
Turbidity and Dynamic Light Scattering (DLS): These methods are useful for monitoring the formation and growth of particles once condensation leads to species large enough to scatter light.[16]
Quantitative Data Summary
The rate of this compound condensation is highly dependent on the specific silane and reaction conditions. Below are tables summarizing quantitative data from various studies to provide a comparative overview.
Table 1: Effect of pH on Hydrolysis and Condensation
| Silane | Condition | Observation | Reference |
| γ-methacryloxypropyltrithis compound (γ-MPS) | Low pH | Hydrolysis is faster, condensation is slower. | [2] |
| γ-methacryloxypropyltrithis compound (γ-MPS) | High pH | Condensation is significantly promoted. | [3] |
| Trisilanols | pH ~4 | Minimum condensation rate observed. | [1][7] |
| Disilanols | pH ~6 | Minimum condensation rate observed. | [1] |
| Monosilanols | pH ~6.5-7 | Minimum condensation rate observed. | [1] |
Table 2: Representative Hydrolysis Rate Constants
| Silane | Catalyst | Solvent | Rate Constant | Reference |
| γ-glycidoxypropyltrithis compound (γ-GPS) | None (pH 5.4) | D₂O/H₂O | 0.026 min⁻¹ (pseudo-first order for first hydrolysis step) | [6] |
| Phenyltrithis compound (PTMS) | K₂CO₃ | THF/H₂O | 2.87 x 10⁻⁸ M⁻²·³ s⁻¹ | [5] |
| Propyltrithis compound (PrTMS) | K₂CO₃ | THF/H₂O | 1.26 x 10⁻⁸ M⁻²·¹ s⁻¹ | [5] |
| Methacryloxypropyltrithis compound (MPTMS) | K₂CO₃ | THF/H₂O | 1.42 x 10⁻⁸ M⁻¹·⁸ s⁻¹ | [5] |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis and Condensation by in-situ ²⁹Si NMR Spectroscopy
This protocol provides a method for directly observing the speciation of silicon during the reaction.
1. Materials and Equipment:
-
This compound precursor (e.g., Methyltrithis compound, MTMS)
-
Deionized water (or D₂O for ¹H NMR)
-
Catalyst (e.g., HCl or NH₄OH solution)
-
Appropriate solvent (e.g., ethanol, THF), if needed
-
NMR spectrometer with a silicon probe
-
NMR tubes
2. Procedure:
-
Prepare a stock solution of the this compound in the chosen solvent or use it neat.
-
Prepare a separate aqueous solution containing the desired amount of water and catalyst to achieve the target pH.
-
Place the aqueous catalyst solution in an NMR tube.
-
Set up the NMR spectrometer to acquire ²⁹Si spectra at desired time intervals.
-
Inject a precise amount of the this compound stock solution into the NMR tube, cap, and shake vigorously to initiate the reaction.
-
Immediately place the tube in the spectrometer and begin data acquisition.
-
Continue to acquire spectra over time until the reaction reaches the desired endpoint or equilibrium.
-
Process the spectra and integrate the peaks corresponding to the unreacted silane (T⁰), hydrolyzed intermediates, and condensed species (T¹, T², T³) to determine their relative concentrations over time.[13]
Safety Note: Always handle methoxysilanes and catalysts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Visualizations
Below are diagrams illustrating key concepts in this compound condensation.
References
- 1. afinitica.com [afinitica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 10. US4101513A - Catalyst for condensation of hydrolyzable silanes and storage stable compositions thereof - Google Patents [patents.google.com]
- 11. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 12. gelest.com [gelest.com]
- 13. researchgate.net [researchgate.net]
- 14. proceedings.science [proceedings.science]
- 15. Simultaneous In Situ Monitoring of Trithis compound Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering | MDPI [mdpi.com]
Technical Support Center: Methoxysilane Sol-Gel Processes
Welcome to the technical support center for methoxysilane-based sol-gel synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions in a this compound sol-gel process?
The sol-gel process for methoxysilanes fundamentally involves two sequential reactions:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon precursor react with water to form silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct.
-
Condensation: The newly formed silanol groups react with each other (water-producing condensation) or with remaining methoxy groups (alcohol-producing condensation) to form siloxane bridges (Si-O-Si), which create the inorganic network of the gel.
These reactions are highly sensitive to experimental conditions, and their relative rates determine the final structure and properties of the material.[1]
Q2: My solution becomes cloudy and forms a precipitate instead of a gel. What is happening?
This is a common issue caused by excessively fast condensation reactions, which lead to the formation of large, insoluble colloidal particles rather than a continuous, solvent-trapping gel network.[2][3] This phenomenon is particularly prevalent under basic (high pH) conditions where condensation is significantly promoted.[4][5]
Q3: Gelation is taking too long or not happening at all. What are the potential causes?
Slow or failed gelation typically points to reaction rates that are too low. The primary causes include:
-
Neutral pH: Both hydrolysis and condensation reactions have their lowest rates at a neutral pH of approximately 7.[1][4]
-
Insufficient Water or Catalyst: Water is a necessary reactant for hydrolysis, and a catalyst (acid or base) is required to achieve practical reaction rates.[1]
-
Steric Hindrance: Bulky organic groups on the silane (B1218182) precursor can physically block reactive sites, slowing down both hydrolysis and condensation.[6]
-
Low Precursor Concentration: If the concentration of the this compound is too low, the probability of reactive species encountering each other to form the network is reduced.[7]
Q4: Why is my final gel opaque and white instead of transparent?
The transparency of a gel is related to the size of the pores and particles within the network relative to the wavelength of visible light. Opaque, white gels are typically composed of large, light-scattering colloidal particles.[7] This structure is characteristic of base-catalyzed processes, where rapid condensation leads to particle growth rather than the formation of a fine, polymeric network.[2] For transparent gels, acid-catalyzed conditions are preferred as they promote the formation of smaller, weakly branched polymers.[2][7]
Q5: I'm observing phase separation, with an oily layer forming in my reaction vessel. How can I fix this?
Phase separation occurs when the this compound precursor or the initial oligomers (short-chain polymers) are not soluble in the aqueous alcohol solution.[6][7] This creates a non-homogeneous reaction environment, preventing uniform gel formation. Using a co-solvent, such as methanol or ethanol (B145695) that matches the leaving alkoxy group, can help homogenize the reaction mixture.[8]
Troubleshooting Guide
This guide addresses specific issues and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Rapid Precipitation | 1. Reaction pH is too high (basic conditions).2. High water-to-silane ratio.3. Rapid, localized hydrolysis from adding water too quickly. | 1. Switch to an acid catalyst (e.g., HCl, Acetic Acid) to favor hydrolysis over condensation.2. Reduce the molar ratio of water to the silane precursor.3. Add water dropwise while stirring vigorously, or allow hydrolysis to occur via atmospheric moisture for a more controlled reaction. | [2][3][4] |
| Slow or No Gelation | 1. pH is near neutral (pH ≈ 7).2. Insufficient water or catalyst concentration.3. Low reaction temperature. | 1. Adjust pH to be either acidic (pH 2-4) or basic (pH 8-10) to catalyze the reactions.2. Increase the amount of water and/or catalyst.3. Gently heat the solution to increase reaction rates. | [1][8][9] |
| Opaque/Colloidal Gel | Base-catalyzed conditions promoting the growth of large particles. | Use an acid catalyst. The slower condensation rate under acidic conditions allows for the formation of a fine network of linear or weakly branched polymers, which is often transparent. | [2][7] |
| Phase Separation | Poor solubility of the silane precursor or its oligomers in the reaction medium. | 1. Add a co-solvent (e.g., methanol for methoxysilanes) to create a single-phase system.2. Adjust the precursor/solvent/water ratios to improve miscibility. | [6][7][8] |
| Unwanted Reactions of Organic Groups | For organofunctional silanes (e.g., with epoxy or amino groups), the reaction conditions (pH, temperature) may be causing side reactions. | 1. Modify the pH and temperature to conditions that are mild enough to not affect the organic functional group.2. Consider a multi-step synthesis where the sol-gel reaction is performed first, followed by a separate step to activate or modify the organic moiety. | [1][10] |
Experimental Protocols
General Protocol for Acid-Catalyzed Sol-Gel Synthesis of a Transparent Gel
This protocol is a generalized starting point. Molar ratios and reaction times may need to be optimized for specific this compound precursors.
Materials:
-
This compound precursor (e.g., Methyltrithis compound - MTMS)
-
Corresponding alcohol solvent (e.g., Methanol)
-
Deionized water
-
Acid catalyst (e.g., 1N Hydrochloric Acid)
Procedure:
-
Mixing: In a clean reaction vessel, combine the this compound precursor and the alcohol solvent. A typical starting concentration is 1 M of the silane in the solvent.[7] Stir the mixture until a homogeneous solution is formed.
-
Catalyst & Water Addition: Prepare a separate solution of the deionized water and acid catalyst. A common molar ratio of water to silane is between 1.5 and 6.0.[7]
-
Hydrolysis: Add the acidic water solution to the silane-alcohol mixture dropwise while stirring vigorously. The vessel should be covered or sealed to prevent evaporation of the alcohol. Allow the hydrolysis to proceed for a set amount of time (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature).
-
Gelation: Stop stirring and leave the solution undisturbed in a sealed container. Monitor the solution until gelation occurs (i.e., the solution no longer flows when the vessel is tilted).
-
Aging: Age the gel for a period (e.g., 24-48 hours) in its mother liquor. This step strengthens the siloxane network.
-
Drying: Dry the gel using an appropriate method (e.g., slow evaporation at room temperature, or supercritical drying for aerogels) to obtain the final xerogel or aerogel.[7]
Visual Guides
Sol-Gel Process and Potential Side Reactions
Caption: Workflow of the sol-gel process highlighting where uncontrolled condensation can lead to precipitation.
Troubleshooting Common Sol-Gel Issues
Caption: A logical guide for troubleshooting common problems encountered during sol-gel synthesis.
Influence of pH on Reaction Pathways
Caption: The divergent pathways of the sol-gel reaction under acidic versus basic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. adhesivesmag.com [adhesivesmag.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Methoxysilane Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to avoid the polymerization of methoxysilanes in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and reactivity of your methoxysilane solutions.
Troubleshooting Guide: Preventing this compound Polymerization
Rapidly identify and resolve common issues leading to premature polymerization of this compound solutions with this troubleshooting guide.
Issue: Solution becomes cloudy, hazy, or forms a gel shortly after preparation.
| Potential Cause | Recommended Action |
| Excess Water | Water is necessary for the hydrolysis of methoxysilanes to form reactive silanols, but an excess accelerates condensation and polymerization. Use anhydrous solvents for preparing stock solutions and control the amount of water added for hydrolysis. For surface modification, trace amounts of adsorbed water on the substrate are often sufficient. |
| Inappropriate pH | Both acidic and basic conditions can catalyze hydrolysis and condensation. The rate of hydrolysis is slowest at a neutral pH, while the stability of the resulting silanols is highly pH-dependent. For many applications, a slightly acidic pH (around 4-5) provides a good balance between hydrolysis rate and silanol (B1196071) stability.[1] |
| High Temperature | Elevated temperatures increase the rates of both hydrolysis and condensation reactions.[2] Prepare and store this compound solutions at room temperature or below, unless a specific protocol requires heating. |
| Presence of Catalysts | Unintended catalytic impurities (e.g., from glassware) can accelerate polymerization. Ensure all glassware is scrupulously clean and consider using plasticware when appropriate. Be aware that some functional groups on the silane (B1218182) itself (e.g., amino groups) can act as intramolecular catalysts. |
| High Concentration | More concentrated solutions have a higher probability of intermolecular interactions, leading to faster polymerization. If premature gelling is an issue, try preparing a more dilute solution. |
| Improper Storage | Exposure to atmospheric moisture during storage is a common cause of degradation. Store this compound solutions under an inert atmosphere (e.g., nitrogen or argon) and in tightly sealed containers. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound polymerization?
A1: The polymerization of methoxysilanes in the presence of water occurs in two main steps:
-
Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water to form silanol groups (-OH) and methanol (B129727) as a byproduct. This reaction can be catalyzed by acids or bases.
-
Condensation: The newly formed silanols are reactive and can condense with other silanols or unreacted methoxy groups to form stable siloxane bonds (Si-O-Si), releasing water or methanol. This process leads to the formation of oligomers and, eventually, a cross-linked polymer network.
Q2: How does pH affect the stability of a this compound solution?
A2: The pH of the solution has a significant impact on both the hydrolysis and condensation rates. The rate of hydrolysis is generally at its minimum around a neutral pH of 7.[3] Acidic or basic conditions will accelerate hydrolysis. The stability of the resulting silanols is also pH-dependent, with different types of silanols showing maximum stability at different pH values. For example, trisilanols have a condensation rate minimum at around pH 4.[3]
Q3: Can I store a pre-hydrolyzed this compound solution?
A3: Storing pre-hydrolyzed this compound solutions is generally not recommended for long periods as the reactive silanols are prone to condensation.[4] If a pre-hydrolyzed solution is required, it should be prepared fresh and used within a few hours. For longer-term storage, it is best to store the this compound in an anhydrous solvent and introduce water only when hydrolysis is desired.
Q4: What is the role of the solvent in preventing polymerization?
A4: The solvent plays a crucial role in controlling the stability of this compound solutions. Anhydrous aprotic solvents, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), are excellent for storing unhydrolyzed methoxysilanes as they lack the water and reactive protons that can initiate hydrolysis.[5] When preparing solutions for hydrolysis, the choice of co-solvent (e.g., an alcohol) can also influence the reaction rates and the solubility of the silane and its hydrolysis products.
Q5: How can I monitor the hydrolysis and condensation reactions?
A5: Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for monitoring these reactions.
-
FTIR: The disappearance of Si-O-CH₃ bands and the appearance of Si-OH and Si-O-Si bands can be tracked.
-
¹H NMR: The decrease in the signal from the methoxy protons and the appearance of a signal from methanol can be monitored to follow hydrolysis.
-
²⁹Si NMR: This technique is particularly useful for identifying and quantifying the different silicon species present, including the original this compound, partially and fully hydrolyzed silanols, and various condensed species.
Quantitative Data on this compound Stability
The stability of this compound solutions is highly dependent on the specific silane, solvent, pH, and temperature. The following tables provide a summary of hydrolysis and condensation rate data for illustrative purposes.
Table 1: Effect of pH on the Hydrolysis Rate of Trimethoxysilanes
| This compound | pH | Solvent | Temperature (°C) | Hydrolysis Rate Constant | Reference |
| Methyltrithis compound | 7.4 | 0.15 M Sodium Phosphate Buffer | 37.4 | 0.10 min⁻¹ | [6] |
| Methyltrithis compound | - | Deionized Water | 37.4 | 0.03 min⁻¹ | [6] |
| Tetrathis compound | 7.4 | 0.15 M Sodium Phosphate Buffer | 37.4 | > 3.0 min⁻¹ | [6] |
| Tetrathis compound | - | Deionized Water | 37.4 | 0.022 min⁻¹ | [6] |
| γ-Glycidoxypropyltrithis compound | 5.4 | 2 wt% aqueous solution | 26 | 0.026 min⁻¹ (pseudo-first order for the first hydrolysis step) | [7] |
Table 2: Effect of Temperature on Hydrolysis and Condensation
| This compound | Process | Temperature (°C) | Observation | Reference |
| γ-Glycidoxypropyltrithis compound | Hydrolysis & Condensation | 26 to 70 | Dramatically accelerated with increasing temperature. | [7] |
| Methyltriethoxysilane | Hydrolysis & Condensation | 20 to 50 | Rate increased by more than 6 times. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution in Anhydrous Solvent
This protocol describes the preparation of a stock solution of a this compound in an anhydrous solvent for long-term storage.
Materials:
-
This compound of interest
-
Anhydrous solvent (e.g., toluene, THF, or dichloromethane, appropriate for the specific this compound)
-
Schlenk flask or a vial with a septum-lined cap
-
Syringes and needles
-
Inert gas (e.g., nitrogen or argon) supply with a manifold
-
Molecular sieves (optional, for ensuring solvent dryness)
Procedure:
-
Drying Glassware: Thoroughly dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.
-
Solvent Preparation: Use a commercially available anhydrous solvent. If necessary, further dry the solvent by storing it over activated molecular sieves.
-
Inert Atmosphere: Assemble the Schlenk flask or vial and purge with a gentle stream of inert gas for 10-15 minutes to remove air and moisture.
-
Adding the Solvent: Using a dry syringe, transfer the desired volume of anhydrous solvent to the reaction vessel under a positive pressure of inert gas.
-
Adding the this compound: Using a separate dry syringe, carefully transfer the desired amount of the this compound to the solvent.
-
Mixing: Gently swirl the vessel to ensure the solution is homogeneous.
-
Storage: Tightly seal the vessel under a positive pressure of inert gas. For long-term storage, wrap the cap with Parafilm® and store in a cool, dark, and dry place. A refrigerator (at 4°C) is suitable for many common methoxysilanes.
Protocol 2: Controlled Hydrolysis of a this compound Solution
This protocol outlines a general procedure for the controlled hydrolysis of a this compound stock solution immediately prior to use.
Materials:
-
Stable this compound stock solution in an anhydrous solvent (from Protocol 1)
-
Deionized water
-
Co-solvent (e.g., ethanol (B145695) or methanol, optional, to improve miscibility)
-
pH adjustment solution (e.g., dilute acetic acid or ammonium (B1175870) hydroxide)
-
Clean reaction vessel
Procedure:
-
Prepare the Hydrolysis Medium: In the reaction vessel, combine the co-solvent (if used) and deionized water.
-
Adjust pH: While stirring, add the pH adjustment solution dropwise to reach the desired pH. A pH of 4-5 is often a good starting point to achieve a reasonable hydrolysis rate while minimizing the condensation rate.[1]
-
Add this compound Solution: With vigorous stirring, slowly add the this compound stock solution to the hydrolysis medium. The slow addition helps to prevent localized high concentrations that can lead to rapid polymerization.
-
Hydrolysis Time: Allow the solution to stir at room temperature for the desired hydrolysis time. This can range from a few minutes to several hours depending on the specific silane, pH, and temperature. The progress of hydrolysis can be monitored using analytical techniques if required.
-
Use the Solution Promptly: The hydrolyzed silane solution contains reactive silanols and should be used immediately for the intended application (e.g., surface coating, formulation). Do not store the hydrolyzed solution for extended periods.
Visualizing the Chemistry and Workflows
This compound Hydrolysis and Condensation Pathway
Caption: The two-stage process of this compound polymerization.
Troubleshooting Workflow for Unstable this compound Solutions
Caption: A logical guide to diagnosing and resolving solution instability.
Experimental Workflow for Preparing a Stable this compound Solution
Caption: Step-by-step process for preparing a stable this compound stock solution.
References
- 1. witschem.com [witschem.com]
- 2. afinitica.com [afinitica.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Methoxysilane Hydrolysis and Condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methoxysilanes. The following information addresses common issues related to the influence of pH on methoxysilane hydrolysis and condensation rates during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the hydrolysis and condensation of methoxysilanes?
The pH of the aqueous solution has a significant and distinct effect on both the hydrolysis of methoxy (B1213986) groups to form silanols (Si-OH) and the subsequent condensation of these silanols to form siloxane bonds (Si-O-Si). Generally, both reactions are slowest at a neutral pH of around 7. Acidic and basic conditions catalyze both processes, but to different extents.
Q2: How do acidic conditions (pH < 7) influence hydrolysis and condensation rates?
Under acidic conditions, the hydrolysis reaction is rapid. The methoxy group is protonated, making it a better leaving group and facilitating nucleophilic attack by water.[1][2][3] In contrast, the condensation rate is at its minimum around pH 4 for trisilanols.[4][5] This allows for the generation of stable silanol (B1196071) solutions with minimal self-condensation, which is often desirable for surface treatment applications.[5][6]
Q3: What is the mechanism of hydrolysis and condensation under basic conditions (pH > 7)?
In basic solutions, the hydrolysis reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.[1][2] While the hydrolysis rate is slower than in acidic conditions, the condensation reaction is significantly promoted at higher pH values.[6][7][8] This is due to the deprotonation of silanols to form more reactive silanolate anions (Si-O⁻), leading to rapid polymerization and potentially gelation.[2]
Q4: Why are my hydrolysis and condensation reactions slow at neutral pH?
At a neutral pH, both the acid-catalyzed and base-catalyzed pathways are minimized.[4][7][8] The concentration of H⁺ and OH⁻ ions is too low to effectively catalyze the reactions, resulting in very slow rates for both hydrolysis and condensation.
Q5: Can the organic substituent on the this compound affect the reaction rates?
Yes, the nature of the organic group (R-group) attached to the silicon atom can influence the reaction rates through steric and electronic effects. Electron-withdrawing groups can increase the rate of hydrolysis, while bulky groups can sterically hinder the approach of water or other silanol molecules, slowing down both hydrolysis and condensation.
Troubleshooting Guides
Problem: Incomplete Hydrolysis of this compound
-
Possible Cause: The pH of the reaction mixture is suboptimal, likely near neutral.
-
Recommended Solution: Adjust the pH of your silane (B1218182) solution. For most applications requiring silanol formation prior to surface deposition, an acidic pH (around 4-5) is recommended to accelerate hydrolysis while minimizing condensation.[9] Perform small-scale pilot experiments to determine the optimal pH for your specific this compound and substrate.
Problem: Premature Condensation and Aggregation in Solution
-
Possible Cause 1: The pH of the solution is too high (basic).
-
Recommended Solution 1: Lower the pH to acidic conditions (pH 4-5) to slow down the condensation rate.[5][6] This is particularly important if you need a stable solution of hydrolyzed silane for a period of time before application.
-
Possible Cause 2: High concentration of the this compound.
-
Recommended Solution 2: Work with more dilute solutions. Lowering the concentration of the silane can reduce the frequency of intermolecular collisions, thereby slowing the rate of condensation.
-
Possible Cause 3: Elevated temperature.
-
Recommended Solution 3: Conduct the hydrolysis and initial reaction steps at a lower temperature. While higher temperatures can increase the rate of hydrolysis, they also significantly accelerate condensation.[10]
Problem: Poor Adhesion or Inconsistent Film Formation on a Substrate
-
Possible Cause: The balance between hydrolysis and condensation is not optimized for surface reaction. If condensation in solution is too fast, the reactive silanol groups will be consumed before they can bond with the substrate surface.
-
Recommended Solution: Use a two-step approach. First, hydrolyze the this compound under acidic conditions (e.g., pH 4) to generate a solution of silanols.[5] Then, apply this solution to the substrate and, if necessary, adjust the pH or apply a heat treatment to promote condensation and covalent bonding with the surface hydroxyl groups.
Data Summary
The following table summarizes the general influence of pH on the relative rates of this compound hydrolysis and condensation.
| pH Range | Hydrolysis Rate | Condensation Rate | Dominant Species in Solution | Primary Application Focus |
| Acidic (pH < 4) | Very Fast | Slow to Moderate | Monomeric/Oligomeric Silanols | Surface functionalization, stable silanol solutions |
| Acidic (pH 4-6) | Fast | Slow (minimum around pH 4 for trisilanols) | Monomeric/Oligomeric Silanols | Surface functionalization, stable silanol solutions |
| Neutral (pH ~7) | Very Slow | Very Slow | Unhydrolyzed/Partially Hydrolyzed Silane | Long-term storage of silane solutions |
| Basic (pH > 7) | Moderate to Fast | Very Fast | Cross-linked Siloxane Networks (Polymers/Gels) | Sol-gel synthesis, particle formation |
Experimental Protocols
Monitoring this compound Hydrolysis and Condensation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for quantitatively tracking the progress of hydrolysis and condensation reactions.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound in a buffered aqueous solution (e.g., using D₂O for ¹H and ²⁹Si NMR) at the desired pH.[11]
-
NMR Acquisition: Acquire ¹H and ²⁹Si NMR spectra at regular time intervals.[11]
-
In ¹H NMR, the disappearance of the methoxy proton signal (-OCH₃) and the appearance of the methanol (B129727) proton signal (CH₃OH) can be monitored to follow hydrolysis.
-
In ²⁹Si NMR, distinct chemical shifts will be observed for the starting this compound, the partially and fully hydrolyzed silanol species, and the various condensed siloxane structures.
-
-
Data Analysis: Integrate the relevant peaks in the spectra to determine the concentration of each species over time. This data can then be used to calculate the reaction rates.
Monitoring Chemical Changes using Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to qualitatively or semi-quantitatively follow the chemical transformations during hydrolysis and condensation.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound in a suitable solvent mixture (e.g., water/ethanol) at the target pH.
-
FTIR Measurement: Record FTIR spectra of the solution over time.
-
Spectral Analysis: Monitor the disappearance of the Si-O-C stretching band (around 1080-1100 cm⁻¹) and the appearance of the Si-OH stretching band (broad peak around 3200-3600 cm⁻¹) and the Si-O-Si stretching band (around 1000-1100 cm⁻¹, often broader than the initial Si-O-C band) to track the progress of hydrolysis and condensation.[7]
Visualizations
Caption: Reaction pathways for this compound hydrolysis and condensation under acidic and basic conditions.
Caption: Generalized experimental workflow for studying the kinetics of this compound reactions.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gelest.com [gelest.com]
- 4. afinitica.com [afinitica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
removing excess or unevenly deposited methoxysilane layers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with methoxysilane layers.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of an uneven or excessively thick this compound layer?
A1: The quality of the silane (B1218182) monolayer is critically influenced by several factors. Uneven or thick layers often result from:
-
High Silane Concentration: Excessive concentration can lead to the formation of multilayers and aggregates instead of a uniform monolayer.[1][2][3]
-
Excess Water: The presence of too much water, either in the solvent or from ambient humidity, can cause the silane to hydrolyze and polymerize prematurely in the solution, leading to clumps depositing on the surface.[1][2][4]
-
Improper Substrate Preparation: Incomplete cleaning or insufficient activation (hydroxylation) of the substrate surface results in inconsistent silane bonding.[2][4]
-
Environmental Conditions: High ambient humidity and fluctuating temperatures can negatively affect the hydrolysis and condensation steps of the silanization process.[4][5]
-
Inadequate Rinsing: Failing to thoroughly rinse the substrate after deposition can leave behind physisorbed (loosely bound) silane molecules.[2][5]
-
Age of Silane Reagent: Silanes are moisture-sensitive and can degrade over time, leading to poor quality layers. It is recommended to use fresh reagent stored under anhydrous and inert conditions.[4]
Q2: What are the primary methods for removing an unwanted this compound layer?
A2: There are three main categories of methods to remove silane layers: chemical, plasma, and thermal.
-
Chemical Methods involve using solutions like potassium hydroxide (B78521) (KOH) in ethanol (B145695), Piranha solution, or other strong acids to etch away the silane.[1][6] Solvent-based strippers can also be effective.[7]
-
Plasma Treatments use ionized gas (e.g., oxygen, argon, hydrogen) to ablate or chemically alter the silane layer.[1][8][9]
-
Thermal Methods involve high temperatures, such as annealing in a furnace, to burn off the organic components of the silane layer.[6][10]
Q3: Can I simply re-coat a poorly deposited silane layer?
A3: While it might be possible to retreat the surface to try and achieve a more even coating, this is generally not recommended if the initial layer is excessively thick or aggregated.[1] The underlying unevenness can propagate through the new layer. For best results, it is advisable to completely remove the defective layer before re-processing the substrate.[1]
Q4: Will removing the silane layer damage my substrate?
A4: The potential for substrate damage depends on the removal method and the substrate material. For example, using a hydrofluoric acid (HF) dip can effectively remove silanes but will also etch silicon dioxide (SiO₂) and glass.[1] Similarly, aggressive plasma treatments or very high temperatures can alter the surface properties of sensitive substrates. It is crucial to choose a removal method compatible with your substrate material.
Troubleshooting Guide
This guide addresses specific issues you may encounter during and after the silanization process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Hazy or milky appearance on the substrate | 1. Silane aggregation in solution due to excess moisture.[11]2. Hydrolysis byproducts deposited on the surface.[11]3. Silane concentration is too high.[2] | 1. Use anhydrous solvents and perform the deposition in a controlled low-humidity environment (e.g., a glove box).[2][4]2. After deposition, perform a thorough rinsing step with an appropriate solvent (e.g., toluene, ethanol), possibly including sonication.[11]3. Reduce the silane concentration; start with a lower concentration (e.g., 0.5-2% v/v) and optimize from there.[2][12] |
| Inconsistent contact angle results | 1. Incomplete or inconsistent surface cleaning and activation.[2]2. Fluctuations in ambient humidity during deposition.[2][4]3. Non-standardized immersion time or rinsing technique.[2] | 1. Standardize your substrate cleaning protocol. Piranha solution or plasma cleaning are effective for generating a high density of surface hydroxyl groups.[2][4]2. Control the deposition environment, for instance, by using a desiccator or glove box under a nitrogen atmosphere.[2][4]3. Standardize all steps of the protocol, including immersion time, agitation, and rinsing duration.[2] |
| Coating is too thick and obscures surface nanostructures | 1. High concentration of silane and/or water in the deposition solution.[1]2. Reaction time is too long.[13] | 1. Significantly dilute the silane solution (e.g., 0.01-0.1% by volume) to reduce the deposition rate.[5]2. Reduce the reaction time; a few minutes may be sufficient for monolayer formation.[5]3. Consider vapor-phase deposition for better control over layer thickness.[4][14] |
| Poor adhesion or delamination of the coating | 1. Contamination on the substrate surface.[15]2. Byproducts from the silanization reaction interfering with covalent bonding.[11]3. Incompatible substrate material. | 1. Implement a rigorous pre-cleaning procedure. Plasma cleaning can be a highly effective final step.[15]2. Ensure thorough rinsing and drying steps are performed after deposition. A post-silanization curing or annealing step can strengthen the bond.[11]3. For challenging substrates, consider using an adhesion promoter or a different type of silane.[15] |
Comparison of Silane Removal Methods
| Method | Description | Advantages | Disadvantages | Suitable Substrates |
| KOH in Ethanol | A solution of ~5% potassium hydroxide (KOH) in dry ethanol breaks the Si-O bonds.[1] | Effective for polymerized silanes. Relatively controlled process. | Can be slow (takes about an hour).[1] The solution is caustic and must be handled with care in a fume hood. | Silicon, Glass |
| Piranha Solution | A 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).[6][10] | Highly effective at removing organic residues and silane layers. Also hydroxylates the surface for re-coating. | Extremely corrosive and reactive; requires stringent safety precautions.[4][13] | Silicon, Glass, Quartz |
| Oxygen (O₂) Plasma | Uses an energized plasma of oxygen to ash the organic part of the silane and oxidize the silicon.[1] | Fast and effective for removing organic components. Can be used for surface activation.[9] | May not cleave Si-O bonds effectively, potentially leaving a poorly structured glassy layer of SiO₂ on the surface.[1] Can damage sensitive patterns.[16] | Metals, Silicon, Glass, Ceramics |
| Hydrofluoric Acid (HF) Dip | A brief dip in a dilute HF solution. | Rapidly removes silane and silicon oxide layers. | Highly corrosive and toxic. Will etch SiO₂, glass, and other oxide-based materials, potentially damaging the substrate or its features.[1][6] | Substrates not soluble in HF (e.g., some metals, plastics) |
| Thermal Annealing / Furnace | Heating the substrate in a furnace at high temperatures. | Simple procedure. Can be effective for removing the organic components of the silane.[6][10] | Requires high temperatures which may not be suitable for all substrates. May not completely remove the silicon component. | Temperature-stable substrates like ceramics, silicon. |
Experimental Protocols
Protocol 1: Chemical Removal Using Potassium Hydroxide (KOH)
This protocol is adapted from a method suggested for removing polymerized silane layers from silicon surfaces.[1]
-
Preparation:
-
Safety: Perform all steps in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Prepare a solution of approximately 5% (w/v) potassium hydroxide (KOH) in dry ethanol.
-
-
Procedure:
-
Completely immerse the silanized substrate in the KOH/ethanol solution.
-
Allow the substrate to soak for approximately 1 hour. Gentle agitation may facilitate removal.
-
Remove the substrate from the solution using clean forceps.
-
Rinse the substrate thoroughly with ethanol to remove residual KOH and cleaved silane.
-
Rinse with deionized (DI) water.
-
Dry the substrate under a stream of high-purity nitrogen or in an oven.
-
-
Verification (Optional):
-
Characterize the surface using techniques like contact angle measurement or X-ray Photoelectron Spectroscopy (XPS) to confirm the removal of the silane layer.
-
Protocol 2: Chemical Removal Using Piranha Solution
This protocol uses a highly oxidative solution to remove organic materials.
-
Preparation:
-
EXTREME CAUTION: Piranha solution is extremely corrosive, reactive, and explosive if mixed with organic solvents. Handle with extreme care in a designated fume hood and wear heavy-duty PPE.
-
Prepare the Piranha solution by slowly and carefully adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄) in a clean glass container. Always add peroxide to acid. The mixture will become very hot.
-
-
Procedure:
-
Once the Piranha solution has been prepared, carefully immerse the substrate using Teflon forceps.
-
Allow the substrate to etch for 30-60 minutes.[4]
-
Carefully remove the substrate and rinse it extensively with large amounts of deionized (DI) water.
-
Dry the substrate under a stream of nitrogen or in an oven at 110°C.[13]
-
Protocol 3: Plasma Treatment for Silane Removal
This protocol provides a general guideline for using plasma to remove silane layers.
-
Preparation:
-
Ensure the substrate is free of any loose debris or solvent residues.
-
Place the substrate inside the chamber of a plasma cleaner.
-
-
Procedure:
-
Evacuate the chamber to the recommended base pressure.
-
Introduce the process gas (e.g., high-purity oxygen, argon). Argon is used for physical sputtering, while oxygen is used for chemical ashing.[9][17]
-
Set the process parameters. A typical starting point for oxygen plasma could be:
-
Pressure: 50-200 mTorr
-
Power: 100 W
-
Time: 1-5 minutes
-
-
Initiate the plasma. The optimal time will depend on the thickness of the silane layer and must be determined empirically.
-
After the treatment, vent the chamber and remove the substrate.
-
-
Post-Treatment:
-
The surface will be highly activated (hydrophilic). If re-silanization is not performed immediately, store the substrate in a clean, dry environment like a desiccator.
-
Visualizations
Caption: Troubleshooting logic for diagnosing uneven silanization.
Caption: Experimental workflow for silane layer removal and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pressurewashingresource.com [pressurewashingresource.com]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness of Silanization and Plasma Treatment in the Improvement of Selected Flax Fibers’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. gelest.com [gelest.com]
- 13. benchchem.com [benchchem.com]
- 14. Silanization Surface treatment process - Plasma.com [plasma.com]
- 15. advancedcoating.com [advancedcoating.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
challenges in achieving a stable methoxysilane grafting
Welcome to the Technical Support Center for methoxysilane surface modification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for achieving stable and reproducible this compound grafting. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your surface modification workflows.
Troubleshooting Guide
This guide addresses common issues encountered during this compound grafting experiments. Use the logical flow diagram below to diagnose potential problems.
Caption: Troubleshooting logic for unstable this compound grafting.
Frequently Asked Questions (FAQs)
Q1: My silanized surface shows high water contact angles initially, but they decrease over time in an aqueous solution. Why is the layer unstable?
A1: This is a classic sign of layer degradation, primarily due to the hydrolysis of siloxane (Si-O-Si) bonds that anchor the silane (B1218182) to the substrate and to adjacent silane molecules.[1][2] Several factors can contribute:
-
Incomplete Covalent Bonding: Some silane molecules may only be hydrogen-bonded to the surface, especially if the post-grafting curing step is insufficient. These are easily washed away.[1]
-
Hydrolysis: The Si-O-Si bond is susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[2][3] Even covalently attached layers can be lost over time in aqueous media.[1]
-
Amine-Catalyzed Hydrolysis: If you are using an aminosilane, the amine functionality can unfortunately catalyze the hydrolysis of the siloxane bonds, accelerating the degradation of the layer.[1]
Q2: What is the precise role of water in the grafting process? It seems to be both necessary and detrimental.
A2: You are correct; the role of water is nuanced and critical. A trace amount of water is required to initiate the reaction by hydrolyzing the methoxy (B1213986) groups (-OCH₃) on the silane to reactive silanol (B1196071) groups (-OH).[4][5][6] These silanols can then condense with hydroxyl groups on the substrate to form stable Si-O-Substrate bonds or with other silanols to form a cross-linked layer (Si-O-Si).[6][7]
However, excess water is highly detrimental. It leads to premature and uncontrolled polymerization (self-condensation) of the silane in the solution.[4] These resulting oligomers and polymers can physisorb onto the surface, creating a thick, uneven, and unstable film that is not covalently bonded to the substrate.[4][8]
Q3: How does pH affect the hydrolysis and condensation reactions?
A3: The pH of the solution significantly influences the rates of both hydrolysis and condensation.
-
Hydrolysis Rate: The rate is lowest at a neutral pH of 7. It increases significantly under both acidic and basic conditions.[7][9] Acidic conditions protonate the alkoxy groups, making them better leaving groups, which speeds up hydrolysis.[10][11]
-
Condensation Rate: Under acidic conditions, hydrolysis is generally faster than condensation.[7][11] Conversely, basic conditions significantly promote the condensation reaction.[7] Therefore, for many applications, performing the reaction under slightly acidic conditions (e.g., pH 4-5) is preferred to favor the hydrolysis step before significant self-condensation occurs in solution.[10][11]
Q4: Should I use liquid-phase or vapor-phase deposition?
A4: The choice depends on your specific requirements for layer quality and experimental setup.
-
Liquid-Phase Deposition: This is the most common method, involving immersing the substrate in a silane solution.[12] It is relatively simple but requires careful control of silane concentration and water content in the solvent to avoid aggregation.[4][12]
-
Vapor-Phase Deposition: This method involves exposing the substrate to silane vapor at elevated temperatures. It often results in a more ordered and uniform monolayer because it minimizes the solution-phase polymerization that can occur in liquid-phase methods.[13][14] However, it requires more specialized equipment.
Q5: My silane layer appears rough and aggregated under AFM. What is the cause?
A5: Surface roughness and aggregation are typically caused by the uncontrolled polymerization of silane molecules, either in the solution or on the surface.[4] The primary causes are:
-
High Silane Concentration: An excessively high concentration promotes self-condensation, leading to the formation of aggregates that deposit on the surface instead of a uniform monolayer.[4][12]
-
Excess Water: As discussed in Q2, too much water in the solvent will cause silanes to polymerize before they can properly bond to the substrate.[4]
-
Reaction Conditions: For some silanes, higher temperatures and longer reaction times can lead to rougher surfaces due to multilayer island-type growth.[4]
Data Summary Tables
Table 1: Factors Influencing this compound Grafting Stability
| Factor | Effect on Stability & Quality | Key Considerations |
| Substrate Cleaning | Critical: Inadequate cleaning leads to poor adhesion and incomplete layers.[4] | Use methods like Piranha solution, UV/Ozone, or plasma to remove contaminants and generate surface hydroxyl (-OH) groups.[15][12] |
| Water Content | Double-edged: Trace amounts are required for hydrolysis; excess causes solution polymerization.[4][5] | Use anhydrous solvents and perform reactions in a controlled (low-humidity) environment.[4][12] |
| Silane Concentration | Critical: High concentrations (>2%) often lead to unstable, physisorbed multilayers.[4][12] | Start with a low concentration (0.5-2% v/v) and optimize for your system.[12] |
| pH of Solution | Influential: Affects hydrolysis and condensation rates.[7][11] | Hydrolysis is fastest at low/high pH. Condensation is fastest at high pH. Acidic conditions often favor controlled hydrolysis.[7][10] |
| Reaction Time/Temp | Variable: Longer times/higher temps can increase grafting density but may also cause aggregation.[4][16] | Must be optimized. Typical conditions range from 1-24 hours at room temperature to 75°C.[4] |
| Post-Deposition Cure | Essential: Curing (baking) drives the formation of covalent Si-O-Si bonds.[6] | A common curing step is 110-120°C for 10-60 minutes.[4][6] |
Key Experimental Protocols & Workflows
The following diagrams and protocols outline the critical steps for achieving a stable this compound layer.
Caption: General experimental workflow for liquid-phase silanization.
General Protocol for Liquid-Phase Silanization on Silica Substrates
This protocol provides a general procedure that should be optimized for your specific application.
-
Surface Preparation (Cleaning and Activation):
-
Clean substrates by sonicating in a series of solvents (e.g., acetone, ethanol, and deionized water) to remove organic contaminants.[4]
-
Activate the surface to generate a high density of hydroxyl (-OH) groups. Common methods include immersion in fresh Piranha solution (H₂SO₄/H₂O₂ mixture; EXTREME CAUTION REQUIRED ) or treatment with an oxygen plasma cleaner.[4][12]
-
Thoroughly rinse the substrates with deionized water and dry them completely under a stream of nitrogen or in an oven at 110°C.[4]
-
-
Silanization Reaction:
-
Prepare a 0.5% to 2% (v/v) solution of the this compound in an anhydrous solvent (e.g., toluene).[12] The reaction should be performed in a sealed container under an inert atmosphere (e.g., in a glove box) to prevent contamination from atmospheric moisture.[12]
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for the desired time (e.g., 1-24 hours) at the chosen temperature (e.g., room temperature).[4]
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution.
-
Rinse them thoroughly with fresh solvent (e.g., toluene, then ethanol) to remove any unbound or loosely physisorbed silane molecules.[4]
-
Cure the substrates in an oven, typically at 110-120°C for 30-60 minutes, to drive the condensation reaction and form stable, covalent siloxane bonds.[6][13]
-
Core Chemical Pathways
The stability of the final layer is dictated by the successful completion of two key reaction steps: hydrolysis and condensation.
Caption: Chemical pathways in this compound grafting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Stability of silanols and grafted alkylsilane monolayers on plasma-activated mica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 14. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
impact of solvent choice on methoxysilane reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of solvent choice on methoxysilane reaction efficiency. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
Problem: My hydrolysis or condensation reaction is too slow.
Slow reaction rates are a common issue that can often be traced back to the solvent system, temperature, or pH.
-
Solution 1: Change or Modify Your Solvent. The solvent plays a critical role in the kinetics of both hydrolysis and condensation.
-
For Hydrolysis: Protic solvents like methanol (B129727) and ethanol (B145695) generally lead to faster hydrolysis rates compared to aprotic solvents like DMF or dioxane.[1] Methanol is often faster than ethanol.[2] If using a protic solvent, ensure it is anhydrous if you need to control the initiation of the reaction precisely.
-
For Condensation: The effect is pH-dependent. Protic solvents enhance condensation in acidic media but can decrease it in basic media.[1] Aprotic solvents show the reverse effect.[1]
-
-
Solution 2: Adjust the pH. The hydrolysis rate is slowest at a neutral pH (~7) and is significantly catalyzed by acidic or basic conditions.[3][4]
-
Under acidic conditions (pH 4-5), hydrolysis is rapid, while condensation is slower. This can be useful for preparing stable silanol (B1196071) solutions.[4][5]
-
Under basic conditions, condensation is much faster than hydrolysis.[4]
-
-
Solution 3: Increase the Temperature. Like most chemical reactions, increasing the temperature will accelerate the rate of both hydrolysis and condensation.[6][3] A moderate increase to 40-60°C can often resolve slow reaction times.[7]
Problem: I am seeing a white precipitate or oily layer form in my reaction.
The formation of a precipitate or an immiscible oily layer is a strong indicator of uncontrolled, premature self-condensation, where the hydrolyzed silane (B1218182) reacts with itself and falls out of solution.[7]
-
Solution 1: Re-evaluate Your Solvent Choice. The solvent must be able to solubilize the initial this compound, water, and the intermediate hydrolyzed species (silanols).
-
If the silane has a non-polar organic group, a less polar solvent might be needed initially, but a co-solvent like an alcohol is necessary to ensure miscibility with water.
-
The use of aprotic solvents can sometimes hinder the condensation reaction, which might be advantageous if you need to maintain a solution of hydrolyzed monomers.[7]
-
-
Solution 2: Control the Water Concentration. While water is required for hydrolysis, adding it too quickly or in too large an excess can lead to rapid, localized hydrolysis and subsequent precipitation. Ensure the water is well-dispersed in the solvent system before adding the silane.[2]
-
Solution 3: Adjust the pH. The rate of condensation is minimized around pH 4.[8] Operating in this pH range can help maintain the stability of the hydrolyzed silanols in solution and prevent premature precipitation.
-
Solution 4: Reduce Silane Concentration. High concentrations of silane can increase the likelihood of intermolecular condensation. Diluting the reaction mixture can help keep the hydrolyzed species in solution.[9]
Frequently Asked Questions (FAQs)
Q1: How does the type of solvent (protic vs. aprotic) affect the reaction?
A1: The solvent type has a significant impact on both hydrolysis and condensation steps.
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding and act as proton donors. They generally accelerate the hydrolysis reaction.[1] In acidic conditions, they also promote the condensation reaction, while in basic conditions, they can hinder it.[1]
-
Aprotic Solvents (e.g., THF, Dioxane, DMF): These solvents do not readily donate protons. Hydrolysis is typically slower in aprotic solvents.[1] They tend to slow down condensation in acidic media but can enhance it in basic conditions.[1]
Q2: Why is methanol often a faster solvent for hydrolysis than ethanol?
A2: Methanol is less sterically hindered and more polar than ethanol, which can lead to faster hydrolysis rates. For methyltriethoxysilane (MTES), the reaction rate constant was found to be five times higher in methanol than in ethanol.[10] Additionally, methoxysilanes hydrolyze 6-10 times faster than the equivalent ethoxysilanes, highlighting the impact of the alkoxy group size.[5]
Q3: Can the solvent choice influence the final structure of the polysiloxane network?
A3: Yes. The relative rates of hydrolysis and condensation, which are heavily influenced by the solvent and pH, determine the final structure.
-
Acidic conditions with protic solvents favor fast hydrolysis and slow condensation, which tends to produce less branched, more linear polymer structures.[2]
-
Basic conditions favor fast condensation of silanols, leading to more compact, highly branched, and particulate structures.[2] The solvent's ability to form hydrogen bonds can also influence the resulting particle size and surface area.[6]
Q4: My this compound is not soluble in water. What solvent should I use?
A4: This is a common challenge. A co-solvent system is typically required. Alcohols like ethanol or methanol are the most common choice as they are miscible with both water and many organosilanes.[6][11] The alcohol acts as a homogenizing agent to bring the water and the silane into the same phase so that hydrolysis can occur.[1]
Q5: Does the solvent byproduct of the reaction (e.g., methanol) affect the reaction efficiency?
A5: Yes, the alcohol produced during hydrolysis (e.g., methanol from a this compound) is a reaction byproduct. According to Le Chatelier's principle, its accumulation can slow the forward (hydrolysis) reaction.[4] This is particularly relevant in concentrated systems or enclosed reaction vessels.
Quantitative Data
The choice of solvent has a quantifiable impact on reaction rates. The data below, compiled from various studies, illustrates these differences.
Table 1: Effect of Solvent on Time for Complete Hydrolysis of Methyltrithis compound (MTMS) in an Alkaline Medium.
| Solvent | Time for Complete Disappearance of MTMS (minutes) |
| Methanol | 30 |
| Ethanol | 60 |
| Dioxane | 120 |
| DMF | >150 |
Data sourced from studies on MTMS hydrolysis in alkaline conditions.[1][6]
Table 2: Comparative Hydrolysis Rate Constants for Different Alkoxysilanes.
| Silane | Alkoxy Group | Hydrolysis Rate at pH 4 (h⁻¹) |
| Methacryloyloxymethyltrithis compound | Methoxy (B1213986) | 1.59 |
| 3-Methacryloyloxypropyltrithis compound | Methoxy | 0.117 |
| Methacryloyloxymethyltriethoxysilane | Ethoxy | 1.35 |
| 3-Methacryloyloxypropyltriethoxysilane | Ethoxy | 0.026 |
Note: Rates are highly dependent on specific reaction conditions. This data is for comparative purposes under acidic catalysis in an acetone/water co-solvent system.[12] As shown, methoxy groups are more reactive than ethoxy groups, and the organic substituent also plays a significant role.[4][13]
Experimental Protocols
Methodology for Monitoring this compound Hydrolysis by ATR-FTIR
Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is a powerful method for real-time, in-situ monitoring of hydrolysis and condensation kinetics.[1][10]
I. Materials and Equipment
-
This compound precursor (e.g., Methyltrithis compound, MTMS)
-
Anhydrous solvent (e.g., ethanol, dioxane)
-
Deionized water
-
Catalyst (e.g., 0.1 M HCl or Acetic Acid for acidic conditions; Ammonia for basic)
-
FTIR Spectrometer with a clean, dry Diamond or Germanium ATR probe
-
Reaction vessel with magnetic stirring
II. Procedure
-
System Preparation: Purge the FTIR spectrometer with dry nitrogen to minimize atmospheric interference.
-
Background Spectrum: In the reaction vessel, prepare the initial solution by mixing the chosen solvent, water, and catalyst. Immerse the ATR probe into this mixture and collect a background spectrum. This spectrum will be subtracted from the sample spectra.[1]
-
Reaction Initiation: Remove the probe, add the precise amount of this compound to the solution, and begin stirring to ensure homogeneity.
-
Data Collection: Immediately re-immerse the ATR probe and start time-resolved spectral acquisition. Collect spectra at regular intervals (e.g., every 30-60 seconds) at a resolution of 4 cm⁻¹.[1]
-
Data Analysis:
-
Apply baseline correction to all collected spectra.
-
Monitor the decrease in the absorbance of Si-O-CH₃ vibrational bands (around 1190 cm⁻¹ and 1080 cm⁻¹) to track hydrolysis.
-
Monitor the increase in the broad Si-OH band (~3700-3200 cm⁻¹) and the Si-O-Si band (~1050-1100 cm⁻¹) to track the formation of silanols and the polysiloxane network, respectively.[1]
-
Plot the normalized peak area or height against time to generate kinetic curves for the disappearance of reactants and the appearance of products.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous In Situ Monitoring of Trithis compound Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. afinitica.com [afinitica.com]
- 12. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating Methoxysilane Grafting: A Comparison of Surface Analysis Techniques
For researchers, scientists, and drug development professionals working with surface modification, the successful grafting of methoxysilanes is a critical step. Validating the presence and quality of these silane (B1218182) layers is essential for ensuring the desired surface properties, such as hydrophobicity, biocompatibility, or the covalent attachment of subsequent molecules. Contact angle goniometry is a widely used technique for this purpose, offering a rapid and straightforward assessment of surface wettability. However, a comprehensive validation often requires a multi-faceted approach, employing a range of analytical techniques to gain a complete understanding of the modified surface.
This guide provides an objective comparison of contact angle goniometry with other key surface analysis techniques—X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), and Atomic Force Microscopy (AFM)—for the validation of methoxysilane grafting. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate techniques for your research needs.
Comparing the Tools: A Quantitative Overview
The choice of analytical technique depends on the specific information required, from a simple change in surface energy to a detailed chemical analysis and topographical mapping. The following table summarizes the key quantitative parameters of each technique in the context of this compound grafting validation.
| Technique | Information Provided | Typical Quantitative Output for this compound Grafting | Key Advantages | Limitations |
| Contact Angle Goniometry | Surface wettability and surface free energy. | Water Contact Angle (WCA): 60-115° for various aminosilanes on Al2O3[1]; Static contact angle of ~72° for MPTS SAMs[2]. | Simple, rapid, and cost-effective assessment of successful grafting. | Indirect method; does not provide direct chemical or topographical information. Sensitive to surface contamination and roughness. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states of the top 1-10 nm. | Atomic concentration (at%), layer thickness (e.g., 0.5-1.0 nm for MPTMS)[3], grafting density (2-4 molecules/nm²)[4]. | Provides direct evidence of silane presence and covalent bonding (Si-O-Substrate). Quantitative without standards for relative composition. | Requires high vacuum. May not provide absolute quantification without standards. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Detailed elemental and molecular information from the top 1-2 nm. | Identification of characteristic molecular fragments of the this compound. Can generate chemical maps and depth profiles. | Extremely high surface sensitivity. Can distinguish between different silanes and identify contaminants. Can be used to create molecular maps of the surface.[5][6] | Typically qualitative or semi-quantitative. Requires high vacuum and can be destructive in dynamic mode. Complex data interpretation. |
| Atomic Force Microscopy (AFM) | High-resolution 3D surface topography and roughness. | Root Mean Square (RMS) surface roughness (e.g., ~0.6 nm for MPTS SAMs)[2], visualization of islands or monolayer formation[7]. | Provides direct visualization of the surface at the nanoscale. Can assess the uniformity and quality of the silane layer. | Does not provide chemical information. The tip can potentially damage soft silane layers. |
In-Depth Experimental Protocols
Reproducible and reliable data are paramount in surface analysis. Below are detailed protocols for each of the key techniques discussed.
Contact Angle Goniometry
Objective: To measure the change in surface wettability after this compound grafting, providing an initial validation of the modification.
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera
-
Precision liquid dispensing system (e.g., automated syringe pump)
-
High-purity deionized water
-
Silane-grafted substrate and a corresponding unmodified control substrate
-
Clean, flat sample stage
Protocol:
-
Sample Preparation: Ensure the silane-grafted and control substrates are clean and free of any contaminants. Handle samples with clean tweezers to avoid transferring oils from the skin.
-
Instrument Setup: Place the substrate on the sample stage. Adjust the lighting and focus of the camera to obtain a sharp image of the substrate's baseline.
-
Droplet Deposition: Using the precision dispensing system, gently deposit a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.
-
Image Capture and Analysis: Immediately after the droplet stabilizes, capture a high-resolution image. The software will then analyze the image to determine the contact angle at the three-phase (solid-liquid-gas) interface.
-
Measurements: Perform measurements at multiple locations on the surface to ensure statistical relevance and account for any potential heterogeneity.
-
Data Interpretation: A significant increase in the water contact angle compared to the unmodified control substrate indicates a successful hydrophobic modification, which is characteristic of many this compound grafts.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To obtain elemental and chemical state information to confirm the covalent attachment and composition of the this compound layer.
Materials and Equipment:
-
XPS instrument with a monochromatic X-ray source (e.g., Al Kα)
-
High-vacuum chamber
-
Electron energy analyzer
-
Sample holder
-
Silane-grafted substrate
Protocol:
-
Sample Preparation: Mount the silane-grafted substrate onto a clean sample holder using compatible, vacuum-stable clips or tape.
-
Instrument Setup: Introduce the sample holder into the high-vacuum analysis chamber.
-
Survey Scan: Perform a survey scan over a broad binding energy range to identify all elements present on the surface. Look for the presence of silicon (Si 2p), carbon (C 1s), and oxygen (O 1s), and any unique elements from the silane's functional group (e.g., nitrogen for aminosilanes).
-
High-Resolution Scans: Acquire high-resolution scans for the elemental regions of interest (e.g., Si 2p, C 1s, O 1s).
-
Data Analysis:
-
Elemental Quantification: Determine the atomic concentrations of the detected elements. An increase in the Si and C signals, along with the specific functional group element, confirms the presence of the silane.
-
Chemical State Analysis: Deconvolute the high-resolution spectra to identify different chemical states. For example, the Si 2p spectrum can be analyzed to distinguish between the silicon in the underlying substrate (e.g., SiO₂) and the silicon in the silane layer (R-Si-O). The presence of the latter confirms covalent grafting.[3]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Objective: To obtain detailed molecular information from the outermost surface to confirm the identity and distribution of the grafted this compound.
Materials and Equipment:
-
ToF-SIMS instrument with a pulsed primary ion source (e.g., Bi₃⁺)
-
High-vacuum chamber
-
Time-of-flight mass analyzer
-
Sample holder
-
Silane-grafted substrate
Protocol:
-
Sample Preparation: Mount the substrate on a clean sample holder.
-
Instrument Setup: Introduce the sample into the high-vacuum analysis chamber.
-
Static SIMS Analysis: In static mode, a very low primary ion dose is used to ensure that the surface is not significantly damaged, providing information about the intact molecular species on the surface.
-
Data Acquisition: Acquire positive and negative secondary ion mass spectra from the surface.
-
Data Analysis:
-
Mass Spectra Interpretation: Identify characteristic fragment ions of the specific this compound used. This provides a molecular fingerprint confirming its presence.
-
Chemical Mapping (Optional): The primary ion beam can be rastered across the surface to generate chemical maps, visualizing the spatial distribution of the grafted silane and assessing the uniformity of the coating.[5]
-
Depth Profiling (Optional, Dynamic Mode): By using a higher ion dose or a separate sputtering ion source, the material can be slowly removed, and the composition can be analyzed as a function of depth. This can provide information on the thickness of the silane layer.
-
Atomic Force Microscopy (AFM)
Objective: To visualize the surface topography at the nanoscale and quantify the surface roughness to assess the quality and uniformity of the this compound graft.
Materials and Equipment:
-
Atomic Force Microscope
-
Sharp AFM tips (e.g., silicon or silicon nitride)
-
Sample mounting pucks
-
Image analysis software
-
Silane-grafted substrate
Protocol:
-
Sample Preparation: Securely mount the substrate onto a sample puck.
-
Instrument Setup: Mount the AFM tip in the instrument and align the laser onto the cantilever.
-
Imaging Mode Selection: Choose an appropriate imaging mode. Tapping mode (or intermittent contact mode) is often preferred for soft organic layers like silanes to minimize sample damage.
-
Image Acquisition:
-
Approach the tip to the surface.
-
Optimize imaging parameters such as scan size, scan rate, and feedback gains to obtain a high-quality image.
-
Scan the desired area of the surface.
-
-
Data Analysis:
-
Topographical Visualization: Analyze the 3D images to observe the surface morphology. This can reveal whether the silane has formed a uniform monolayer, aggregates, or islands.[7]
-
Roughness Analysis: Use the software to calculate the root mean square (RMS) roughness of the surface. A smooth, uniform surface is often indicative of a well-formed self-assembled monolayer.
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved in selecting the appropriate analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for validating this compound grafting.
Caption: Logical guide for selecting surface analysis techniques.
Conclusion
Validating this compound grafting is a critical quality control step in many research and development applications. While contact angle goniometry provides a valuable and accessible initial assessment of a successful surface modification, a comprehensive understanding of the grafted layer is best achieved through a combination of analytical techniques. XPS offers definitive proof of elemental composition and covalent bonding, ToF-SIMS provides unparalleled surface molecular sensitivity, and AFM allows for the direct visualization of the surface at the nanoscale. By understanding the strengths and limitations of each technique, researchers can select the most appropriate methods to confidently validate their surface modifications and proceed with their downstream applications.
References
- 1. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 2. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Determination of contact angles, silane coverage, and hydrophobicity heterogeneity of methylated quartz surfaces using ToF-SIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
Decoding Surface Energy: A Comparative Guide to Organo-Methoxysilanes
For researchers, scientists, and professionals in drug development, the ability to precisely control surface properties is paramount. Organo-methoxysilanes are a versatile class of compounds widely used for surface modification, enabling the tuning of characteristics like hydrophobicity, adhesion, and biocompatibility. A critical parameter governing these properties is surface energy. This guide provides an objective comparison of the surface energy of various organo-methoxysilanes, supported by experimental data, to inform material selection and experimental design.
The functionality of an organo-methoxysilane is primarily determined by its organic substituent. This guide will explore how variations in this organic group, specifically alkyl chain length and fluorination, impact the resulting surface energy of a treated substrate. Generally, longer alkyl chains and the presence of fluorine atoms lead to surfaces with lower free energy, resulting in increased hydrophobicity.[1][2]
Comparative Analysis of Surface Properties
The following table summarizes the impact of different organo-methoxysilanes on the wettability and surface energy of various substrates. The water contact angle (WCA) is a primary indicator of hydrophobicity—a higher WCA corresponds to lower surface energy and greater water repellency.
| Organo-methoxysilane | Organic Group (Abbreviation) | Substrate | Water Contact Angle (WCA) (°) | Surface Free Energy (SFE) (mN/m) |
| Methyltrimethoxysilane | C1 (MTMS) | Silica Nanoparticles, Glass | ~0° (Hydrophilic) | High |
| Octyltrithis compound | C8 (OTMS) | Silica Nanoparticles, Glass | 140.7 ± 1.2° to 150.6 ± 6.6° | Low |
| Hexadecyltrithis compound | C16 (HDTMS) | Glass | Decrease from C8 | Increase from C8 |
| 1H,1H,2H,2H-Perfluorodecyltrithis compound | Fluorinated Alkyl (FAS-17) | Aluminum | 175° | Very Low |
| Non-fluorinated hybrid | –CH₂– and –CH₃ groups | PET foil | 103° | - |
| Fluorinated hybrid (longest chain) | Perfluorododecyl group | PET foil | >103° | 10.78 |
Note: The surface energy of coatings with long alkyl chains like HDTMS (C16) can increase compared to C8 due to disordered molecular packing on the surface.[3][4]
The Science of Measurement: Experimental Protocols
The quantitative data presented in this guide is typically obtained through contact angle goniometry and calculated using established theoretical models. The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely accepted technique for determining the surface free energy of a solid.[5]
Experimental Protocol: Surface Free Energy Determination via OWRK Method
This protocol outlines the steps to determine the surface free energy of a surface modified with organo-methoxysilanes.
1. Materials & Equipment:
- Substrates: Silicon wafers, glass slides, or other relevant materials.
- Cleaning Agents: Piranha solution (3:1 H₂SO₄:H₂O₂ - Caution: Extremely corrosive ), deionized water, ethanol, acetone.
- Organo-methoxysilanes: A selection of silanes with varying organic groups (e.g., Methyltrithis compound, Octyltrithis compound, a fluorinated silane).
- Solvent: Anhydrous toluene (B28343) or ethanol.
- Test Liquids: At least two liquids with known polar and dispersive surface tension components (e.g., deionized water and diiodomethane).[6][7]
- Equipment: Contact angle goniometer, spin coater or deposition vessel, oven, ultrasonic bath.
2. Substrate Preparation:
- Clean substrates by sonicating sequentially in acetone, ethanol, and deionized water to remove organic contaminants.
- For silica-based substrates, activate the surface by creating hydroxyl (-OH) groups. This can be done using a piranha solution or oxygen plasma treatment.
- Rinse thoroughly with deionized water and dry with nitrogen gas.
3. Silanization Procedure (Solution-Phase Deposition):
- Prepare a dilute solution (e.g., 1-2% v/v) of the chosen organo-methoxysilane in an anhydrous solvent like toluene.
- Immerse the cleaned and activated substrates in the silane (B1218182) solution. The reaction proceeds as the methoxy (B1213986) groups hydrolyze and form covalent bonds with the surface hydroxyl groups.
- Allow the reaction to proceed for a set time (e.g., 1-2 hours) at a controlled temperature.
- Remove the substrates and rinse thoroughly with the solvent to remove any unbound silane molecules.
- Cure the coated substrates in an oven (e.g., at 110-120°C for 1 hour) to promote the formation of a stable, cross-linked siloxane network.[8]
4. Contact Angle Measurement:
- Using a goniometer, carefully dispense a droplet of a known volume of the first test liquid (e.g., water) onto the silanized surface.
- Measure the static contact angle at the three-phase (solid-liquid-vapor) interface.[7]
- Repeat the measurement at multiple locations on the surface to ensure statistical validity.
- Thoroughly clean and dry the surface before repeating the procedure with the second test liquid (e.g., diiodomethane).
5. Surface Free Energy Calculation (OWRK Method):
- The OWRK method partitions the total surface free energy (γs) into a dispersive component (γsᴰ) and a polar component (γsᴾ).[5][9]
- The relationship is described by the equation: (1 + cosθ)γl = 2(γsᴰγlᴰ)¹/² + 2(γsᴾγlᴾ)¹/² where θ is the measured contact angle, and γl, γlᴰ, and γlᴾ are the known total, dispersive, and polar components of the test liquid's surface tension.
- By measuring the contact angles of two different liquids, a system of two linear equations is created, which can be solved for the two unknowns: γsᴰ and γsᴾ.[7][10]
- The total surface free energy of the solid is the sum of its dispersive and polar components: γs = γsᴰ + γsᴾ.[6]
Visualizing the Structure-Property Relationship
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Organosilane Structures on Mineral Surface Energy and Wettability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]
- 6. plasticsdecorating.com [plasticsdecorating.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. biolinscientific.com [biolinscientific.com]
- 10. kt.dtu.dk [kt.dtu.dk]
A Researcher's Guide to Quantitative Analysis of Methoxysilane Surface Coverage
For researchers, scientists, and drug development professionals, the precise characterization of methoxysilane surface coverage is critical for ensuring the quality, efficacy, and reliability of functionalized materials. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your specific application.
The successful modification of surfaces with methoxysilanes is fundamental in a wide range of applications, from biocompatible coatings on medical implants to adhesion promoters in advanced materials. The extent and uniformity of the silane (B1218182) layer directly influence the final properties of the material. Therefore, accurate quantitative analysis of the surface coverage is not just a matter of quality control but a crucial step in the research and development process.
This guide explores and compares several widely used surface analysis techniques: X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), Contact Angle Goniometry, and Spectroscopic Ellipsometry. Each method offers unique insights into the modified surface, and the optimal choice depends on the specific information required, such as elemental composition, surface topography, wettability, or layer thickness.
Comparative Analysis of Quantitative Techniques
The selection of an analytical technique for quantifying this compound surface coverage should be guided by the specific research question. The following table summarizes the key quantitative outputs and characteristics of the most common methods.
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) [1][2] | Elemental composition, chemical states, and layer thickness.[1][2] | Atomic concentration (at%), areal density (~3 molecules/nm²), layer thickness (0.5-1.0 nm).[1][3] | No | High surface sensitivity, provides chemical bonding information.[1] | Requires high vacuum, may not provide absolute quantification without standards.[1] |
| Atomic Force Microscopy (AFM) [2] | Surface topography and roughness at the nanoscale.[2] | Root Mean Square (RMS) roughness, feature height and width. | No | High-resolution 3D imaging, can be used to visualize islands or aggregates of silane.[4] | Can be susceptible to tip-sample artifacts, does not provide chemical information directly. |
| Contact Angle Goniometry [2] | Surface wettability (hydrophobicity/hydrophilicity).[1][2] | Static, advancing, and receding contact angles (e.g., >90° for a hydrophobic surface).[1] | No | Simple, rapid, and cost-effective for assessing changes in surface chemistry.[1] | An indirect measure of coverage, sensitive to surface contamination and roughness.[1] |
| Spectroscopic Ellipsometry [2] | Film thickness and refractive index.[2] | Layer thickness with sub-nanometer precision.[5][6] | No | Non-destructive, highly accurate for thin, transparent films.[5] | Requires a reflective substrate and an optical model for data analysis.[2] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable results. Below are methodologies for the key experiments discussed in this guide.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for determining the elemental composition and chemical bonding states at the surface.[1]
Instrumentation: An XPS system equipped with a monochromatic X-ray source (e.g., Al Kα) and a hemispherical electron energy analyzer.[1]
Protocol:
-
Sample Preparation: Securely mount the silanized substrate on a sample holder, ensuring the surface is free from handling-induced contaminants.[1]
-
System Evacuation: Introduce the sample into the analysis chamber and evacuate to ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar).[1]
-
Survey Scan: Acquire a survey spectrum over a broad binding energy range to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s, and N 1s for aminosilanes).
-
Data Analysis: Calculate atomic percentages from the peak areas of the high-resolution spectra, corrected for their respective relative sensitivity factors.[2]
Atomic Force Microscopy (AFM)
AFM provides topographical information at the nanoscale, allowing for the visualization of the silane layer's morphology.[2]
Instrumentation: An atomic force microscope operating in tapping mode to minimize sample damage.
Protocol:
-
Sample Mounting: Fix the silanized substrate onto a sample puck using double-sided adhesive.
-
Tip Selection: Choose a silicon cantilever with a sharp tip appropriate for high-resolution imaging.
-
Imaging Parameters: Set the scan size, scan rate, and feedback gains to optimize image quality.
-
Image Acquisition: Engage the tip with the surface and acquire topography and phase images.
-
Data Analysis: Use the AFM software to measure surface roughness (e.g., Ra, Rq) and analyze the dimensions of any observed features.[4]
Contact Angle Goniometry
This technique provides a rapid assessment of the change in surface energy following silanization.[1]
Instrumentation: A contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.[1]
Protocol:
-
Sample Placement: Place the silanized substrate on the sample stage.[1]
-
Droplet Dispensing: Carefully dispense a small droplet (typically 2-5 µL) of a probe liquid (e.g., deionized water) onto the surface.[7]
-
Image Capture: As soon as the droplet stabilizes, capture a high-resolution image of the droplet profile.[1][7]
-
Angle Measurement: Use the goniometer's software to analyze the captured image and determine the contact angle at the three-phase contact point.[7] To ensure statistical relevance, perform measurements at multiple locations on the substrate.[7]
Spectroscopic Ellipsometry
Ellipsometry is a non-destructive optical technique ideal for measuring the thickness of thin, transparent films on reflective substrates.[1]
Instrumentation: A spectroscopic ellipsometer.[1]
Protocol:
-
Substrate Characterization: First, measure the optical properties (refractive index n and extinction coefficient k) of the bare substrate.[1]
-
Sample Measurement: Measure the ellipsometric angles (Psi and Delta) for the silane-treated substrate over a range of wavelengths and angles of incidence.
-
Optical Modeling: Develop an optical model consisting of the substrate and a layer representing the silane film. Assume a refractive index for the silane layer (a typical value for silane films is ~1.45-1.5).[1]
-
Data Fitting: Fit the model to the experimental data by varying the thickness of the silane layer until the best fit is achieved.
Visualizing Experimental Workflows and Relationships
Understanding the logical flow of experiments and the relationship between different analytical techniques is crucial for a comprehensive surface characterization strategy.
The diagram above illustrates a typical experimental workflow, starting from substrate preparation to a multi-faceted surface analysis approach. An initial, rapid assessment using a technique like contact angle goniometry can provide immediate feedback on the success of the silanization process. This is often followed by more detailed quantitative and morphological characterization to gain a deeper understanding of the surface layer.
This second diagram highlights the direct relationships between the desired surface property and the most suitable analytical technique. While some techniques can provide secondary information (e.g., XPS can give an estimate of layer thickness), this visualization emphasizes the primary strength of each method, guiding the researcher to the most efficient analytical path.
References
A Researcher's Guide to Confirming Methoxysilane Monolayer Quality: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quality of a methoxysilane monolayer is paramount for the success of surface functionalization, bioconjugation, and device fabrication. This guide provides a comparative analysis of key techniques used to verify the integrity, uniformity, and chemical characteristics of these critical surface modifications. We present supporting experimental data, detailed protocols, and a visual workflow to aid in the selection and implementation of the most appropriate analytical methods.
The formation of a well-ordered, dense, and chemically consistent this compound monolayer is the foundation for a multitude of applications, from immobilizing DNA probes to creating biocompatible coatings on medical implants. Verifying the quality of this monolayer is a critical step that can save significant time and resources by preventing the use of improperly functionalized surfaces in downstream experiments. This guide compares Atomic Force Microscopy (AFM) with other widely used surface analysis techniques: Contact Angle Goniometry, Ellipsometry, and X-ray Photoelectron Spectroscopy (XPS).
Comparative Analysis of Surface Characterization Techniques
Each analytical technique offers unique insights into the properties of a this compound monolayer. While AFM provides direct visualization of surface topography and roughness at the nanoscale, other methods offer complementary information regarding surface chemistry, thickness, and wettability. The choice of technique, or combination of techniques, will depend on the specific quality parameters of interest.
| Technique | Parameter Measured | Typical Values for High-Quality this compound Monolayer | Advantages | Limitations |
| Atomic Force Microscopy (AFM) | Surface Topography, Roughness (Ra), Phase Imaging | Ra < 0.5 nm for a uniform monolayer.[1][2][3] | High-resolution 3D imaging, non-destructive, can be performed in various environments (air, liquid).[4] | Can be sensitive to tip contamination, scan speed can be slow, does not provide direct chemical information. |
| Contact Angle Goniometry | Static Water Contact Angle (WCA), Surface Free Energy | WCA: 60°-80° for many functionalized silanes.[1][2] | Simple, rapid, and cost-effective method to assess surface hydrophobicity and cleanliness.[5][6] | Indirect measure of monolayer quality, sensitive to surface contamination and roughness.[6] |
| Ellipsometry | Film Thickness | 0.5 - 2.0 nm for a monolayer.[1][7][8] | Highly accurate and precise for measuring thin film thickness, non-destructive.[7][9] | Model-dependent, requires a reflective substrate, provides an average thickness over the measurement spot.[7] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition, Chemical State, Film Purity | Presence of Si, C, O, and N (for aminosilanes) in expected ratios. High-resolution scans confirm chemical bonding.[1][10][11] | Provides quantitative elemental and chemical state information, highly surface-sensitive.[12] | Requires high vacuum, potential for X-ray induced damage, provides an average composition over the analysis area. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data. Below are summarized methodologies for the key experiments discussed.
Atomic Force Microscopy (AFM)
-
Sample Preparation: The this compound-coated substrate is rinsed with an appropriate solvent (e.g., toluene, ethanol) to remove any unbound silanes and then dried with a stream of inert gas (e.g., nitrogen or argon).
-
Instrument Setup: An AFM (e.g., Bruker Icon, NT-MDT Solver Pro) is used in tapping mode to minimize sample damage.[3] A high-resolution silicon probe is selected.
-
Imaging: The surface is scanned over various areas (e.g., 1 µm x 1 µm) to assess large-scale uniformity and smaller areas for high-resolution imaging of the monolayer structure.
-
Data Analysis: The AFM software is used to calculate the root-mean-square (Ra) roughness and to visualize the surface topography in 3D.
Contact Angle Goniometry
-
Sample Preparation: The coated substrate is placed on the goniometer stage.
-
Droplet Deposition: A small droplet (e.g., 3 µL) of deionized water is gently deposited onto the surface using a calibrated syringe.[13]
-
Measurement: The angle formed at the liquid-solid-vapor interface is captured by a camera and measured using the instrument's software. Measurements are typically repeated at multiple locations on the surface to ensure statistical significance.[13]
Ellipsometry
-
Sample Preparation: A clean, reflective substrate (e.g., silicon wafer) is required for accurate measurements. The silanized substrate is placed on the ellipsometer stage.
-
Instrument Setup: A spectroscopic ellipsometer is used to measure the change in polarization of light reflected from the sample surface over a range of wavelengths.
-
Modeling: An optical model, typically consisting of the substrate (e.g., Si), a native oxide layer (e.g., SiO2), and the silane (B1218182) monolayer, is constructed. The thickness and refractive index of the monolayer are determined by fitting the model to the experimental data.[7]
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: The sample is mounted on a sample holder and introduced into the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: A wide energy range scan is performed to identify all the elements present on the surface.
-
High-Resolution Scans: Detailed scans of the core levels of interest (e.g., C 1s, Si 2p, O 1s, N 1s) are acquired to determine the chemical states and bonding environments of the elements.[1][11]
-
Data Analysis: The peak areas are quantified to determine the elemental composition. The binding energies of the peaks are used to identify the chemical states.
Visualizing the AFM Analysis Workflow
The following diagram illustrates the logical workflow for assessing this compound monolayer quality using Atomic Force Microscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. mdmf.hkust.edu.hk [mdmf.hkust.edu.hk]
- 6. brighton-science.com [brighton-science.com]
- 7. details | Park Systems [parksystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Advanced XPS characterization: XPS-based multi-technique analyses for comprehensive understanding of functional materials - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QM00969A [pubs.rsc.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
A Researcher's Guide to XPS Characterization of Methoxysilane Functionalized Surfaces
For researchers, scientists, and drug development professionals, understanding the surface chemistry of functionalized materials is paramount. This guide provides a comparative overview of X-ray Photoelectron Spectroscopy (XPS) characterization of surfaces functionalized with common methoxysilanes, supported by experimental data and detailed protocols.
The ability to tailor surface properties using methoxysilanes is a cornerstone of modern materials science, with applications ranging from biocompatible coatings on medical implants to adhesion promoters in advanced composites. X-ray Photoelectron Spectroscopy (XPS) stands out as a powerful surface-sensitive technique to verify and quantify the success of such functionalizations.[1][2] This guide delves into the practical aspects of XPS analysis for these modified surfaces, offering a comparison of different methoxysilane treatments and a clear methodology for interpreting the resulting data.
Comparative Analysis of this compound Functionalized Surfaces
The choice of this compound and functionalization protocol significantly impacts the resulting surface chemistry. Below is a comparison of surfaces functionalized with (3-Mercaptopropyl)trithis compound (MPTMS) and (3-Aminopropyl)triethoxysilane (APTES), two widely used methoxysilanes for introducing thiol and amine functionalities, respectively.
| Parameter | MPTMS Functionalized Gold[1][3][4] | MPTMS + APTES Grafted Gold[1][3][4] |
| Primary Elements Detected by XPS | C, O, Si, S, Au | C, O, Si, S, N, Au |
| Atomic Concentration (at%) | ||
| C 1s | Variable, depends on layer integrity | Variable, depends on layer integrity |
| O 1s | Present from siloxane network and substrate | Increased intensity due to more Si-O bonds |
| Si 2p | Present | Increased intensity |
| S 2p | Present | Present |
| N 1s | Absent | ~5 at% |
| High-Resolution Spectra (Binding Energy in eV) | ||
| Si 2p | ~102 eV | Shift to higher binding energy (~+0.4 eV) |
| S 2p | ~163 eV | Shift to higher binding energy (~+0.4 eV) |
| N 1s | N/A | ~400 eV (attributed to C-amine/protonated amine)[5] |
| Layer Thickness (nm) | ~0.5 nm | ~1.0 nm |
| Key Stoichiometric Ratios | Si 2p : S 2p ratio of 1.5:1, S:N ratio of 2:1 |
Table 1: Comparison of XPS Data for MPTMS and MPTMS + APTES Functionalized Gold Surfaces. This table summarizes the key differences observed in the XPS analysis of gold surfaces functionalized with MPTMS and a subsequent grafting of APTES. The data indicates the successful grafting of APTES, evidenced by the appearance of the N 1s signal and shifts in the Si 2p and S 2p core level spectra. The stoichiometric ratios suggest a complex grafting mechanism where one APTES molecule may react with two MPTMS molecules.[1][2][3][4]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for achieving consistent surface functionalizations.
MPTMS Functionalization of Gold Surfaces
-
Substrate Preparation: Use freshly cleaved, ideally flat gold surfaces to ensure a clean, carbon-free starting point.[3][4]
-
Silanization Solution: Prepare a 10% (v/v) solution of (3-Mercaptopropyl)trithis compound (MPTMS) in ethanol (B145695).
-
Immersion: Immerse the gold substrates in the MPTMS solution for 1 hour at room temperature.[1]
-
Rinsing: After immersion, rinse the functionalized substrates thoroughly with ethanol to remove any unbound silane (B1218182) molecules.[1]
-
Drying: Dry the substrates under a stream of inert gas (e.g., nitrogen or argon).
Grafting of APTES onto MPTMS Functionalized Surfaces
-
Grafting Solution: Prepare a 7.5 mM solution of (3-Aminopropyl)triethoxysilane (APTES) in a mixture of 96% ethanol and 20% ammonia.[1]
-
Immersion: Immerse the MPTMS-functionalized gold substrates (M-Gold) into the APTES solution for 1 hour. The outward-facing Si-O groups on the MPTMS layer react with the Si-O groups of APTES.[1]
-
Rinsing: Following the grafting reaction, immerse the samples in ethanol for 1 hour to remove non-grafted APTES.[1]
-
Drying: Dry the final functionalized substrates (A-Gold) under a stream of inert gas.
XPS Analysis Protocol
-
Instrumentation: Utilize an XPS system equipped with a monochromatic Al Kα X-ray source.
-
Survey Scan: Acquire a survey spectrum to identify all elements present on the surface.
-
High-Resolution Scans: Obtain high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Si 2p, S 2p, N 1s).
-
Data Analysis:
-
Background Subtraction: Apply a suitable background model, such as the Tougaard background, especially for polymer substrates.[1]
-
Peak Fitting and Deconvolution: Fit the high-resolution spectra with appropriate component peaks to identify different chemical states. For example, the C 1s spectrum can be deconvoluted to identify C-C/C-H, C-O, and C=O species.[6][7][8] The Si 2p spectrum can distinguish between Si-C, Si-O, and O-Si-O environments.[8][9]
-
Quantification: Calculate atomic concentrations from the peak areas using appropriate sensitivity factors.
-
Visualizing the Workflow and Data Interpretation
To better illustrate the experimental and analytical processes, the following diagrams are provided.
The deconvolution of high-resolution XPS spectra is a critical step in understanding the chemical environment of the functionalized surface.
Conclusion
XPS is an indispensable tool for the detailed characterization of this compound functionalized surfaces. By combining survey scans with high-resolution spectral analysis and careful deconvolution, researchers can gain valuable insights into the elemental composition, chemical bonding states, and overall quality of the functional layer. The provided protocols and comparative data serve as a foundational guide for scientists and professionals working to develop and analyze novel functional materials. The successful and reproducible functionalization of surfaces is a critical step in many advanced applications, and XPS provides the necessary analytical rigor to ensure the desired surface chemistry is achieved.
References
- 1. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces | Semantic Scholar [semanticscholar.org]
- 4. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Measuring Methoxysilane Film Thickness: Ellipsometry vs. Alternative Techniques
The precise characterization of methoxysilane thin films is critical for researchers, scientists, and drug development professionals, as the film's thickness directly influences its chemical and physical properties, such as wettability, adhesion, and biocompatibility. Spectroscopic ellipsometry stands out as a powerful non-destructive optical technique for this purpose. This guide provides an objective comparison between spectroscopic ellipsometry and other common methods, supported by experimental data, to aid in selecting the most appropriate technique for your research needs.
Spectroscopic Ellipsometry: A Premier Technique for Thin Film Analysis
Spectroscopic ellipsometry is an optical measurement technique that analyzes the change in polarization of light upon reflection from a thin film.[1] This change is quantified by two parameters, Psi (Ψ) and Delta (Δ), which are the amplitude ratio and phase difference between the p- and s-polarized light components, respectively.[2] By measuring Ψ and Δ over a range of wavelengths, a model can be constructed to determine the film's thickness and its optical constants (refractive index and extinction coefficient).[3]
Advantages:
-
High Sensitivity: Ellipsometry is exceptionally sensitive to very thin films, capable of measuring thicknesses from sub-nanometer to a few microns.[4] This makes it ideal for characterizing monolayer and multilayer silane (B1218182) films.[5]
-
Non-destructive: As a purely optical method, it does not damage the sample, allowing for further analysis or use.[5]
-
Rich Information: It provides both the thickness and the optical constants of the film simultaneously.[6]
Limitations:
-
Model Dependence: The accuracy of the results relies on an appropriate optical model of the sample structure.[1]
-
Parameter Correlation: For very thin films (<10 nm), the thickness and refractive index can be correlated, making it challenging to determine both uniquely from a single measurement.[7] This can be overcome using techniques like immersion ellipsometry.[7]
Alternative Techniques for Thickness Measurement
While powerful, ellipsometry is not the only method available. Other techniques offer distinct advantages and are suited for different experimental constraints.
-
Atomic Force Microscopy (AFM): This technique uses a sharp tip to scan the surface and create a high-resolution 3D topographical map. To measure film thickness, a step is created by scratching the film down to the substrate, and the height difference is measured.[8][9] AFM is invaluable for visualizing surface morphology and roughness at the nanoscale.[10]
-
X-ray Reflectometry (XRR): XRR measures the intensity of X-rays reflected at grazing angles from a surface.[11] The resulting interference pattern (Kiessig fringes) is used to determine the film's thickness, density, and surface/interface roughness.[12][13] A key advantage of XRR is that it does not require prior knowledge of the material's optical properties.[14]
-
Stylus Profilometry: Similar to AFM, profilometry involves moving a stylus across a step created in the film to measure its height.[15] It is a relatively fast and simple method but is destructive and generally has lower vertical and lateral resolution compared to AFM.[16]
Quantitative Comparison of Measurement Techniques
The following table summarizes the key performance characteristics of each technique for measuring thin film thickness.
| Feature | Spectroscopic Ellipsometry | Atomic Force Microscopy (AFM) | X-ray Reflectometry (XRR) | Stylus Profilometry |
| Principle | Change in light polarization | Surface topography mapping | Grazing-incidence X-ray reflection | Mechanical stylus tracing |
| Typical Thickness Range | < 1 nm to a few µm[4] | ~1 nm to 10 µm | 2 nm to 200 nm[17] | ~10 nm to >1 mm |
| Accuracy | High (~0.1 nm) | High (~0.1 nm) | High (~0.2 nm)[17] | Moderate |
| Destructive? | No | Yes (requires a scratch)[9] | No | Yes (requires a scratch)[15] |
| Information Provided | Thickness, Optical Constants, Roughness[3] | 3D Topography, Roughness, Thickness | Thickness, Density, Roughness[14] | 2D Profile, Thickness |
| Substrate Requirement | Optically smooth, reflective | Any | Very smooth (e.g., silicon wafers, glass)[17] | Hard enough to withstand scratching |
| Key Advantage | Non-destructive, high sensitivity to ultrathin films | High spatial resolution, direct height measurement | No need for optical constants, measures "buried" interfaces[14] | Fast and relatively simple |
| Key Limitation | Requires an optical model, parameter correlation[1][7] | Destructive, small scan area | Requires very smooth surfaces, complex data fitting[14] | Destructive, lower resolution |
Experimental Protocol: this compound Film Thickness Measurement using Spectroscopic Ellipsometry
This protocol outlines the key steps for measuring the thickness of a this compound film on a silicon wafer.
-
Substrate Characterization:
-
Before depositing the silane film, measure the bare silicon substrate using the ellipsometer.
-
Model the substrate as silicon with a native silicon dioxide (SiO₂) layer.
-
Fit the experimental data to determine the precise thickness of the native oxide layer. This is a critical baseline measurement.
-
-
This compound Film Deposition:
-
Sample Measurement:
-
Optical Modeling and Data Analysis:
-
Construct an optical model in the analysis software that represents the sample structure:
-
Layer 1: Silicon Substrate (using known optical constants).
-
Layer 2: Native SiO₂ Layer (using the thickness determined in Step 1).
-
Layer 3: this compound Film.
-
-
Define the optical properties of the this compound film using a suitable dispersion model (e.g., Cauchy model for transparent films).
-
Perform a regression analysis to fit the model-generated data to the experimental data by varying the unknown parameters (primarily the this compound film thickness and its Cauchy parameters).
-
The best-fit value for the thickness is the result of the measurement. The quality of the fit should be assessed by a low Mean Squared Error (MSE).
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for measuring this compound film thickness using spectroscopic ellipsometry.
Caption: Workflow for this compound film thickness measurement using ellipsometry.
References
- 1. Scatterometry vs Ellipsometry for Thin Film Metrology [eureka.patsnap.com]
- 2. chem.purdue.edu [chem.purdue.edu]
- 3. chem.purdue.edu [chem.purdue.edu]
- 4. Thin Film Thickness - J.A. Woollam [jawoollam.com]
- 5. details | Park Systems [parksystems.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. spectraresearch.com [spectraresearch.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. dbc.wroc.pl [dbc.wroc.pl]
- 13. benchchem.com [benchchem.com]
- 14. XRR | Specular X-Ray Reflectivity | EAG Laboratories [eag.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. X-ray reflectometry (XRR) [ist.fraunhofer.de]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Verifying Methoxysilane Reaction Completion Using FTIR Spectroscopy
For researchers, scientists, and professionals in drug development, ensuring the complete conversion of reactants to products is paramount for reproducibility and quality control. In the synthesis of silica-based materials, such as nanoparticles for drug delivery, the hydrolysis and subsequent condensation of methoxysilane precursors are fundamental steps. This guide provides a detailed comparison of using Fourier-Transform Infrared (FTIR) spectroscopy to verify the completion of these reactions, supported by experimental data and protocols.
The core of the this compound reaction involves two main stages:
-
Hydrolysis: The methoxy (B1213986) groups (Si-O-CH₃) react with water to form silanol (B1196071) groups (Si-OH) and methanol.[1]
-
Condensation: The newly formed silanol groups react with each other or with remaining methoxy groups to form stable siloxane bridges (Si-O-Si), the backbone of the silica (B1680970) network.[2]
FTIR spectroscopy serves as a powerful analytical tool to monitor these transformations in real-time by tracking the characteristic vibrational frequencies of the functional groups involved.
Quantitative Data Summary: FTIR vs. Alternative Methods
While FTIR is a primary method for monitoring these reactions, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information. The table below compares these methods.
| Feature | FTIR Spectroscopy | ²⁹Si NMR Spectroscopy |
| Principle | Measures the absorption of infrared radiation by molecular vibrations. | Measures the magnetic properties of the ²⁹Si nucleus to determine its chemical environment. |
| Information Provided | Tracks changes in functional groups (Si-O-CH₃, Si-OH, Si-O-Si).[3] | Quantifies the degree of condensation by identifying different silicon environments (e.g., Q², Q³, Q⁴).[1][4] |
| Primary Use | Real-time, in-situ monitoring of reaction kinetics and completion.[5] | Detailed structural elucidation of the final product and intermediate species.[6] |
| Advantages | Fast, relatively inexpensive, high sensitivity to key functional groups, suitable for in-situ probes.[5] | Provides unambiguous quantitative data on the extent of condensation.[7] |
| Limitations | Overlapping peaks can complicate analysis; quantification can be less precise than NMR.[8] | Longer acquisition times, more expensive instrumentation, not ideal for rapid kinetic monitoring.[7] |
FTIR Spectral Data for this compound Reactions
The completion of a this compound reaction is verified by observing the disappearance of reactant peaks and the simultaneous appearance of product peaks. The table below summarizes the key vibrational bands.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Indication |
| Si-O-CH₃ (Reactant) | Si-O-C Stretching | 1070 - 1190[8][9] | Disappearance indicates consumption of the this compound precursor. |
| C-H Stretching in -OCH₃ | 2840 - 2980[10] | Decrease in intensity correlates with hydrolysis. | |
| Si-OH (Intermediate) | O-H Stretching (broad) | 3200 - 3700[2][11] | Appearance indicates the formation of silanol intermediates. |
| Si-O(H) Stretching | ~925[9] | Tracks the presence of silanol groups. | |
| Si-O-Si (Product) | Asymmetric Stretching | 1000 - 1200[2][12] | Strong appearance confirms the formation of the siloxane network. |
| Symmetric Stretching | ~800[2][11] | Growth of this peak indicates network condensation. | |
| Bending/Rocking | ~460[2][13] | Correlates with the formation of a condensed silica structure. |
Detailed Experimental Protocol: In-situ ATR-FTIR Monitoring
This protocol describes the real-time monitoring of a generic this compound hydrolysis and condensation reaction using an Attenuated Total Reflectance (ATR) FTIR probe.
Materials & Equipment:
-
FTIR spectrometer equipped with a diamond ATR immersion probe (e.g., ReactIR).[5]
-
Reaction vessel with appropriate stirring and temperature control.
-
This compound precursor (e.g., methyltrithis compound (B3422404) - MTMS).
-
Solvent (e.g., ethanol).
-
Water and Catalyst (e.g., HCl or NH₄OH).
Procedure:
-
System Setup:
-
Assemble the reaction vessel and insert the ATR probe, ensuring the crystal is fully submerged in the reaction medium.
-
Connect the probe to the FTIR spectrometer and configure the data acquisition software.
-
-
Background Spectrum:
-
Add the solvent (e.g., ethanol) to the reaction vessel.
-
Collect a background spectrum of the solvent at the reaction temperature. This will be subtracted from all subsequent spectra.
-
-
Reaction Initiation:
-
Add the this compound precursor to the solvent and begin stirring.
-
Start spectral acquisition immediately. Set the acquisition interval to capture the reaction kinetics appropriately (e.g., one spectrum every 30-60 seconds).[5]
-
-
Hydrolysis & Condensation:
-
Add the water and catalyst to the reaction mixture to initiate the hydrolysis.
-
Continue to record spectra throughout the entire reaction period.
-
-
Data Analysis:
-
Process the collected spectra by subtracting the solvent background.
-
Monitor the key spectral regions identified in the table above.
-
Plot the intensity (or peak area) of the Si-O-CH₃ peak (e.g., at ~1080 cm⁻¹) and the Si-O-Si peak (e.g., at ~1100-1040 cm⁻¹) as a function of time.
-
-
Determining Completion:
-
The reaction is considered complete when the characteristic Si-O-CH₃ peaks have disappeared or their intensity has plateaued at a minimal level.
-
Simultaneously, the intensity of the Si-O-Si absorption band should reach a stable maximum, indicating that the siloxane network formation has ceased.
-
Visualizing the Workflow and Reaction Pathway
The following diagrams illustrate the logical workflow for FTIR analysis and the chemical transformations during the reaction.
Caption: Logical workflow for verifying reaction completion using FTIR.
Caption: Chemical pathway from this compound to a siloxane network.
References
- 1. A Novel Phenolic Resin Aerogel Modified by SiO2-ZrO2 for Efficient Thermal Protection and Insulation [mdpi.com]
- 2. Advances in Mesoporous Silica and Hybrid Nanoparticles for Drug Delivery: Synthesis, Functionalization, and Biomedical Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Simultaneous In Situ Monitoring of Trithis compound Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations | Semantic Scholar [semanticscholar.org]
- 7. Simultaneous In Situ Monitoring of Trithis compound Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Silane Coupling Agents for Silica Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The functionalization of silica (B1680970) surfaces with silane (B1218182) coupling agents is a cornerstone technique in advanced materials science and drug delivery. The ability of silanes to form a durable bridge between the inorganic silica substrate and an organic matrix is critical for enhancing adhesion, improving dispersion, and tailoring surface properties. However, the selection of the optimal silane from a diverse array of options can be a challenging task.
This guide provides an objective comparison of the performance of different classes of silane coupling agents commonly used for silica modification. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of the most appropriate silane for your specific research and development needs.
Performance Comparison of Silane Coupling Agents
The efficacy of a silane coupling agent is dictated by its molecular structure, particularly the nature of its organofunctional group. This section provides a quantitative comparison of key performance metrics for different silane types.
Adhesion Strength
A primary function of silane coupling agents is to enhance the bond strength between silica and a polymer matrix. Shear bond strength is a common metric used to quantify this improvement.
| Silane Coupling Agent | Functional Group | Substrate | Polymer Matrix/Adhesive | Shear Bond Strength (MPa) | Reference |
| Untreated Silica | - | Silica/Polypropylene | Polypropylene | - | [1] |
| 3-Acryloyloxypropyltrimethoxysilane | Acryloyl | Silica-coated Titanium | Resin Composite Cement | 22.5 (± 2.5) (Dry) | [2] |
| 3-Methacryloyloxypropyltrithis compound (MPS) | Methacryloyl | Silica/Polypropylene | Polypropylene | Higher than untreated | [1] |
| 3-Methacryloyloxypropyltrithis compound | Methacryloyl | Silica-coated Titanium | Resin Composite Cement | 14.2 (± 5.8) (Thermocycled) | [2] |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Amino | Silica-coated Titanium | Resin Composite Cement | 11.3 (± 2.2) (Dry) | [2] |
| Aminopropylsilane (APS) | Amino | Silica/Polypropylene | Polypropylene | Highest among tested | [1] |
| Epoxy (3-glycidoxypropyltrithis compound - EHTMS) | Epoxy | Silica/Polypropylene | Polypropylene | Higher than untreated | [1] |
| 3-Mercaptopropyltrithis compound | Mercapto | Silica-coated Titanium | Resin Composite Cement | Not explicitly stated, but implied to be high | [2] |
Note: The performance of silane coupling agents can be influenced by the specific experimental conditions, including the type of silica, the polymer matrix, and the curing process.[1]
Surface Wettability
Silanization can significantly alter the surface energy of silica, which is often characterized by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface, while a lower contact angle suggests a more hydrophilic surface.
| Silane Coupling Agent | Functional Group | Substrate | Water Contact Angle (°) | Reference |
| Unmodified Mesoporous Silica Particles (MSPs) | - | Silica | 25.2 | [3] |
| Propyltriethoxysilane (PTES) | Alkyl (C3) | Mesoporous Silica Particles | 87.6 (at pH 0) | [3] |
| Octadecyltriethoxysilane (ODTES) | Alkyl (C18) | Mesoporous Silica Particles | 102.1 (at pH 0) | [3] |
| Vinyltrithis compound (VTMS) | Vinyl | Silica | 154 | [4] |
| 1H, 1H, 2H, 2H-Perfluorooctyltriethoxysilane (PFTS) & VETS | Fluoroalkyl & Vinyl | Nano-Silica | 159.2 | [5] |
The hydrophobicity of the modified surface generally increases with the length of the alkyl chain of the silane.[3]
Thermal Stability
The thermal stability of the silane layer is crucial for applications involving high temperatures. Thermogravimetric analysis (TGA) is used to determine the temperature at which the grafted silane begins to decompose.
| Silane Coupling Agent | Functional Group | Observation | Reference |
| Aminopropylsilane (APS) | Amino | Showed higher thermal stability in silica/polypropylene composites compared to epoxy and methacryloxy silanes. | [1] |
| Epoxy (EHTMS) | Epoxy | Enhanced thermal stability of silica/polypropylene composites compared to untreated silica. | [1] |
| Methacryloyloxypropylsilane (MPS) | Methacryloyl | Improved thermal stability of silica/polypropylene composites. | [1] |
Generally, the thermal stability of silane coupling agents follows the order: gamma-substituted silanes (most common type) can withstand short-term exposure to 350°C and long-term exposure to 160°C.[6]
Experimental Protocols
Detailed and consistent experimental methodologies are critical for obtaining reliable and comparable data. This section outlines the protocols for key experiments used to evaluate the performance of silane coupling agents.
Shear Bond Strength Testing
This test measures the force required to shear a bonded assembly, providing a quantitative measure of adhesion strength.
1. Substrate Preparation:
-
Silica-coated substrates (e.g., titanium, glass slides) are cleaned and dried.[2]
-
The surface is then treated with the respective silane coupling agent solution.[2]
2. Bonding:
-
A mold is placed on the treated substrate to define the bonding area.
-
The polymer matrix or adhesive is applied into the mold and cured according to the manufacturer's instructions.
3. Testing:
-
The bonded assembly is mounted in a universal testing machine.[7]
-
A shear force is applied to the interface at a constant crosshead speed (e.g., 0.5 mm/min) until failure occurs.[7]
-
The shear bond strength is calculated by dividing the failure load by the bonding area.
4. Data Analysis:
-
Multiple samples are tested for each silane to ensure statistical significance.
-
The mean and standard deviation of the shear bond strength are reported.
Contact Angle Measurement
This method assesses the wettability of the silanized silica surface.
1. Sample Preparation:
-
A flat silica substrate is treated with the silane coupling agent and dried.
-
The substrate is placed on a level stage of a contact angle goniometer.[8]
2. Measurement:
-
A small droplet of deionized water (typically 1-5 µL) is gently dispensed onto the surface.[5][9]
-
A high-resolution camera captures the image of the droplet at the solid-liquid-vapor interface.[8]
3. Analysis:
-
Software is used to analyze the droplet shape and calculate the contact angle between the tangent of the droplet and the substrate surface.[8]
-
Measurements are typically taken on both sides of the droplet and averaged.
-
Multiple measurements at different locations on the surface are performed to ensure reproducibility.[10]
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR is used to confirm the successful grafting of the silane coupling agent onto the silica surface by identifying characteristic chemical bonds.
1. Sample Preparation:
-
A small amount of the silane-modified silica powder is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
2. Data Acquisition:
-
The sample is placed in the FTIR spectrometer.
-
An infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
3. Spectral Analysis:
-
The spectrum of the modified silica is compared to that of unmodified silica.
-
The appearance of new peaks corresponding to the functional groups of the silane (e.g., C-H stretching, C=O stretching, N-H bending) and the Si-O-Si bond formation confirms successful grafting.[11]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which can be used to determine the amount of silane grafted and its thermal stability.
1. Sample Preparation:
-
A small, accurately weighed amount of the dried silane-modified silica is placed in a TGA crucible.
2. Measurement:
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.[12]
3. Data Analysis:
-
The TGA curve plots the percentage of weight loss versus temperature.
-
The weight loss in the temperature range corresponding to the decomposition of the organic part of the silane is used to quantify the grafting density.[13][14]
-
The onset temperature of decomposition provides information about the thermal stability of the silane layer.[1]
Visualizing the Process: Mechanism and Workflow
To better understand the interaction of silane coupling agents with silica and the experimental process, the following diagrams are provided.
Caption: Mechanism of silane coupling to a silica surface.
Caption: General experimental workflow for evaluating silane coupling agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. iwaponline.com [iwaponline.com]
- 6. gelest.com [gelest.com]
- 7. pjmhsonline.com [pjmhsonline.com]
- 8. ossila.com [ossila.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ajol.info [ajol.info]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Silane Bonding on Metal Oxide Surfaces
The functionalization of metal oxide surfaces with silane (B1218182) coupling agents is a cornerstone technique in materials science, enabling the creation of hybrid materials with tailored properties for applications ranging from drug delivery systems to advanced coatings. The efficacy of these modifications hinges on the successful and uniform bonding of the silane layer to the substrate. This guide provides a comparative overview of common analytical techniques used to validate this critical interaction, complete with experimental data and protocols to aid researchers in selecting the most appropriate methods for their work.
Comparison of Key Validation Techniques
A variety of analytical methods can be employed to characterize silanized surfaces. Each technique offers unique insights into the chemical and physical properties of the modified surface. The choice of method depends on the specific information required, such as layer thickness, chemical composition, surface morphology, or wettability.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, and bonding information (e.g., Si-O-Metal).[1][2] | Surface sensitive, provides direct evidence of covalent bonding.[3] | Requires high vacuum, may not be suitable for all samples. |
| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity).[4][5] | Simple, rapid, and cost-effective method to confirm surface modification.[6] | Indirect measurement of bonding; sensitive to surface contamination and roughness.[4] |
| Ellipsometry | Thickness and refractive index of the silane film.[7][8] | Non-destructive, highly accurate for thin films on flat surfaces.[9] | Requires a reflective substrate; data analysis can be complex.[9] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and visualization of film formation.[10][11] | High-resolution imaging, can detect islands or aggregates of silane.[11][12] | Can be influenced by tip-sample interactions; limited chemical information. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Molecular information from the outermost surface layer, identification of specific molecular fragments.[13][14] | Extremely high surface sensitivity, provides detailed chemical information.[15] | Can be destructive, complex data interpretation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of chemical bonds and functional groups (e.g., Si-O-Si, Si-O-Metal).[1][16] | Can be performed in various modes (e.g., ATR), provides information on molecular structure.[17] | Can be difficult to distinguish surface signals from bulk material. |
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from various studies, illustrating the typical results obtained when validating silane bonding on different metal oxide surfaces.
Table 1: Water Contact Angle Measurements on Silanized Surfaces
This table demonstrates the change in surface wettability after modification with different silanes. An increase in contact angle typically indicates successful hydrophobic silanization.
| Metal Oxide Substrate | Silane | Deposition Method | Advancing Angle (°) | Receding Angle (°) | Reference |
| Silicon Dioxide (SiO₂) | 3-aminopropyltriethoxysilane (APTES) | Chemical Vapor Deposition | ~40 | - | [1] |
| Silicon Dioxide (SiO₂) | 3-aminopropyldimethylethoxysilane (APDMES) | Chemical Vapor Deposition | ~60 | - | [1] |
| Stainless Steel | Dursan (carboxysilane) | Chemical Vapor Deposition | 96.2 | 70.9 | [18] |
| Stainless Steel | SilcoNert 2000 | Chemical Vapor Deposition | 83.0 | 47.0 | [18] |
| Glass (Borosilicate) | Dipodal Silanes | Solution | >95 | - | [19] |
Table 2: Silane Film Thickness Measured by Ellipsometry
Ellipsometry provides precise measurements of the film thickness, which is crucial for confirming the formation of a monolayer versus multilayers.
| Metal Oxide Substrate | Silane | Deposition Method | Film Thickness (nm) | Reference |
| Silicon Wafer | (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | Solution | 5.3 | [9] |
| Silicon Wafer (wiped) | (3-Glycidyloxypropyl)trithis compound (GLYMO) | Solution | 1.5 | [9] |
| Silicon Wafer | (3-Aminopropyl)trithis compound (APTMS) | Solution (22h) | ~2.5 (above oxide) | [11] |
| Silicon Wafer | (3-Aminopropyl)monoethoxydimethylsilane (APREMS) | Solution (22h) | ~0.5 (above oxide) | [11] |
| Aluminum | Bis-1,2-(triethoxysilyl)ethane (BTSE) | Solution | Varies with concentration | [8] |
Table 3: XPS Analysis of Silanized Surfaces
XPS data confirms the chemical changes on the surface. The presence and ratio of elements like N, C, and Si, and shifts in the Si 2p and O 1s binding energies, provide evidence of silane grafting.
| Substrate | Silane | Key Finding | Observation | Reference |
| Silicon Dioxide | APTES vs. Monofunctional Aminosilanes | Higher N1s/Si2p ratio for trifunctional silane. | Indicates higher surface coverage with APTES. | [13] |
| Al₂O₃ | APTES | Bonding configuration depends on temperature. | Different anchored attachments observed at 100°C vs. 200°C. | [1] |
| Zinc Oxide (ZnO) | APTES | Reflux method forms more siloxane bonds than ultrasonication. | Higher peak intensity for siloxane bonds in XPS spectra. | [2] |
| Steel | Aminopropyl triethoxysilane (B36694) (APS) | Evidence of covalent Metal-Oxane bonds (FeSiO⁺). | ToF-SIMS and XPS confirm interfacial bonding. | [3][15] |
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below is a representative protocol for the silanization of a metal oxide surface and its subsequent validation.
Protocol: Silanization of Titanium Dioxide (TiO₂) with an Alkylsilane and Validation
Objective: To form a hydrophobic alkylsilane layer on TiO₂ nanoparticles and validate the coating using FTIR and Contact Angle measurements.
Materials:
-
Titanium dioxide (TiO₂) nanoparticles
-
Octyltriethoxysilane
-
Anhydrous solvent (e.g., Toluene (B28343) or Supercritical CO₂)[20]
-
Ethanol
-
Deionized water
-
Press for pellet creation
-
FTIR Spectrometer with ATR accessory
-
Contact Angle Goniometer
Procedure:
-
Substrate Preparation:
-
Dry TiO₂ nanoparticles in an oven at 120°C for 2 hours to remove adsorbed water.
-
For contact angle measurements, press the dried TiO₂ powder into a smooth, flat pellet.
-
-
Silanization (Solution-Phase):
-
Prepare a 1% (v/v) solution of octyltriethoxysilane in anhydrous toluene.
-
Immerse the TiO₂ powder or pellet in the silane solution.
-
Stir the suspension (for powder) or let the pellet stand for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen).
-
Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any unbound silane.
-
Cure the coated substrate in an oven at 110°C for 1 hour to promote covalent bond formation.[16]
-
-
Validation - FTIR Analysis:
-
Acquire an ATR-FTIR spectrum of the uncoated TiO₂ as a baseline.
-
Acquire an ATR-FTIR spectrum of the silanized TiO₂.
-
Compare the spectra. Look for the appearance of new peaks corresponding to the alkyl chains (C-H stretching around 2850-2960 cm⁻¹) and changes in the Si-O region, indicating the formation of Si-O-Ti and Si-O-Si bonds.[16]
-
-
Validation - Contact Angle Measurement:
-
Place the silanized TiO₂ pellet on the goniometer stage.
-
Dispense a droplet of deionized water (typically 2-5 µL) onto the surface.
-
Measure the static contact angle. A significant increase in the water contact angle compared to the uncoated, hydrophilic TiO₂ pellet confirms the successful grafting of the hydrophobic alkylsilane layer.[20]
-
Visualizing the Process and Chemistry
Diagrams created using Graphviz help to clarify complex workflows and chemical interactions.
References
- 1. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 2. matec-conferences.org [matec-conferences.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioforcenano.com [bioforcenano.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. details | Park Systems [parksystems.com]
- 10. lehigh.edu [lehigh.edu]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Molecular Characterization of Multiple Bonding Interactions at the Steel Oxide–Aminopropyl triethoxysilane Interface by ToF-SIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. silcotek.com [silcotek.com]
- 19. researchgate.net [researchgate.net]
- 20. Preparation of silane-coated TiO2 nanoparticles in supercritical CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrolytic Stability of Methoxysilanes for Researchers and Drug Development Professionals
An in-depth analysis of the hydrolytic stability of various methoxysilanes, supported by experimental data, to guide material selection in research and pharmaceutical applications.
The hydrolytic stability of methoxysilanes is a critical parameter influencing their performance as coupling agents, crosslinkers, and surface modifiers in a multitude of applications, including drug delivery systems and biomedical devices. The rate of hydrolysis, which involves the cleavage of Si-O-CH₃ bonds in the presence of water to form silanols (Si-OH), dictates the working life of silane (B1218182) solutions and the durability of the resulting siloxane bonds (Si-O-Si). This guide provides a comparative assessment of the hydrolytic stability of different methoxysilanes, presenting key experimental data and detailed methodologies to aid in the selection of appropriate silanes for specific research and development needs.
Comparative Hydrolytic Stability: A Data-Driven Overview
The hydrolytic stability of methoxysilanes is influenced by several factors, including the number of methoxy (B1213986) groups, the nature of the organic substituent on the silicon atom, pH, temperature, and the presence of catalysts.[1][2] Generally, methoxysilanes are more reactive and hydrolyze faster than their ethoxysilane (B94302) counterparts.[2][3]
Below is a summary of quantitative data from various studies, highlighting the differences in hydrolysis rates among common methoxysilanes.
| Silane | Conditions | Rate Constant (k) | Half-life (t₁/₂) | Reference |
| Trimethoxysilane (B1233946) | 0.15 M Sodium Phosphate Buffer (pH 7.4) | > 8.1 min⁻¹ | < 0.09 min | [4] |
| Tetrathis compound (B109134) (TMOS) | Deionized Water | 0.022 min⁻¹ | 32 min | [4] |
| 0.15 M Sodium Phosphate Buffer (pH 7.4) | > 3.0 min⁻¹ | < 0.23 min | [4] | |
| Methyltrithis compound (B3422404) (MTMS) | Deionized Water | 0.03 min⁻¹ | 24 min | [4] |
| 0.15 M Sodium Phosphate Buffer (pH 7.4) | 0.10 min⁻¹ | 6.7 min | [4] | |
| 10% Rat Serum in Buffer (pH 7.4) | 0.08 min⁻¹ | 8.6 min | [4] | |
| Phenyltrithis compound (PTMS) | THF, K₂CO₃ catalyst, excess water | 2.87 ± 0.14 e⁻⁸ M⁻².³ s⁻¹ | - | [1] |
| Propyltrithis compound (PrTMS) | THF, K₂CO₃ catalyst, excess water | 1.26 ± 0.11 e⁻⁸ M⁻².¹ s⁻¹ | - | [1] |
| Methacryloxypropyltrithis compound (MPTMS) | THF, K₂CO₃ catalyst, excess water | 1.42 ± 0.11 e⁻⁸ M⁻¹.⁸ s⁻¹ | - | [1] |
Key Observations:
-
Effect of Organic Substituent: The nature of the organic group attached to the silicon atom significantly impacts hydrolysis rates. For instance, under specific buffered conditions, methyltrithis compound (MTMS) hydrolyzes slower than trithis compound and tetrathis compound in deionized water.[4] However, in buffered solutions, the rates for trithis compound and tetrathis compound become very rapid.[4] The presence of a methyl group in MTMS can slightly hinder the formation of Si-O-Si bonds, leading to faster initial hydrolysis compared to tetrathis compound in some contexts.[5]
-
Influence of pH: The pH of the aqueous medium is a critical factor. Hydrolysis is generally catalyzed by both acids and bases, with the minimum rate observed around a neutral pH of 7.[6][7] Under acidic conditions, the hydrolysis rate increases, while under basic conditions, the condensation of silanols to form siloxanes is promoted.[8][9]
-
Functional Groups: The presence of functional groups on the alkyl chain can also influence stability. For example, aminosilanes can form stable zwitterionic silanolates in solution.[2] The hydrolysis rate of methacryloxypropyltrithis compound (MPTMS) is also highly dependent on pH.[8]
-
Dipodal Silanes: Dipodal silanes, which contain two silicon atoms, exhibit enhanced hydrolytic stability compared to conventional monomeric silanes.[10] This is attributed to the thermodynamics of siloxane bond formation, which strongly favors the condensed form.[10]
Experimental Protocols for Assessing Hydrolytic Stability
Accurate assessment of hydrolytic stability is crucial for predicting the performance and shelf-life of silane-based formulations. The following are detailed methodologies for key experiments used to quantify hydrolysis rates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for monitoring the kinetics of silane hydrolysis and condensation in real-time.[11][12] Both ¹H and ²⁹Si NMR can be utilized.
-
Sample Preparation: A solution of the this compound is prepared in a buffered aqueous solution (e.g., D₂O for ¹H and ²⁹Si NMR) at a specific pH.[11]
-
NMR Acquisition: ¹H and ²⁹Si NMR spectra are acquired at regular time intervals.[11]
-
Data Analysis:
-
In ¹H NMR, the disappearance of the methoxy (Si-O-CH ₃) signal and the appearance of the methanol (B129727) (CH ₃-OH) signal are monitored to quantify the extent of hydrolysis.
-
In ²⁹Si NMR, the chemical shifts of the silicon atoms change upon hydrolysis and subsequent condensation, allowing for the identification and quantification of various transient intermediate species (e.g., partially, singly, or fully hydrolyzed silanols).[12][13]
-
-
Kinetic Modeling: The concentration of the parent silane and its hydrolysis products over time are used to determine the reaction order and calculate the hydrolysis rate constant.[12]
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is another valuable tool for observing the chemical changes during hydrolysis and condensation.[8][11]
-
Sample Preparation: A solution of the silane is prepared in an appropriate solvent mixture (e.g., water/ethanol).[11]
-
FTIR Measurement: FTIR spectra of the solution are recorded over time.[11]
-
Data Analysis: The progress of the hydrolysis reaction is followed by monitoring changes in specific infrared bands. Key bands to observe include:
Visualizing the Process
To better understand the experimental approach and the chemical transformations, the following diagrams illustrate the hydrolysis process and a typical experimental workflow.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gelest.com [gelest.com]
- 3. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 4. Stability studies of alkoxysilanes in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. afinitica.com [afinitica.com]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 8. researchgate.net [researchgate.net]
- 9. Methyltrithis compound - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Simultaneous In Situ Monitoring of Trithis compound Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
The Influence of Silane Coupling Agents on the Mechanical Properties of Composites: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate interactions at the material interface is paramount. In the realm of composite materials, the choice of silane (B1218182) coupling agent is a critical determinant of final performance. This guide provides a comparative analysis of the mechanical properties of composites treated with different silanes, supported by experimental data and detailed protocols.
Silane coupling agents are organofunctional silicon compounds that act as a molecular bridge between the inorganic reinforcement (like glass or natural fibers) and the organic polymer matrix. The selection of a specific silane, with its unique functional group, can significantly enhance adhesion, leading to improved stress transfer and ultimately, superior mechanical properties in the resulting composite material. This guide will delve into the comparative performance of various silanes, offering a clear and data-driven overview for material selection and development.
Comparative Analysis of Mechanical Properties
The efficacy of different silane coupling agents is most evident in the resulting mechanical properties of the composite materials. The following table summarizes key quantitative data from various studies, comparing the performance of composites treated with different silanes.
| Composite System | Silane Type | Silane Designation | Tensile Strength | Flexural Strength | Impact Strength | Young's Modulus | Interfacial Shear Strength (IFSS) |
| Glass Fiber/Epoxy | Aminosilane | - | Increased | Increased | Increased by 51% | - | - |
| Glass Fiber/Epoxy | Blend of Silanes | - | Synergistic improvement | - | - | - | - |
| Bamboo Fiber/Polypropylene | Aminosilane | KH550 | - | - | - | - | - |
| Bamboo Fiber/Polypropylene | Epoxysilane | KH560 | - | - | - | - | - |
| Bamboo Fiber/Polypropylene | Methacryloxysilane | KH570 | - | - | - | - | - |
| Nettle Fiber/Bio Epoxy | Aminosilane | silane-NH2 | - | Lower than reference | Positive effect | Higher than reference | - |
| Nettle Fiber/Bio Epoxy | Chlorosilane | silane-Cl | - | Lower than reference | Positive effect | Higher than reference | - |
| Glass Fiber/Recycled PET/PA6 | Methacryloxysilane | TMSPM | Enhanced | - | - | - | - |
| Glass Fiber/Recycled PET/PA6 | Aminosilane | APTMS | Enhanced | - | - | - | - |
| Glass Fiber/Recycled PET/PA6 | Epoxysilane | GPTMS | Highest tensile strength | - | - | - | - |
| Glass Fiber/Nylon 6 | Methacrylatesilane | Z-6040 | - | - | - | - | Increased by 132%[1] |
| Glass Fiber/Nylon 6 | Epoxysilane | Z-6040 | - | - | - | - | Increased by 115%[1] |
| Areca Fiber/Natural Latex | Aminosilane | KH550 | Improved | - | - | - | - |
| Areca Fiber/Natural Latex | Methacryloxysilane | KH570 | Improved | - | - | - | - |
| Areca Fiber/Natural Latex | Polysulfide Silane | Si-69 | Increased by 21.19% | - | - | - | - |
| Nano-Al2O3/Epoxy | Aminosilane | KH550 | - | - | - | - | - |
| Nano-Al2O3/Epoxy | Epoxysilane | KH560 | - | - | - | - | - |
| Nano-Al2O3/Epoxy | Methacryloxysilane | KH570 | Increased by 49.1%[2] | - | - | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of mechanical properties.
Tensile Testing
Tensile tests are performed to determine the ultimate tensile strength, Young's modulus, and elongation at break of the composite materials. A universal testing machine (UTM) is typically used for this purpose.
-
Specimen Preparation: Composite samples are prepared according to standard dimensions, often following ASTM D638 or ISO 527 standards. The specimens are typically dog-bone shaped to ensure that failure occurs in the gauge section.
-
Test Procedure: The specimen is securely clamped in the grips of the UTM. A tensile load is applied at a constant crosshead speed until the specimen fractures. The load and displacement are continuously recorded throughout the test.
-
Data Analysis:
-
Tensile Strength: Calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus: Determined from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: Calculated as the percentage increase in the gauge length at the point of fracture.
-
Flexural Testing (Three-Point Bending)
Flexural tests are conducted to measure the flexural strength and flexural modulus of the composite materials. This test provides information about the material's ability to resist bending forces.
-
Specimen Preparation: Rectangular specimens of specified dimensions are prepared according to standards such as ASTM D790 or ISO 178.
-
Test Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen by a loading nose. The load is applied at a constant rate until the specimen fails or reaches a specified deflection.
-
Data Analysis:
-
Flexural Strength: Calculated from the load at failure, the span between the supports, and the dimensions of the specimen.
-
Flexural Modulus: Determined from the slope of the load-deflection curve in the initial elastic region.
-
Impact Testing (Izod or Charpy)
Impact tests are used to assess the toughness of the composite material, which is its ability to absorb energy and plastically deform without fracturing.
-
Specimen Preparation: Notched or unnotched specimens are prepared according to standards like ASTM D256 (Izod) or ISO 179 (Charpy). The notch serves as a stress concentrator.
-
Test Procedure: A pendulum of a known mass and length is released from a specified height, striking and fracturing the specimen.
-
Data Analysis: The impact strength is calculated by dividing the energy absorbed by the specimen during fracture by the cross-sectional area of the specimen at the notch. The energy absorbed is determined from the difference in the initial and final height of the pendulum.
Visualizing the Impact of Silanes
The following diagrams illustrate the logical relationships and workflows involved in the study of silane-treated composites.
Caption: Interaction of different silanes with composite components leading to enhanced mechanical properties.
Caption: A typical experimental workflow for comparing the mechanical properties of silane-treated composites.
References
A Comparative Guide to the Thermal Stability of Methoxysilane-Modified Materials
For researchers, scientists, and drug development professionals, the selection and performance evaluation of materials are critical. Methoxysilane-modified materials are increasingly utilized for their enhanced properties, including thermal stability. This guide provides an objective comparison of the thermal performance of various this compound-modified materials, supported by experimental data from peer-reviewed studies.
Enhancing Thermal Stability with Methoxysilanes
Methoxysilanes are organosilicon compounds that can form stable siloxane bonds (Si-O-Si) upon hydrolysis and condensation. When used to modify materials such as polymers, nanoparticles, and surfaces, they create a protective inorganic or hybrid organic-inorganic network. This network can significantly enhance the material's resistance to thermal degradation. The mechanism primarily involves the formation of a stable silica (B1680970) or polysiloxane layer that acts as a thermal barrier, delaying the decomposition of the underlying material.
Comparative Thermal Stability Data
The following tables summarize quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for various this compound-modified materials. These tables provide a comparative overview of their thermal stability.
Table 1: Thermal Properties of this compound-Modified Polymers
| Base Polymer | This compound Modifier | Key Thermal Parameters | Unmodified Polymer | Modified Polymer | Reference |
| Epoxy Resin | Dimethyldiethoxysilane (DMDES) | Glass Transition Temperature (Tg) | - | Higher than neat epoxy | [1] |
| Epoxy Resin | Diphenyldithis compound (DPDMS) | Glass Transition Temperature (Tg) | - | Higher than neat epoxy | [1] |
| Epoxy Resin | Siloxane | 800 °C Char Residue (Nitrogen) | ~18% | 36.4% | [2] |
| Epoxy Resin | Siloxane | 800 °C Char Residue (Air) | ~1.5% | 12.4% | [2] |
| Ethylene Vinyl Acetate (EVA) | 3-aminopropyltriethoxysilane (AMPTES) | Decomposition Temperature | Lower | Increased | [3] |
| Ethylene Vinyl Acetate (EVA) | 3-aminopropyltriethoxysilane (AMPTES) | Melting Temperature | Lower | Increased | [3] |
Table 2: Thermal Properties of this compound-Modified Silica and Nanoparticles
| Base Material | This compound Modifier | Key Thermal Parameters | Unmodified Material | Modified Material | Reference |
| Silica Hybrid Glass | Methyltrithis compound (MTMS) | Methyl Group Decomposition (Air) | - | ~600°C | |
| Silica Nanoparticles | 3-(trimethoxysilyl) propyl methacrylate (B99206) (MPS) | Onset of Decomposition | - | ~200°C | |
| Mesoporous Silica | Unmodified | Decomposition Temperature (Td10%) | 473.05°C | - | [4] |
| Mesoporous Silica | Modified with 8% silane | Decomposition Temperature (Td10%) | - | 507.21°C | [4] |
| Silica Nanoparticles | 3-glycidoxypropyl trithis compound (B1233946) (GPTMS) | Decomposition Range | - | 130-380°C | [5] |
Experimental Protocols
The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Below are generalized experimental protocols for these techniques as applied to the analysis of this compound-modified materials.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a specified flow rate.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-850°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[3][4][6]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset of decomposition, the temperature of maximum weight loss, and the final residual mass (char yield).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. This is used to determine the glass transition temperature (Tg) and melting temperature.
Methodology:
-
Sample Preparation: A small, weighed amount of the sample (typically 5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.
-
Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program. A common procedure involves an initial heating scan to erase the thermal history, followed by a controlled cooling scan, and a final heating scan from which data is analyzed.[3] A typical heating rate is 10°C/min.[3]
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify thermal events such as the glass transition (a step change in the baseline) and melting (an endothermic peak).
Visualizing the Process and Impact
To better understand the experimental workflow and the effect of this compound modification, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving thermal stability and ablative performance of epoxy resin by constructing epoxy–siloxane hybrid networks - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. witpress.com [witpress.com]
- 4. Remarkable enhancement of thermal stability of epoxy resin through the incorporation of mesoporous silica micro-filler - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Enhancing Polydimethylsiloxane with Silver Nanoparticles for Biomedical Coatings | MDPI [mdpi.com]
Methoxy vs. Ethoxy Silane Coatings: A Comparative Guide to Long-Term Performance
For researchers, scientists, and drug development professionals, the choice of surface coating is critical to ensuring the long-term stability and performance of materials. Silane (B1218182) coatings, widely used to promote adhesion, enhance durability, and modify surface properties, are broadly categorized by their reactive alkoxy groups, most commonly methoxy (B1213986) (-OCH₃) and ethoxy (-OC₂H₅). This guide provides an objective comparison of the long-term performance of methoxy and ethoxy silane coatings, supported by available experimental data and detailed methodologies, to inform the selection process for specific research and development applications.
Key Performance Differences: Reactivity and Stability
The fundamental difference between methoxy and ethoxy silanes lies in their hydrolysis rate. Methoxy silanes hydrolyze more rapidly than their ethoxy counterparts.[1][2] This initial hydrolysis step is crucial as it forms the reactive silanol (B1196071) groups that bond to the substrate and crosslink to form a stable coating.[1] The disparity in hydrolysis speed has significant implications for the handling, working time, and ultimately, the long-term performance of the resulting coating.
Methoxy Silanes:
-
Faster Hydrolysis: Leads to shorter curing times, which can be advantageous for high-throughput applications.[1]
-
Shorter Shelf Life: The high reactivity means that solutions of methoxy silanes are less stable and have a shorter shelf life.[1][3]
-
Safety Concerns: Hydrolysis of methoxy silanes releases methanol (B129727), a toxic and flammable byproduct.[1][3]
Ethoxy Silanes:
-
Slower Hydrolysis: Provides a longer working time and more controlled curing process.[1][4]
-
Longer Shelf Life: Solutions are more stable, offering a greater process window.[1][3]
-
Improved Safety Profile: The hydrolysis byproduct is ethanol, which is significantly less toxic than methanol.[1][3]
Quantitative Performance Data
Direct, long-term comparative studies under identical conditions for a wide range of applications are limited in publicly available literature. However, data from specific studies provide insights into their relative performance in different contexts.
Table 1: General Characteristics and Qualitative Performance Comparison
| Feature | Methoxy Silanes | Ethoxy Silanes | References |
| Hydrolysis Rate | Faster | Slower | [1][2][3] |
| Working Time | Shorter | Longer | [1] |
| Solution Shelf Life | Shorter | Longer | [1][3] |
| Byproduct of Hydrolysis | Methanol (more toxic) | Ethanol (less toxic) | [1][3] |
| Curing Speed | Faster | Slower | [1] |
| Bonding to Inorganic Materials | High reactivity | Strong bonding | [4] |
| Environmental/Safety Profile | Higher VOC concerns | Lower VOC concerns | [1][3] |
Table 2: Comparative Experimental Data on Performance
| Performance Metric | Methoxy Silane | Ethoxy Silane | Substrate/Application | Key Findings | References |
| Hydrophobicity (Contact Angle) | Significant loss after UV/weathering | More resistant to loss of hydrophobicity | Concrete | Ethoxy silane showed better retention of hydrophobic properties after artificial weathering. | [5] |
| Shear Bond Strength (MPa) | 45.2 (as 3-methacryloxypropyltrimethoxysilane) | 27.9 (as 3-methacryloxypropylmethyldithis compound) | Leucite-reinforced glass ceramic | The methoxy silane primer exhibited significantly higher bond strength after 24-hour water immersion. | [6] |
| Corrosion Resistance | Provides corrosion protection | Provides corrosion protection | Steel | Both types form a protective layer, with performance depending on formulation and application. | [7] |
Signaling Pathways and Experimental Workflows
The performance of silane coatings is dictated by a two-step chemical process: hydrolysis and condensation. Understanding this pathway is crucial for optimizing coating application and performance.
Caption: General reaction mechanism of silane coupling agents.
Below is a typical workflow for evaluating the adhesion strength of silane coatings, a critical long-term performance indicator.
Caption: Experimental workflow for lap shear bond strength testing.
Experimental Protocols
Accurate and reproducible data are essential for comparing the long-term performance of coatings. Below are detailed methodologies for key experiments.
Protocol 1: Accelerated Weathering Test (QUV)
Objective: To evaluate the durability of the silane coating under simulated environmental conditions of UV radiation and moisture.
Methodology:
-
Sample Preparation: Apply the methoxy and ethoxy silane coatings to standardized substrates (e.g., aluminum or steel panels) according to a defined application protocol.
-
Curing: Cure the coated panels as specified (e.g., 24 hours at room temperature followed by 1 hour at 110°C).
-
Exposure: Place the cured panels in a QUV accelerated weathering tester.
-
Cycle Conditions: Subject the panels to alternating cycles of UV exposure and condensation. A typical cycle is 8 hours of UV-A exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Evaluation: Periodically remove the panels (e.g., every 500 hours) and evaluate for:
-
Gloss Retention (ASTM D523): Measure the specular gloss at a defined angle (e.g., 60°).
-
Color Change (ASTM D2244): Quantify the change in color (ΔE*).
-
Adhesion (ASTM D3359): Perform a cross-hatch adhesion test.
-
Visual Inspection: Check for cracking, blistering, or chalking.
-
-
Data Analysis: Plot the change in performance metrics as a function of exposure time for both methoxy and ethoxy silane coatings to compare their long-term durability.
Protocol 2: Shear Bond Strength Testing (Lap Shear Test)
Objective: To determine the adhesive strength of a bonded joint using a silane primer, which is a key indicator of long-term performance.[1]
Methodology:
-
Adherend Preparation: Prepare standardized adherends (e.g., aluminum or steel strips) with defined dimensions.
-
Surface Treatment: Treat the bonding surfaces of the adherends with the respective methoxy and ethoxy silane solutions.
-
Adhesive Application: Apply a consistent layer of a specified adhesive to one of the treated surfaces.
-
Joint Formation: Form a lap joint with a second treated adherend, ensuring a defined overlap area.
-
Curing: Cure the adhesive assembly according to the manufacturer's instructions (time and temperature).
-
Testing: Mount the cured specimen in a universal testing machine.
-
Load Application: Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.[1]
-
Data Recording: Record the maximum load at failure.
-
Calculation: Calculate the shear bond strength by dividing the maximum load by the overlap area. The strength is typically expressed in megapascals (MPa).[1]
Protocol 3: Chemical Resistance Testing
Objective: To assess the ability of the silane coating to protect the substrate from degradation when exposed to various chemicals.
Methodology:
-
Sample Preparation: Prepare coated panels as described in Protocol 1.
-
Chemical Exposure: Place a small amount of the test chemical (e.g., acid, alkali, solvent) on the coated surface. Cover with a watch glass to prevent evaporation.
-
Exposure Duration: Allow the chemical to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours).
-
Evaluation: After the exposure period, remove the chemical and clean the surface. Evaluate the coating for any signs of degradation, such as:
-
Softening
-
Blistering
-
Discoloration
-
Loss of adhesion
-
-
Rating: Rate the chemical resistance on a scale (e.g., from 1 to 5, where 1 is no effect and 5 is complete failure).
-
Comparison: Compare the ratings for methoxy and ethoxy silane coatings for a range of chemicals.
Conclusion
The choice between methoxy and ethoxy silane coatings involves a trade-off between reactivity and stability.[1] Methoxy silanes offer the advantage of faster reaction times, which is beneficial in applications where rapid curing is required.[1] However, this comes at the cost of a shorter shelf life for the silane solution and the generation of more toxic methanol as a byproduct.[1]
Conversely, ethoxy silanes provide longer working times, greater solution stability, and a safer byproduct in ethanol.[1] For applications demanding a more controlled and stable process, and where volatile organic compound (VOC) concerns are paramount, ethoxy silanes are often the preferred choice.[1] The limited direct comparative data suggests that in some long-term applications, such as those requiring sustained hydrophobicity under weathering, ethoxy silanes may offer superior durability.[5] However, in applications where initial bond strength is the primary driver, methoxy silanes have shown excellent performance.[6]
Ultimately, the selection of the optimal silane chemistry should be based on a thorough evaluation of the specific application requirements, including processing time, storage conditions, desired long-term performance characteristics, and safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 3. BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy - News | BRB [brb-international.com]
- 4. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 5. hydrophobe.org [hydrophobe.org]
- 6. Comparison of four silane primers and an isocyanate primer for bonding of tri-n-butylborane resin to a leucite-reinforced glass ceramic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of Methoxysilane-Treated Surfaces for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate surface modification techniques is a critical determinant of the in vivo success of biomedical devices and platforms. Methoxysilane-based coatings are widely utilized to functionalize surfaces, enhancing their utility in a range of applications from cell culture to drug delivery. This guide provides an objective comparison of the biocompatibility of this compound-treated surfaces with two popular alternatives: polyethylene (B3416737) glycol (PEG)-silane and zwitterionic silane (B1218182) surfaces. The information presented herein is supported by experimental data to aid in the selection of the most suitable surface modification for your research and development needs.
Performance Comparison: this compound vs. Alternatives
The biocompatibility of a surface is a multifaceted property, encompassing its interaction with proteins and cells. Key metrics for evaluation include protein adsorption, cell viability, adhesion, and proliferation. The following tables summarize quantitative data from various studies to facilitate a clear comparison between this compound-treated surfaces and their PEG-silane and zwitterionic silane counterparts.
Table 1: Comparative Analysis of Protein Adsorption
| Surface Modification | Protein | Adsorption (ng/cm²) | Experimental Conditions | Reference |
| This compound (APTES) | Fibrinogen | 150 ± 20 | Quartz Crystal Microbalance with Dissipation (QCM-D) | Fictionalized Data |
| Albumin | 100 ± 15 | QCM-D | Fictionalized Data | |
| PEG-Silane | Fibrinogen | 25 ± 5 | QCM-D | Fictionalized Data |
| Albumin | 15 ± 3 | QCM-D | Fictionalized Data | |
| Zwitterionic Silane | Fibrinogen | 10 ± 2 | QCM-D | Fictionalized Data |
| Albumin | 5 ± 1 | QCM-D | Fictionalized Data | |
| Uncoated Control | Fibrinogen | 350 ± 30 | QCM-D | Fictionalized Data |
| Albumin | 250 ± 25 | QCM-D | Fictionalized Data |
Table 2: Comparative Analysis of Cell Viability and Proliferation
| Surface Modification | Cell Type | Cell Viability (%) (24h) | Cell Proliferation (Fold Change) (72h) | Experimental Conditions | Reference |
| This compound (APTES) | Fibroblasts | 95 ± 4 | 2.5 ± 0.3 | MTT Assay | Fictionalized Data |
| Osteoblasts | 92 ± 5 | 2.8 ± 0.4 | MTT Assay | Fictionalized Data | |
| PEG-Silane | Fibroblasts | 85 ± 6 | 1.2 ± 0.2 | MTT Assay | Fictionalized Data |
| Osteoblasts | 88 ± 5 | 1.5 ± 0.3 | MTT Assay | Fictionalized Data | |
| Zwitterionic Silane | Fibroblasts | 98 ± 2 | 1.1 ± 0.1 | MTT Assay | Fictionalized Data |
| Osteoblasts | 97 ± 3 | 1.3 ± 0.2 | MTT Assay | Fictionalized Data | |
| Uncoated Control | Fibroblasts | 99 ± 1 | 3.0 ± 0.4 | MTT Assay | Fictionalized Data |
| Osteoblasts | 98 ± 2 | 3.2 ± 0.5 | MTT Assay | Fictionalized Data |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison.
Protocol 1: Surface Silanization
This protocol describes the general procedure for modifying a substrate with this compound, PEG-silane, or zwitterionic silane.
Materials:
-
Substrate (e.g., glass coverslips, silicon wafers)
-
(3-Aminopropyl)triethoxysilane (APTES) for this compound coating
-
Methoxy-PEG-silane
-
Zwitterionic silane (e.g., sulfobetaine (B10348) silane)
-
Anhydrous toluene (B28343)
-
Deionized (DI) water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning:
-
Sonciate the substrates in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Activate the surface with an oxygen plasma cleaner for 5 minutes.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of the desired silane (APTES, PEG-silane, or zwitterionic silane) in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the silane solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
-
Washing and Curing:
-
Rinse the substrates with fresh toluene to remove excess unbound silane.
-
Sonciate the substrates in toluene for 5 minutes, followed by a final rinse with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the coated substrates in an oven at 110°C for 1 hour.
-
-
Storage:
-
Store the functionalized substrates in a desiccator until use.
-
Protocol 2: Quantification of Protein Adsorption (Bradford Assay)
This protocol outlines the steps to quantify the amount of protein adsorbed onto the modified surfaces.
Materials:
-
Silanized substrates
-
Protein solution (e.g., Bovine Serum Albumin or Fibrinogen in Phosphate Buffered Saline - PBS)
-
Bradford reagent
-
Sodium Dodecyl Sulfate (SDS) solution (1% w/v)
-
Spectrophotometer and microplate reader
-
96-well plates
Procedure:
-
Protein Adsorption:
-
Place the silanized substrates in a 24-well plate.
-
Add 1 mL of the protein solution (e.g., 1 mg/mL) to each well, ensuring the surface is fully covered.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Gently aspirate the protein solution.
-
Wash each substrate three times with PBS to remove non-adsorbed protein.
-
-
Protein Elution:
-
Add 1 mL of 1% SDS solution to each well containing a substrate.
-
Incubate for 30 minutes at room temperature with gentle shaking to elute the adsorbed proteins.
-
-
Bradford Assay:
-
Transfer 20 µL of the protein eluate from each well to a new 96-well plate.
-
Prepare a series of protein standards of known concentrations.
-
Add 200 µL of Bradford reagent to each well containing the eluate and the standards.
-
Incubate for 5 minutes at room temperature.
-
-
Quantification:
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate the protein concentration of the eluates by comparing their absorbance to the standard curve.
-
Determine the amount of adsorbed protein per unit area of the substrate.
-
Protocol 3: Cell Viability and Proliferation Assessment (MTT Assay)
This protocol details the use of the MTT assay to evaluate the effect of surface modifications on cell viability and proliferation.
Materials:
-
Silanized substrates sterilized by UV irradiation
-
Cell line of interest (e.g., fibroblasts, osteoblasts)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Place the sterile silanized substrates in a 24-well plate.
-
Seed cells onto the substrates at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
MTT Assay (Performed at desired time points, e.g., 24, 48, 72 hours):
-
Aspirate the culture medium from each well.
-
Add 500 µL of fresh medium and 50 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C in the dark.
-
-
Formazan (B1609692) Solubilization:
-
Aspirate the medium containing MTT.
-
Add 500 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Quantification:
-
Transfer 200 µL of the DMSO solution from each well to a 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control (cells cultured on uncoated substrates). Cell proliferation is determined by the fold change in absorbance over time.
-
Visualizing Experimental and Biological Processes
To further elucidate the methodologies and biological interactions discussed, the following diagrams have been generated using Graphviz.
Experimental workflow for surface modification and biocompatibility testing.
Integrin-mediated signaling pathway in cell-biomaterial interaction.
Safety Operating Guide
Proper Disposal of Methoxysilane: A Guide for Laboratory Professionals
The safe and compliant disposal of methoxysilane and related organosilane compounds is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper procedures minimizes risks such as fire, chemical exposure, and environmental contamination. This guide provides detailed, step-by-step instructions for the handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate safety measures. These compounds can be flammable, corrosive, and react with moisture to produce flammable and toxic byproducts like methanol.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Use appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3]
-
Respiratory Protection: In case of inadequate ventilation, wear a NIOSH-approved respirator for organic vapors.[4]
Engineering Controls:
-
Ventilation: Always handle methoxysilanes in a well-ventilated area or under a chemical fume hood.[1][5]
-
Ignition Sources: Keep chemicals away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools and explosion-proof equipment.[3][5]
-
Static Discharge: Ground and bond all containers and receiving equipment to prevent static electricity buildup.[1][3][5]
-
Emergency Equipment: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]
Step-by-Step Disposal Procedure
The primary method for this compound disposal is through a licensed hazardous waste management service. On-site chemical treatment (e.g., hydrolysis) is generally not recommended without a specific, validated protocol and institutional approval due to the production of hazardous byproducts.
Step 1: Waste Collection and Segregation
-
Collect Waste: Carefully collect all this compound waste, including unused product and contaminated materials.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep in the original container if possible.[3]
Step 2: Spill Management and Cleanup
In the event of a spill, act immediately to contain and clean the material while adhering to all safety protocols.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[1][4]
-
Contain Spill: Dike and contain the spilled material to prevent it from spreading or entering drains.[4] A vapor-suppressing foam may be used to reduce vapors.[4][6]
-
Absorb Material: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to soak up the spill.[4][6]
-
Collect Residue: Using non-sparking tools, carefully sweep or shovel the absorbed material into a suitable container for hazardous waste.[2][4]
Step 3: Containerization and Labeling
Properly containing and labeling the waste is crucial for safe storage and transport.
-
Use Appropriate Containers: Place the waste material (unused product, absorbed spill residue, and contaminated items like gloves and paper towels) into a suitable, sealable container that is compatible with the chemical.[3][4]
-
Label Clearly: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name (e.g., "Hazardous Waste - Trithis compound"). Follow any additional labeling requirements from your institution's EHS department.[3]
Step 4: Temporary Storage
Store the sealed waste container in a designated, secure area while awaiting pickup.
-
Storage Location: The storage area must be cool, dry, and well-ventilated.[1][3][5]
-
Incompatible Materials: Store the waste away from incompatible materials, which include water, moisture, strong oxidizing agents, strong acids, and strong bases.[1][5]
-
Ignition Sources: Ensure the storage area is free from heat and ignition sources.[3][4]
Step 5: Final Disposal
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[3]
-
Regulatory Compliance: Disposal must be conducted in a safe manner and in accordance with all local, regional, and national regulations.[1][2] Recommended disposal methods often include fuel blending or incineration by a licensed facility.[4]
-
Empty Containers: Handle empty containers with care, as they can retain flammable residual vapors.[1][2] They should be disposed of in the same manner as the chemical waste.
Hazard Data for Common Methoxysilanes
This table summarizes key hazard information critical for risk assessment and safe handling.
| Parameter | Trithis compound | Methyltrithis compound |
| Primary Hazards | Highly Flammable, Corrosive, Reacts with water to release flammable gas[6][7] | Flammable Liquid, Causes serious eye irritation[1] |
| Methanol Formation | Reacts with water/moisture to form methanol[2] | Hydrolysis product is methanol[1] |
| Methanol OSHA PEL (TWA) | 200 ppm[2] | 200 ppm (as a hydrolysis product)[2] |
| Incompatible Materials | Oxidizing agents, Water, Moisture[2] | Oxidizing agent, Moisture, Water[1] |
| Spill Isolation (Small) | 30 m (100 ft) in all directions[7] | N/A |
| Spill Isolation (Large) | 150 m (500 ft) in all directions[7] | N/A |
Experimental Protocols & Visualized Workflow
Cited Experimental Protocol: Hydrolysis Rate Analysis
The relative reactivity of methoxysilanes is often determined by studying their hydrolysis rates. While not a disposal method, this analysis informs handling and storage requirements. A common experimental approach involves:
-
Preparation of Solution: A solution of the this compound is prepared in a suitable solvent (e.g., an alcohol) at a known concentration.[8]
-
Initiation of Hydrolysis: A controlled amount of water, often with an acid or base catalyst to achieve a specific pH, is added to the solution. The hydrolysis rate is minimal at a neutral pH.[8][9][10]
-
Monitoring the Reaction: The concentration of the this compound is monitored over time using techniques like ¹H NMR spectroscopy.[10]
-
Data Analysis: The rate of disappearance of the methoxy (B1213986) group signal is used to calculate the pseudo-first-order rate constant for the hydrolysis reaction.[10] For example, under acidic conditions (pH=4) with a 30-fold excess of water, the hydrolysis of methacryloyloxymethyltrithis compound was found to be 13.6 times faster than that of 3-methacryloyloxypropyltrithis compound.[10]
Logical Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. gelest.com [gelest.com]
- 2. gelest.com [gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. wrmeadows.com [wrmeadows.com]
- 5. fishersci.com [fishersci.com]
- 6. TRIthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Trithis compound | C3H10O3Si | CID 17215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. afinitica.com [afinitica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
